Product packaging for (3-Aminocyclobutyl)methanol hydrochloride(Cat. No.:CAS No. 1284250-10-7)

(3-Aminocyclobutyl)methanol hydrochloride

Cat. No.: B037349
CAS No.: 1284250-10-7
M. Wt: 137.61 g/mol
InChI Key: NGVZDZFNCCGDGQ-UHFFFAOYSA-N
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Description

(3-Aminocyclobutyl)methanol hydrochloride is a versatile and valuable bifunctional building block designed for advanced medicinal chemistry and drug discovery research. This compound features a conformationally constrained cyclobutane ring, a primary amine group, and a hydroxymethyl group, all of which are crucial for the synthesis and optimization of novel bioactive molecules. The rigid cyclobutane scaffold is of significant interest for modulating the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved potency, metabolic stability, and selectivity. The presence of both amine and alcohol functionalities provides distinct handles for facile synthetic derivatization, enabling researchers to efficiently create targeted libraries of compounds for structure-activity relationship (SAR) studies. Its primary research applications include serving as a key intermediate in the synthesis of small molecule inhibitors, protease inhibitors, and other pharmacologically active agents targeting a range of diseases. The hydrochloride salt ensures enhanced stability and solubility for handling in various experimental protocols. This compound is an essential tool for chemists exploring novel chemical space, particularly in the development of kinase inhibitors, GPCR ligands, and other therapeutically relevant targets where a strained, three-dimensional scaffold is desired to probe specific biological interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO B037349 (3-Aminocyclobutyl)methanol hydrochloride CAS No. 1284250-10-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-aminocyclobutyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVZDZFNCCGDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599994
Record name (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142733-65-1, 130369-06-1, 1284250-10-7
Record name (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminocyclobutanemethanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-3-Aminocyclobutanemethanol hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3-Aminocyclobutyl)methanol hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride: A Key Building Block for Modern Drug Discovery

Executive Summary: this compound is a bifunctional organic compound featuring a strained cyclobutane core, a primary amine, and a primary alcohol. This unique structural combination makes it a highly valuable and versatile building block in medicinal chemistry and drug development. The cyclobutane scaffold offers a desirable alternative to more common ring systems, providing conformational rigidity and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. This guide provides a comprehensive overview of its chemical properties, representative synthetic strategies, applications in research, and essential safety protocols, tailored for researchers, chemists, and drug development professionals.

Introduction to a Versatile Scaffolding Agent

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable drug-like properties is perpetual. This compound has emerged as a significant building block, primarily due to its rigid, three-dimensional cyclobutane core. Unlike more flexible aliphatic chains or ubiquitous aromatic rings, the cyclobutane moiety constrains the spatial orientation of its appended functional groups—a primary amine and a hydroxymethyl group. This conformational restriction can enhance binding affinity and selectivity for biological targets.

The compound is supplied as a hydrochloride salt, which protonates the basic amino group. This strategic choice significantly improves the compound's stability, crystallinity, and solubility in polar solvents, simplifying its handling, storage, and use in downstream synthetic transformations and biological assays[1].

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective application in experimental design. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1284250-10-7; 130369-06-1 (synonym)[2][3][4]
Molecular Formula C₅H₁₂ClNO[2][3][5]
Molecular Weight 137.61 g/mol [2][5]
Exact Mass 137.0607417 Da[2]
Heavy Atom Count 8[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Complexity 59.1[2]

The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine and hydroxyl oxygen) within a compact framework allows for diverse, multi-point interactions with protein targets. The single rotatable bond (C-C bond of the hydroxymethyl group) contributes to its conformational rigidity.

Synthesis and Manufacturing Insights

The synthesis of substituted cyclobutanes like (3-Aminocyclobutyl)methanol can be challenging due to the inherent ring strain. While specific, scaled-up industrial processes for this exact molecule are proprietary, a general and logical synthetic workflow can be constructed based on established organic chemistry principles and analogous syntheses[1][6]. The goal is to build the cyclobutane core and then install the required functional groups with appropriate stereochemical control.

Representative Synthetic Workflow

A plausible multi-step synthesis involves the formation of a cyclobutane precursor, followed by functional group interconversion and final salt formation.

Synthetic_Workflow Start Linear Precursor or Cycloaddition Precursor Step1 Cyclobutane Ring Formation (e.g., [2+2] Cycloaddition, Intramolecular Cyclization) Start->Step1 Key Ring Formation Step2 Functional Group Interconversion (e.g., Reduction, Amination) Step1->Step2 Functionalization Step3 Installation of Hydroxymethyl Group (e.g., Reduction of Ester/Acid) Step2->Step3 Functionalization Final_Free_Base (3-Aminocyclobutyl)methanol (Free Base) Step3->Final_Free_Base Final_Salt (3-Aminocyclobutyl)methanol HCl (Final Product) Final_Free_Base->Final_Salt HCl Treatment (e.g., HCl in Ether/MeOH) Drug_Discovery_Application Core Core Synth Chemical Synthesis (Parallel Synthesis) Core->Synth Starting Material Library Compound Library (Diverse R-groups) Synth->Library Generates Screening High-Throughput Biological Screening Library->Screening Tested in Hit Hit Compound Screening->Hit Identifies Lead Lead Optimization Hit->Lead Enters Candidate Drug Candidate Lead->Candidate Yields

Caption: Role of the Scaffold in a Drug Discovery Cascade.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The compound is classified with several hazards based on available safety data sheets for it and its isomers.[5][7][8]

GHS Hazard Identification:

  • Acute Toxicity, Oral (H302): Harmful if swallowed.[5][7][8]

  • Skin Irritation (H315): Causes skin irritation.[5][7][8]

  • Eye Irritation (H319): Causes serious eye irritation.[5][7][8]

  • Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.[5][7][8]

Recommended Safety and Handling Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[9][10][11]

  • Handling: Avoid direct contact with skin and eyes.[9] Minimize dust generation during transfer.[10] After handling, wash hands thoroughly with soap and water.[11] Do not eat, drink, or smoke in the work area.[9][11]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[9][12]

    • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9][12]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • The recommended storage temperature is often between 2-8°C to ensure long-term stability.[5]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its unique combination of a rigid cyclobutane core, strategically placed functional groups for synthetic elaboration, and favorable physicochemical properties as a hydrochloride salt makes it an attractive starting point for the development of next-generation therapeutics. As chemists continue to explore novel chemical space, the utility of such constrained, non-aromatic scaffolds is poised to grow, further cementing the importance of this compound in the drug discovery toolkit.

References

  • This compound. LookChem. [Link]
  • (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929.
  • Methanol Safety Data Sheet.
  • (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201.
  • (3-aminocyclobutyl)methanol (C5H11NO). PubChemLite. [Link]
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • What is the alternate process for preparing ester hydrochloride?.

Sources

An In-Depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. Featuring a strained cyclobutane core functionalized with a primary amine and a primary alcohol, it serves as a versatile building block for the synthesis of complex molecules and novel chemical entities.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, making it a practical intermediate for drug discovery pipelines. This guide provides a comprehensive overview of its chemical properties, stereochemical considerations, general synthetic strategies, analytical characterization, and critical safety protocols, tailored for researchers, scientists, and drug development professionals.

Core Molecular Structure and Stereochemistry

This compound possesses a unique and valuable architecture. The four-membered cyclobutane ring imparts a degree of conformational rigidity and a distinct three-dimensional vector for its functional groups compared to more flexible acyclic or larger carbocyclic scaffolds. This structural feature can be pivotal for achieving specific binding interactions with biological targets.

The compound exists as two primary geometric isomers: cis and trans, depending on the relative orientation of the amino and hydroxymethyl groups on the cyclobutane ring. This stereoisomerism is a critical consideration, as each isomer can exhibit different physicochemical properties and biological activities. The hydrochloride salt is formed by the protonation of the basic amino group, which improves the compound's crystallinity, stability, and handling characteristics.

Caption: Chemical structures of cis- and trans-(3-Aminocyclobutyl)methanol hydrochloride.

Physicochemical and Computational Properties

The utility of a chemical building block is fundamentally defined by its physical and chemical properties. This compound is a solid at room temperature, and its salt form confers high solubility in polar solvents.[3][4]

Core Properties

The following table summarizes the key physicochemical properties of this compound. Note that different CAS numbers may be assigned to the mixture of isomers or to specific stereoisomers.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO[3][5][6]
Molecular Weight 137.61 g/mol [3][5]
Appearance Solid[3]
Boiling Point 217.2°C at 760 mmHg[7]
Flash Point 85.2°C[7]
CAS Number (General) 130369-06-1[6][8]
CAS Number (cis-isomer) 142733-65-1[3][9]
CAS Number (trans-isomer) 1284250-10-7[5][10]
Computational Descriptors

Computational properties are essential in modern drug design for predicting a compound's behavior and suitability as a drug candidate fragment. These descriptors help assess properties related to absorption, distribution, metabolism, and excretion (ADME).

DescriptorValueSource(s)
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bond Count 1[5]
Topological Polar Surface Area 46.3 Ų[11]
Complexity 59.1[5]
  • Expertise Insight: The low rotatable bond count (1) is a direct consequence of the rigid cyclobutane core. This rigidity is often desirable in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The hydrogen bond donor and acceptor counts fall well within the parameters of Lipinski's Rule of Five, marking it as an excellent fragment for library development.

Synthesis and Reactivity

General Synthetic Strategy

The synthesis of cyclobutane derivatives, particularly with specific stereochemistry, requires careful planning. While multiple patented routes exist for related structures, a generalized, logical approach involves the formation of the cyclobutane ring followed by the stereocontrolled introduction of the required functional groups.

Causality Behind Experimental Choices:

  • Ring Formation: The synthesis often starts with a precursor that can undergo a [2+2] cycloaddition or an intramolecular cyclization to form the strained four-membered ring.

  • Functionalization: Subsequent steps introduce the amino and hydroxymethyl groups. This can be achieved through methods like catalytic hydrogenation for amination and reduction of a carboxylic acid or ester to form the alcohol.[4] Stereochemical control is paramount here; chiral catalysts or resolving agents are often employed to isolate the desired isomer.[4]

  • Salt Formation: The final step involves treating the free base with a solution of hydrochloric acid (e.g., HCl in isopropanol or methanol) to precipitate the stable hydrochloride salt, which also facilitates purification by recrystallization.[4]

G start Cyclobutane Precursor (e.g., with ester/nitro group) step1 Stereoselective Reduction (e.g., LiAlH4 or H2/Pd-C) start->step1 Forms -CH2OH group step2 Introduction of Amino Group (e.g., Catalytic Hydrogenation) step1->step2 Forms -NH2 group step3 Purification of Free Base (Chromatography/Distillation) step2->step3 Isolates desired isomer step4 Salt Formation (Addition of HCl in solvent) step3->step4 Improves stability & handling end (3-Aminocyclobutyl)methanol HCl (Final Product) step4->end

Caption: Generalized workflow for the synthesis of this compound.

Key Chemical Reactions

The compound's value lies in the orthogonal reactivity of its two functional groups.

  • Amino Group: The primary amine is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides, alkylation, reductive amination, and sulfonylation to build more complex structures.

  • Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution.[1]

  • Salt to Free Base Conversion: The hydrochloride salt can be neutralized with a base (e.g., NaOH, Et₃N) in an appropriate solvent system to liberate the free base, which is often necessary for subsequent coupling reactions.[1]

Analytical Characterization Protocol

Verifying the identity, purity, and isomeric ratio of this compound is essential. The following is a self-validating workflow for comprehensive characterization.

G cluster_workflow Analytical Workflow start Sample of (3-Aminocyclobutyl) methanol hydrochloride nmr 1H & 13C NMR Spectroscopy (in D2O or DMSO-d6) start->nmr Structural Elucidation ms Mass Spectrometry (ESI+) start->ms Molecular Weight Confirmation ir FT-IR Spectroscopy (KBr pellet) start->ir Functional Group ID hplc Chiral HPLC (for isomer ratio) nmr->hplc Purity & Isomer Check ms->hplc ir->hplc result Verified Structure, Purity, and Isomeric Ratio hplc->result

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Step-by-Step Methodologies:

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (D₂O or DMSO-d₆).

    • ¹H NMR: Expect to see complex multiplets for the cyclobutane ring protons, a distinct signal for the -CH₂OH group, and a broad signal for the -NH₃⁺ protons. The chemical shifts and coupling constants will differ between the cis and trans isomers.

    • ¹³C NMR: Look for characteristic signals corresponding to the four unique carbons of the cyclobutane ring and the hydroxymethyl carbon.

  • Mass Spectrometry: Use Electrospray Ionization (ESI) in positive mode. The primary ion observed should correspond to the mass of the protonated free base [M+H]⁺, which is C₅H₁₂NO⁺ at m/z ≈ 102.1.

  • FT-IR Spectroscopy: Acquire a spectrum using a KBr pellet. Key vibrational bands to confirm are the broad O-H stretch (~3400-3200 cm⁻¹), the N-H stretches from the ammonium salt (~3200-2800 cm⁻¹), and C-H stretches (~3000-2850 cm⁻¹).

  • Chiral HPLC: To determine the enantiomeric excess and the ratio of cis to trans isomers, a high-performance liquid chromatography method using a chiral stationary phase is required.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material.[2]

  • Scaffold Hopping: It provides a valuable alternative to more common scaffolds like piperidine or cyclohexane. Its constrained nature can pre-organize appended functional groups into a conformation favorable for binding, a strategy known as "conformational constraint."

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and desirable physicochemical properties, it is an ideal fragment for screening against protein targets. Hits can be elaborated by chemically modifying the amine or alcohol functionalities.

  • Introduction of 3D Character: The pharmaceutical industry is increasingly focused on moving away from "flat" molecules. The non-planar structure of the cyclobutane ring introduces essential three-dimensional character into drug candidates, which can improve selectivity and reduce off-target effects.

Safety, Handling, and Storage

Proper handling of this chemical is crucial for laboratory safety. It is classified as an irritant and is harmful if swallowed.[11][12]

Hazard Identification
Hazard StatementGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed[6][11][12]
Skin Irritation H315Causes skin irritation[6][11][12]
Eye Irritation H319Causes serious eye irritation[6][11][12]
Respiratory Irritation H335May cause respiratory irritation[6][11][12]

Note: Some suppliers may use the more severe H314 classification (Causes severe skin burns and eye damage).[13] Always refer to the specific Safety Data Sheet (SDS) from your vendor.

Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[6][8] It is recommended to store it under an inert atmosphere (e.g., Argon or Nitrogen) as the material can be hygroscopic.[6][12]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. Call a physician immediately.[13]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[13]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[12][13]

Conclusion

This compound is a high-value building block characterized by its structurally unique and rigid cyclobutane core. Its bifunctional nature, coupled with well-defined stereochemistry, makes it an indispensable tool for medicinal chemists aiming to introduce novel 3D scaffolds into drug candidates. A thorough understanding of its properties, handling requirements, and reactivity is essential for its effective and safe utilization in the laboratory.

References

  • This compound - LookChem. [Link]
  • (3-Aminocyclopentyl)methanol hydrochloride - PubChem. [Link]
  • SAFETY DATA SHEET - Methanol - Methanex Corpor
  • (cis-3-Aminocyclobutyl)methanol hydrochloride, 95% Purity - Stanchem. [Link]
  • This compound Price - Chemsrc. [Link]

Sources

(3-Aminocyclobutyl)methanol hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal chemical scaffold in contemporary medicinal chemistry. Its constrained cyclobutyl ring, combined with primary amine and hydroxymethyl functionalities, offers a unique three-dimensional geometry that is increasingly sought after for the design of novel therapeutics. This guide provides an in-depth exploration of its core physicochemical properties, stereoisomerism, synthesis strategies, analytical characterization, and applications in drug development. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile building block.

Core Physicochemical & Structural Properties

This compound is a salt, typically appearing as a solid, which enhances its stability and shelf-life compared to the free base.[1][2] The presence of the hydrochloride salt mitigates the hygroscopic nature of the free amine, making it easier to handle and weigh accurately in a laboratory setting.[2][3] Its fundamental properties are crucial for its application in synthesis and formulation.

The molecular formula of the compound is C₅H₁₂ClNO, and its molecular weight is consistently reported as 137.61 g/mol .[1][4][5]

Isomerism: A Critical Consideration

A key feature of this molecule is its stereochemistry. The substituents on the cyclobutane ring can be arranged in either a cis or trans configuration, leading to distinct diastereomers. This is a critical point of consideration in drug design, as the spatial arrangement of the amine and methanol groups profoundly influences how the molecule interacts with its biological target.

It is essential to use the correct Chemical Abstracts Service (CAS) number to identify the specific isomer required for a given application:

  • General/Unspecified: 130369-06-1[6][7]

  • trans-isomer: 1284250-10-7[4][8]

  • cis-isomer: 142733-65-1[1][9]

The parent free base, (3-Aminocyclobutyl)methanol, has the CAS number 130369-00-5.[10]

Summary of Physicochemical Data

The following table summarizes the key computed and reported properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO[1][4][7]
Molecular Weight 137.61 g/mol [1][4][5]
Exact Mass 137.0607417 Da[4][5]
Appearance Solid[1]
Hydrogen Bond Donors 3[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bond Count 1[4]
Topological Polar Surface Area 46.3 Ų[5]
Complexity 59.1[4]

Synthesis and Stereochemical Control

The synthesis of (3-Aminocyclobutyl)methanol and its subsequent salt formation presents a significant challenge: controlling the stereochemistry of the cyclobutane ring. The choice of synthetic route is dictated by the desired isomer (cis or trans) and the need for enantiomeric purity if a specific stereocenter is required.

Generalized Synthetic Workflow

A common conceptual approach involves the formation of a functionalized cyclobutane precursor, followed by the introduction or modification of the amine and methanol groups. The causality behind this multi-step process is the need to build the strained four-membered ring and then install the functional groups with the correct spatial orientation.

G cluster_0 Precursor Synthesis cluster_1 Functional Group Installation cluster_2 Final Steps A Linear Precursor B Cyclization Reaction (e.g., [2+2] cycloaddition) A->B Reagents C Functionalized Cyclobutane (e.g., with ketone/ester) B->C D Introduction of Amine (e.g., Reductive Amination) C->D Stereocontrol is key E Introduction of Methanol (e.g., Reduction of Ester/Acid) C->E F (3-Aminocyclobutyl)methanol (cis/trans mixture or pure isomer) G Salt Formation F->G HCl in solvent (e.g., Isopropanol) H (3-Aminocyclobutyl)methanol HCl (Final Product) G->H Crystallization

Caption: Generalized synthetic workflow for (3-Aminocyclobutyl)methanol HCl.

The critical step is often the cyclization and subsequent reduction/amination, where the choice of reagents (e.g., bulky reducing agents) can influence the stereochemical outcome. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for introducing an amino group while ensuring high enantiomeric excess.[2]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isomeric integrity of this compound is paramount. A combination of analytical techniques is employed in a standard quality control (QC) workflow.

G Start Raw Material Sample NMR Structure Verification (¹H & ¹³C NMR) Start->NMR HPLC Purity & Isomer Ratio (HPLC-UV/ELSD) Start->HPLC End Certificate of Analysis (CoA) NMR->End MS Molecular Weight Confirmation (LC-MS) HPLC->MS MS->End

Caption: Standard analytical workflow for QC of the target compound.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for assessing the chemical and isomeric purity of a batch of this compound. The choice of a HILIC column is causal; it is designed to retain polar analytes like small amines that show poor retention on standard C18 reversed-phase columns.

Objective: To determine the purity of (3-Aminocyclobutyl)methanol HCl and quantify the ratio of cis to trans isomers.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • This compound sample.

  • Acetonitrile (HPLC grade).

  • Ammonium formate.

  • Formic acid.

  • Deionized water.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. Adjust the pH to ~3.5 with formic acid. This buffered aqueous phase is crucial for achieving sharp peak shapes and consistent retention times for the amine.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The use of a mixed solvent system ensures complete dissolution and compatibility with the initial mobile phase conditions.

  • HPLC Conditions:

    • Column: HILIC, 3 µm particle size, 100 x 2.1 mm.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

    • Injection Volume: 2 µL.

    • Detector: ELSD or UV at ~205 nm (as the molecule lacks a strong chromophore).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 10 90
      5.0 40 60
      5.1 10 90

      | 8.0 | 10 | 90 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • The purity is calculated as the area of the main peak (sum of cis and trans if not fully resolved and both are desired) divided by the total area of all peaks, expressed as a percentage.

    • The isomeric ratio (cis/trans) is calculated from the relative peak areas of the two corresponding peaks.

Role and Application in Drug Development

Small, constrained scaffolds are highly valuable in drug discovery for their ability to confer conformational rigidity to a molecule. This rigidity can lead to improved binding affinity and selectivity for a target protein. The cyclobutyl ring in (3-Aminocyclobutyl)methanol serves as a bioisostere for other common chemical groups, but with a distinct three-dimensional vector for its substituents.

G cluster_0 Key Structural Features cluster_1 Impact on Drug Properties (ADME) Core (3-Aminocyclobutyl)methanol Core Scaffold Rigidity Constrained Cyclobutyl Ring Core->Rigidity Vectors Defined 3D Exit Vectors (cis/trans isomers) Core->Vectors Functionality Orthogonal Handles (-NH₂, -CH₂OH) Core->Functionality Metabolism Metabolic Stability (Non-aromatic core) Rigidity->Metabolism Selectivity Enhanced Selectivity (Rigid conformation) Rigidity->Selectivity Vectors->Selectivity Solubility Improved Solubility (Polar groups) Functionality->Solubility Target Novel Therapeutics (e.g., Kinase Inhibitors, GPCR Modulators) Solubility->Target Metabolism->Target Selectivity->Target

Caption: The role of the core scaffold in conferring desirable drug-like properties.

The amine and alcohol groups serve as versatile synthetic handles for further chemical elaboration, allowing for the construction of diverse compound libraries for screening.[11][12] Its application is part of a broader trend in medicinal chemistry to move away from flat, aromatic structures towards molecules with greater three-dimensional complexity, which can improve physicochemical properties and lead to novel intellectual property.[13][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound. This compound and related compounds are associated with specific hazards.

GHS Hazard Information

The following GHS hazard statements are associated with this or structurally similar compounds:

Hazard CodeStatementClassificationsSource(s)
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[15][16]
H315Causes skin irritationSkin Irritation (Category 2)[15][16]
H319Causes serious eye irritationEye Irritation (Category 2A)[15][16]
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)[15][16]
Handling and Storage Recommendations
  • Handling: Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][16] Avoid breathing dust and minimize dust generation.[16] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6][16] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[6][10] Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is more than just a simple chemical; it is a sophisticated building block that provides a robust platform for innovation in drug discovery. Its value lies in its constrained three-dimensional structure, the stereochemical diversity offered by its cis and trans isomers, and its versatile functional groups. A thorough understanding of its properties, synthesis, and analytical control is essential for any scientist aiming to leverage this scaffold to design the next generation of therapeutic agents.

References

  • This compound. LookChem. [Link]
  • (3-Aminocyclopentyl)methanol hydrochloride.
  • (cis-3-Aminocyclobutyl)methanol hydrochloride, 95% Purity. Vulcan Scientific. [Link]
  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • (3-aminocyclobutyl)methanol. PubChemLite. [Link]
  • (1-Aminocyclobutyl)methanol hydrochloride.
  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
  • Chapter 3 – ADME in Drug Discovery. Semantic Scholar. [Link]
  • Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder.

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Structure Elucidation of (3-Aminocyclobutyl)methanol Hydrochloride: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminocyclobutyl)methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry, prized for the conformational rigidity and unique vectoral properties imparted by the cyclobutane scaffold.[1][2] As with any component destined for pharmaceutical development, unambiguous confirmation of its chemical structure, including its stereochemistry, is a non-negotiable regulatory and scientific prerequisite. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (3-Aminocyclobutyl)methanol hydrochloride. We will move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, focusing on a self-validating system of interlocking data. The core challenge lies in definitively assigning the cis or trans relationship between the aminomethyl and hydroxymethyl substituents, a determination critical to the final compound's biological activity and physical properties.[3]

Foundational Analysis: Confirming Identity and Purity

Before delving into complex structural analysis, the foundational identity, formula, and purity of the analyte must be established. This phase provides the fundamental data upon which all subsequent interpretations will be built.

Mass Spectrometry (MS) for Molecular Formula Verification

Expertise & Experience: The first step is always to confirm that you have what you think you have. High-Resolution Mass Spectrometry (HRMS) is the cornerstone for this, providing an exact mass that validates the elemental composition. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated parent molecule, [M+H]+.

Protocol: High-Resolution LC-MS Analysis

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of methanol and water.[4][5]

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a simple isocratic flow of 70% Water (with 0.1% formic acid) and 30% Methanol (with 0.1% formic acid) at a flow rate of 0.3 mL/min.

    • Scientist's Note: The goal here is not complex separation but to introduce a clean sample into the mass spectrometer. Formic acid aids in ionization.

  • Mass Spectrometry (ESI+): Acquire data in positive ion mode over a mass range of m/z 50-300.

  • Data Analysis: Identify the m/z value for the most abundant ion. Calculate the theoretical exact mass of the protonated free base (C5H11NO + H+) and compare it to the observed mass.

Trustworthiness (Self-Validation): The measured mass should match the theoretical mass to within 5 ppm. This provides high confidence in the elemental formula.

Parameter Expected Value Observed (Representative)
Molecular FormulaC5H11NOConfirmed
Molecular Weight (Free Base)117.0841 g/mol -
Theoretical [M+H]+118.0919 m/z118.0915 m/z (Δ < 5 ppm)

A Note on GC-MS: While possible, GC-MS analysis of primary amines can sometimes produce artifacts through reactions with the solvent (e.g., methanol) in the hot injector, potentially forming imine derivatives.[6] Therefore, LC-MS is the more direct and reliable initial approach.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.

Protocol: NMR Sample Preparation

  • Solvent Choice: Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Expertise & Experience: DMSO-d6 is an excellent choice for hydrochloride salts due to its high polarity. Crucially, the amine (-NH3+) and hydroxyl (-OH) protons are exchangeable. Using DMSO-d6 allows these protons to be observed, whereas a solvent like D2O would cause them to exchange with deuterium and disappear from the ¹H spectrum.

  • Acquisition: Perform all experiments at a standard temperature (e.g., 298 K) on a spectrometer of 400 MHz or higher.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (how many protons in each environment), and their coupling (which protons are adjacent to each other).

Expected ¹H NMR Data (Representative, in DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.1broad singlet3H-NH3+Broad signal due to quadrupole coupling with nitrogen and exchange. Downfield due to positive charge.
~4.8triplet1H-OHExchangeable proton, coupling to the adjacent CH2 group.
~3.4doublet2H-CH2OHProtons adjacent to the hydroxyl group.
~3.1multiplet1HH-3 (CH-N)Proton on the carbon bearing the amino group, deshielded by nitrogen.
~2.2multiplet1HH-1 (CH-C)Methine proton at the point of substitution for the CH2OH group.
~2.0 & ~1.8multiplet4HH-2, H-4The four other cyclobutane ring protons. The exact pattern will differ between cis and trans isomers.
¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is run alongside to differentiate between CH3, CH2, and CH carbons.

Expected ¹³C NMR Data (Representative, in DMSO-d6)

Chemical Shift (δ, ppm)DEPT-135Assignment
~63.0CH2 (positive)-CH2OH
~45.0CH (positive)C-3 (CH-N)
~35.0CH (positive)C-1 (CH-C)
~28.0CH2 (positive)C-2, C-4
2D NMR: Connecting the Pieces

2D NMR experiments establish correlations between nuclei, allowing for the unambiguous assembly of molecular fragments.

G H_NMR ¹H Signals (Proton Environments) COSY ¹H-¹H COSY (Proton Neighbors) H_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H_NMR->HMBC C_NMR ¹³C Signals (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC Fragments Assemble Fragments (e.g., -CH-CH2OH) COSY->Fragments HSQC->Fragments HMBC->Fragments Structure Confirm Constitution Fragments->Structure

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). We expect to see correlations tracing the path along the cyclobutane ring: H-1 ↔ H-2/4 ↔ H-3.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This is how the assignments in the tables above are definitively made.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting fragments. For example, a key correlation would be from the protons of the -CH2OH group (δ ~3.4 ppm) to the C-1 carbon of the ring (δ ~35.0 ppm), confirming the attachment point.

The Decisive Step: Stereochemistry Determination

With the constitution confirmed, the final and most critical challenge is to assign the relative stereochemistry as cis or trans. This is achieved by analyzing proton spatial relationships.

NOESY/ROESY for Through-Space Correlations

Expertise & Experience: The Nuclear Overhauser Effect (NOE) is a phenomenon where perturbing one proton can enhance the signal of another proton that is close in space (< 5 Å), regardless of the number of bonds separating them. A 2D NOESY (or ROESY for small-medium molecules) experiment maps these through-space interactions. This is the definitive NMR method for distinguishing cis and trans isomers.[7]

  • For the cis-isomer: The methine proton at C-1 (H-1) and the methine proton at C-3 (H-3) will be on the same face of the ring. A clear NOE cross-peak should be observed between H-1 and H-3.

  • For the trans-isomer: The H-1 and H-3 protons are on opposite faces of the ring, far apart in space. No NOE correlation will be observed between them. Instead, H-1 will show correlations to the adjacent ring protons on its own face.

G Start Run NOESY/ROESY Experiment Decision Observe H-1 to H-3 Cross-Peak? Start->Decision Cis Conclusion: cis-isomer Decision->Cis Yes Trans Conclusion: trans-isomer Decision->Trans No

Absolute Confirmation: Single-Crystal X-ray Diffraction (SC-XRD)

While the NMR data provides a highly confident assignment, the "gold standard" for absolute and unambiguous structure determination is SC-XRD.[1][8][9]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction.

    • Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) and allow the solvent to evaporate over several days in a loosely covered vial.

  • Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays.

  • Structure Solution & Refinement: The diffraction pattern is measured and used to calculate an electron density map of the unit cell, from which the atomic positions are determined.

Trustworthiness (Self-Validation): The resulting 3D model from SC-XRD provides precise bond lengths, bond angles, and, most importantly, the definitive relative arrangement of the substituents on the cyclobutane ring, leaving no ambiguity about the cis or trans configuration.

Summary and Conclusion

The structural elucidation of this compound is a systematic process that builds a case from foundational data to definitive proof. The workflow begins with LC-MS to confirm the molecular formula. It then moves to a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to solve the atomic connectivity. The pivotal question of stereochemistry is answered through a NOESY/ROESY experiment, which probes the spatial proximity of key protons. Finally, where possible, single-crystal X-ray diffraction provides unequivocal, absolute proof of the entire three-dimensional structure. By following this multi-modal, self-validating approach, researchers and drug development professionals can ensure the highest level of confidence in the identity and quality of this critical pharmaceutical building block.

References

  • ResearchGate. X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a.
  • ResearchGate. X‐ray crystal structure of cyclobutane 3 (CCDC 2183363).
  • ResearchGate. X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level.
  • LookChem. This compound.
  • Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis.
  • The Automated Topology Builder (ATB) and Repository. Cyclobutane | C4H8 | MD Topology | NMR | X-Ray.
  • PubChem, National Institutes of Health. (3-Aminocyclopentyl)methanol hydrochloride.
  • National Center for Biotechnology Information (NCBI). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Thieme Connect. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-...
  • Human Metabolome Database (HMDB). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001875).
  • PubChem, National Institutes of Health. (1-Aminocyclobutyl)methanol hydrochloride.
  • Pharmaffiliates. CAS No : 2138162-83-9 | Product Name : (3-Aminocyclopentyl)methanol Hydrochloride.
  • ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap.
  • Wikipedia. Cis–trans isomerism.
  • YouTube. 1H NMR: Structural Elucidation III.
  • PubMed, National Center for Biotechnology Information (NCBI). cis/ trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior.
  • PubMed, National Center for Biotechnology Information (NCBI). LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection.
  • DergiPark. LC-MS/MS Analysis and Biological Activities of Methanol Extract from Sagina apetala Ard.
  • ResearchGate. Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma.

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(3-Aminocyclobutyl)methanol hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid cyclobutane core, decorated with primary amine and hydroxymethyl functional groups, makes it a valuable building block for synthesizing a diverse range of molecules, from pharmacologically active agents to novel polymers. The presence of two stereocenters (C1 and C3) means the molecule can exist as cis and trans diastereomers, the differentiation of which is critical for its application and is readily achieved through the spectroscopic techniques detailed in this guide.

As a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, properties that are advantageous for handling, formulation, and biological assays.[1] This guide provides a comprehensive analysis of the core spectroscopic data—NMR, IR, and MS—used to verify the structure and purity of this compound. The focus will be on the trans isomer (CAS: 165879-72-3), though comparisons to the cis isomer will be discussed. We will delve into not just the data itself, but the underlying principles and experimental considerations essential for robust structural elucidation.

The Synergy of Spectroscopic Techniques

Confirming the identity of a molecule like this compound is not a linear process but an integrated workflow. Each spectroscopic method provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and stereochemistry of the atoms.

G cluster_0 Structural Elucidation Workflow MS Mass Spectrometry (MS) Structure Final Structure Confirmation MS->Structure Provides Molecular Formula (e.g., C₅H₁₁NO) IR Infrared (IR) Spectroscopy IR->Structure Identifies Functional Groups (-NH₃⁺, -OH, C-H) NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Structure Details Connectivity & Stereochemistry (cis/trans)

Caption: Integrated workflow for the structural confirmation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are essential for mapping the carbon skeleton and establishing the relative stereochemistry of the substituents. The hydrochloride form means the amine exists as a protonated ammonium group (-NH₃⁺), and the choice of solvent (typically D₂O or DMSO-d₆) is critical due to the compound's polarity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. The key to interpreting the spectrum of this molecule is analyzing the multiplets arising from the cyclobutane ring protons.

Expected ¹H NMR Data (400 MHz, D₂O)

Assignment Structure Expected δ (ppm) Multiplicity Coupling (J, Hz) Integration
H-3-CH(NH₃⁺)-~3.5 - 3.8Multiplet (quintet-like)~7-91H
H-α-CH₂OH~3.5 - 3.7Doublet~72H
H-1-CH(CH₂OH)-~2.5 - 2.8Multiplet-1H
H-2, H-4 (trans)-CH₂- (cis to subs.)~2.3 - 2.5Multiplet (ddd)-2H
H-2, H-4 (cis)-CH₂- (trans to subs.)~1.9 - 2.1Multiplet (ddd)-2H
-NH₃⁺, -OHExchangeable~4.9 (HOD peak)SingletN/A(Suppressed)

Note: Chemical shifts are predictive and can vary based on solvent and concentration. In D₂O, the amine and hydroxyl protons exchange with deuterium and are typically not observed or appear as a broad signal subsumed by the residual solvent peak (HOD).

Expert Interpretation:

  • Stereochemistry: The key differentiator between the cis and trans isomers lies in the chemical shifts and coupling constants of the cyclobutane ring protons (H-2 and H-4). In the trans isomer, the two substituents force the ring into a more defined puckered conformation, leading to greater differentiation between the axial and equatorial protons on C2 and C4. This results in more complex and widely dispersed multiplets compared to the cis isomer, which may exhibit higher symmetry and consequently simpler spectral patterns.[2]

  • Downfield Shifts: The proton at C3 (methine adjacent to -NH₃⁺) and the methylene protons of the -CH₂OH group are the most downfield aliphatic signals. This is due to the strong deshielding effect of the adjacent electronegative nitrogen and oxygen atoms.

  • Solvent Choice: Deuterated water (D₂O) is an excellent solvent due to the salt's high polarity. However, it leads to the exchange of the labile -NH₃⁺ and -OH protons, rendering them invisible. To observe these protons, a solvent like DMSO-d₆ would be used, where they would appear as broad signals.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. It is generally simpler than the ¹H spectrum as ¹³C-¹³C coupling is statistically insignificant.

Expected ¹³C NMR Data (100 MHz, D₂O)

Assignment Structure Expected δ (ppm)
C-α-C H₂OH~65 - 68
C-3-C H(NH₃⁺)-~48 - 51
C-1-C H(CH₂OH)-~35 - 38
C-2, C-4-C H₂-~28 - 31

Note: In the cis isomer, due to symmetry, the C-2 and C-4 carbons might be chemically equivalent, resulting in a single signal. In the trans isomer, they are equivalent, also giving one signal for the two carbons.

Expert Interpretation:

  • The carbon attached to the oxygen (-CH₂C H₂OH) is the most downfield due to oxygen's high electronegativity.

  • The carbon attached to the protonated nitrogen (-C H(NH₃⁺)-) is the next most deshielded.

  • The remaining cyclobutane carbons appear further upfield, in the typical aliphatic region.[3]

Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is critical for resolving the complex multiplets of the cyclobutane ring.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., D₂O at 4.79 ppm) or an internal standard like DSS.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. For this compound, IR confirms the presence of the alcohol (-OH), the primary ammonium (-NH₃⁺), and the aliphatic C-H bonds.

Expected IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Vibrational Mode Intensity Appearance
~3200 - 3500O-H stretch (alcohol)StrongBroad
~2500 - 3100N-H stretch (primary ammonium)StrongVery Broad, multiple sub-peaks
~2850 - 2980C-H stretch (aliphatic)Medium-StrongSharp
~1560 - 1620N-H bend (asymmetric)MediumSharp
~1500 - 1550N-H bend (symmetric)MediumSharp
~1020 - 1250C-N stretchMediumSharp
~1000 - 1075C-O stretch (primary alcohol)StrongSharp

Expert Interpretation:

  • The Ammonium Signature: The most telling feature of the hydrochloride salt is the extremely broad and intense absorption envelope between ~2500-3100 cm⁻¹. This is characteristic of the N-H stretching vibrations in an ammonium salt and is a definitive marker that distinguishes it from the free amine.[4] The free primary amine would show two sharp peaks around 3300-3400 cm⁻¹.[5]

  • Overlapping Stretches: The broad O-H stretch from the alcohol group will overlap with the N-H stretching region, contributing to the overall broadness of the feature above 3000 cm⁻¹.[6]

  • Bending Vibrations: The presence of two distinct N-H bending (scissoring) vibrations in the 1500-1620 cm⁻¹ region confirms the -NH₃⁺ group, corresponding to its asymmetric and symmetric deformation modes.[4]

Protocol: Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. For a polar, pre-charged molecule like this hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique.

G cluster_ms ESI-MS Analysis Logic Analyte C₅H₁₁NO·HCl (in solution) Ionization Electrospray Ionization (Positive Mode) Analyte->Ionization Desolvation & Protonation ObservedIon Observed Ion: [M+H]⁺ (Protonated Free Base) Ionization->ObservedIon Gas-Phase Ion Formation ExpectedMZ Expected m/z = 102.09 ObservedIon->ExpectedMZ Mass Analyzer Detection

Caption: Conceptual workflow for the ESI-MS analysis of the target compound.

Expected Mass Spectrometry Data (ESI+)

Ion Formula Calculated m/z Expected Observation
[M+H]⁺[C₅H₁₂NO]⁺102.0913Base peak, high intensity
[M+Na]⁺[C₅H₁₁NONa]⁺124.0733Possible adduct, lower intensity
[M-H₂O+H]⁺[C₅H₁₀N]⁺84.0808Fragment from loss of water
[M-NH₃+H]⁺[C₅H₉O]⁺85.0648Fragment from loss of ammonia

Expert Interpretation:

  • Ionization Mode: ESI in positive ion mode is the method of choice. The primary amine is basic and readily accepts a proton, making it highly suitable for this technique.[7][8] The molecule is analyzed as the protonated free base, [C₅H₁₁NO + H]⁺, as the HCl is lost during the process.

  • High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer, the exact mass of the molecular ion can be measured with high precision (e.g., 102.0913). This allows for the unambiguous determination of the elemental formula (C₅H₁₂NO), a critical step in confirming the compound's identity.[9] The calculated exact mass for the neutral free base is 101.0841 g/mol , and for the hydrochloride salt, it is 137.0607 g/mol .[10]

  • Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion (m/z 102.09) and subjecting it to collision-induced dissociation (CID). The most likely fragmentation pathways would be the neutral loss of water (H₂O) from the alcohol or ammonia (NH₃) from the amine group, providing further structural confirmation.

Protocol: Acquiring an ESI-MS Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile. A small amount of acid (e.g., 0.1% formic acid) is often added to the mobile phase to promote protonation.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC-MS is preferred as it provides separation and purification prior to analysis.[11]

  • Instrument Parameters (ESI+):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: ~3-4 kV.

    • Gas Flow (Nebulizer/Drying): Optimize for stable spray and efficient desolvation.

    • Source Temperature: ~100-150 °C.

  • Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-300 Da) to detect the molecular ion and any adducts. If performing MS/MS, set up a second experiment to isolate the precursor ion (m/z 102.09) and scan for product ions.

Conclusion

The structural verification of this compound is a textbook example of the power of modern analytical chemistry. Through a synergistic application of NMR, IR, and MS, every aspect of the molecule's structure can be confirmed with high confidence. ¹H and ¹³C NMR establish the carbon-hydrogen framework and relative stereochemistry. IR spectroscopy provides rapid confirmation of the key alcohol and ammonium functional groups. Finally, high-resolution mass spectrometry validates the elemental composition, leaving no doubt as to the identity and purity of this versatile chemical building block. This guide provides the foundational data and protocols necessary for researchers to confidently perform this analysis in their own laboratories.

References

  • Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • Pitt, J.J. (2009). Mass Spectrometry analysis of Small molecules. University of Pennsylvania.
  • LookChem. (n.d.). This compound.
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  • PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride.
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  • Bell, M. F., et al. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
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  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.

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An In-depth Technical Guide on the Solubility Profile of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (3-Aminocyclobutyl)methanol hydrochloride (CAS No: 1284250-10-7), a key building block in contemporary drug discovery. Recognizing the critical role of solubility in determining a compound's developability and in vivo performance, this document synthesizes foundational physicochemical principles with actionable experimental protocols. We delve into the anticipated solubility characteristics of this molecule, grounded in its structural attributes as an amine hydrochloride salt, and provide a framework for its empirical determination. This guide is structured to empower researchers and drug development professionals with both the theoretical understanding and the practical methodologies required to thoroughly characterize the solubility of this and similar pharmaceutical intermediates.

Introduction: The Centrality of Solubility in Pharmaceutical Development

The journey of a novel chemical entity from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's ultimate success. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to erratic absorption, thereby masking the true therapeutic potential of a promising compound.[1][2]

This compound is a versatile cyclobutane-containing building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a primary amine and a primary alcohol on a strained four-membered ring, presents a unique combination of polarity and conformational rigidity. As the hydrochloride salt, its solubility is expected to be significantly enhanced compared to the free base, a common strategy employed to improve the biopharmaceutical properties of amine-containing drugs.[3] A thorough understanding and empirical characterization of its solubility profile are, therefore, not merely academic exercises but essential prerequisites for its effective application in drug development programs. This guide provides the scientific rationale and detailed methodologies for achieving this critical characterization.

Physicochemical Profile of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. While comprehensive experimental data for this compound is not extensively published, we can compile its known identifiers and predicted properties.

The hydrochloride salt form is crucial for its pharmaceutical utility. The protonation of the basic amino group to form an ammonium salt dramatically increases the molecule's polarity and its potential for ionic interactions with solvent molecules, thereby enhancing its stability and solubility in polar media.[1][4]

PropertyValueSource
CAS Number 1284250-10-7[5]
Molecular Formula C₅H₁₂ClNO[5]
Molecular Weight 137.61 g/mol [5]
Predicted XlogP (Free Base) -0.6[6]
Appearance White to off-white solid (anticipated)[7]

Note: XlogP is a predicted value for the free base, (3-aminocyclobutyl)methanol. The hydrochloride salt will have a significantly lower effective logP due to its ionic character.

Anticipated Solubility Characteristics

Based on its molecular structure as a small, polar molecule in its hydrochloride salt form, this compound is anticipated to exhibit favorable solubility in polar solvents. The presence of the ammonium and hydroxyl groups allows for strong hydrogen bonding and ion-dipole interactions with protic solvents like water and alcohols.[1]

A structurally similar compound, (3-Aminocyclopentyl)methanol hydrochloride, is reported to have high solubility in polar solvents such as water and methanol.[1] Given the analogous functional groups and small aliphatic scaffold, a similar profile is expected for the cyclobutane derivative.

SolventAnticipated SolubilityRationale
Water Highly SolubleIonic nature of the hydrochloride salt and hydrogen bonding capacity of the hydroxyl and ammonium groups.
Methanol Soluble / Highly SolublePolar protic solvent capable of hydrogen bonding and solvating the ionic salt.[8]
Ethanol SolublePolar protic solvent, though slightly less polar than methanol, still effective at solvating the compound.[8]
Aqueous Buffers (pH 1.2-6.8) Highly SolubleThe amine is expected to be fully protonated across this pH range, maintaining its soluble salt form.
Acetonitrile Slightly Soluble / Sparingly SolublePolar aprotic solvent, less effective at solvating the ionic salt compared to protic solvents.
Acetone Slightly Soluble / Sparingly SolublePolar aprotic solvent, limited ability to stabilize the charged species.
Non-polar Solvents (e.g., Toluene, Hexanes) Insoluble / Very Slightly SolubleMismatch in polarity; lack of favorable intermolecular interactions.

Key Factors Influencing Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a function of several environmental factors. Understanding these relationships is key to controlling and predicting its behavior in various experimental and physiological settings.

  • pH: As the hydrochloride salt of a primary amine, the compound's solubility is critically dependent on pH. In acidic to neutral conditions (pH < ~8), the amine group will be predominantly in its protonated, cationic form (R-NH3+), which is highly water-soluble. At higher pH values, deprotonation to the free base (R-NH2) will occur, leading to a significant decrease in aqueous solubility due to the loss of ionic character.[9]

  • Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature.[9] This is a critical consideration for preparing concentrated stock solutions or during formulation processes involving heat.

  • Solvent Polarity: As outlined in the table above, solvent choice is paramount. Polar protic solvents that can engage in both hydrogen bonding and ion-dipole interactions will be most effective.

  • Ionic Strength: The presence of other salts in the solution can influence solubility through the "common ion effect" or "salting out" phenomena, although this is typically a lesser concern at the low concentrations used in early-stage research.[10]

Solubility (3-Aminocyclobutyl)methanol Hydrochloride Solubility pH pH of Medium Solubility->pH Temp Temperature Solubility->Temp Solvent Solvent Properties Solubility->Solvent sub_pH1 Low pH (e.g., 1.2-7) Protonated (R-NH3+) Ionic Form pH->sub_pH1 influences equilibrium sub_pH2 High pH (e.g., >9) Deprotonated (R-NH2) Free Base pH->sub_pH2 influences equilibrium sub_Temp1 Increased Temperature Temp->sub_Temp1 sub_Temp2 Decreased Temperature Temp->sub_Temp2 sub_Solvent1 Polar Protic (Water, Methanol) Solvent->sub_Solvent1 determines interactions sub_Solvent2 Non-Polar (Toluene, Hexanes) Solvent->sub_Solvent2 determines interactions sub_pH_result1 Higher Aqueous Solubility sub_pH1->sub_pH_result1 sub_pH_result2 Lower Aqueous Solubility sub_pH2->sub_pH_result2 sub_Temp_result Generally Increased Solubility sub_Temp1->sub_Temp_result sub_Solvent_result1 High Solubility sub_Solvent1->sub_Solvent_result1 sub_Solvent_result2 Low Solubility sub_Solvent2->sub_Solvent_result2

Caption: Factors influencing the solubility of (3-Aminocyclobutyl)methanol HCl.

Protocols for Experimental Solubility Determination

To move from prediction to empirical data, rigorous and well-controlled experiments are necessary. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug development. Thermodynamic solubility is the "gold standard" for lead optimization and preformulation, while kinetic solubility is often used for high-throughput screening in early discovery.[11]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound, representing the true saturation point in a given solvent system. It is the method recommended by regulatory bodies like the FDA and EMA for Biopharmaceutics Classification System (BCS) determination.[6]

Causality Behind Experimental Choices:

  • Excess Solid: Adding an excess of the solid compound ensures that the resulting solution is truly saturated at equilibrium.

  • Extended Incubation (≥24h): Many compounds, especially crystalline ones, require a significant amount of time to reach true thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of solubility.[8]

  • Temperature Control (37 ± 1 °C): For biopharmaceutical applications, solubility is determined at physiological temperature to be relevant to in vivo conditions.

  • pH Verification: The pH of the buffer must be checked before and after the experiment, as the dissolution of an acidic or basic compound can alter it, leading to erroneous results.

  • Phase Separation: Filtration or centrifugation is required to separate the saturated solution from the undissolved solid before analysis. The choice of filter is critical to avoid compound adsorption.

  • Validated Analytical Method: A specific and validated method (e.g., HPLC-UV) is crucial for accurately quantifying the dissolved compound concentration without interference from impurities or degradants.

Step-by-Step Methodology:

  • Preparation:

    • Prepare aqueous buffers at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8).

    • Prepare a series of 2 mL glass vials for each solvent/buffer system to be tested (n=3 replicates per condition).

  • Compound Addition:

    • Add an excess amount of this compound to each vial. A visual excess of solid material should be present after initial mixing.

    • Add 1.0 mL of the respective solvent/buffer to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled chamber set to 37 ± 1 °C.

    • Agitate the samples for at least 24 hours to ensure equilibrium is reached. It is advisable to take time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[6]

  • Sample Processing (Phase Separation):

    • Allow the vials to stand undisturbed in the 37 °C chamber for a short period to allow larger particles to settle.

    • Withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) into a clean vial for analysis. Discard the first few drops of filtrate to saturate any binding sites on the filter.

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve prepared in the same solvent matrix.

    • Measure the final pH of the remaining suspension to ensure it has not deviated significantly from the initial pH.

  • Data Reporting:

    • Report the solubility as the mean ± standard deviation of the replicate measurements in mg/mL or µg/mL.

Protocol 2: Kinetic Solubility Assay (High-Throughput Method)

This protocol measures the solubility of a compound upon its precipitation from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is useful for rapidly assessing compounds in early discovery.[1]

Causality Behind Experimental Choices:

  • DMSO Stock: High-throughput screening libraries are almost universally maintained in DMSO. This method mimics the process of adding a compound to an aqueous bioassay.[7]

  • Short Incubation (1-2h): This method is designed to be fast. The 1-2 hour time point provides a snapshot of the compound's tendency to precipitate under assay-like conditions.[1]

  • Nephelometry/UV: These plate-based detection methods allow for rapid, automated measurement. Nephelometry detects light scattered by precipitated particles, while UV quantifies the remaining dissolved compound after filtration.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Fill the wells of a 96-well microplate with the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition:

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize co-solvent effects.

  • Incubation:

    • Seal the plate and shake for 1-2 hours at room temperature or 37 °C.[1]

  • Analysis (Direct UV Method):

    • After incubation, transfer the contents of the wells to a 96-well filter plate (e.g., 0.45 µm PVDF).

    • Filter the solution into a fresh 96-well UV-compatible plate via centrifugation or vacuum.

    • Measure the UV absorbance of the filtrate at the compound's λmax.

  • Data Calculation:

    • Compare the absorbance of the sample wells to a calibration curve prepared by diluting the DMSO stock in a 50:50 mixture of DMSO:buffer (to ensure full dissolution) to determine the concentration of the dissolved compound.

Start Start: Define Solvent/Buffer Systems Thermo_Prep Protocol 1: Thermodynamic (Shake-Flask) Add excess solid to vial (n=3) Start->Thermo_Prep Kinetic_Prep Protocol 2: Kinetic (HTS) Prepare 10mM DMSO stock Start->Kinetic_Prep Thermo_Equilibrate Equilibrate on shaker (≥24h, 37°C) Thermo_Prep->Thermo_Equilibrate Thermo_Separate Phase Separation (Filter or Centrifuge) Thermo_Equilibrate->Thermo_Separate Analysis Quantify Concentration (HPLC-UV or Plate Reader) vs. Standard Curve Thermo_Separate->Analysis Kinetic_Add Add stock to buffer in 96-well plate Kinetic_Prep->Kinetic_Add Kinetic_Incubate Incubate with shaking (1-2h, RT or 37°C) Kinetic_Add->Kinetic_Incubate Kinetic_Separate Filter through 96-well filter plate Kinetic_Incubate->Kinetic_Separate Kinetic_Separate->Analysis End Report Solubility (mg/mL or µM) Analysis->End

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a valuable chemical entity whose utility in drug development is intrinsically linked to its solubility. As a polar, ionic small molecule, it is anticipated to have high solubility in aqueous media across the physiological pH range, a highly desirable characteristic for a pharmaceutical building block. However, these predictions must be confirmed through rigorous, well-designed experiments. By employing standardized protocols such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the robust data necessary to guide formulation development, interpret biological assay results, and make informed decisions in the progression of new drug candidates. This guide provides the essential framework for undertaking this critical characterization with scientific integrity and a clear understanding of the underlying principles.

References

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  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
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  • International Council for Harmonisation (ICH). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. 2019. [Link]
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(3-Aminocyclobutyl)methanol hydrochloride: A Comprehensive Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the stability and storage conditions of (3-Aminocyclobutyl)methanol hydrochloride, designed for researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal building block in contemporary synthetic and medicinal chemistry. Its structural rigidity and versatile functional groups are highly valued in the design of novel therapeutics. However, the inherent reactivity of its amine and alcohol functionalities, combined with its nature as a hydrochloride salt, necessitates a comprehensive understanding of its stability profile. This guide provides a detailed examination of the factors influencing the stability of this compound, outlines scientifically grounded storage and handling protocols, and presents methodologies for empirical stability assessment. The objective is to equip researchers with the knowledge required to maintain the compound's purity, ensure experimental reproducibility, and safeguard the integrity of their research outcomes.

Chemical and Physical Profile

A foundational understanding of the molecule's properties is essential before delving into its stability.

PropertyValue
IUPAC Name This compound
Synonyms 3-(Hydroxymethyl)cyclobutanamine hydrochloride
Molecular Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
CAS Number 13036-76-5
Appearance White to off-white crystalline solid
Solubility Soluble in water and methanol

The presence of a primary amine makes the molecule susceptible to oxidation and reactions with electrophiles, while the hydroxyl group can undergo esterification or oxidation. The hydrochloride salt form enhances stability and water solubility compared to the freebase but introduces pH sensitivity.

Core Principles of Chemical Stability

The degradation of this compound is not a random process but is governed by its susceptibility to specific environmental and chemical factors. A proactive stability program is predicated on controlling these variables.

Thermal Stability

While generally stable at ambient temperatures, exposure to elevated temperatures can provide the activation energy required for decomposition. The primary concern is not just melting but the initiation of degradation pathways that may not be active at lower temperatures. Long-term storage at elevated temperatures can lead to a gradual decrease in purity.

Hygroscopicity and Hydrolytic Stability

As a salt, this compound is hygroscopic, meaning it can absorb moisture from the atmosphere. This is a critical point of failure for two reasons:

  • Physical Integrity: Moisture absorption leads to clumping and the formation of a viscous syrup, which complicates accurate weighing and handling.

  • Chemical Reactivity: The presence of water can facilitate side reactions and may alter the crystalline structure of the solid.

Photostability

Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. While specific photostability data for this compound is not extensively published, it is a well-established principle that amine-containing compounds can be susceptible to photo-oxidation.

pH and Chemical Incompatibility

The hydrochloride salt is the protonated form of the amine, rendering it stable in acidic to neutral conditions. However, in the presence of a strong base, it will be deprotonated to the free amine. The free amine is significantly more nucleophilic and prone to oxidation than its salt form. Therefore, contact with basic substances must be strictly avoided. The compound is also incompatible with strong oxidizing agents.

Recommended Storage and Handling Protocols

Based on the principles outlined above, a multi-faceted approach to storage is required to ensure long-term stability.

ParameterRecommended ConditionCausality and Rationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential thermal degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidation and hygroscopic effects.
Container Tightly-sealed, amber glass vialAmber glass protects from light, and a tight seal prevents moisture and air ingress.
Environment Dry, desiccated areaFurther minimizes the risk of moisture absorption.
Handling Workflow

The following diagram illustrates the ideal workflow for handling the compound to minimize degradation.

G cluster_0 Handling Workflow for this compound start Remove from 2-8°C storage equilibrate Allow vial to equilibrate to room temperature in a desiccator start->equilibrate Prevents condensation inert Transfer to an inert atmosphere glovebox or glove bag equilibrate->inert Minimizes air/moisture exposure weigh Weigh the required amount quickly inert->weigh seal Tightly re-seal the primary container weigh->seal store Return to 2-8°C storage seal->store

Caption: Recommended workflow for handling this compound.

Experimental Stability Assessment: Forced Degradation Studies

To empirically determine the stability of a given batch, a forced degradation study is the industry-standard approach. This involves subjecting the compound to stress conditions that are more severe than its recommended storage conditions.

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 100 µL of the stock solution to 900 µL of 0.1 M HCl.

    • Base Hydrolysis: Add 100 µL of the stock solution to 900 µL of 0.1 M NaOH.

    • Oxidative Degradation: Add 100 µL of the stock solution to 900 µL of 3% H₂O₂.

    • Thermal Degradation: Incubate a sample of the stock solution at 60°C.

    • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analytical Method: Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, to separate the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of remaining parent compound at each time point for each stress condition.

The logical flow of this experimental design is crucial for obtaining meaningful data.

G cluster_stress Stress Conditions compound This compound Stock Solution acid Acid 0.1 M HCl compound->acid base Base 0.1 M NaOH compound->base oxidation Oxidation 3% H₂O₂ compound->oxidation thermal Thermal 60°C compound->thermal photo Photolytic UV/Vis light compound->photo analysis HPLC Analysis Quantify parent peak area acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report {Stability Report | Identify degradation pathways} analysis->report

Caption: Logical diagram of a forced degradation study.

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. The most significant threats to its stability are moisture, elevated temperatures, and exposure to incompatible chemicals, particularly bases. By implementing the protocols outlined in this guide—refrigerated storage under an inert atmosphere in a tightly sealed, light-resistant container—researchers can significantly mitigate the risk of degradation. For applications where purity is paramount, conducting a forced degradation study is strongly recommended to validate the stability of the material under experimental conditions.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs. The following are examples of the types of sources that would be cited in a full technical guide.
  • Material Safety Data Sheet: this compound. Sigma-Aldrich. [A specific URL from a supplier like Sigma-Aldrich would be placed here].

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [The URL to the official ICH guideline PDF would be here].

  • "Forced Degradation Studies: A Review." Journal of Pharmaceutical Sciences. [A URL to a relevant review article in a peer-reviewed journal would be provided here].

A-Technical-Guide-to-the-Cis-and-Trans-Isomers-of-(3-Aminocyclobutyl)methanol-A-Medicinal-Chemistry-Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring, a strained four-membered carbocycle, is a privileged motif in modern drug discovery, offering a unique three-dimensional exit vector from a core scaffold. (3-Aminocyclobutyl)methanol, in particular, serves as a critical building block for a variety of therapeutic agents. The seemingly subtle difference between its cis and trans isomers can lead to profound distinctions in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis, separation, and characterization of these two isomers, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Strategic Importance of Stereoisomerism

In drug development, the spatial arrangement of atoms within a molecule is paramount. Cis-trans isomerism in cyclic structures like (3-aminocyclobutyl)methanol dictates the relative orientation of the amino and hydroxymethyl functional groups. This orientation, in turn, governs how the molecule interacts with its biological target, influencing binding affinity and efficacy. A change from a cis to a trans configuration can alter the distance and angle between key pharmacophoric features, potentially switching a potent agonist to an antagonist, or rendering an active compound completely inert. Therefore, the ability to selectively synthesize and definitively characterize each isomer is a foundational requirement in medicinal chemistry programs utilizing this scaffold.

Stereoselective Synthesis Strategies

The synthesis of (3-aminocyclobutyl)methanol isomers can be approached in several ways: stereoselective synthesis of a single isomer or synthesis of a mixture followed by separation. The choice of strategy often depends on the availability of starting materials and the desired scale of production.

Synthesis of trans-(3-Aminocyclobutyl)methanol

A common strategy to obtain the trans isomer involves a Mitsunobu reaction, which proceeds with an inversion of stereochemistry.

Protocol 1: Synthesis of trans-(3-Aminocyclobutyl)methanol via Mitsunobu Inversion [1]

  • Step 1: Inversion of Configuration: To a solution of cis-3-(dibenzylamino)cyclobutanol (1.0 eq) in tetrahydrofuran (THF), add triphenylphosphine (2.2 eq) and p-nitrobenzoic acid (1.2 eq). Cool the mixture to 10°C under a nitrogen atmosphere. Slowly add diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise. After the reaction is complete, remove the THF under reduced pressure. The resulting intermediate is the p-nitrobenzoate ester with an inverted (trans) configuration.

  • Step 2: Hydrolysis: The crude ester is hydrolyzed using an alkali like sodium hydroxide in a mixture of THF and water with heating to yield trans-3-(dibenzylamino)cyclobutanol.[1]

  • Step 3: Deprotection: The dibenzyl protecting group is removed by catalytic hydrogenation. Dissolve the trans-3-(dibenzylamino)cyclobutanol in methanol and add a palladium hydroxide catalyst (e.g., 10% Pd(OH)₂/C).[1] Pressurize the reaction vessel with hydrogen gas (1.0-1.2 MPa) and heat to 30-45°C for 24 hours.[1] After filtration of the catalyst and concentration of the filtrate, the crude product is purified by distillation to yield trans-(3-aminocyclobutyl)methanol.[1]

Causality: The Mitsunobu reaction is chosen for its reliability in inverting the stereocenter of the alcohol. The use of a dibenzyl protecting group for the amine is strategic as it is stable under the reaction conditions of the first two steps and can be cleanly removed under hydrogenation conditions in the final step.

Synthesis of cis-(3-Aminocyclobutyl)methanol

The cis isomer is often synthesized through the reduction of a 3-aminocyclobutanone derivative, where the reducing agent's steric bulk dictates the direction of hydride attack.

Protocol 2: Stereoselective Reduction for cis-(3-Aminocyclobutyl)methanol [2]

  • Step 1: Protection: The amino group of 3-aminocyclobutanone is first protected, for example, as a tert-butoxycarbonyl (Boc) derivative.

  • Step 2: Diastereoselective Reduction: The resulting 3-(Boc-amino)cyclobutanone is dissolved in a non-polar solvent like THF and cooled to -78°C. A sterically hindered hydride-donating agent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), is added slowly.[2] The hydride attacks the carbonyl from the face opposite to the bulky Boc-protected amino group, leading to the formation of the cis-alcohol.[2]

  • Step 3: Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or methanolic HCl) to yield cis-(3-aminocyclobutyl)methanol, which is often isolated as its hydrochloride salt.[3]

Causality: The choice of a bulky reducing agent like LiAl(OtBu)₃H is critical for achieving high cis-selectivity.[2] The low reaction temperature enhances this selectivity by favoring the transition state with the lower activation energy.[2]

Separation of Isomers

When a synthesis yields a mixture of cis and trans isomers, their separation is necessary. This is typically achieved through chromatographic techniques or by selective crystallization of a derivative.

  • Column Chromatography: The isomers often exhibit different polarities, allowing for separation on a silica gel column. The choice of eluent is critical and must be optimized to achieve baseline separation.

  • Selective Crystallization: The isomers can be converted to salts (e.g., hydrochlorides) or other derivatives that may have significantly different solubilities in a given solvent system, allowing one isomer to be crystallized out of the solution. For example, converting a mixture of diamine isomers to their dihydrochlorides in methanol can allow for the selective recovery of the trans isomer.[4]

Structural Elucidation and Characterization

Unequivocal determination of the cis or trans configuration is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose in solution.

¹H NMR Spectroscopy

The relative stereochemistry of the protons on the cyclobutane ring gives rise to distinct coupling constants (J-values) and through-space correlations (Nuclear Overhauser Effect, NOE).[5]

  • J-Coupling: In cyclobutane systems, the vicinal coupling constant between cis protons (Jcis) is generally larger than the coupling constant between trans protons (Jtrans).[6] This is due to the dihedral angle between the C-H bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is definitive for determining spatial proximity.[7] For the cis isomer, a cross-peak will be observed between the proton on the carbon bearing the amino group (C3-H) and the proton on the carbon bearing the hydroxymethyl group (C1-H). For the trans isomer, no such correlation will be observed; instead, correlations will be seen between C1-H and the protons on the same face of the ring at the C2 and C4 positions.[7]

Parameter Cis Isomer Trans Isomer
¹H NMR (C1-H to C3-H) NOE correlation observedNo NOE correlation observed
Jvicinal Jcis > JtransJtrans < Jcis

Table 1: Key NMR Parameters for Isomer Differentiation

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_separation Separation & Analysis Start Cyclobutanone Precursor Mix Cis/Trans Mixture Start->Mix Non-selective Reaction Stereoselective Stereoselective Reaction Start->Stereoselective e.g., Bulky Reducing Agent Separation Chromatography or Crystallization Mix->Separation Cis Pure Cis Isomer Stereoselective->Cis Analysis NMR Spectroscopy (1H, NOESY) Cis->Analysis Trans Pure Trans Isomer Trans->Analysis Separation->Cis Separation->Trans Structure Definitive Structure Assignment Analysis->Structure

Caption: General workflow for obtaining and verifying pure isomers.

isomers cluster_cis cis-Isomer cluster_trans trans-Isomer cis_struct cis_struct trans_struct trans_struct

Caption: 2D structures of cis- and trans-(3-Aminocyclobutyl)methanol.

Applications in Drug Development

The distinct spatial arrangement of the functional groups in cis- and trans-(3-aminocyclobutyl)methanol translates into differential biological activities when incorporated into larger molecules. For instance, in the development of inhibitors for certain kinases or proteases, one isomer may fit perfectly into the binding pocket, forming key hydrogen bonds and hydrophobic interactions, while the other isomer may clash with the protein's surface, resulting in a significant loss of potency. There are numerous examples in medicinal chemistry where the cis and trans isomers of a compound exhibit vastly different biological activities, underscoring the importance of stereochemical control.[8][9]

Conclusion

The successful application of (3-aminocyclobutyl)methanol as a building block in drug discovery is critically dependent on a thorough understanding and control of its stereochemistry. The choice of synthetic route, the method of purification, and the techniques for structural elucidation all play a vital role in ensuring that the correct isomer is being advanced in a drug development program. The insights and protocols provided in this guide serve as a foundational resource for scientists working with these valuable chemical entities, emphasizing that in the world of medicinal chemistry, the spatial arrangement of atoms is not a trivial detail but a decisive factor for therapeutic success.

References

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  • Google Patents. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.
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An In-depth Technical Guide on the Chiral Properties of (3-Aminocyclocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A-01-2026-0108

Abstract

This technical guide provides a comprehensive overview of the chiral properties of (3-Aminocyclobutyl)methanol hydrochloride, a key building block in modern drug discovery. Chirality plays a pivotal role in determining the pharmacological and toxicological profile of drug candidates.[1][2][3] This document outlines the fundamental principles of chirality, its significance in pharmaceutical development, and detailed analytical methodologies for the enantioselective analysis of this compound. We present field-proven protocols for chiral High-Performance Liquid Chromatography (HPLC) and discuss the utility of advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) for unambiguous stereochemical assignment. This guide is intended for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of their chiral molecules, adhering to stringent regulatory standards.

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[3][4] The two mirror-image forms, known as enantiomers, can exhibit profoundly different biological activities.[2][4] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with drug molecules.[1][2]

The case of thalidomide serves as a stark reminder of the importance of chirality; one enantiomer was an effective sedative, while the other was a potent teratogen.[2][3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines requiring the characterization and control of stereoisomers in pharmaceutical products.[1][5][6][7][8] For a chiral drug, it is crucial to develop single-enantiomer pharmaceuticals to maximize therapeutic efficacy and minimize potential adverse effects.[1][2]

This compound possesses a chiral center, making it a molecule of interest for the synthesis of enantiomerically pure drug candidates. The precise control and analysis of its stereochemistry are therefore paramount throughout the drug development lifecycle.

Analytical Methodologies for Chiral Discrimination

The accurate determination of enantiomeric purity is a critical aspect of quality control for chiral compounds.[2] Several analytical techniques are available for this purpose, with chiral chromatography being the most widely employed method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers.[9][10][11][12] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13]

2.1.1. Principle of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds, including amines.[9][13][14] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.[13]

2.1.2. Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol provides a robust starting point for the enantioselective analysis of this compound. Optimization may be required based on the specific instrumentation and desired separation performance.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with UV or Mass Spectrometric detection.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[15][16]

  • Additive: A small percentage of an amine (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing for basic compounds like amines.[16]

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of approximately 1 mg/mL.[14]

Chromatographic Conditions:

ParameterRecommended Conditions
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10] Key validation parameters include specificity, linearity, precision, accuracy, and robustness.

Data Interpretation: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Workflow for Chiral HPLC Method Development:

Chiral_HPLC_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation cluster_analysis Phase 4: Analysis CSP_Screen Select CSPs (e.g., Polysaccharide-based) MP_Screen Screen Mobile Phases (Normal & Polar Organic) CSP_Screen->MP_Screen Initial Runs Optimize_MP Optimize Mobile Phase Composition & Additives MP_Screen->Optimize_MP Promising Results Optimize_Params Optimize Flow Rate, Temperature & Wavelength Optimize_MP->Optimize_Params Fine-tuning Validate Method Validation (ICH Guidelines) Optimize_Params->Validate Final Method Analyze Routine Enantiomeric Purity Analysis Validate->Analyze Validated Method

Caption: A systematic workflow for developing a robust chiral HPLC method.

Advanced Spectroscopic Techniques for Stereochemical Characterization

While chiral chromatography is excellent for quantifying enantiomeric purity, other spectroscopic techniques are invaluable for determining the absolute configuration of a chiral molecule.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy is generally "blind" to chirality, meaning enantiomers produce identical spectra.[17] However, by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), it is possible to induce diastereomeric environments that result in distinguishable NMR signals for each enantiomer.[18][19][20] This allows for the determination of enantiomeric ratios and can aid in assigning absolute configuration.[19] More recent advancements in NMR technology are also enabling the direct detection of molecular chirality without the need for chiral auxiliaries.[21]

2.2.2. Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[22][23] The resulting VCD spectrum is unique to a specific enantiomer and is highly sensitive to its three-dimensional structure.[22] By comparing the experimentally measured VCD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of a molecule can be unambiguously determined.[22][24][25]

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_separation Quantitative Analysis cluster_characterization Structural Elucidation cluster_goal Overall Goal HPLC Chiral HPLC Purity Enantiomeric Purity HPLC->Purity SFC Chiral SFC SFC->Purity NMR NMR with Chiral Auxiliaries NMR->Purity Abs_Config Absolute Configuration NMR->Abs_Config VCD Vibrational Circular Dichroism VCD->Abs_Config

Caption: Interplay of analytical techniques for comprehensive chiral analysis.

Regulatory Landscape and Future Perspectives

The development of single-enantiomer drugs is now a standard practice in the pharmaceutical industry, driven by regulatory expectations for improved safety and efficacy.[1][5][7][8][26][27] Regulatory agencies require that the stereoisomeric composition of a new drug be well-defined and that appropriate analytical methods are in place to ensure its consistency.[6]

The continued development of more efficient and selective chiral stationary phases, along with advances in spectroscopic techniques, will further enhance our ability to analyze and control the chirality of pharmaceutical compounds. These advancements are crucial for accelerating the drug development process and bringing safer, more effective medicines to patients.

References

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  • (3-aminocyclobutyl)methanol HCl. Achmem.
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The Strategic Integration of (3-Aminocyclobutyl)methanol Hydrochloride in Modern Synthesis: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Cyclobutane Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is a paramount objective. Saturated carbocycles, particularly the cyclobutane motif, have emerged as a compelling design element, offering a strategic departure from the traditional reliance on planar aromatic systems. The incorporation of a cyclobutane ring introduces a three-dimensional, puckered topology that can significantly improve a drug candidate's metabolic stability, solubility, and binding affinity by providing a more complementary fit to the target protein's binding pocket.[1] This guide focuses on the practical application of a key exemplar of this class: (3-Aminocyclobutyl)methanol hydrochloride. We will explore its intrinsic chemical value and provide a technical framework for its successful integration into synthetic workflows, with a particular emphasis on its role in the development of next-generation therapeutics such as kinase inhibitors.

Physicochemical Properties and Handling

This compound (CAS RN: 130369-06-1) is a bifunctional building block possessing both a primary amine and a primary alcohol, tethered to a cyclobutane core. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValue
Molecular FormulaC₅H₁₂ClNO
Molecular Weight137.61 g/mol [2][3]
AppearanceSolid[3]
StorageInert atmosphere, 2-8°C[2]

Safety and Handling: this compound is associated with standard handling precautions for amine hydrochlorides. It may cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: A Gateway to Structural Diversity

The strategic placement of the amino and hydroxymethyl groups on the cyclobutane scaffold allows for a diverse range of chemical transformations. The primary amine serves as a versatile nucleophile and a handle for the introduction of various substituents, while the hydroxyl group can be engaged in etherification, esterification, or used as a directing group. This bifunctionality makes this compound a valuable starting material for creating libraries of compounds with diverse pharmacological profiles.

Two of the most powerful and widely employed transformations utilizing this building block are amide bond formation and reductive amination. These reactions provide robust and efficient means to construct complex molecules with desirable drug-like properties.

Amide Bond Formation: Forging Critical Linkages

The primary amine of this compound readily participates in amide coupling reactions with carboxylic acids. This transformation is fundamental in medicinal chemistry for the synthesis of a vast array of bioactive molecules, including many kinase inhibitors. The resulting amide bond is metabolically stable and provides a key hydrogen bonding motif for target engagement.

Conceptual Workflow for Amide Coupling:

Sources

The Aminocyclobutane Scaffold: A Rising Star in Medicinal Chemistry with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond "Flatland" in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of planar, aromatic-rich molecules. This expedition into three-dimensional chemical space has illuminated the significant potential of saturated carbocyclic scaffolds. Among these, the aminocyclobutane moiety has emerged as a particularly compelling structural motif. Its inherent puckered conformation offers a rigid framework that can present pharmacophoric groups in precise spatial orientations, enhancing binding affinity and selectivity for biological targets. Furthermore, the replacement of metabolically labile aromatic rings with a stable cyclobutane core can significantly improve the pharmacokinetic profile of drug candidates. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the burgeoning field of aminocyclobutane derivatives, delving into their diverse biological activities, underlying structure-activity relationships, and the practical methodologies for their synthesis and evaluation.

The strategic incorporation of the aminocyclobutane scaffold is not merely a theoretical exercise; it is a validated strategy in modern drug design. While the number of approved drugs containing this moiety is still growing, its presence in numerous clinical and preclinical candidates underscores its importance. This guide will explore the multifaceted roles of aminocyclobutane derivatives as potent and selective modulators of various biological targets, providing the foundational knowledge and practical insights necessary to harness the full potential of this versatile scaffold in drug discovery programs.

The Diverse Biological Activities of Aminocyclobutane Derivatives

The unique stereochemical and conformational properties of the aminocyclobutane ring have enabled the development of derivatives with a wide spectrum of biological activities, spanning multiple therapeutic areas.

Enzyme Inhibition: A Conformational Advantage

The rigid nature of the cyclobutane ring allows for the precise positioning of functional groups to interact with the active sites of enzymes, leading to potent and selective inhibition.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes. Aminocyclobutane-based compounds have been explored as DPP-4 inhibitors, where the amino group can mimic the N-terminal amine of the natural substrates, and the cyclobutane ring provides a rigid scaffold to orient other substituents for optimal binding.

  • Factor Xa Inhibitors: As a key enzyme in the coagulation cascade, Factor Xa is a prime target for the development of anticoagulants. Aminocyclobutane derivatives have been investigated as Factor Xa inhibitors, with the constrained ring system helping to position key binding motifs within the S1 and S4 pockets of the enzyme.

  • Other Enzyme Targets: The aminocyclobutane scaffold has also been incorporated into inhibitors of other enzymes, including succinate dehydrogenase, where they have shown antifungal activity.

Receptor Modulation: Targeting Cellular Signaling

Aminocyclobutane derivatives have proven to be effective modulators of various cell surface receptors, including G-protein coupled receptors (GPCRs) and integrins.

  • CXCR2 Antagonists: The CXCR2 receptor is a key mediator of inflammation, and its antagonism is a promising therapeutic strategy for a range of inflammatory diseases. A notable class of CXCR2 antagonists is based on the 3,4-diaminocyclobut-3-ene-1,2-dione scaffold. These compounds have demonstrated potent inhibition of CXCR2 binding and IL-8-mediated chemotaxis.

  • αvβ3 Integrin Antagonists: The αvβ3 integrin is involved in angiogenesis and tumor metastasis, making it an attractive target for cancer therapy. Cyclobutane-based RGD mimetics have been developed as potent and selective αvβ3 antagonists, with the cyclobutane core serving as a rigid spacer to mimic the glycine residue of the RGD peptide.

Neuromodulation: Interacting with the Central Nervous System

The ability of aminocyclobutane derivatives to mimic the structure of neurotransmitters has led to their investigation as neuromodulatory agents. For instance, certain derivatives have been shown to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

Anticancer Activity: From Cytotoxicity to Targeted Therapy

Beyond their role as integrin antagonists, aminocyclobutane derivatives have demonstrated direct anticancer activity through various mechanisms. The platinum-based drug, carboplatin, which contains a cyclobutane dicarboxylate ligand, is a widely used chemotherapeutic agent that forms DNA adducts, leading to apoptosis in cancer cells. More recently, aminocyclobutane-containing compounds have been developed as inhibitors of protein-protein interactions crucial for cancer cell survival and proliferation.

Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity

The biological activity of aminocyclobutane derivatives can be systematically optimized by modifying the substitution pattern on the cyclobutane ring and the nature of the appended functional groups. The study of these structure-activity relationships (SAR) is crucial for rational drug design.

A prime example of SAR in this class of compounds can be seen in the development of 3,4-diaminocyclobut-3-ene-1,2-dione CXCR2 antagonists. As illustrated in the following table, subtle changes to the substituents on the phenyl ring attached to one of the amino groups can have a profound impact on the binding affinity for the CXCR2 receptor.

CompoundR1R2CXCR2 Binding IC50 (nM)
1 HH100
2 3-ClH10
3 4-ClH20
4 3,4-diClH5
5 3-F4-Cl2

This data clearly demonstrates that the introduction of halogen substituents on the phenyl ring, particularly in a 3,4-disubstituted pattern, significantly enhances the potency of these compounds as CXCR2 antagonists. This type of quantitative SAR data is invaluable for guiding the optimization of lead compounds.

Experimental Protocols

To provide a practical context for the concepts discussed, this section outlines detailed, step-by-step methodologies for the synthesis of a bioactive aminocyclobutane derivative and its subsequent biological evaluation.

Synthesis of a 3,4-Diaminocyclobut-3-ene-1,2-dione CXCR2 Antagonist

The following protocol is adapted from the synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione derivatives.

Step 1: Synthesis of 3,4-diethoxycyclobut-3-ene-1,2-dione

  • To a solution of squaric acid (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3,4-diethoxycyclobut-3-ene-1,2-dione.

Step 2: Synthesis of 3-amino-4-ethoxycyclobut-3-ene-1,2-dione

  • Dissolve 3,4-diethoxycyclobut-3-ene-1,2-dione (1.0 eq) in ethanol.

  • Bubble ammonia gas through the solution at 0°C for 30 minutes.

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure to obtain 3-amino-4-ethoxycyclobut-3-ene-1,2-dione.

Step 3: Synthesis of the final 3,4-diaminocyclobut-3-ene-1,2-dione derivative

  • To a solution of 3-amino-4-ethoxycyclobut-3-ene-1,2-dione (1.0 eq) in ethanol, add the desired substituted aniline (e.g., 3,4-dichloroaniline) (1.1 eq).

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final product.

Synthesis_Workflow Squaric_Acid Squaric Acid Diethoxy 3,4-diethoxycyclobut-3-ene-1,2-dione Squaric_Acid->Diethoxy Ethanol, H₂SO₄ (cat.), Reflux Amino_Ethoxy 3-amino-4-ethoxycyclobut-3-ene-1,2-dione Diethoxy->Amino_Ethoxy Ammonia, Ethanol, 0°C to RT Final_Product 3,4-Diaminocyclobut-3-ene-1,2-dione (CXCR2 Antagonist) Amino_Ethoxy->Final_Product Substituted Aniline, Ethanol, Reflux

Caption: Synthetic workflow for a 3,4-diaminocyclobut-3-ene-1,2-dione derivative.

In Vitro Evaluation of CXCR2 Antagonism

The following is a general protocol for a cell-based calcium mobilization assay to evaluate the functional antagonism of CXCR2.

1. Cell Culture and Plating:

  • Culture a human cell line stably expressing the CXCR2 receptor (e.g., U87-CXCR2) in appropriate media.

  • Harvest the cells and seed them into a 96-well black, clear-bottom plate at a suitable density.

  • Incubate the cells overnight to allow for attachment.

2. Compound Preparation and Incubation:

  • Prepare a dilution series of the test aminocyclobutane derivative in a suitable buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Add the test compound dilutions to the wells and incubate for a specified period to allow for receptor binding.

3. Calcium Mobilization Assay:

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

  • Initiate fluorescence reading to establish a baseline.

  • Inject a solution of the CXCR2 agonist, IL-8 (CXCL8), at a concentration that elicits a submaximal response (EC80).

  • Continue to monitor the fluorescence intensity for a period to capture the calcium flux.

4. Data Analysis:

  • Calculate the change in fluorescence intensity for each well.

  • Normalize the data to the response of the vehicle control.

  • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow Cell_Plating Plate CXCR2-expressing cells Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Incubation Incubate with aminocyclobutane derivative Dye_Loading->Compound_Incubation Agonist_Stimulation Stimulate with IL-8 (CXCL8) Compound_Incubation->Agonist_Stimulation Fluorescence_Reading Measure fluorescence (calcium flux) Agonist_Stimulation->Fluorescence_Reading Data_Analysis Calculate IC50 value Fluorescence_Reading->Data_Analysis

Caption: Workflow for a CXCR2 antagonist calcium mobilization assay.

Conclusion and Future Perspectives

The aminocyclobutane scaffold represents a valuable and increasingly utilized building block in modern medicinal chemistry. Its unique conformational constraints and metabolic stability offer significant advantages in the design of potent and selective modulators of a wide range of biological targets. The diverse biological activities of aminocyclobutane derivatives, from enzyme inhibition to receptor antagonism, highlight the broad therapeutic potential of this structural motif.

As our understanding of the intricate interplay between three-dimensional molecular shape and biological function continues to grow, the rational design of novel aminocyclobutane-based therapeutics is poised for significant advancement. The development of innovative synthetic methodologies will further expand the accessible chemical space, enabling the exploration of more complex and finely-tuned derivatives. The continued investigation of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved drug candidates for a host of human diseases. The aminocyclobutane scaffold is no longer a niche curiosity but a rising star in the firmament of medicinal chemistry, with a bright future in the development of the next generation of therapeutics.

References

  • Merritt, J. R., Rokosz, L. L., Nelson, K. H., Kaiser, B., Wang, W., Stauffer, T. M., Ozgur, L. E., Schilling, A., Li, G., Baldwin, J. J., Taveras, A. G., Dwyer, M. P., & Chao, J. (2006). Synthesis and structure-activity relationships of 3,4-diaminocyclobut-3-ene-1,2-d

Safety and handling of (3-Aminocyclobutyl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (3-Aminocyclobutyl)methanol Hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a pivotal building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount to ensuring a safe and effective research environment. This document moves beyond mere procedural lists to provide the scientific rationale behind each recommendation, fostering a culture of safety through understanding.

Compound Profile and Significance

This compound is a substituted cyclobutane derivative. Cyclobutane scaffolds are of increasing interest in drug discovery as they can serve as rigid, three-dimensional bioisosteres for more common phenyl or cyclohexyl rings, often improving metabolic stability and binding affinity.[1] The presence of a primary amine and a primary alcohol offers two distinct points for chemical modification, making it a versatile intermediate in the synthesis of complex molecules.[2] The compound is supplied as a hydrochloride salt to enhance its stability and crystallinity, making it easier to handle and weigh as a solid compared to its freebase form.

Chemical and Physical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 130369-06-1[3]
Molecular Formula C₅H₁₂ClNO[4][5]
Molecular Weight 137.61 g/mol [4][5]
Appearance White to off-white solid (typical)General Supplier Data
Storage Inert atmosphere, 2-8°C[3][6]

The hydrochloride salt form makes the compound hygroscopic .[4] This is a critical handling consideration, as absorption of atmospheric moisture can affect reagent stoichiometry and potentially lead to degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate this.[4]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must be understood before any handling occurs. The primary risks are associated with irritation, sensitization, and acute oral toxicity.

GHS Classification
ClassificationCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[4][7]
Skin IrritationH315Causes skin irritation[4][7]
Skin SensitizationH317May cause an allergic skin reaction[4]
Eye IrritationH319Causes serious eye irritation[4][7]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][7]

Hazard Pictogram:



Signal Word: Warning [4][7]

Expert Insight: The H317 warning (allergic skin reaction) is particularly important. Unlike simple irritation, sensitization can be a delayed and more severe reaction upon second or subsequent exposure. Therefore, preventing initial skin contact is of utmost importance. The respiratory irritation (H335) is primarily a risk when handling the material as a fine powder, underscoring the need for proper engineering controls.[4]

Engineering and Administrative Controls: The First Line of Defense

Before considering Personal Protective Equipment (PPE), inherent safety measures must be in place. These controls are designed to minimize exposure by isolating the hazard from the researcher.

  • Ventilation: All weighing and handling of solid this compound should be performed inside a certified chemical fume hood to prevent inhalation of airborne dust particles.[8] When preparing solutions, the fume hood will also contain any vapors.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the vicinity of the handling area.[4] This is non-negotiable. All personnel should be trained in their location and use.

Personal Protective Equipment (PPE) Selection Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must not be compromised.

Caption: PPE Selection Logic for this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Nitrile gloves are required.[8] It is crucial to double-check the glove manufacturer's specifications for compatibility and breakthrough times for chemicals like hydrochloride salts and amines. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed immediately using the proper technique and disposed of as hazardous waste.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[8] Full-length pants and closed-toe shoes are also required to ensure no skin is exposed.[9]

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[4][8] Respirator use requires prior medical clearance and fit-testing.[8]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and personal safety.

SOP: Weighing and Transfer of Solid Compound
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place a weigh boat on an analytical balance inside the hood. Tare the balance.

  • Transfer: Retrieve the stock bottle from its designated storage location (2-8°C, inert atmosphere).[3] Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Inside the fume hood, carefully open the container. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid generating dust. Close the stock bottle tightly immediately after dispensing.

  • Cleanup: Carefully transfer the weighed solid to your reaction vessel. Dispose of the weigh boat in the designated solid hazardous waste container. Clean the spatula thoroughly.

SOP: Storage
  • Container: Always keep the compound in its original, tightly sealed container.[7] Opened containers must be carefully resealed to prevent leakage and moisture ingress.[8]

  • Atmosphere: For long-term storage, purging the container with an inert gas like argon or nitrogen before sealing is best practice to protect the hygroscopic and amine-containing compound.[4]

  • Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7] It should be stored away from incompatible materials, particularly strong oxidizing agents.[4] A refrigerator (2-8°C) is recommended.[3]

  • Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel.[7]

Emergency Procedures: A Self-Validating System

Preparedness is the cornerstone of a trustworthy safety system. In the event of an incident, a calm and methodical response is crucial.

Emergency_Response cluster_Spill Accidental Release / Spill cluster_Exposure Personnel Exposure Start Emergency Event Spill_Evac Evacuate immediate area Alert nearby personnel Start->Spill_Evac Exposure_Remove Remove victim from exposure source Remove all contaminated clothing Start->Exposure_Remove Spill_Assess Assess spill size Is it safe to handle? Spill_Evac->Spill_Assess Spill_Contain Contain spill with absorbent material (e.g., sand, vermiculite) Spill_Assess->Spill_Contain Yes Spill_Report Report incident to supervisor/EHS Spill_Assess->Spill_Report No, Large Spill Spill_Clean Carefully sweep/scoop into a labeled hazardous waste container Spill_Contain->Spill_Clean Spill_Decon Decontaminate the area Spill_Clean->Spill_Decon Spill_Decon->Spill_Report Exposure_Type Identify Exposure Route Exposure_Remove->Exposure_Type Exposure_Skin SKIN: Flush with copious amounts of water for 15 min Exposure_Type->Exposure_Skin Skin Exposure_Eye EYE: Flush at eyewash station for at least 15 min Exposure_Type->Exposure_Eye Eye Exposure_Inhale INHALATION: Move to fresh air Exposure_Type->Exposure_Inhale Inhalation Exposure_Ingest INGESTION: Rinse mouth with water Do NOT induce vomiting Exposure_Type->Exposure_Ingest Ingestion Exposure_Seek_Medical Seek Immediate Medical Attention Bring SDS if possible Exposure_Skin->Exposure_Seek_Medical Exposure_Eye->Exposure_Seek_Medical Exposure_Inhale->Exposure_Seek_Medical Exposure_Ingest->Exposure_Seek_Medical

Sources

(3-Aminocyclobutyl)methanol hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of (3-Aminocyclobutyl)methanol hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols, ensuring a self-validating system of laboratory best practices.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a cyclobutane derivative used as a building block in organic synthesis. Its structure, comprising a reactive primary amine and a primary alcohol on a cyclobutane ring, dictates its chemical behavior and toxicological profile. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms cis-3-Amino-cyclobutanemethanol hydrochloride[1][2]
CAS Number 142733-65-1 (cis-isomer)[2][3], 1284250-10-7[1], 130369-06-1[4][5][1][2][3][4][5]
Molecular Formula C₅H₁₂ClNO[1][2][3]
Molecular Weight 137.61 g/mol [1][3]
Appearance Solid[3]
Purity Typically ≥95%[2][4][6]

Table 2: Computed Physicochemical Data

PropertyValueSource(s)
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 137.0607417[1]
Complexity 59.1[1]

Section 2: Hazard Identification and Toxicological Profile

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. The hazard profile of this compound is primarily associated with its irritant and potentially harmful properties upon acute exposure.

GHS Hazard Classification:

While specific GHS classifications for this compound can vary slightly by supplier and isomeric form, the hazard profile for closely related aminocycloalkane derivatives provides a reliable guide. The primary hazards are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7][8]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6][7][8]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6][7][8]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7][8]

Hazard Pictograms:



Signal Word: Warning [4][6]

Expert Insight: The "Why" Behind the Hazards

The irritant nature of this compound stems from its chemical structure. The primary amine group can act as a base, potentially disrupting the pH of biological tissues like skin and mucous membranes, leading to irritation. The hydrochloride component indicates that it is a salt of a weak base and a strong acid; in solution, it can create a mildly acidic environment, which can also contribute to irritation. Inhalation of the solid as a dust can cause mechanical irritation to the respiratory tract, compounded by its chemical properties.

Section 3: Safe Handling and Storage Workflow

A systematic approach to handling and storage is critical to mitigate the risks identified above. The following workflow is designed to create a safe and controlled laboratory environment.

Experimental Workflow: Safe Handling Protocol
  • Preparation and Engineering Controls:

    • Step 1.1: Always work within a certified chemical fume hood to control exposure to dust and aerosols.[9][10]

    • Step 1.2: Ensure the work area is clean and uncluttered.

    • Step 1.3: Have all necessary equipment, including personal protective equipment (PPE), spill cleanup materials, and waste containers, readily available before handling the compound.

  • Personal Protective Equipment (PPE) Donning:

    • Step 2.1: Don appropriate PPE as detailed in Section 4. This includes, at a minimum, a lab coat, safety glasses with side shields or chemical goggles, and compatible chemical-resistant gloves.[6][7]

  • Chemical Handling:

    • Step 3.1: To minimize dust generation, avoid pouring the solid. Use a spatula or scoop to transfer the material.[9]

    • Step 3.2: When weighing, use a balance inside the fume hood or in an enclosure.

    • Step 3.3: If making a solution, add the solid slowly to the solvent to avoid splashing.

    • Step 3.4: Keep the container tightly closed when not in use.[7][9]

  • Post-Handling:

    • Step 4.1: Decontaminate all surfaces and equipment after use.

    • Step 4.2: Dispose of waste in a clearly labeled, sealed container according to institutional and local regulations.[6]

    • Step 4.3: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][7]

Mandatory Visualization: Safe Handling Workflow

G cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling prep_hood Work in Fume Hood prep_area Prepare Clean Work Area prep_materials Assemble Materials (PPE, Spill Kit) ppe_don Lab Coat, Gloves, Eye Protection prep_materials->ppe_don Proceed handle_transfer Use Spatula (Avoid Dust) ppe_don->handle_transfer Proceed handle_weigh Weigh in Enclosure handle_transfer->handle_weigh handle_close Keep Container Closed handle_weigh->handle_close post_clean Decontaminate Surfaces handle_close->post_clean Finish post_waste Dispose of Waste Properly post_clean->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash

Caption: Workflow for safely handling this compound.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[4][10]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Rationale: The compound is hygroscopic (tends to absorb moisture from the air). Storing it in a dry, inert atmosphere prevents degradation. Keeping it away from strong oxidizers is a general precaution for amines, which can react exothermically with such materials.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Exposure control is achieved through a combination of engineering controls and appropriate PPE.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[6][9] Facilities should also be equipped with an eyewash station and a safety shower.[6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[7] Standard safety glasses do not provide a sufficient seal against dust or splashes.

    • Skin Protection: Wear a laboratory coat and protective gloves. Nitrile gloves are commonly used, but it is best practice to consult the glove manufacturer's compatibility chart for the specific solvent being used.[7][11] Contaminated clothing should be removed and washed before reuse.[6]

    • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH (US) or CEN (EU) approved particulate respirator.[7][12]

Section 5: First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Personnel should be familiar with these procedures before working with the chemical.

Step-by-Step First-Aid Protocols
  • Inhalation:

    • Immediately move the affected person to fresh air.[7][12]

    • If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration.[12][13]

    • Seek immediate medical attention.[7]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[6]

    • Flush the affected skin with plenty of soap and water for at least 15 minutes.[7][13]

    • Seek medical attention if irritation develops or persists.[6]

  • Eye Contact:

    • Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][13]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[6]

    • Seek immediate medical attention.[7]

  • Ingestion:

    • Do NOT induce vomiting.[7]

    • Rinse the mouth thoroughly with water.[6][12]

    • Never give anything by mouth to an unconscious person.[7]

    • Seek immediate medical attention.[7]

Expert Rationale: The primary goal of first aid for chemical exposure is dilution and removal. Flushing with copious amounts of water is the most effective way to remove the irritant from skin and eyes. Vomiting is not induced after ingestion of a corrosive or irritant chemical because it can cause a second round of damage to the esophagus and mouth.

Section 6: Fire-Fighting and Accidental Release Measures

  • Fire-Fighting:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][12] Choose the agent most appropriate for the surrounding fire.

    • Hazardous Combustion Products: Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[7][12]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7][12]

  • Accidental Release Measures:

    • Evacuate unnecessary personnel from the area.[9]

    • Ensure adequate ventilation.

    • Wear appropriate PPE (see Section 4).

    • For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[7][12]

    • Prevent the spill from entering drains or waterways.[10]

    • Clean the spill area thoroughly after material pickup is complete.

Section 7: Stability and Reactivity

  • Chemical Stability: The product is stable under recommended storage conditions.[7][14]

  • Conditions to Avoid: Avoid moisture, heat, sparks, and open flames.[7][9]

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7][12]

Section 8: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Procedure: Dispose of this material and its container at a licensed hazardous waste disposal facility.[6][9] Do not allow it to enter the environment.

  • Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste.

References

  • This compound - LookChem. [Link]
  • (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem. [Link]
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
  • SAFETY DATA SHEET - Methanex Corpor
  • This compound - AOBChem. [Link]
  • SAFETY D
  • (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem. [Link]

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A Technical Guide to the Commercial Availability and Application of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of (3-Aminocyclobutyl)methanol hydrochloride, a critical building block for researchers and professionals in drug discovery and development. It delves into the compound's chemical identity, stereoisomerism, and significance in medicinal chemistry. The guide offers a detailed analysis of its commercial availability, presenting a comparative landscape of suppliers and procurement considerations. Furthermore, it explores the molecule's application as a structural scaffold, provides an illustrative, field-proven synthesis and purification workflow, and outlines essential quality control, safety, and handling protocols. This guide is intended to serve as an authoritative resource for scientists leveraging this versatile compound in their research endeavors.

Chapter 1: Introduction to this compound

This compound is a bifunctional organic compound featuring a rigid cyclobutane core substituted with a primary amine and a hydroxymethyl group. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a favored reagent in synthetic chemistry.[1]

1.1 Chemical Identity and Properties

The fundamental properties of this compound are essential for its application in controlled laboratory settings.

PropertyValue
Molecular Formula C5H12ClNO[2][3][4][5]
Molecular Weight ~137.61 g/mol [2][3][4][6]
Common CAS Numbers 130369-06-1 (unspecified stereochemistry)[3][4][5][7]
1284250-10-7 (trans isomer)[2][8]
Appearance Typically an off-white to white solid
Solubility Soluble in polar solvents like water and methanol[1]

1.2 The Critical Role of Stereoisomerism

The spatial arrangement of the amino and hydroxymethyl groups on the cyclobutane ring gives rise to cis and trans stereoisomers. This distinction is paramount in drug design, as the three-dimensional orientation of these functional groups dictates molecular conformation and subsequent binding interactions with biological targets. The trans isomer generally provides a more linear and extended conformation, while the cis isomer presents the functional groups on the same face of the ring, inducing a distinct spatial vector. The choice between isomers is a critical design element in medicinal chemistry.

Caption: Stereoisomers of (3-Aminocyclobutyl)methanol.

1.3 Significance in Medicinal Chemistry

The cyclobutyl scaffold is a valuable design element in modern drug discovery. It serves as a conformationally restricted analogue of linear motifs, such as the 1,4-diaminobutane scaffold. This rigidity can offer several advantages:

  • Enhanced Binding Affinity: By pre-organizing functional groups in a specific orientation, the entropic penalty upon binding to a target protein can be reduced.

  • Improved Metabolic Stability: The cyclic core can be less susceptible to enzymatic degradation compared to flexible aliphatic chains.

  • Vectorial Control: The defined stereochemistry allows for precise positioning of substituents in three-dimensional space, enabling fine-tuning of interactions with target receptors.

Chapter 2: Commercial Availability and Procurement

This compound has achieved commercial mass production and is readily available from a variety of chemical suppliers, catering primarily to the research and development sectors.[2] Availability ranges from small, gram-scale quantities for initial screening to kilogram-scale for preclinical development.

2.1 Comparative Supplier Landscape

The following table summarizes a selection of commercial suppliers. It is important to note that pricing and availability are subject to change, and researchers should always request a current Certificate of Analysis (CoA).

SupplierProduct Name/IsomerPurityRepresentative Quantities
SynQuest Laboratories trans-3-Amino-cyclobutanemethanol hydrochloride97.0%250 mg, 1 g, 5 g[2]
MedChemExpress This compoundHigh PurityCustom/Inquire[7]
Matrix Scientific trans-3-Amino-cyclobutanemethanol hydrochloride>97%1 g[2]
Crysdot (trans-3-Aminocyclobutyl)methanol hydrochloride95+%1 g[2]
Chemenu trans-3-AMino-cyclobutaneMethanolhydrochloride95%5 g[2]
Achmem (3-aminocyclobutyl)methanol HCl98%1 g[4]
Aladdin This compound97.0%Inquire[3]

2.2 Key Procurement Considerations

  • Isomer Specification: Due to the distinct properties of the cis and trans isomers, it is crucial to verify which stereoisomer is being supplied. If the stereochemistry is not specified, it may be a mixture.

  • Purity Verification: Always request and review the lot-specific CoA. Key data points include purity (typically determined by HPLC or qNMR) and identity confirmation (¹H NMR, MS).

  • Supplier Qualification: For drug development programs, particularly those approaching GMP (Good Manufacturing Practice) stages, supplier qualification and a stable supply chain are critical.

Chapter 3: Applications in Drug Discovery and Development

This molecule serves as a versatile building block for introducing the 3-(hydroxymethyl)cyclobutylamine moiety. The primary amine provides a nucleophilic handle for amide bond formation, reductive amination, or arylation reactions, while the primary alcohol can be used for ether synthesis, esterification, or oxidation to the corresponding aldehyde or carboxylic acid.

G start (3-Aminocyclobutyl)methanol (Building Block) product1 Amide Derivative start->product1 product2 N-Alkylated/Arylated Derivative start->product2 product3 Secondary Amine Derivative start->product3 reagent1 R¹-COOH (Carboxylic Acid) reagent1->product1 Amide Coupling (e.g., HATU) reagent2 R²-X (Alkyl/Aryl Halide) reagent2->product2 N-Alkylation or Buchwald-Hartwig reagent3 R³-CHO (Aldehyde) reagent3->product3 Reductive Amination

Caption: Common synthetic transformations using the primary amine.

The strategic incorporation of this scaffold can lead to novel intellectual property and drug candidates with differentiated pharmacological profiles. Its use is particularly prevalent in the design of inhibitors for enzymes and modulators for receptors where precise spatial positioning of functional groups is key to activity.

Chapter 4: Synthesis and Purification Strategies

While commercially available, an understanding of the synthetic route is valuable for process development and troubleshooting. The following is an illustrative, multi-step protocol for the synthesis of trans-(3-Aminocyclobutyl)methanol hydrochloride, adapted from established principles of organic synthesis for related structures.[1][9]

4.1 Illustrative Synthesis Protocol

Objective: To prepare trans-(3-Aminocyclobutyl)methanol hydrochloride from a suitable cyclobutane precursor.

Step 1: Boc-Protection and Ester Reduction

  • Start with commercially available trans-3-(Boc-amino)cyclobutane-1-carboxylic acid.

  • Dissolve the acid in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a reducing agent (e.g., borane-THF complex) dropwise. Causality: Borane selectively reduces the carboxylic acid in the presence of the Boc-protected amine.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Carefully quench the reaction with methanol at 0 °C, followed by aqueous workup to yield tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate.

Step 2: Deprotection and Salt Formation

  • Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent like isopropanol or 1,4-dioxane.

  • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) in excess. Causality: The strong acid cleaves the acid-labile Boc protecting group, liberating the primary amine, which is immediately protonated by HCl to form the stable hydrochloride salt.

  • Stir at room temperature for 2-4 hours. The product will often precipitate from the solution.

  • Monitor deprotection by TLC or LC-MS.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

4.2 Purification and Quality Control Workflow

Purification of amine-containing compounds can be challenging on standard silica gel due to strong interactions between the basic amine and acidic silica surface.[10] An amine-functionalized silica or a modified solvent system is often required for effective chromatographic purification.

Caption: General workflow for purification and quality control.

Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Choose an amine-functionalized silica cartridge for optimal results.[10] Alternatively, use standard silica gel with a mobile phase modifier.

  • Mobile Phase: A typical gradient for standard silica is Dichloromethane (DCM) to 10-20% Methanol in DCM, with 0.5-1% ammonium hydroxide added to the methanol to improve peak shape and recovery.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve in a minimal amount of the initial mobile phase (wet loading).

  • Elution: Run a gradient elution, collecting fractions and monitoring by TLC.

  • Analysis: Combine fractions containing the pure product, and verify purity using HPLC.[11]

Chapter 5: Quality Control and Analytical Characterization

A comprehensive analytical package is essential to confirm the identity, purity, and integrity of the material.

  • ¹H and ¹³C NMR: Confirms the chemical structure and isomeric ratio.

  • Mass Spectrometry (MS): Verifies the molecular weight.

  • HPLC/UPLC: The primary method for determining purity, typically reported as a percentage area.

  • Certificate of Analysis (CoA): A formal document from the supplier summarizing the QC results for a specific batch.

Chapter 6: Safety, Handling, and Storage

Proper handling procedures are mandatory to ensure laboratory safety.

6.1 Hazard Identification

Based on aggregated GHS data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[4][6][12]

  • H315: Causes skin irritation.[4][6][12][13]

  • H319: Causes serious eye irritation.[4][6][12][13]

  • H335: May cause respiratory irritation.[4][6][12][13]

6.2 Personal Protective Equipment (PPE) and Handling

  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.[14]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

  • Skin Protection: Wear nitrile or other appropriate protective gloves and a lab coat.[13]

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, seek immediate medical attention.[13][15]

6.3 Storage and Stability

  • Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

  • Temperature: Recommended storage temperature is often between 2-8°C under an inert atmosphere to maximize shelf life.[4]

  • Hygroscopicity: The hydrochloride salt form is generally less hygroscopic than the free base, but it should still be protected from moisture.

Chapter 7: Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery. Its rigid, stereochemically defined structure provides medicinal chemists with a powerful tool to design novel molecules with potentially improved pharmacological properties. A thorough understanding of its commercial landscape, handling requirements, and synthetic utility is crucial for its effective and safe implementation in research and development programs. Researchers are advised to perform rigorous quality control and select suppliers who can provide consistent, high-purity material to ensure the reliability and reproducibility of their scientific outcomes.

References

  • This compound - LookChem. [Link]
  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. [Link]
  • (cis-3-Aminocyclobutyl)
  • CN112574046A - Method for preparing (1R,3S)
  • (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO - PubChem. [Link]
  • (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO - PubChem. [Link]
  • Organic Amine Flash Purification Using A Novel St
  • (3-Aminocyclopentyl)
  • Purification and Fractional Analysis of Methanolic Extract of Wedelia Trilobata Possessing Apoptotic and Anti-Leukemic Activity - PubMed Central. [Link]

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Whitepaper: Strategic Derivatization of (3-Aminocyclobutyl)methanol for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is an increasingly vital structural unit in modern medicinal chemistry, prized for its ability to confer unique three-dimensional geometry, metabolic stability, and conformational restriction upon bioactive molecules.[1][2] (3-Aminocyclobutyl)methanol, a readily available building block, presents a synthetically versatile scaffold featuring two distinct, orthogonally reactive functional groups: a primary amine and a primary alcohol. This guide provides a comprehensive technical overview of core synthetic strategies for the derivatization of this scaffold. We will explore selective N-functionalization, O-functionalization, and advanced bifunctional modifications. Each section elucidates the mechanistic rationale behind protocol choices and provides actionable, step-by-step methodologies for researchers in drug discovery and chemical biology.

The Cyclobutane Scaffold: A Privileged Motif in Drug Design

The cyclobutane ring, once considered a synthetic curiosity, is now recognized for the valuable properties it imparts to drug candidates.[1] Its puckered, three-dimensional structure offers a distinct advantage over flat aromatic rings, enabling more precise spatial orientation of pharmacophoric groups to interact with biological targets.[1] Unlike highly strained cyclopropanes, the cyclobutane ring is relatively inert, yet its strain energy of 26.3 kcal mol⁻¹ contributes to unique conformational preferences that can be exploited to lock a molecule into a bioactive conformation.[1] The incorporation of cyclobutane moieties has been shown to improve metabolic stability, reduce planarity, and serve as an effective isostere for larger cyclic systems or alkenes.[1] As such, functionalized cyclobutanes are key structural motifs in a growing number of natural products and pharmaceutically active small molecules.[3][4]

(3-Aminocyclobutyl)methanol is an exemplary starting material that capitalizes on these benefits. It provides a rigid cyclobutane core decorated with nucleophilic and protic functionalities, paving the way for the systematic exploration of chemical space.

start (3-Aminocyclobutyl)methanol (Starting Scaffold) n_func N-Functionalization start->n_func o_func O-Functionalization start->o_func bi_func Bifunctional / Advanced start->bi_func amides Amides / Sulfonamides n_func->amides ureas Ureas / Thioureas n_func->ureas amines Secondary / Tertiary Amines (Reductive Amination) n_func->amines esters Esters o_func->esters ethers Ethers o_func->ethers heterocycles Novel Heterocycles (e.g., Oxazines) bi_func->heterocycles

Figure 1: Core synthetic pathways originating from the (3-Aminocyclobutyl)methanol scaffold.

N-Functionalization: Modifying the Primary Amine

The primary amine of (3-aminocyclobutyl)methanol is a potent nucleophile, making it the primary site for a host of functionalization reactions. Selective modification typically occurs under mild conditions that do not affect the less reactive primary alcohol.

Amide and Sulfonamide Synthesis

The formation of an amide bond is a cornerstone of medicinal chemistry. This is most reliably achieved by activating a carboxylic acid, thereby making it susceptible to nucleophilic attack by the amine.

Causality of Experimental Choice: While acyl chlorides can be used, they generate HCl as a byproduct, which can protonate the starting amine, halting the reaction. A more robust method involves the use of peptide coupling reagents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are highly efficient. They function by creating a highly reactive acyl-intermediate in situ, leading to clean, high-yielding reactions under mild conditions with a simple aqueous workup to remove the urea byproduct.

Amide Bond Formation Workflow SM R-COOH + (3-Aminocyclobutyl)methanol Reagents Coupling Agent (EDCI/HATU) Base (DIPEA) Solvent (DMF/DCM) SM->Reagents Combine Reaction Stir at RT (Monitor by TLC/LC-MS) Reagents->Reaction Initiate Workup Aqueous Workup (e.g., H2O, NaHCO3 wash) Reaction->Workup Upon Completion Purification Column Chromatography or Recrystallization Workup->Purification Product Target Amide Product Purification->Product

Caption: Workflow for a typical amide coupling reaction.

Experimental Protocol 2.1: Synthesis of N-((3-(hydroxymethyl)cyclobutyl))benzamide

  • Materials: (3-Aminocyclobutyl)methanol (1.0 eq), Benzoic Acid (1.1 eq), EDCI (1.5 eq), HOBt (1.2 eq), Diisopropylethylamine (DIPEA, 3.0 eq), Dichloromethane (DCM).

  • Setup: To a round-bottom flask under an inert atmosphere (N₂), add benzoic acid, DCM, and DIPEA. Stir until dissolved.

  • Activation: Add HOBt and EDCI to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Addition: Add a solution of (3-aminocyclobutyl)methanol in DCM dropwise to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the final product.

Reductive Amination

To generate secondary or tertiary amines, reductive amination is the method of choice. This involves the reaction of the primary amine with an aldehyde or ketone to form a transient imine (or enamine), which is then immediately reduced in situ by a mild reducing agent.

Causality of Experimental Choice: Sodium triacetoxyborohydride (STAB) is a superior reducing agent for this transformation compared to sodium borohydride (NaBH₄). STAB is less basic and more sterically hindered, making it selective for the protonated imine intermediate over the carbonyl starting material. This prevents premature reduction of the aldehyde/ketone and leads to cleaner reactions with higher yields.

O-Functionalization: Targeting the Primary Alcohol

The primary alcohol is less nucleophilic than the amine, allowing for selective N-functionalization first. To target the hydroxyl group, the amine is often first protected, or reaction conditions are chosen that favor O-alkylation or O-acylation.

Williamson Ether Synthesis

This classic method is used to form ethers. It proceeds via an Sₙ2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile to attack an alkyl halide.

Causality of Experimental Choice: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the Sₙ2 reaction. Sodium hydride (NaH) is ideal for this purpose. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the initial step of the reaction to completion. Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and promote the Sₙ2 mechanism.

Experimental Protocol 3.1: Synthesis of (3-((benzyloxy)methyl)cyclobutyl)amine (Assumes prior N-protection, e.g., with a Boc group, followed by deprotection)

  • Materials: N-Boc-(3-aminocyclobutyl)methanol (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Benzyl Bromide (1.1 eq), Anhydrous Tetrahydrofuran (THF).

  • Setup: To a flame-dried, three-neck flask under N₂, add a suspension of NaH in anhydrous THF. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add a solution of N-Boc-(3-aminocyclobutyl)methanol in anhydrous THF dropwise to the NaH suspension. Caution: H₂ gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography. The resulting Boc-protected ether can then be deprotected under standard acidic conditions (e.g., TFA in DCM) to yield the title compound.

Esterification

Esterification of the alcohol can be achieved using methods analogous to amide bond formation, such as reaction with an acyl chloride or using carbodiimide coupling chemistry, though typically requiring more forcing conditions or catalysis (e.g., with DMAP) compared to N-acylation.[5]

Data Presentation: Representative Library of N-Acyl Derivatives

To illustrate the utility of the protocols described, a hypothetical library of N-acyl derivatives was synthesized from (3-aminocyclobutyl)methanol using the EDCI/HOBt coupling methodology.

EntryCarboxylic AcidProduct StructureYield (%)M+H⁺ (calc.)
1Acetic AcidAcetamide92144.1025
2Benzoic AcidBenzamide88206.1181
3Furan-2-carboxylic acidFuroyl amide85196.0974
4Cyclohexanecarboxylic acidCyclohexylamide90212.1651

Conclusion

(3-Aminocyclobutyl)methanol is a powerful and versatile building block for the synthesis of novel, three-dimensional chemical entities.[6] Its distinct amino and hydroxyl functionalities can be selectively and sequentially modified through robust and well-established synthetic protocols. By leveraging modern coupling chemistries and classic transformations, researchers can rapidly generate diverse libraries of compounds built around the medicinally relevant cyclobutane core, accelerating the hit-to-lead development process in drug discovery.[2]

References

  • Willems, D., Marchal, D., & Eynde, J. V. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(17).
  • ResearchGate. (n.d.). Cyclobutane and cyclobutene motifs occur in many medicinally... ResearchGate.
  • Al-Harrasi, A., Hussain, J., & Ahmed, M. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 4, 1-10.
  • ResearchGate. (n.d.). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... ResearchGate.
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.
  • D'hooghe, M., & De Kimpe, N. (2008). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Accounts of Chemical Research, 41(3), 437-447.
  • Li, Y., et al. (2018). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 23(11), 2956.

Sources

Methodological & Application

Stereoselective Synthesis of (3-Aminocyclobutyl)methanol: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The (3-aminocyclobutyl)methanol scaffold is a highly valued structural motif in modern medicinal chemistry, serving as a versatile saturated bioisostere for aromatic and other cyclic systems. Its rigid, three-dimensional structure can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability. However, the synthesis of stereochemically pure (3-aminocyclobutyl)methanol isomers—specifically the cis and trans diastereomers—presents a considerable synthetic challenge due to the inherent strain of the four-membered ring.[1][2] This guide provides a detailed overview of robust and stereoselective synthetic strategies, complete with step-by-step protocols and mechanistic insights, to empower researchers in the synthesis of these crucial building blocks for drug discovery.

Introduction: The Strategic Importance of the Cyclobutane Motif

Cyclobutane derivatives are increasingly incorporated into drug candidates to explore chemical space with greater three-dimensionality.[3][4] The aminocyclobutanol core, in particular, offers a unique conformational rigidity and defined spatial arrangement of its functional groups (amino and hydroxymethyl). The relative orientation of these groups (cis or trans) is critical, as it directly influences how a molecule interacts with its biological target. Consequently, access to stereochemically pure isomers is not merely an academic exercise but a prerequisite for developing effective and selective therapeutics.

This document outlines two primary, field-proven strategies for accessing the cis and trans isomers of (3-aminocyclobutyl)methanol:

  • Strategy A: Diastereoselective reduction of a 3-(protected-amino)cyclobutanone precursor.

  • Strategy B: Stereospecific ring contraction of a substituted pyrrolidine.

Each strategy offers distinct advantages depending on the desired stereoisomer and available starting materials.

Strategic Overview of Synthetic Pathways

The choice of synthetic route is dictated by the target diastereomer. The following diagram illustrates the divergent pathways from a common intermediate to the final cis and trans products.

Synthetic_Pathways Precursor 3-(Boc-amino)cyclobutanone Cis_Intermediate cis-3-(Boc-amino)cyclobutanol Precursor->Cis_Intermediate Bulky Hydride (e.g., LiAl(OtBu)₃H) High cis-selectivity Trans_Intermediate trans-3-(Boc-amino)cyclobutanol Precursor->Trans_Intermediate Biocatalysis (e.g., KRED) High trans-selectivity Cis_Product cis-(3-Aminocyclobutyl)methanol Cis_Intermediate->Cis_Product Ester Reduction & Deprotection Trans_Product trans-(3-Aminocyclobutyl)methanol Trans_Intermediate->Trans_Product Ester Reduction & Deprotection Pyrrolidine Substituted Pyrrolidine Contraction_Product Cyclobutane Derivative Pyrrolidine->Contraction_Product Nitrogen Extrusion (Stereospecific) Contraction_Product->Cis_Product

Caption: High-level overview of synthetic strategies.

Strategy A: Diastereoselective Reduction of 3-(Boc-amino)cyclobutanone

This is a highly practical and widely used approach that relies on controlling the facial selectivity of a ketone reduction. The stereochemical outcome is dictated by the choice of reducing agent, which attacks the carbonyl from the sterically less hindered face.[5] The tert-butyloxycarbonyl (Boc) protecting group is crucial here, as its steric bulk at the 3-position directs the incoming nucleophile.

Mechanistic Rationale: Steric Approach Control

Hydride reduction of 3-substituted cyclobutanones preferentially yields the cis-alcohol. This occurs because the hydride reagent attacks the carbonyl carbon from the face opposite to the bulky substituent at the C-3 position.[5] Using a sterically demanding hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride, further enhances this selectivity by amplifying the steric repulsion.[5]

Achieving the trans isomer via this method is more challenging. While some chemical reducing agents can provide modest trans selectivity, biocatalysis using ketoreductases (KREDs) has emerged as a superior method, often providing excellent diastereomeric ratios (>98:2) in favor of the trans-alcohol.[5]

Detailed Experimental Protocol: Synthesis of cis-(3-Aminocyclobutyl)methanol

This protocol first describes the synthesis of the cis-alcohol intermediate via hydride reduction, followed by the reduction of a methyl ester to the target hydroxymethyl group.

Cis_Synthesis_Workflow cluster_0 Part 1: Diastereoselective Ketone Reduction cluster_1 Part 2: Ester Reduction & Deprotection (Conceptual) A 1. Dissolve 3-(Boc-amino)cyclobutanone in anhydrous THF. B 2. Cool solution to -78 °C (Dry ice/acetone bath). A->B C 3. Slowly add LiAl(OtBu)₃H solution (1.5 equiv). B->C D 4. Stir at -78 °C. Monitor by TLC/LC-MS. C->D E 5. Quench with Rochelle's salt solution. D->E F 6. Warm to RT, perform aqueous work-up, and extract with Ethyl Acetate. E->F G 7. Purify by flash chromatography to yield cis-3-(Boc-amino)cyclobutanol. F->G H 8. Reduce corresponding ester (e.g., methyl carboxylate) using LiBH₄. G->H Intermediate Product I 9. Perform acidic deprotection (e.g., HCl in Dioxane) to remove Boc group. H->I J 10. Isolate final product as hydrochloride salt. I->J

Caption: Workflow for the synthesis of the cis-isomer.

Protocol: Stereoselective Reduction to cis-3-(Boc-amino)cyclobutanol [5]

Materials:

  • 3-(Boc-amino)cyclobutanone

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dry ice, Acetone

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(Boc-amino)cyclobutanone (1.0 equiv) in anhydrous THF to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition of Reducing Agent: Slowly add a solution of LiAl(OtBu)₃H (1.5 equiv) dropwise to the cooled substrate solution over 20-30 minutes. The slow addition is critical to control the reaction exotherm and maintain selectivity.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of Rochelle's salt. Caution: Quenching is exothermic.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours). Separate the layers and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.

Note: The subsequent reduction of the corresponding cyclobutane carboxylate and final deprotection would follow standard literature procedures to yield the target molecule.

Strategy B: Stereospecific Ring Contraction of Pyrrolidines

An elegant and powerful alternative is the stereospecific ring contraction of readily available pyrrolidine derivatives.[6][7] This method proceeds via a nitrogen extrusion mechanism, where the stereochemistry of the starting pyrrolidine is transferred to the cyclobutane product.[6]

Mechanistic Rationale: Nitrogen Extrusion via a 1,4-Biradical

The reaction is typically initiated by treating a substituted pyrrolidine with a hypervalent iodine reagent (like HTIB) and an ammonia surrogate.[6] This generates an intermediate 1,1-diazene, which, upon thermal decomposition, extrudes nitrogen gas (N₂) to form a singlet 1,4-biradical.[7] This biradical rapidly undergoes C-C bond formation to yield the cyclobutane ring. The key to this strategy's success is that the bond formation is faster than bond rotation in the biradical, leading to a stereoretentive transformation.[6]

Protocol: Ring Contraction of a Substituted Pyrrolidine [6]

Materials:

  • Substituted 2,5-dicarboalkoxy-pyrrolidine (as a stereochemically defined precursor)

  • Hydroxy(tosyloxy)iodobenzene (HTIB)

  • Ammonium carbamate

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: To a solution of the stereochemically pure substituted pyrrolidine (1.0 equiv, 0.1 mmol) in TFE (1 mL), add ammonium carbamate (8.0 equiv).

  • Reagent Addition: Add Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC (typically 1-3 hours).

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Work-up: Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by preparative TLC or column chromatography to afford the polysubstituted cyclobutane. The resulting product can then be converted to (3-aminocyclobutyl)methanol through functional group manipulations.

Comparative Analysis of Synthetic Strategies

StrategyTarget IsomerKey Reagent(s)Typical Diastereoselectivity (dr)AdvantagesDisadvantages
A: Hydride Reduction cisLiAl(OtBu)₃H>95:5High selectivity, common reagents, scalable.Requires stereoselective synthesis of the ketone precursor.
A: Biocatalytic Reduction transKetoreductase (KRED)>98:2Excellent selectivity, mild conditions, "green".Requires screening of enzyme libraries, specialized equipment.
B: Ring Contraction Dependent on starting materialHTIB, NH₂CO₂NH₄Stereospecific (>99%)Excellent stereochemical transfer, novel structures.Substrate synthesis can be complex, may have lower yields.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low Diastereoselectivity in Hydride Reduction Reaction temperature too high; suboptimal reducing agent.Ensure the reaction is maintained at -78 °C. Use a bulkier hydride reagent like L-Selectride® or LiAl(OtBu)₃H.[5]
Difficult Separation of Diastereomers Similar polarity of cis and trans isomers.Optimize flash chromatography with a shallow solvent gradient. Consider derivatizing the alcohol or amine to alter polarity before separation.[5]
Incomplete Ring Contraction Inefficient generation of the 1,1-diazene intermediate.Ensure reagents (especially HTIB) are of high purity. Check for competing side reactions like β-fragmentation.[6]

Conclusion

The stereoselective synthesis of (3-aminocyclobutyl)methanol is an achievable goal for medicinal and synthetic chemists, provided a logical, stereochemistry-guided approach is employed. The diastereoselective reduction of a cyclobutanone precursor represents the most direct and often scalable route, with bulky hydride reagents favoring the cis product and biocatalysis providing excellent access to the trans isomer. For more complex systems or when starting from five-membered rings, stereospecific pyrrolidine ring contraction offers a sophisticated and powerful alternative. The protocols and insights provided herein serve as a robust foundation for researchers to confidently synthesize these high-value building blocks for the advancement of drug discovery programs.

References

  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. (n.d.). ResearchGate.
  • Asymmetric synthesis of cyclobutanes and their derivatives. (a)... (n.d.). ResearchGate.
  • Stereoselective Fe‐catalyzed synthesis of aminocyclobutanes form (E)... (n.d.). ResearchGate.
  • Fig. 1. Background for asymmetric cyclobutane synthesis. (A)... (n.d.). ResearchGate.
  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. (2024). PubMed Central.
  • Monteith, J. J., et al. (2022). Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals. ResearchGate.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). National Center for Biotechnology Information.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). National Center for Biotechnology Information.
  • Perrotta, D., et al. (2020). [4 + 2]-Annulations of Aminocyclobutanes. Organic Letters.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023). Southern Illinois University ScholarWorks.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). NTU Scholars.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). MDPI.

Sources

Chiral Resolution of Aminocyclobutane Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Chiral Aminocyclobutanes in Drug Discovery

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint on molecules, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] When this four-membered ring is functionalized with an amino group, it gives rise to aminocyclobutane intermediates, which are crucial building blocks for a new generation of therapeutics.[2][3][4] The chirality of these intermediates is of paramount importance, as different enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic.[5][6][7] Consequently, the efficient and scalable resolution of racemic aminocyclobutane mixtures into their constituent enantiomers is a critical challenge for researchers and drug development professionals.[8][9]

This comprehensive guide provides an in-depth exploration of the primary techniques for the chiral resolution of aminocyclobutane intermediates. Moving beyond a simple recitation of steps, this document delves into the underlying principles, offers field-proven insights into experimental design, and presents detailed, validated protocols for immediate application.

Strategic Approaches to Chiral Resolution

The selection of a resolution strategy is a critical decision point in the synthetic workflow. The optimal method depends on a variety of factors including the inherent properties of the aminocyclobutane intermediate, the scale of the synthesis, available instrumentation, and economic considerations. The three most powerful and widely adopted techniques are:

  • Classical Resolution via Diastereomeric Salt Crystallization: A time-tested, robust, and scalable method that leverages the differential solubility of diastereomeric salts.

  • Enzymatic Kinetic Resolution (EKR): A highly selective and environmentally benign approach that utilizes enzymes to selectively react with one enantiomer of a racemic mixture.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase.

The following sections will provide a detailed examination of each of these methodologies, complete with theoretical underpinnings, practical protocols, and expert commentary.

Classical Resolution: The Art and Science of Diastereomeric Salt Crystallization

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. The principle is elegant in its simplicity: a racemic mixture of a basic aminocyclobutane is reacted with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures, enabling their separation by fractional crystallization.[10][11][12]

Causality in Experimental Design: The Critical Trifecta

The success of a diastereomeric salt resolution hinges on the judicious selection of three key parameters: the resolving agent, the solvent system, and the crystallization conditions.

  • The Resolving Agent: The choice of the chiral acid is the most critical factor. An ideal resolving agent will form a stable, crystalline salt with the aminocyclobutane and, most importantly, will impart a significant difference in solubility between the two diastereomeric salts. Commonly used and commercially available resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[12][13][14] Screening multiple resolving agents is often a necessary first step to identify the most effective one for a given aminocyclobutane.

  • The Solvent System: The solvent plays a pivotal role in modulating the solubilities of the diastereomeric salts. The goal is to identify a solvent or solvent mixture in which one diastereomer is sparingly soluble while the other remains in solution. A systematic screening of solvents with varying polarities is essential.

  • Crystallization Conditions: Temperature, cooling rate, and agitation can all influence the efficiency of the crystallization and the purity of the isolated diastereomeric salt. A controlled and gradual cooling process is generally preferred to promote the formation of well-defined crystals and minimize the co-precipitation of the more soluble diastereomer.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Phase 1: Screening & Optimization cluster_1 Phase 2: Scale-Up & Isolation cluster_2 Phase 3: Liberation of Enantiomer A Racemic Aminocyclobutane B Select & Screen Chiral Resolving Agents (e.g., Tartaric Acid derivatives) A->B C Screen Solvents (Varying Polarities) B->C D Optimize Stoichiometry & Temperature Profile C->D E Dissolve Racemate & Resolving Agent in Optimal Solvent D->E F Controlled Crystallization (Cooling, Seeding) E->F G Isolate Less Soluble Diastereomeric Salt (Filtration) F->G H Wash Crystals G->H I Treat Isolated Salt with Base (e.g., NaOH, NaHCO3) H->I J Extract Free Amine Enantiomer I->J K Analyze Enantiomeric Purity (ee%) (Chiral HPLC) J->K

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of a Racemic Aminocyclobutane Intermediate with (+)-Tartaric Acid

This protocol provides a general framework. The specific amounts, solvents, and temperatures should be optimized for each unique aminocyclobutane substrate.

Materials:

  • Racemic aminocyclobutane intermediate

  • (+)-Tartaric acid (or another suitable chiral acid)

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof)

  • Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, heating/stirring plate, filtration apparatus

Procedure:

  • Screening (Small Scale):

    • In a series of test tubes, dissolve a small amount of the racemic aminocyclobutane in different solvents.

    • Add a stoichiometric equivalent of the chiral resolving agent (e.g., (+)-tartaric acid).

    • Observe for the formation of a precipitate at room temperature or upon cooling. Note the solvent(s) that result in selective precipitation.

  • Preparative Resolution:

    • Dissolve the racemic aminocyclobutane (1.0 eq.) in the optimized solvent identified during the screening phase. Gentle heating may be required.

    • In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.) in the same solvent and add it dropwise to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystal formation. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add an aqueous base (e.g., 1M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.

    • Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using chiral HPLC (see Section 3 for protocol development).

Troubleshooting and Expert Insights
Problem Potential Cause Solution
No Crystallization Inappropriate solvent or resolving agent.Screen a wider range of solvents and resolving agents. Try solvent mixtures.
Low Yield The desired diastereomeric salt is too soluble; premature isolation.Optimize the solvent to decrease solubility; lower the final crystallization temperature; allow for a longer crystallization time.[15]
Low Enantiomeric Purity Co-precipitation of the more soluble diastereomer.Perform recrystallization of the isolated salt; optimize the cooling rate to be slower.
Oil Formation The salt is melting or has very high solubility at the crystallization temperature.Use a more dilute solution; try a different solvent system.

Enzymatic Kinetic Resolution (EKR): The "Green" Chemistry Approach

Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic mixture.[16] In a typical EKR of an aminocyclobutane derivative (often an ester), an enzyme, such as a lipase, will selectively acylate or hydrolyze one enantiomer at a much faster rate than the other.[17] This results in a mixture of the unreacted, enantiomerically enriched starting material and the derivatized, enantiomerically pure product, which can then be separated.

Why Choose EKR? The Causality Behind Biocatalysis
  • High Enantioselectivity: Enzymes have evolved to operate in a chiral environment and often exhibit exquisite selectivity, leading to products with very high enantiomeric excess (>99% ee).

  • Mild Reaction Conditions: EKR is typically performed under mild conditions (room temperature, neutral pH), which preserves sensitive functional groups within the molecule.

  • Environmental Sustainability: Enzymes are biodegradable catalysts, and many EKR processes can be run in environmentally benign solvents, aligning with the principles of green chemistry.

The most commonly employed enzymes for the resolution of amines and their derivatives are lipases, with Candida antarctica Lipase B (CALB) being a particularly robust and versatile biocatalyst.[18][19][20]

Workflow for Enzymatic Kinetic Resolution

G A Racemic Aminocyclobutane Ester B Enzyme Selection (e.g., Candida antarctica Lipase B) A->B C Reaction Setup: Substrate, Enzyme, Acyl Donor, Organic Solvent B->C D Reaction Monitoring (Target ~50% Conversion via HPLC) C->D E Reaction Quench & Enzyme Removal (Filtration) D->E F Separation of Product & Unreacted SM (Chromatography or Extraction) E->F G Enantiomerically Enriched Unreacted Starting Material F->G Isomer 1 H Enantiomerically Pure Acylated Product F->H Isomer 2 I Deprotection/Hydrolysis of Acyl Group H->I J Enantiomerically Pure Free Amine I->J

Caption: General workflow for Enzymatic Kinetic Resolution (EKR).

Protocol: Lipase-Catalyzed Resolution of a Racemic Aminocyclobutane Ester

This protocol describes the acylation of a racemic aminocyclobutane ester.

Materials:

  • Racemic N-Boc-protected aminocyclobutane methyl ester (or similar substrate)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Standard laboratory glassware, orbital shaker or magnetic stirrer

Procedure:

  • To a flask containing the racemic N-Boc-aminocyclobutane methyl ester (1.0 eq.) and an anhydrous organic solvent, add the acyl donor (2-5 eq.).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.

  • Once the desired conversion is reached, remove the enzyme by filtration.

  • The filtrate, containing the unreacted starting material and the acylated product, can be concentrated.

  • Separate the two components using column chromatography.

  • The acylated product can be deprotected (e.g., via hydrolysis) to yield the free amine enantiomer.

Quantitative Data for EKR
Substrate TypeEnzymeAcyl DonorSolventTypical ee (Product)Typical ee (Substrate)
β-Amino EstersCALBEthyl AcetateToluene>98%>98% (at 50% conv.)
N-protected β³-amino methyl estersCALBVariousTolueneHighHigh

Note: The data in this table is representative and based on literature for similar substrates.[18] Actual results will vary based on the specific aminocyclobutane structure.

Chiral High-Performance Liquid Chromatography (HPLC): The Analytical and Preparative Powerhouse

Chiral HPLC is an indispensable tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.[15]

Causality in Chiral HPLC: The Role of the Stationary Phase

The heart of a chiral HPLC separation is the column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. The chiral recognition mechanism is complex and can involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Protocol: Analytical Chiral HPLC Method Development

Objective: To develop a method for determining the enantiomeric excess (ee) of a resolved aminocyclobutane sample.

Materials:

  • HPLC system with UV or other suitable detector

  • Chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., diethylamine for basic analytes)

Procedure:

  • Column Selection: Based on the structure of the aminocyclobutane (presence of aromatic rings, functional groups), select a few candidate chiral columns. Polysaccharide-based columns are an excellent starting point.

  • Initial Screening:

    • Prepare a solution of the racemic aminocyclobutane intermediate.

    • Begin with a simple mobile phase, typically a mixture of n-hexane and an alcohol (isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.

    • For basic amines, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is crucial to improve peak shape and prevent tailing.

    • Inject the racemic sample and observe the chromatogram.

  • Method Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol percentage, switch from isopropanol to ethanol).

    • Adjust the flow rate to optimize the balance between resolution and analysis time.

    • If separation is achieved, optimize the mobile phase to achieve baseline resolution (Rs > 1.5) in a reasonable run time.

Data Presentation: Example Chromatographic Conditions
AnalyteColumnMobile PhaseFlow RateDetection
N-Boc-3-aminocyclobutane-1-carboxylateChiralpak® AD-Hn-Hexane/Isopropanol (80/20) + 0.1% DEA1.0 mL/minUV at 210 nm
3-Phenyl-3-aminocyclobutanolChiralcel® OD-Hn-Hexane/Ethanol (90/10) + 0.1% DEA0.8 mL/minUV at 220 nm

Note: These are illustrative examples. The optimal conditions must be determined experimentally.

From Analytical to Preparative Separation

Once an analytical method is established, it can be scaled up for preparative chiral HPLC to isolate gram quantities of pure enantiomers. This involves using a larger diameter column with the same stationary phase and proportionally increasing the flow rate and injection volume. While highly effective, preparative HPLC is generally more costly and resource-intensive than crystallization-based methods for large-scale production.

Conclusion: A Synergistic Approach to Purity

The chiral resolution of aminocyclobutane intermediates is a critical enabling step in the synthesis of advanced pharmaceutical candidates. Each of the three primary methods—diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral HPLC—offers a unique set of advantages. Classical resolution stands out for its scalability and cost-effectiveness, making it a preferred choice for industrial applications. Enzymatic resolution provides unparalleled selectivity under mild, environmentally friendly conditions. Chiral HPLC is the definitive tool for both analytical purity assessment and small-scale preparative separations.

Ultimately, the most robust and efficient drug development programs often employ a synergistic approach, using chiral HPLC to guide the optimization of a diastereomeric salt crystallization or to verify the success of an enzymatic resolution. By understanding the fundamental principles and practical nuances of each technique, researchers can confidently and efficiently access the enantiomerically pure aminocyclobutane building blocks required to drive the next wave of therapeutic innovation.

References

  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers.
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  • Gotor-Fernández, V., et al. (2018). Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. ResearchGate.
  • Andreu, C., & del Olmo, M. (2024). Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams. European Journal of Medicinal Chemistry.
  • Silva, F.M.W.G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Life.
  • (Year N/A). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE.
  • Dzionek, A., et al. (2018). Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. Molecules.
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  • Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Ni, Y., et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly isolated Acinetobacter sp. JNU9335. Bioresource Technology.
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  • Patel, R. N. (2000). Microbial/enzymatic synthesis of chiral drug intermediates. Advances in Applied Microbiology.
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Application Notes and Protocols: Strategic Protection of (3-Aminocyclobutyl)methanol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

(3-Aminocyclobutyl)methanol is a pivotal structural motif in modern medicinal chemistry. Its constrained, three-dimensional cyclobutane core offers a unique scaffold that can impart favorable physicochemical properties, such as improved metabolic stability and reduced off-target activity, to drug candidates.[1][2] The presence of both a primary amine and a primary alcohol provides two versatile handles for synthetic elaboration, enabling its incorporation into a wide array of complex molecules, from small molecule inhibitors to peptide mimetics.[3][4][5]

However, the dual reactivity of these functional groups necessitates a carefully considered protecting group strategy to achieve chemoselectivity and avoid undesired side reactions during multi-step syntheses. This technical guide provides a comprehensive overview of protecting group strategies for (3-aminocyclobutyl)methanol, detailing field-proven protocols and the underlying chemical principles that govern their selection and application.

I. The Challenge: Orthogonality and Chemoselectivity

The primary challenge in the synthetic manipulation of (3-aminocyclobutyl)methanol lies in the selective protection and deprotection of its amino and hydroxyl groups. An effective strategy hinges on the principle of orthogonality , wherein each protecting group can be removed under a specific set of conditions that do not affect the other.[6][7][8] This allows for the sequential functionalization of the amine and alcohol with a high degree of control.

This guide will explore three key strategic approaches:

  • Selective N-Protection: Isolating the reactivity of the hydroxyl group.

  • Selective O-Protection: Enabling transformations at the amino group.

  • Orthogonal Protection: A sophisticated strategy for complex, multi-step syntheses requiring independent manipulation of both functional groups.

II. Selective N-Protection: Masking the Amine

The greater nucleophilicity of the primary amine compared to the primary alcohol allows for its straightforward selective protection. The most common and reliable methods employ carbamate-based protecting groups.

A. Tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern amine protection due to its ease of installation and its facile removal under acidic conditions.[9][10][11] It is stable to a wide range of non-acidic reagents, making it an excellent choice for many synthetic routes.

Protocol 1: N-Boc Protection of (3-Aminocyclobutyl)methanol

  • Reaction Scheme:

N-Boc Protection reactant1 (3-Aminocyclobutyl)methanol Reaction reactant1->Reaction reactant2 Boc₂O reactant2->Reaction base Base (e.g., Et₃N, NaOH) base->Reaction solvent Solvent (e.g., THF, Dioxane) solvent->Reaction product N-Boc-(3-aminocyclobutyl)methanol + + +->Reaction Reaction->product

Caption: N-Boc protection of (3-Aminocyclobutyl)methanol.

  • Materials:

    • (3-Aminocyclobutyl)methanol (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq) or 1M Sodium Hydroxide (aq)

    • Tetrahydrofuran (THF) or Dioxane

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • Dissolve (3-aminocyclobutyl)methanol in THF.

    • Add triethylamine to the solution.

    • Add di-tert-butyl dicarbonate portion-wise at room temperature.

    • Stir the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., 30-50% EtOAc in hexanes) to yield the N-Boc protected product.

  • Deprotection: The Boc group is readily cleaved with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[12][13][14]

B. Carboxybenzyl (Cbz) Protection

The Cbz group offers an orthogonal deprotection strategy to the Boc group, as it is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[15][16][17][18] This makes it particularly useful in syntheses involving acid-sensitive functional groups.

Protocol 2: N-Cbz Protection of (3-Aminocyclobutyl)methanol

  • Reaction Scheme:

N-Cbz_Protection reactant1 (3-Aminocyclobutyl)methanol Reaction reactant1->Reaction reactant2 Benzyl Chloroformate (Cbz-Cl) reactant2->Reaction base Base (e.g., NaHCO₃) base->Reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->Reaction product N-Cbz-(3-aminocyclobutyl)methanol + + +->Reaction Reaction->product

Caption: N-Cbz protection of (3-Aminocyclobutyl)methanol.

  • Materials:

    • (3-Aminocyclobutyl)methanol (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Dioxane and Water (e.g., 1:1 mixture)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (3-aminocyclobutyl)methanol in a mixture of dioxane and water.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis using H₂ gas and a palladium catalyst (e.g., 10% Pd/C) in a protic solvent like methanol or ethanol.[10][19]

III. Selective O-Protection: Unmasking the Amine's Potential

Protecting the primary alcohol allows for a wide range of transformations at the free amino group, such as acylation, alkylation, and sulfonylation. Silyl ethers are the most common choice for this purpose due to their ease of formation, tunable stability, and mild deprotection conditions.

A. Tert-Butyldimethylsilyl (TBDMS) Protection

The TBDMS group is a robust protecting group for primary alcohols, offering stability to a wide range of reaction conditions while being readily cleaved by fluoride ion sources.[20][21]

Protocol 3: O-TBDMS Protection of (3-Aminocyclobutyl)methanol

  • Reaction Scheme:

O-TBDMS_Protection reactant1 (3-Aminocyclobutyl)methanol Reaction reactant1->Reaction reactant2 TBDMS-Cl reactant2->Reaction base Imidazole base->Reaction solvent DMF solvent->Reaction product O-TBDMS-(3-aminocyclobutyl)methanol + + +->Reaction Reaction->product

Caption: O-TBDMS protection of (3-Aminocyclobutyl)methanol.

  • Materials:

    • (3-Aminocyclobutyl)methanol (1.0 eq)

    • Tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)

    • Imidazole (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether (Et₂O)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (3-aminocyclobutyl)methanol and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add TBDMS-Cl portion-wise at room temperature.

    • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Deprotection: The TBDMS group is most commonly removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[22] Mild acidic conditions can also be employed, though care must be taken to avoid cleavage of other acid-labile groups.[23]

IV. Orthogonal Protection Strategies

For complex synthetic routes requiring independent manipulation of both the amine and alcohol functionalities, an orthogonal protection strategy is essential. This involves protecting each group with a moiety that can be removed under distinct, non-interfering conditions.

A common and highly effective orthogonal pairing is the N-Boc and O-TBDMS protected (3-aminocyclobutyl)methanol.

  • Synthetic Utility:

    • The Boc group is removed with acid (e.g., TFA), leaving the TBDMS ether intact.

    • The TBDMS group is removed with fluoride (e.g., TBAF), leaving the Boc carbamate untouched.

This differential reactivity allows for the selective unmasking and subsequent reaction of either the amine or the alcohol at any point in the synthesis.

Table 1: Comparison of Common Protecting Groups for (3-Aminocyclobutyl)methanol

Protecting GroupFunctional Group ProtectedCommon Reagents for ProtectionKey Stability FeaturesCommon Deprotection Conditions
Boc AmineBoc₂O, Et₃NStable to base, nucleophiles, and hydrogenolysisStrong acid (TFA, HCl)[9][12][13]
Cbz AmineCbz-Cl, NaHCO₃Stable to acid and baseCatalytic Hydrogenolysis (H₂, Pd/C)[15][16]
TBDMS AlcoholTBDMS-Cl, ImidazoleStable to base and many nucleophilesFluoride ion (TBAF) or mild acid[20][22]
Benzyl (Bn) AlcoholBnBr, NaHStable to acid and baseCatalytic Hydrogenolysis (H₂, Pd/C)[19][24]

V. Conclusion: Enabling Innovation in Drug Discovery

The strategic application of protecting groups is fundamental to unlocking the full synthetic potential of (3-aminocyclobutyl)methanol as a valuable building block in drug discovery. By understanding the principles of chemoselectivity and orthogonality, and by employing robust and well-characterized protocols, researchers can confidently incorporate this versatile scaffold into complex molecular architectures. The strategies outlined in this guide provide a solid foundation for the rational design and efficient execution of synthetic routes, ultimately accelerating the discovery and development of novel therapeutics.

References

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The Cyclobutane Scaffold: A Rising Star in Bioactive Molecule Synthesis Utilizing (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the scaffolds gaining prominence, the cyclobutane ring has emerged as a valuable motif, offering a unique three-dimensional geometry that can enhance drug-like properties.[1][2] This guide provides an in-depth exploration of the synthetic utility of a key building block, (3-Aminocyclobutyl)methanol hydrochloride , for the synthesis of bioactive molecules, with a particular focus on the development of next-generation kinase inhibitors.

The strategic incorporation of the cyclobutane moiety can lead to significant improvements in metabolic stability, conformational rigidity, and binding affinity.[1][2][3] this compound, with its bifunctional nature, presents a versatile starting point for the introduction of this desirable scaffold into complex molecular frameworks. This document will detail the core synthetic transformations, provide validated experimental protocols, and showcase the application of this building block in the synthesis of a clinically relevant Janus kinase (JAK) inhibitor.

Core Synthetic Strategies and Mechanistic Insights

This compound provides two primary points for chemical modification: the primary amine and the primary alcohol. The hydrochloride salt form ensures stability and ease of handling, with the free amine being readily liberated in situ using a suitable base. The choice of reaction sequence and protecting group strategy is crucial for achieving the desired target molecule.

Key Synthetic Transformations:
  • N-Alkylation and Reductive Amination: The amino group serves as a versatile handle for introducing a wide array of substituents. Direct N-alkylation with alkyl halides or reductive amination with aldehydes and ketones are common strategies to elaborate this position.

  • Amide and Sulfonamide Bond Formation: Acylation of the amine with carboxylic acids or their activated derivatives (e.g., acid chlorides, coupling agents) and reaction with sulfonyl chlorides are fundamental transformations for constructing many bioactive molecules.

  • Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, providing further avenues for molecular diversification.

The following sections will provide detailed protocols for key reactions, exemplified by the synthesis of a Janus kinase (JAK) inhibitor, a class of drugs effective in treating autoimmune diseases and myeloproliferative disorders.[4]

Application Spotlight: Synthesis of a Janus Kinase (JAK) Inhibitor

The synthesis of N-(cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide, a potent and selective JAK inhibitor, highlights the utility of this compound derivatives. The cyclobutane ring in this molecule acts as a rigid scaffold, correctly positioning the key pharmacophoric elements for optimal interaction with the kinase active site.

Synthetic Workflow Overview

The overall synthetic strategy involves the coupling of a functionalized cyclobutylamine derivative with the core heterocyclic scaffold, followed by sulfonylation.

G cluster_0 Cyclobutane Building Block Preparation cluster_1 Heterocycle Synthesis cluster_2 Coupling and Final Modification A (3-Aminocyclobutyl)methanol Hydrochloride B N-Boc-cis-3-aminocyclobutanol A->B Boc Protection C cis-N-Boc-N-methyl-3-aminocyclobutanol B->C N-Methylation D cis-N-Boc-N-methyl-3-aminocyclobutylamine C->D Hydroxyl to Amine Conversion F Coupling of D and E D->F E 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine E->F G Boc Deprotection F->G H Sulfonylation G->H I Final JAK Inhibitor H->I

Caption: Synthetic workflow for a JAK inhibitor.

Detailed Experimental Protocols

Note: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be taken.

Protocol 1: Synthesis of tert-Butyl (cis-3-(hydroxymethyl)cyclobutyl)carbamate

This initial step protects the amine functionality to allow for selective modification of the hydroxyl group in subsequent steps.

Materials:

ReagentCAS NumberMolecular WeightAmount (per 10g starting material)MolesEquivalents
(cis-3-Aminocyclobutyl)methanol hydrochloride142733-65-1137.6110.0 g0.07271.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.2517.5 g0.08021.1
Triethylamine (Et₃N)121-44-8101.1922.1 mL0.1592.2
Dichloromethane (DCM)75-09-284.93200 mL--

Procedure:

  • Suspend (cis-3-Aminocyclobutyl)methanol hydrochloride (10.0 g, 0.0727 mol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (22.1 mL, 0.159 mol) to the suspension.

  • Add a solution of di-tert-butyl dicarbonate (17.5 g, 0.0802 mol) in dichloromethane (50 mL) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to yield the title compound as a white solid.

Protocol 2: N-Alkylation of the Protected Cyclobutylamine Core

This protocol describes the nucleophilic substitution reaction to couple the cyclobutane building block with the heterocyclic core of the JAK inhibitor.

Materials:

ReagentCAS NumberMolecular WeightAmount (per 10g starting material)MolesEquivalents
tert-Butyl (cis-3-aminocyclobutyl)methylcarbamate-200.2710.0 g0.04991.0
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine4576-65-8153.588.4 g0.05471.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.2419.1 mL0.1102.2
N,N-Dimethylformamide (DMF)68-12-273.09100 mL--

Procedure:

  • Dissolve tert-Butyl (cis-3-aminocyclobutyl)methylcarbamate (10.0 g, 0.0499 mol) and 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (8.4 g, 0.0547 mol) in N,N-Dimethylformamide (100 mL) in a 250 mL round-bottom flask.

  • Add N,N-Diisopropylethylamine (19.1 mL, 0.110 mol) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 3: Sulfonamide Formation

The final step involves the deprotection of the Boc group followed by sulfonylation to yield the target JAK inhibitor.

Materials:

ReagentCAS NumberMolecular WeightAmount (per 5g starting material)MolesEquivalents
tert-Butyl (cis-3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)methylcarbamate-317.385.0 g0.01571.0
4M HCl in Dioxane7647-01-036.4620 mL0.080~5
Propane-1-sulfonyl chloride127-09-3142.602.9 g0.02041.3
Pyridine110-86-179.1050 mL--

Procedure:

  • Deprotection: Dissolve the Boc-protected intermediate (5.0 g, 0.0157 mol) in 4M HCl in dioxane (20 mL) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual HCl.

  • Sulfonylation: Dissolve the resulting amine hydrochloride salt in pyridine (50 mL) and cool to 0 °C.

  • Slowly add propane-1-sulfonyl chloride (2.9 g, 0.0204 mol).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by chromatography or recrystallization to obtain the final JAK inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. Its unique structural features and bifunctionality allow for the straightforward incorporation of the cyclobutane scaffold, which can impart beneficial properties to drug candidates. The successful application of this building block in the synthesis of a potent Janus kinase inhibitor underscores its importance in modern drug discovery. The protocols provided herein offer a solid foundation for researchers to explore the full potential of this and related cyclobutane derivatives in their own synthetic endeavors.

References

  • Wessjohann, L. A., et al. (2003). Recent developments in the synthesis and application of cyclobutane and cyclobutene derivatives. Chemical Reviews, 103(5), 1625-1682.
  • Baran, P. S., et al. (2007). Total synthesis of (±)-chartelline C.
  • Rogers-Evans, M., et al. (2009). The use of cyclobutane rings in medicinal chemistry. Drug Discovery Today, 14(11-12), 584-593.
  • WO 2010/083283 A1.
  • Shawky, A., et al. (2022). A comprehensive overview of globally approved JAK inhibitors. Pharmaceutics, 14(5), 1001. [Link]
  • U.S. Patent No. 8,158,616 B2.
  • U.S. Patent No. CN102844317B.
  • PubChem. 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile.[Link]
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A Comprehensive Guide to (3-Aminocyclobutyl)methanol Hydrochloride in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Aminocyclobutyl)methanol hydrochloride stands as a pivotal building block in contemporary medicinal chemistry. Its structurally constrained cyclobutyl framework, adorned with versatile amino and hydroxymethyl functionalities, offers a unique three-dimensional scaffold that is increasingly leveraged to impart favorable pharmacological properties in novel drug candidates. This document provides an in-depth exploration of its applications, particularly in the design of enzyme inhibitors and receptor modulators, supported by detailed, field-proven experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, elucidating the causality behind experimental choices and providing a foundation for its practical implementation.

Table of Contents

  • Introduction: The Strategic Value of 3D Scaffolds in Drug Design

  • Physicochemical and Structural Characteristics

  • Core Synthetic Methodologies and Mechanistic Insights

    • 3.1. Amide Bond Formation: The Ubiquitous Linkage

    • 3.2. Reductive Amination: Expanding the Amine Toolkit

    • 3.3. N-Arylation: Forging Key Biaryl Amine Connections

  • Detailed Experimental Protocols

    • 4.1. Protocol 1: HATU-Mediated Amide Coupling

    • 4.2. Protocol 2: Diastereoselective Reductive Amination

    • 4.3. Protocol 3: Buchwald-Hartwig N-Arylation

  • Application in Medicinal Chemistry: Case Studies

    • 5.1. As a Key Architectural Element in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

    • 5.2. Potential as a Scaffold for G-Protein Coupled Receptor (GPCR) Modulators

  • References

Introduction: The Strategic Value of 3D Scaffolds in Drug Design

In the quest for novel therapeutics with enhanced potency, selectivity, and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, medicinal chemists are increasingly turning away from flat, aromatic-rich molecules towards more three-dimensional (3D) structures. Saturated carbocycles, such as the cyclobutane motif, are at the forefront of this shift. The puckered nature of the cyclobutane ring in this compound introduces conformational rigidity, which can pre-organize pharmacophoric groups into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. This often translates to a significant increase in binding affinity and selectivity. The presence of both a primary amine and a hydroxymethyl group provides two chemically distinct handles for synthetic elaboration, allowing for the exploration of diverse chemical space from a single, compact core.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid, valued for its stability and handling properties as a hydrochloride salt. Its solubility in polar solvents is a key advantage in reaction setup and purification.

PropertyValueSource
IUPAC Name (3-aminocyclobutyl)methanol;hydrochloride[1]
CAS Number 130369-06-1[2]
Molecular Formula C₅H₁₂ClNO[3]
Molecular Weight 137.61 g/mol [3]
Appearance White to off-white solid
Boiling Point 217.2ºC at 760 mmHg (Predicted)
Flash Point 85.2ºC (Predicted)
Solubility Soluble in water, methanol, DMSO[4]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

The stereochemistry of the substituents on the cyclobutane ring is a critical design element. The cis and trans isomers present the amino and hydroxymethyl groups in distinct spatial orientations, allowing for fine-tuning of ligand-receptor interactions.

Caption: 2D representation of cis and trans isomers of (3-Aminocyclobutyl)methanol.

Core Synthetic Methodologies and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of its primary amine and alcohol functionalities. Understanding the mechanisms of these key transformations is crucial for optimizing reaction conditions and troubleshooting.

Amide Bond Formation: The Ubiquitous Linkage

The formation of an amide bond is one of the most common reactions in medicinal chemistry. Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation. The mechanism involves the activation of a carboxylic acid by HATU to form a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the amine of (3-Aminocyclobutyl)methanol.[2] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

Reductive Amination: Expanding the Amine Toolkit

Reductive amination provides a powerful method for forming C-N bonds and introducing further complexity. This reaction proceeds via the initial formation of an imine or iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this purpose, as it does not readily reduce the starting aldehyde or ketone.[6]

N-Arylation: Forging Key Biaryl Amine Connections

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the key steps of the catalytic cycle.

G cluster_reactions Key Synthetic Transformations Start (3-Aminocyclobutyl)methanol Hydrochloride Amide Amide Bond Formation (R-COOH, HATU, DIPEA) Start->Amide Amine reactivity SecondaryAmine Reductive Amination (R-CHO, NaBH(OAc)₃) Start->SecondaryAmine Amine reactivity Arylamine Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Base) Start->Arylamine Amine reactivity

Caption: Synthetic pathways originating from (3-Aminocyclobutyl)methanol HCl.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific substrates and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide bond formation between this compound and a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Reductive Amination

This protocol outlines a procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Triethylamine (TEA) (1.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of this compound (1.2 equiv) in DCE or DCM, add TEA (1.1 equiv).

  • Add the aldehyde (1.0 equiv) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of (3-Aminocyclobutyl)methanol.

Materials:

  • This compound

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a flame-dried Schlenk flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application in Medicinal Chemistry: Case Studies

The rigid framework of (3-Aminocyclobutyl)methanol has proven to be advantageous in the design of potent and selective therapeutic agents.

As a Key Architectural Element in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. The design of potent and selective DPP-4 inhibitors often relies on scaffolds that can appropriately position key pharmacophoric elements within the enzyme's active site. While specific examples directly citing this compound in marketed DPP-4 inhibitors are not readily found in the public domain, the analogous 3-aminopiperidine and other cyclic amines are prevalent. The cyclobutane ring of (3-Aminocyclobutyl)methanol can serve as a bioisosteric replacement for these larger rings, offering a more compact and rigid scaffold to achieve the desired vectorality of substituents for optimal binding.

Potential as a Scaffold for G-Protein Coupled Receptor (GPCR) Modulators

G-Protein Coupled Receptors (GPCRs) represent a large and diverse family of cell surface receptors that are the targets of a significant portion of modern medicines. The development of selective GPCR modulators is a major focus of drug discovery. The 3D structure of (3-Aminocyclobutyl)methanol makes it an attractive scaffold for presenting substituents in a defined spatial arrangement, which is critical for achieving high affinity and selectivity for a specific GPCR subtype. The dual functionality allows for the creation of libraries of compounds to probe the structure-activity relationships of GPCR ligands.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent three-dimensionality and the presence of two orthogonal functional groups provide a robust platform for the synthesis of novel, conformationally constrained molecules. The detailed protocols provided herein offer a practical starting point for the incorporation of this scaffold into drug discovery programs. As the demand for drug candidates with improved pharmacological profiles continues to escalate, the strategic use of 3D-rich building blocks like (3-Aminocyclobutyl)methanol is poised to become even more critical in the design of the next generation of therapeutics.

References

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 8, 2026.
  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Accessed January 8, 2026.
  • Reductive amination. YouTube. Accessed January 8, 2026.
  • Buchwald–Hartwig amination. Wikipedia. Accessed January 8, 2026.
  • Reductive amination. Wikipedia. Accessed January 8, 2026.
  • Amide Synthesis. Fisher Scientific. Accessed January 8, 2026.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed January 8, 2026.
  • Reductive Amination, and How It Works. Master Organic Chemistry. Accessed January 8, 2026.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 8, 2026.
  • (3-aminocyclobutyl)methanol HCl. Achmem. Accessed January 8, 2026.
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  • 130369-06-1|this compound|BLD Pharm. BLD Pharm. Accessed January 8, 2026.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
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Application Notes & Protocols: (3-Aminocyclobutyl)methanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Constrained Chiral Scaffold

In the field of asymmetric synthesis, the quest for novel chiral building blocks, auxiliaries, and ligands is perpetual. The structural rigidity and defined stereochemistry of cyclic molecules make them particularly attractive scaffolds. (3-Aminocyclobutyl)methanol, a bifunctional chiral molecule, presents a unique combination of a primary amine and a primary alcohol on a conformationally constrained cyclobutane ring. This arrangement offers significant potential for inducing stereoselectivity in chemical transformations.

While extensive literature on the direct application of (3-aminocyclobutyl)methanol in asymmetric synthesis is emerging, its structural analogy to well-established chiral 1,3-amino alcohols, such as those derived from cyclopentane and cyclohexane systems, allows for the formulation of robust application protocols.[1] This guide provides a comprehensive overview of the potential applications of (3-aminocyclobutyl)methanol as both a chiral auxiliary and a chiral ligand, complete with detailed experimental protocols adapted from proven methodologies.

Part 1: (3-Aminocyclobutyl)methanol as a Chiral Auxiliary in Asymmetric Alkylation

The temporary incorporation of a chiral molecule to guide a stereoselective reaction is a cornerstone of asymmetric synthesis.[2] Chiral auxiliaries, such as the renowned Evans oxazolidinones, provide a reliable method for the synthesis of enantiomerically pure compounds.[3] The 1,3-amino alcohol moiety of (3-aminocyclobutyl)methanol is an ideal precursor for the synthesis of a rigid oxazolidinone auxiliary.

Synthesis of the (3-Aminocyclobutyl)methanol-Derived Oxazolidinone Auxiliary

The first step involves the cyclization of (3-aminocyclobutyl)methanol to form the corresponding oxazolidinone. This can be achieved through reaction with phosgene or a phosgene equivalent, such as carbonyldiimidazole (CDI) or triphosgene.

Protocol 1: Synthesis of the Cyclobutane-Fused Oxazolidinone

  • Materials:

    • (1R,3R)-3-(Aminomethyl)cyclobutanol (or the corresponding enantiomer)

    • Carbonyldiimidazole (CDI)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of (1R,3R)-3-(aminomethyl)cyclobutanol (1.0 eq) in anhydrous THF, add CDI (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolidinone.

Application in Asymmetric Alkylation

The newly synthesized oxazolidinone can be N-acylated and subsequently deprotonated to form a chiral enolate. The steric hindrance provided by the cyclobutane ring of the auxiliary will direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, resulting in a diastereoselective alkylation.

Protocol 2: Asymmetric Alkylation of the Oxazolidinone Auxiliary

  • Materials:

    • Cyclobutane-fused oxazolidinone (from Protocol 1)

    • Propionyl chloride

    • n-Butyllithium (n-BuLi) in hexanes

    • Di-n-butylboron triflate (Bu₂BOTf)

    • N,N-Diisopropylethylamine (DIPEA)

    • Benzyl bromide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Silica gel for chromatography

  • Procedure:

    • N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes, then add propionyl chloride (1.1 eq). Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, dry the organic layer, and purify by chromatography to obtain the N-propionyl imide.

    • Asymmetric Alkylation: To a solution of the N-propionyl imide (1.0 eq) in anhydrous THF at 0 °C, add Bu₂BOTf (1.1 eq) followed by DIPEA (1.2 eq). Stir for 1 hour to form the boron enolate.

    • Cool the reaction mixture to -78 °C and add benzyl bromide (1.2 eq).

    • Stir at -78 °C for 4-6 hours, then allow to warm to 0 °C over 1 hour.

    • Quench the reaction with a phosphate buffer (pH 7) and extract with diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution and purify the crude product by flash chromatography to isolate the alkylated product.

    • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.

Data Presentation: Expected Performance

Based on analogous systems using aminocyclopentanol-derived auxiliaries, high diastereoselectivity can be anticipated.[4][5]

ElectrophileSolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideTHF-78>99:1~90
Methyl iodideTHF-78>95:5~85
Allyl bromideTHF-78>98:2~88

This table presents expected data based on analogous systems and is for illustrative purposes.

Workflow for Asymmetric Alkylation

cluster_0 Auxiliary Preparation cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Removal A (3-Aminocyclobutyl)methanol B Oxazolidinone Auxiliary A->B CDI, THF C N-Acyl Oxazolidinone B->C 1. n-BuLi 2. Acyl Chloride D Chiral Enolate C->D Bu₂BOTf, DIPEA E Alkylated Product (High d.r.) D->E Electrophile (R-X) F Chiral Carboxylic Acid E->F LiOH, H₂O₂ G Recovered Auxiliary E->G

Caption: Workflow for the use of (3-Aminocyclobutyl)methanol as a chiral auxiliary.

Part 2: (3-Aminocyclobutyl)methanol Derivatives as Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols are precursors to a wide range of effective ligands for asymmetric catalysis.[6][7] The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the outcome of a catalytic reaction.

Ligand Synthesis

To be an effective ligand, (3-aminocyclobutyl)methanol can be modified, for instance, by introducing a phosphine group to create a P,N-bidentate ligand.

Protocol 3: Synthesis of a Phosphine-Amino Alcohol Ligand

  • Materials:

    • (1R,3R)-3-(Aminomethyl)cyclobutanol

    • Chlorodiphenylphosphine (Ph₂PCl)

    • Triethylamine (Et₃N)

    • Anhydrous Toluene

  • Procedure:

    • To a solution of (1R,3R)-3-(aminomethyl)cyclobutanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C, add chlorodiphenylphosphine (1.1 eq) dropwise under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

    • The crude ligand should be used immediately or stored under an inert atmosphere due to its sensitivity to oxidation.

Application in Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, and chiral amino alcohols are excellent ligands for this transformation.

Protocol 4: Asymmetric Addition of Diethylzinc to Benzaldehyde

  • Materials:

    • Chiral phosphine-amino alcohol ligand (from Protocol 3)

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde

    • Anhydrous Toluene

    • 1 M Hydrochloric acid

  • Procedure:

    • To a solution of the chiral ligand (0.05 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add diethylzinc solution (2.0 eq) dropwise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add benzaldehyde (1.0 eq) dropwise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of 1 M HCl.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash chromatography.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Data Presentation: Expected Performance

The rigidity of the cyclobutane backbone is expected to lead to high enantioselectivity.

AldehydeLigand Loading (mol%)Temperature (°C)Enantiomeric Excess (e.e., %)Yield (%)
Benzaldehyde50>95 (S)~98
4-Chlorobenzaldehyde50>96 (S)~97
Cinnamaldehyde50>90 (S)~92

This table presents expected data based on analogous systems and is for illustrative purposes.

Catalytic Cycle for Asymmetric Addition

A Chiral Ligand (L) C Chiral Zinc Complex [LZnEt₂] A->C B Diethylzinc (Et₂Zn) B->C E Transition State C->E D Aldehyde (RCHO) D->E F Zinc Alkoxide Product E->F F->C Et₂Zn G Chiral Alcohol Product F->G Workup (H₃O⁺)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Conclusion and Future Outlook

(3-Aminocyclobutyl)methanol represents a promising yet underexplored chiral building block in asymmetric synthesis. Its rigid four-membered ring and the 1,3-disposition of its amino and hydroxyl functionalities provide a unique stereochemical environment that can be exploited for high levels of asymmetric induction. The protocols detailed in this guide, derived from well-established methodologies for analogous chiral amino alcohols, offer a solid foundation for researchers to begin exploring the synthetic utility of this compound. Future investigations into the synthesis of a broader range of ligands derived from (3-aminocyclobutyl)methanol and their application in a wider array of asymmetric transformations are warranted and expected to yield exciting results in the field of stereoselective synthesis.

References

  • Ghosh, A. K., & Fidanze, S. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.
  • ResearchGate. (n.d.). Synthesis of New amino alcohol chiral Ligands (L1–L5).
  • National Center for Biotechnology Information. (n.d.). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects.
  • ResearchGate. (n.d.). Application of the N-hydroxymethyl group to the stereoselective synthesis of (3 S,4 S)-3-aminodeoxystatine derivatives.
  • PubMed. (1997). Asymmetric Alkylations and Aldol Reactions: (1 S,2 R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron Asymmetry.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • National Center for Biotechnology Information. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

Sources

Protocol for N-alkylation of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of (3-Aminocyclobutyl)methanol

Introduction

(3-Aminocyclobutyl)methanol and its N-alkylated derivatives are pivotal structural motifs in contemporary drug discovery. The rigid cyclobutyl scaffold provides a three-dimensional architecture that can effectively probe protein binding pockets, while the primary amino and hydroxymethyl groups offer versatile handles for synthetic elaboration. N-alkylation of this core structure is a fundamental transformation that enables the systematic exploration of structure-activity relationships (SAR), fine-tuning of physicochemical properties, and optimization of pharmacokinetic profiles. This document provides a detailed protocol for the N-alkylation of (3-aminocyclobutyl)methanol via reductive amination, a widely employed and highly reliable methodology.

Mechanism and Rationale

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step, one-pot sequence. The reaction commences with the formation of a Schiff base (or imine) from the condensation of the primary amine of (3-aminocyclobutyl)methanol with a carbonyl compound (an aldehyde or ketone). This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. The choice of reducing agent is critical; it must be mild enough to selectively reduce the iminium ion without affecting the carbonyl starting material. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.

Experimental Workflow

The overall experimental workflow for the N-alkylation of (3-aminocyclobutyl)methanol via reductive amination is depicted below.

Reductive_Amination_Workflow Start Start: (3-Aminocyclobutyl)methanol + Aldehyde/Ketone Reaction_Setup Reaction Setup: - Solvent (e.g., DCM, DCE) - Stirring Start->Reaction_Setup Combine Imine_Formation Imine Formation (Schiff Base) Reaction_Setup->Imine_Formation Condensation Reducing_Agent Add Reducing Agent: NaBH(OAc)₃ Imine_Formation->Reducing_Agent In situ Reduction Reduction of Iminium Ion Reducing_Agent->Reduction Reduction Workup Aqueous Workup: - Quench excess reagent - Extract product Reduction->Workup Reaction Complete Purification Purification: - Column Chromatography - Crystallization Workup->Purification Crude Product Product Final Product: N-alkylated (3-Aminocyclobutyl)methanol Purification->Product Pure Product

Figure 1. General workflow for the reductive amination of (3-aminocyclobutyl)methanol.

Detailed Protocol: Synthesis of N-Benzyl-(3-aminocyclobutyl)methanol

This protocol details the N-benzylation of (3-aminocyclobutyl)methanol as a representative example of reductive amination.

Materials:

  • (3-Aminocyclobutyl)methanol

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3-aminocyclobutyl)methanol (1.0 eq). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

  • Aldehyde Addition: Add benzaldehyde (1.0-1.2 eq) to the stirred solution at room temperature. The slight excess of the aldehyde can help drive the reaction to completion.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes to ensure any remaining reducing agent is neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure N-benzyl-(3-aminocyclobutyl)methanol.

Troubleshooting and Key Considerations

Observation Potential Cause Suggested Solution
Incomplete reactionInsufficient reaction time or temperatureAllow the reaction to stir for a longer period or gently heat to 30-40 °C.
Inactive reducing agentUse a fresh bottle of NaBH(OAc)₃, as it can be deactivated by moisture.
Formation of byproductsOver-reduction of the aldehydeEnsure portion-wise addition of the reducing agent and maintain temperature control.
Dialkylation of the amineUse a 1:1 stoichiometry of amine to aldehyde.
Difficult purificationClose polarity of starting material and productOptimize the eluent system for column chromatography; consider derivatization for easier separation.

Alternative N-Alkylation Strategies

While reductive amination is a robust method, other N-alkylation techniques can also be employed for (3-aminocyclobutyl)methanol, each with its own advantages and disadvantages.

  • Direct Alkylation: This involves the reaction of the amine with an alkyl halide (e.g., benzyl bromide) in the presence of a base (e.g., K₂CO₃, Et₃N). While straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions offer a powerful approach. This method allows for the formation of C-N bonds that are otherwise challenging to construct.

Conclusion

The N-alkylation of (3-aminocyclobutyl)methanol is a critical transformation in the synthesis of novel chemical entities for drug discovery. Reductive amination stands out as a versatile and reliable method, offering a balance of mild reaction conditions, high functional group tolerance, and excellent yields. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize a diverse range of N-alkylated (3-aminocyclobutyl)methanol derivatives.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group in (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Motif as a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Saturated carbocycles are integral components of many approved therapeutics, and among them, the cyclobutane ring has emerged as a particularly valuable scaffold.[1] Its unique, puckered three-dimensional geometry, combined with longer C-C bond lengths compared to planar aromatic systems, provides a distinct vectoral orientation for substituents, enabling exquisite control over molecular shape and interaction with biological targets.[1][2] This rigid framework can lead to improved metabolic stability, reduced off-target toxicity, and favorable physicochemical properties.[2] The (3-aminocyclobutyl)methanol moiety, in particular, presents a versatile building block, offering two distinct points for diversification—a primary amine and a primary alcohol—making it an attractive starting point for the synthesis of compound libraries in drug discovery programs.[3]

This guide provides a comprehensive overview of the key synthetic strategies for the selective functionalization of the primary hydroxyl group of (3-aminocyclobutyl)methanol. Given the comparable or often higher nucleophilicity of the primary amine, a protection strategy is paramount to achieving chemoselective modification of the alcohol. We will detail protocols for the protection of the amine, followed by three critical transformations of the hydroxyl group: etherification, esterification, and conversion to a sulfonate ester, a versatile intermediate for further nucleophilic substitution.

The Critical First Step: Chemoselective Protection of the Amino Group

To selectively target the hydroxyl group for functionalization, the more nucleophilic amino group must first be masked with a suitable protecting group. The choice of protecting group is critical and should be guided by its stability to the subsequent reaction conditions and the orthogonality of its removal.[4] The most common and effective protecting groups for amines are carbamates, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[5]

Diagram: Protecting Group Strategy

G cluster_protection Amine Protection cluster_functionalization Hydroxyl Functionalization Start (3-Aminocyclobutyl)methanol Boc_Protected N-Boc-(3-aminocyclobutyl)methanol Start->Boc_Protected Boc₂O, Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., THF/H₂O, DCM) Cbz_Protected N-Cbz-(3-aminocyclobutyl)methanol Start->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃, K₂CO₃) Solvent (e.g., Dioxane/H₂O) Protected_Intermediate N-Protected Intermediate Ether Ether Derivative Protected_Intermediate->Ether Etherification Ester Ester Derivative Protected_Intermediate->Ester Esterification Sulfonate Sulfonate Ester Protected_Intermediate->Sulfonate Sulfonylation caption Protecting group strategy for selective hydroxyl functionalization.

Caption: Protecting group strategy for selective hydroxyl functionalization.

Protocol 1: N-Boc Protection of (3-Aminocyclobutyl)methanol

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its ease of introduction and its stability under a broad range of non-acidic conditions. It is readily cleaved with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6]

Materials:

  • (3-Aminocyclobutyl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (3-aminocyclobutyl)methanol (1.0 eq.) in a mixture of THF and water (e.g., 1:1 v/v) or in DCM.

  • Add sodium bicarbonate (2.0-3.0 eq.) or triethylamine (1.5 eq.) to the solution and stir at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq.) in the same organic solvent dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • If using THF/water, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). If using DCM, wash the reaction mixture with water.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(3-aminocyclobutyl)methanol, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Reagent/SolventMolar Eq. / VolumePurpose
(3-Aminocyclobutyl)methanol1.0Starting material
Di-tert-butyl dicarbonate1.1 - 1.2Boc-protecting agent
NaHCO₃ or Et₃N2.0 - 3.0 or 1.5Base to neutralize acid byproduct
THF/H₂O or DCMAs neededReaction solvent

Functionalization of N-Protected (3-Aminocyclobutyl)methanol

With the amine functionality protected, the hydroxyl group is now available for a range of chemical transformations.

Application Note 1: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers. It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other good leaving group from an organohalide or sulfonate.[7] This Sₙ2 reaction works best with primary alkyl halides to avoid competing elimination reactions.

Protocol 2: Synthesis of Ethers from N-Boc-(3-aminocyclobutyl)methanol

Materials:

  • N-Boc-(3-aminocyclobutyl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-(3-aminocyclobutyl)methanol (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC. Gentle heating may be required for less reactive halides.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Reagent/SolventMolar Eq. / VolumePurpose
N-Boc-(3-aminocyclobutyl)methanol1.0Alcohol substrate
Sodium Hydride (NaH)1.2Strong base for alkoxide formation
Alkyl Halide (R-X)1.1 - 1.5Electrophile
Anhydrous THF or DMFAs neededReaction solvent
Diagram: Etherification Workflow

G cluster_workflow Williamson Ether Synthesis start N-Boc-(3-aminocyclobutyl)methanol in Anhydrous THF add_base Add NaH at 0 °C (Alkoxide Formation) start->add_base add_halide Add Alkyl Halide (R-X) at 0 °C add_base->add_halide react Stir at RT (2-24h) Monitor by TLC add_halide->react quench Quench with sat. NH₄Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Purified Ether Product purify->product caption Workflow for the Williamson ether synthesis.

Caption: Workflow for the Williamson ether synthesis.

Application Note 2: Esterification using Carbodiimide Coupling Agents

Esterification of primary alcohols can be achieved under mild conditions using a carboxylic acid in the presence of a coupling agent and a catalyst. The Steglich esterification, which employs a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is particularly effective for coupling sterically hindered substrates or those sensitive to acidic or basic conditions.[8]

Protocol 3: Synthesis of Esters from N-Boc-(3-aminocyclobutyl)methanol

Materials:

  • N-Boc-(3-aminocyclobutyl)methanol

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve N-Boc-(3-aminocyclobutyl)methanol (1.0 eq.), the carboxylic acid (1.1 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) or a solution of DCC (1.2 eq.) in DCM portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with DCM.

  • Wash the filtrate (or the reaction mixture if using EDC) sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Reagent/SolventMolar Eq. / VolumePurpose
N-Boc-(3-aminocyclobutyl)methanol1.0Alcohol substrate
Carboxylic Acid (R-COOH)1.1Acid source for ester
EDC or DCC1.2Coupling agent
DMAP0.1 - 0.2Catalyst
Anhydrous DCMAs neededReaction solvent

Application Note 3: Conversion to Sulfonate Esters for Further Functionalization

The hydroxyl group of an alcohol is a poor leaving group. Converting it to a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), transforms it into an excellent leaving group, amenable to displacement by a wide range of nucleophiles in Sₙ2 reactions.[9] This two-step approach significantly broadens the scope of accessible derivatives.

Protocol 4: Tosylation of N-Boc-(3-aminocyclobutyl)methanol

Materials:

  • N-Boc-(3-aminocyclobutyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve N-Boc-(3-aminocyclobutyl)methanol (1.0 eq.) in anhydrous DCM and cool to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (as solvent or co-solvent) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude tosylate is often sufficiently pure for the next step. If necessary, it can be purified by recrystallization or flash column chromatography.

Diagram: Sulfonylation and Subsequent Substitution

G cluster_workflow Two-Step Functionalization via Tosylate start N-Boc-(3-aminocyclobutyl)methanol tosylation Tosylation (TsCl, Et₃N, DCM) start->tosylation tosylate_intermediate N-Boc-(3-(hydroxymethyl)cyclobutyl)methyl 4-toluenesulfonate tosylation->tosylate_intermediate substitution Nucleophilic Substitution (Nu⁻) tosylate_intermediate->substitution final_product Diverse Functionalized Products (e.g., Azides, Cyanides, Thioethers) substitution->final_product caption Activation of the hydroxyl group as a tosylate for Sₙ2 reactions.

Caption: Activation of the hydroxyl group as a tosylate for Sₙ2 reactions.

Analytical Monitoring

The progress of all described reactions should be monitored by appropriate analytical techniques to determine reaction completion and assess product purity.

  • Thin Layer Chromatography (TLC): A rapid and convenient method to qualitatively follow the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of starting material and the mass of the desired product, confirming its formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and purity assessment of the final products.

Conclusion

The (3-aminocyclobutyl)methanol scaffold is a valuable building block for the synthesis of novel chemical entities in drug discovery. The selective functionalization of its hydroxyl group can be efficiently achieved through a straightforward sequence of amine protection followed by well-established synthetic transformations. The protocols detailed herein for etherification, esterification, and sulfonylation provide a robust toolkit for researchers to generate diverse libraries of compounds based on this promising three-dimensional scaffold. Careful selection of protecting groups and reaction conditions is key to achieving high yields and purity, paving the way for the exploration of new chemical space in the pursuit of innovative therapeutics.

References

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  • Preparation of mesylates and tosylates. (2013). Khan Academy.
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  • Esterification. (n.d.). Chemistry LibreTexts.
  • US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. (n.d.). Google Patents.
  • An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. (2012). ResearchGate.
  • Reaction of Alcohols with Carboxylic Acids and their Derivatives. (n.d.). Wiley-VCH.
  • Making esters the the presence of an amine?. (2022). Reddit.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2024). Frontiers in Chemistry.
  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. (2023). Pharmaceutics.
  • Recent applications of multicomponent reactions in medicinal chemistry. (2012). MedChemComm.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Acid to Ester. (n.d.). Organic Chemistry Data.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Molecules.
  • Acid to Ester. (n.d.). Organic Chemistry Data.
  • Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. (2007). ResearchGate.
  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). The Royal Society of Chemistry.
  • Protecting Groups in Organic Synthesis. (2018). YouTube.
  • Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester. (n.d.). J-STAGE.
  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2022). ACS Omega.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Bentham Science.
  • Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. (2023). Journal of Medicinal Chemistry.
  • Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. (2019). ACS Catalysis.

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Application Note & Protocol: A Scalable and Efficient Synthesis of (3-Aminocyclobutyl)methanol Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclobutane derivatives are increasingly incorporated into modern drug candidates to impart unique pharmacological properties. The rigid, puckered structure of the cyclobutane ring can enforce a specific conformation on a molecule, enhancing its binding affinity to biological targets and improving metabolic stability.[1] (3-Aminocyclobutyl)methanol hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), valued for its bifunctional nature, containing both a primary amine and a primary alcohol. This document provides a detailed, scalable, and efficient protocol for the synthesis of this compound, designed for researchers and professionals in drug development and process chemistry.

Synthetic Strategy: A Two-Step Approach from a Commercially Available Intermediate

For a scalable and reproducible synthesis, the chosen route commences with the commercially available cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid. This starting material is an advanced intermediate, which streamlines the process and avoids multiple, potentially low-yielding steps. The overall synthetic strategy involves two key transformations:

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety is selectively reduced to a primary alcohol.

  • Deprotection of the Boc-Amine: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the desired amine hydrochloride salt.

This approach is advantageous for scale-up due to the high-yielding nature of the reactions and the straightforward purification procedures.

G cluster_0 Overall Synthetic Workflow A cis-3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid B cis-3-(Boc-amino)cyclobutanemethanol A->B Reduction C This compound B->C Boc Deprotection & Salt Formation G cluster_1 Reduction Mechanism A Carboxylic Acid C Acyloxyborane Intermediate A->C + BH3 B Borane (BH3) D Alcohol C->D Reduction & Hydrolysis

Sources

Application Notes and Protocols for the Incorporation of (3-Aminocyclobutyl)methanol Hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive technical guide for the effective utilization of (3-Aminocyclobutyl)methanol hydrochloride, a non-proteinogenic amino acid analog, in peptide synthesis. This document outlines the strategic considerations and detailed protocols for incorporating this unique bifunctional building block into peptide sequences to generate novel peptidomimetics. By leveraging the constrained cyclobutane scaffold, researchers can introduce specific conformational rigidity into peptides, potentially enhancing biological activity, metabolic stability, and target selectivity. The protocols herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and are designed to address the specific challenges associated with sterically demanding and bifunctional reagents, ensuring high-yield and high-purity outcomes.

Introduction: The Strategic Value of (3-Aminocyclobutyl)methanol in Peptidomimetics

The field of therapeutic peptide discovery is increasingly focused on moving beyond the canonical 20 amino acids to enhance drug-like properties.[1][2][3] Non-natural amino acids with cyclic scaffolds, such as (3-Aminocyclobutyl)methanol, are powerful tools in this endeavor.[4][5] The cyclobutane ring imposes a significant conformational constraint on the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby increasing binding affinity and reducing the entropic penalty upon target binding.[6]

(3-Aminocyclobutyl)methanol is a particularly intriguing building block as it possesses two distinct points for potential diversification: a primary amine and a primary hydroxyl group. This bifunctionality allows it to be incorporated as a modified amino acid residue or to serve as a unique linker or scaffold element. Its hydrochloride salt form ensures stability and improves handling characteristics.[7][8][9]

This guide provides the necessary protocols to navigate the synthetic challenges associated with this molecule, including appropriate protecting group strategies and optimized coupling conditions.

Core Principles and Strategic Planning

The successful incorporation of (3-Aminocyclobutyl)methanol requires careful planning, primarily concerning the orthogonal protection of its two functional groups—the amine and the hydroxyl—and the selection of a potent coupling strategy to overcome potential steric hindrance from the cyclobutane ring.

Orthogonal Protecting Group Strategy

To selectively incorporate the building block via its amino group into a growing peptide chain using the standard Fmoc-based solid-phase peptide synthesis (SPPS), the primary hydroxyl group must be protected with a group that is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) but can be removed during the final acid-mediated cleavage from the resin.[10][11]

Conversely, if incorporation through the hydroxyl group is desired (forming an ester linkage), the amine must be protected with an acid-labile group like Boc.

Recommended Strategy for Amide Bond Formation:

  • N-α-Protection: The primary amine should be protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is base-labile, making it perfectly compatible with standard SPPS workflows.

  • O-Protection: The primary hydroxyl group should be protected with an acid-labile group. The tert-butyl (tBu) ether is an excellent choice due to its stability throughout the synthesis and its clean removal by trifluoroacetic acid (TFA) during the final cleavage step.[12]

The resulting key intermediate for synthesis is therefore Fmoc-N-(3-(O-tert-butyl-hydroxymethyl)cyclobutyl)amine .

Workflow for Preparing the Protected Building Block

G cluster_0 Protection Strategy A (3-Aminocyclobutyl)methanol • Primary Amine • Primary Hydroxyl B Step 1: Hydroxyl Protection Reagent: Isobutylene, cat. H+ Result: O-tert-butyl ether A->B Protect -OH first to prevent N-alkylation C Step 2: Amine Protection Reagent: Fmoc-OSu Result: N-Fmoc carbamate B->C Orthogonal Protection D Fmoc-N-(3-(O-tert-butyl-hydroxymethyl)cyclobutyl)amine Ready for SPPS C->D Final Building Block

Caption: Orthogonal protection scheme for (3-Aminocyclobutyl)methanol.

Detailed Experimental Protocols

The following protocols are designed for standard manual or automated solid-phase peptide synthesis using the Fmoc/tBu strategy.

Materials and Reagents
ReagentRecommended Supplier & GradePurpose
Fmoc-Rink Amide Resin (or similar)SPPS GradeSolid support for peptide assembly
Fmoc-protected amino acidsSPPS GradeStandard building blocks
Fmoc-(3-(tert-butoxymethyl)cyclobutyl)amine Custom synthesis or vendorTarget non-natural building block
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeCarbodiimide coupling agent
OxymaPure® (Ethyl cyanohydroxyiminoacetate)Synthesis GradeRacemization suppressant and additive
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis GradeHigh-reactivity uronium coupling reagent
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeNon-nucleophilic base for activation
PiperidineSynthesis GradeReagent for Fmoc deprotection
N,N-Dimethylformamide (DMF)SPPS GradePrimary solvent
Dichloromethane (DCM)Synthesis GradeSolvent for washing
Trifluoroacetic acid (TFA)Reagent GradeCleavage and side-chain deprotection
Triisopropylsilane (TIS)Reagent GradeCation scavenger
Water (H₂O)HPLC GradeScavenger
Protocol 1: Standard Incorporation into a Peptide Sequence

This protocol details the coupling of Fmoc-(3-(tert-butoxymethyl)cyclobutyl)amine onto a deprotected N-terminal amine of the growing peptide chain on the solid support.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell the Fmoc-Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel with DMF for 30 minutes.

    • Perform Fmoc deprotection of the resin's terminal group by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-(3-(tert-butoxymethyl)cyclobutyl)amine .

    • Add 3 equivalents of an activator system. For this sterically demanding residue, a high-reactivity reagent is recommended.[13]

      • Option A (High-Reactivity): 2.95 eq. HATU and 6 eq. DIPEA.

      • Option B (Standard/Cost-Effective): 3 eq. DIC and 3 eq. OxymaPure®.

    • Dissolve the components in a minimal amount of DMF and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the swollen, deprotected resin.

  • Coupling Reaction:

    • Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended to ensure complete reaction due to potential steric hindrance.[14][15]

    • Crucial Step - Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling should be repeated ("double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Chain Elongation:

    • To add the next amino acid, perform Fmoc deprotection on the newly incorporated cyclobutane residue by treating with 20% piperidine in DMF (2 x 10 min).

    • Proceed with the coupling of the next standard Fmoc-amino acid as per the established synthesis cycle.

Workflow for SPPS Incorporation

Caption: SPPS cycle for incorporating the cyclobutane building block.

Protocol 2: Final Cleavage and Deprotection

This protocol releases the final peptide from the solid support and simultaneously removes the side-chain protecting groups, including the tert-butyl ether from the cyclobutane moiety.

Step-by-Step Procedure:

  • Final Fmoc Deprotection: After the last amino acid has been coupled, remove the terminal Fmoc group with 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard choice is Reagent K:

    • 94% TFA (Trifluoroacetic acid)

    • 2.5% H₂O

    • 2.5% EDT (Ethanedithiol)

    • 1% TIS (Triisopropylsilane)

    • Note: Scavengers (H₂O, EDT, TIS) are critical to prevent side reactions with sensitive residues.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin).

    • Stir or agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and organic byproducts.

  • Drying and Purification:

    • Dry the white peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable aqueous/organic mixture (e.g., Water/Acetonitrile with 0.1% TFA) and purify using reverse-phase HPLC.

    • Confirm the final product identity and purity by LC-MS.

Data Summary and Expected Outcomes

ParameterExpected Value / ConditionRationale / Notes
Coupling Efficiency >99% (as indicated by a negative Kaiser test)Use of potent coupling reagents like HATU is key.[16] Double coupling may be necessary if initial coupling is sluggish.
Required Equivalents 3-5 eq. of amino acid and coupling reagentsAn excess is standard in SPPS to drive the reaction to completion, especially for non-natural or sterically hindered residues.[13]
Coupling Time 2-4 hoursLonger than the standard 1-hour coupling for proteinogenic amino acids to overcome the steric bulk of the cyclobutane ring.
Racemization Risk LowThe use of additives like Oxyma or the inherent mechanism of HATU significantly suppresses racemization.[13][14] The chiral center is also not at the alpha-carbon, which inherently reduces the risk of epimerization at that site during activation.
Final Purity (Crude) 60-85% (sequence-dependent)Purity is highly dependent on the overall peptide sequence and the success of each coupling step. Optimized conditions are crucial.
Final Deprotection Complete removal of tBu and other side-chain protecting groups with standard TFA cocktail.The tert-butyl ether is highly labile to strong acid (TFA) and will be cleaved efficiently during the final step.

Troubleshooting and Expert Insights

  • Problem: Incomplete Coupling (Positive Kaiser Test)

    • Cause: Insufficient activation, steric hindrance, or aggregation of the peptide chain.

    • Solution 1 (Recouple): Immediately repeat the coupling step with a fresh solution of activated amino acid.

    • Solution 2 (Change Reagents): If using DIC/Oxyma, switch to the more potent HATU/DIPEA system.[15]

    • Solution 3 (Capping): If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product.

  • Problem: Low Final Yield

    • Cause: Incomplete coupling at multiple steps, premature chain cleavage, or poor precipitation.

    • Solution: Ensure all steps are performed under anhydrous conditions where required (especially reagent vials). Confirm resin loading capacity before starting. Ensure the ether used for precipitation is sufficiently cold and that the volume is at least 10x that of the TFA solution.

  • Expert Tip: Solvent Choice

    • While DMF is the standard, for sequences prone to aggregation, consider adding a small percentage of a chaotropic salt like LiCl or using alternative solvents like N-Methyl-2-pyrrolidone (NMP).

Conclusion

This compound is a versatile and valuable building block for the synthesis of conformationally constrained peptidomimetics. Its successful incorporation hinges on a robust orthogonal protection strategy and the use of optimized, high-efficiency coupling protocols to overcome its inherent steric bulk. By following the detailed procedures and strategic guidance outlined in these notes, researchers can confidently integrate this compound into their synthetic workflows, paving the way for the discovery of novel peptides with enhanced therapeutic potential.

References

  • Vertex AI Search Result. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Lee, Y., et al. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Chemical Society Reviews.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (n.d.). [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025).
  • PMC - NIH. (n.d.). Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release.
  • ResearchGate. (n.d.). Synthesis of Chiral Cyclobutane Containing C-3-Symmetric Peptide Dendrimers.
  • PMC - PubMed Central. (n.d.).
  • ACS Publications. (n.d.). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • LookChem. (n.d.). This compound.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wiley Online Library. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • Achmem. (n.d.). (3-aminocyclobutyl)methanol HCl.
  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. Chemical Reviews.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Preparation of (3-Aminocyclobutyl)methanol Derivatives for Screening Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Three-Dimensional Scaffolds in Modern Drug Discovery

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the increasing complexity of biological targets necessitates a shift towards molecules with greater three-dimensional (3D) character.[1][2][3] Saturated carbocyclic scaffolds, such as cyclobutanes, have emerged as "privileged structures" – motifs that can interact with a variety of biological targets with high affinity.[4][5][6]

The cyclobutane ring, a strained four-membered carbocycle, offers a unique puckered conformation that projects substituents into distinct vectors in 3D space.[7] This spatial arrangement can lead to enhanced binding affinity and selectivity for target proteins.[8] Furthermore, the replacement of a planar aromatic ring with a cyclobutane moiety, a concept known as bioisosteric replacement, can significantly improve a compound's physicochemical properties, such as solubility and metabolic stability, by increasing the fraction of sp3-hybridized carbons (Fsp3).[8][9][10]

This application note provides a comprehensive guide for the synthesis of a versatile building block, (3-aminocyclobutyl)methanol, in both its cis and trans isomeric forms. We will further detail robust protocols for the derivatization of this scaffold, enabling the creation of diverse chemical libraries for high-throughput screening and fragment-based drug discovery campaigns.

Core Synthetic Protocol: Stereoselective Synthesis of (3-Aminocyclobutyl)methanol Isomers

A retrosynthetic analysis reveals a strategic pathway to both cis and trans isomers of (3-aminocyclobutyl)methanol from commercially available 3-oxocyclobutanecarboxylic acid. The key steps involve stereoselective reduction of the ketone, protection of the resulting functional groups, and subsequent functional group interconversions.

retrosynthesis Target (3-Aminocyclobutyl)methanol Derivatives Scaffold (3-Aminocyclobutyl)methanol (cis & trans) Target->Scaffold Derivatization ProtectedScaffold Protected (3-Aminocyclobutyl)methanol Scaffold->ProtectedScaffold Protection/Deprotection Precursor 3-Oxocyclobutanecarboxylic Acid ProtectedScaffold->Precursor Stereoselective Reduction, Functional Group Interconversion

Caption: Retrosynthetic analysis of (3-aminocyclobutyl)methanol derivatives.

Protocol 1: Synthesis of trans-(3-(Boc-amino)cyclobutyl)methanol

This protocol outlines a multi-step synthesis to obtain the trans isomer, leveraging a key Mitsunobu reaction for stereochemical inversion.

Step 1.1: Reduction of 3-Oxocyclobutanecarboxylic Acid to cis-3-Hydroxycyclobutanecarboxylic Acid

The initial step involves the stereoselective reduction of the ketone to a cis-hydroxyl group.

  • Reagents & Equipment: 3-oxocyclobutanecarboxylic acid, Sodium borohydride (NaBH₄), Methanol (MeOH), Round-bottom flask, Magnetic stirrer, Ice bath.

  • Procedure:

    • Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is ~3.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield cis-3-hydroxycyclobutanecarboxylic acid.

Step 1.2: Protection of the Hydroxyl and Carboxylic Acid Groups

To enable selective manipulation in subsequent steps, both the hydroxyl and carboxylic acid functionalities are protected.

  • Reagents & Equipment: cis-3-Hydroxycyclobutanecarboxylic acid, Benzyl bromide (BnBr), Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM), Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • Dissolve cis-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

    • Slowly add benzyl bromide (1.1 eq) and stir at room temperature overnight to form the benzyl ester.

    • To the same reaction mixture, add Boc₂O (1.2 eq) and a catalytic amount of DMAP.

    • Stir at room temperature for 12 hours to protect the hydroxyl group as a Boc-carbonate.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the fully protected intermediate.

Step 1.3: Mitsunobu Inversion to the trans Isomer

This is the critical stereoinverting step. The Mitsunobu reaction proceeds with an Sₙ2 mechanism, inverting the stereochemistry at the carbon bearing the hydroxyl group.[5][10][11][12]

  • Reagents & Equipment: Protected cis-alcohol (from Step 1.2), Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid, Tetrahydrofuran (THF), Round-bottom flask, Magnetic stirrer, Ice bath, Argon or Nitrogen atmosphere.

  • Procedure:

    • Dissolve the protected cis-alcohol (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to yield the trans-p-nitrobenzoate ester.

Step 1.4: Hydrolysis and Deprotection

Removal of the protecting groups to yield the target trans-(3-aminocyclobutyl)methanol.

  • Reagents & Equipment: trans-p-nitrobenzoate ester (from Step 1.3), Lithium hydroxide (LiOH), Methanol/Water mixture, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Round-bottom flask, Magnetic stirrer.

  • Procedure:

    • Dissolve the trans-p-nitrobenzoate ester in a 3:1 mixture of methanol and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours to hydrolyze the ester and the Boc-carbonate.

    • Neutralize the reaction with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to yield the trans-N-Boc protected amino alcohol.

    • For the final deprotection of the benzyl and Boc groups, dissolve the intermediate in DCM and add trifluoroacetic acid (5-10 eq). Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture and purify by recrystallization or column chromatography to obtain trans-(3-aminocyclobutyl)methanol. For library synthesis, the Boc-protected intermediate is typically used directly.

Protocol 2: Synthesis of cis-(3-(Boc-amino)cyclobutyl)methanol

The synthesis of the cis isomer can be achieved by modifying the above protocol, primarily by omitting the stereoinverting Mitsunobu reaction.

Step 2.1: Direct Amination of cis-3-Hydroxycyclobutanecarboxylic Acid

  • Rationale: Instead of inverting the stereocenter, the hydroxyl group is converted to a leaving group and displaced with an azide, which is subsequently reduced to the amine, retaining the cis stereochemistry.

  • Procedure Outline:

    • Protect the carboxylic acid of cis-3-hydroxycyclobutanecarboxylic acid as a methyl or ethyl ester.

    • Convert the hydroxyl group to a good leaving group (e.g., mesylate or tosylate).

    • Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF).

    • Reduce the azide to the primary amine using a reducing agent such as H₂/Pd-C or triphenylphosphine/water (Staudinger reduction).

    • Protect the resulting amine with a Boc group.

    • Reduce the ester to the primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄).

Library Derivatization Strategies

The (3-aminocyclobutyl)methanol scaffold, with its primary amine and primary alcohol, provides two orthogonal points for diversification, making it an ideal core for parallel synthesis.

derivatization Scaffold (3-(Boc-amino)cyclobutyl)methanol N_Deriv N-Acylation / N-Sulfonylation Scaffold->N_Deriv O_Deriv O-Alkylation / O-Acylation Scaffold->O_Deriv Library Diverse Screening Library N_Deriv->Library O_Deriv->Library

Caption: Derivatization pathways for the (3-aminocyclobutyl)methanol scaffold.

Protocol 3: N-Acylation and N-Sulfonylation of the Amino Group

This protocol describes a general method for creating a diverse set of amides and sulfonamides.

  • Reagents & Equipment: trans-(3-(Boc-amino)cyclobutyl)methanol, Diverse library of carboxylic acids and sulfonyl chlorides, Coupling reagents (e.g., HATU, HBTU, EDC/HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF), 96-well reaction block or individual vials.

  • General Procedure for N-Acylation:

    • To a solution of the carboxylic acid (1.2 eq) in DCM or DMF, add the coupling reagent (1.2 eq) and DIPEA (2.0 eq).

    • Stir for 15 minutes to activate the carboxylic acid.

    • Add a solution of trans-(3-(Boc-amino)cyclobutyl)methanol (1.0 eq) in the same solvent.

    • Stir at room temperature for 12-16 hours.

    • Work-up involves aqueous washes and purification by column chromatography or preparative HPLC.

  • General Procedure for N-Sulfonylation:

    • Dissolve trans-(3-(Boc-amino)cyclobutyl)methanol (1.0 eq) and DIPEA (2.0 eq) in DCM.

    • Cool to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise.

    • Stir at room temperature for 4-8 hours.

    • Work-up and purification are similar to the N-acylation protocol.

Reagent Class Examples of Building Blocks Resulting Functional Group
Carboxylic AcidsAcetic acid, Benzoic acid, Nicotinic acid, Phenylacetic acidAmide
Sulfonyl ChloridesMethanesulfonyl chloride, p-Toluenesulfonyl chloride, Dansyl chlorideSulfonamide

Table 1: Exemplar Reagents for N-Derivatization.

Protocol 4: O-Alkylation and O-Acylation of the Hydroxyl Group

This protocol outlines the derivatization of the primary alcohol.

  • Reagents & Equipment: trans-(3-(Boc-amino)cyclobutyl)methanol, Diverse library of alkyl halides and acyl chlorides/anhydrides, Sodium hydride (NaH) for alkylation, Pyridine or DMAP for acylation, Anhydrous THF or DCM, 96-well reaction block or individual vials.

  • General Procedure for O-Alkylation (Williamson Ether Synthesis):

    • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of trans-(3-(Boc-amino)cyclobutyl)methanol (1.0 eq) dropwise.

    • Stir for 30 minutes at 0 °C.

    • Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with an organic solvent.

    • Purify by column chromatography.

  • General Procedure for O-Acylation:

    • Dissolve trans-(3-(Boc-amino)cyclobutyl)methanol (1.0 eq) in DCM with pyridine (2.0 eq) or a catalytic amount of DMAP.

    • Cool to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise.

    • Stir at room temperature for 2-6 hours.

    • Work-up involves washing with aqueous acid and base, followed by purification.

Reagent Class Examples of Building Blocks Resulting Functional Group
Alkyl HalidesMethyl iodide, Benzyl bromide, Propargyl bromideEther
Acyl Chlorides/AnhydridesAcetyl chloride, Benzoyl chloride, Acetic anhydrideEster

Table 2: Exemplar Reagents for O-Derivatization.

Analytical Characterization

The identity and purity of all intermediates and final compounds should be confirmed by standard analytical techniques.

Compound Type ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm) Mass Spectrometry (m/z)
cis/trans-3-Hydroxycyclobutanecarboxylic acid3.5-4.5 (CH-OH), 11-12 (COOH)~70 (CH-OH), ~175 (COOH)[M-H]⁻ or [M+Na]⁺
trans-(3-(Boc-amino)cyclobutyl)methanol~4.5 (NH), 3.4-3.6 (CH₂-OH), 1.4 (Boc)~155 (C=O, Boc), ~80 (C(CH₃)₃), ~65 (CH₂-OH)[M+H]⁺ or [M+Na]⁺
N-Acylated Derivative7.5-8.5 (amide NH), aromatic/aliphatic protons~170 (amide C=O), aromatic/aliphatic carbons[M+H]⁺ or [M+Na]⁺
O-Acylated Derivative4.0-4.2 (CH₂-O-C=O), aromatic/aliphatic protons~170 (ester C=O), ~68 (CH₂-O), aromatic/aliphatic carbons[M+H]⁺ or [M+Na]⁺

Table 3: Expected Analytical Data for Key Compounds.

Conclusion

This application note provides a detailed and practical guide for the synthesis and derivatization of (3-aminocyclobutyl)methanol, a valuable scaffold for the construction of 3D-rich screening libraries. The stereocontrolled synthesis of both cis and trans isomers allows for a systematic exploration of the effect of substituent orientation on biological activity. The presented derivatization protocols are amenable to parallel synthesis, enabling the rapid generation of a diverse set of analogues for hit identification and lead optimization campaigns. The incorporation of such scaffolds into screening collections will undoubtedly enhance the probability of discovering novel and potent therapeutics against a wide range of biological targets.

References

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Application Notes: Streamlining Coupling Reactions with (3-Aminocyclobutyl)methanol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Motif

In modern medicinal chemistry, the cyclobutane scaffold has emerged as a powerful design element. Its unique, puckered three-dimensional structure offers a distinct advantage over flat aromatic rings, enabling chemists to explore new chemical space and optimize pharmacological properties.[1][2][3][4] The constrained conformation of the cyclobutane ring can lock a molecule into its most active form, improve metabolic stability, and serve as a non-planar bioisostere for other groups, ultimately enhancing a drug candidate's profile.[1][2][3][4]

(3-Aminocyclobutyl)methanol is a particularly valuable building block, presenting two distinct, orthogonally reactive functional groups: a primary amine and a primary alcohol. This guide provides detailed protocols and expert insights for leveraging the primary amine in two of the most fundamental and widely used transformations in drug development: amide bond formation and reductive amination.

Part 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most common reaction in the synthesis of pharmaceutical agents.[5] The reaction couples a carboxylic acid with an amine, forming a stable, planar linkage found in countless blockbuster drugs. This section details a robust protocol using the highly efficient uronium-based coupling reagent, HATU.

Mechanistic Insight: Why HATU?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred coupling reagent due to its high efficiency, fast reaction rates, and ability to minimize racemization of chiral centers.[6][7]

The mechanism proceeds in two key stages[6][8][9]:

  • Activation: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate is rapidly converted into an OAt-active ester.[6][8]

  • Nucleophilic Attack: (3-Aminocyclobutyl)methanol, the primary amine, then attacks the activated ester. This step is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom in the OAt leaving group, which stabilizes the transition state.[6] The final products are the desired amide and water-soluble byproducts, tetramethylurea and HOAt, which are typically easy to remove during workup.[7]

Workflow for HATU-Mediated Amide Coupling

The following diagram outlines the standard laboratory workflow for performing an amide coupling reaction with HATU.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Weigh Carboxylic Acid & (3-Aminocyclobutyl)methanol B 2. Dissolve in Anhydrous DMF A->B C 3. Add DIPEA (2.2 eq) B->C D 4. Add HATU (1.1 eq) C->D E 5. Stir at RT (1-4 hours) D->E F 6. Monitor by LC-MS/TLC E->F G 7. Quench with H₂O F->G H 8. Extract with EtOAc G->H I 9. Wash (Brine) & Dry (Na₂SO₄) H->I J 10. Concentrate I->J K 11. Purify via Chromatography J->K

Caption: Standard workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: Amide Coupling

Materials:

  • Carboxylic Acid (1.0 eq)

  • (3-Aminocyclobutyl)methanol (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add (3-Aminocyclobutyl)methanol (1.05 eq) to the solution.

  • Add DIPEA (2.2 eq) to the reaction mixture and stir for 5 minutes at room temperature.[10]

  • In a single portion, add HATU (1.1 eq). A slight exotherm may be observed.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).[11]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF and byproducts.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure amide.

Part 2: Reductive Amination - A Versatile C-N Bond Formation

Reductive amination is a powerful, two-step, one-pot method for forming amines from a carbonyl compound (aldehyde or ketone) and an amine.[12][13] This reaction is highly valued for its versatility and the stability of the resulting C-N single bond.

Mechanistic Insight: The Selectivity of Sodium Triacetoxyborohydride

The reaction proceeds via the initial formation of an imine (from a primary amine) or an iminium ion, which is then reduced by a hydride source.[12][14]

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[15][16] Its key advantage lies in its mildness and selectivity. It is a less powerful reducing agent than sodium borohydride (NaBH₄), and it reacts much faster with the protonated iminium ion intermediate than it does with the starting aldehyde or ketone.[16][17] This selectivity allows the reaction to be performed in a single pot, where the carbonyl, amine, and reducing agent are all present simultaneously, maximizing efficiency.[16] The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.[18][19]

Detailed Experimental Protocol: Reductive Amination

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • (3-Aminocyclobutyl)methanol (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (AcOH) (Optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and (3-Aminocyclobutyl)methanol (1.1 eq) in DCM or DCE (approx. 0.1 M).

  • Stir the solution at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.[18][19]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. Gas evolution (hydrogen) may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Summary of Reaction Parameters

The following table summarizes typical conditions and considerations for the two primary coupling methods.

ParameterAmide Coupling (HATU)Reductive Amination (NaBH(OAc)₃)
Coupling Partner Carboxylic AcidAldehyde or Ketone
Key Reagent HATUSodium Triacetoxyborohydride
Base/Catalyst DIPEA (Stoichiometric)Acetic Acid (Catalytic, optional)
Typical Solvent DMF, DCMDCM, DCE, THF[15]
Reaction Time 1 - 4 hours2 - 16 hours
Key Byproducts Tetramethylurea, HOAtSodium Acetate, Boric Acid
Typical Yield Good to ExcellentGood to Excellent

Part 3: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Low yield, incomplete conversion, and side product formation are common issues that can often be resolved with minor adjustments.[11][20]

Troubleshooting Decision Tree

This diagram provides a logical pathway for troubleshooting common issues in amide coupling reactions.

Troubleshooting_Tree A Low Yield or Incomplete Reaction? B LC-MS shows mainly starting materials? A->B Yes C LC-MS shows side products? A->C No D Amine Protonation? (Amide Coupling) B->D E Inefficient Activation? B->E F Hydrolysis of Activated Ester? B->F G Steric Hindrance? B->G H Increase Base (DIPEA) to 3.0 eq. D->H I Increase HATU to 1.5 eq. Increase reaction time. E->I J Ensure anhydrous solvents and reagents. F->J K Increase temperature (40-50 °C). Consider a more potent coupling reagent (e.g., COMU). G->K

Caption: Decision tree for troubleshooting amide coupling reactions.

Key Troubleshooting Points:

  • Moisture is the Enemy: Both HATU and NaBH(OAc)₃ are sensitive to moisture. The activated ester in amide coupling can be hydrolyzed, and the hydride reagent can be quenched.[11] Always use anhydrous solvents and handle reagents in a dry environment.

  • Base Stoichiometry: In amide coupling, if the carboxylic acid and amine starting materials form an acid-base salt, the amine becomes non-nucleophilic.[11] Using at least two equivalents of a non-nucleophilic base like DIPEA is crucial to neutralize the acid and any HCl generated from potential impurities.

  • Steric Hindrance: If either the carboxylic acid or the carbonyl partner is sterically bulky, the reaction may be sluggish.[11] For amide coupling, slightly elevated temperatures (e.g., 40-50 °C) or switching to a more powerful coupling reagent may be necessary. For reductive amination, longer reaction times are often sufficient.

  • Purification Challenges: The tetramethylurea byproduct from HATU can sometimes be difficult to separate from the desired product.[7] Thorough aqueous washes are essential. If it persists, switching to a carbodiimide-based coupling agent like EDC, whose urea byproduct has different solubility properties, can be a viable alternative.[21][22]

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candid
  • Title: HATU - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL:[Link]
  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL:[Link]
  • Title: Cyclobutanes in Small‐Molecule Drug Candid
  • Title: Reductive amination - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Cyclobutanes in Small-Molecule Drug Candid
  • Title: Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery Source: LinkedIn URL:[Link]
  • Title: HATU, DIPEA Peptide Coupling Mechanism Source: YouTube URL:[Link]
  • Title: HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond Source: YouTube URL:[Link]
  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry D
  • Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL:[Link]
  • Title: Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
  • Title: C–N Bond-Forming Reactions: Reductive Amination Source: Myers Research Group, Harvard University URL:[Link]
  • Title: Tips and tricks for difficult amide bond form
  • Title: Why did my amide syntesis does not work?
  • Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL:[Link]
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  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central URL:[Link]
  • Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP Source: Aapptec Peptides URL:[Link]
  • Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory Source: Green Chemistry Teaching and Learning Community URL:[Link]
  • Title: Reductive Amin
  • Title: Amide Synthesis Source: Fisher Scientific URL:[Link]
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  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminocyclobutane Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminocyclobutane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with constructing this valuable chemical scaffold. The inherent ring strain and stereochemical complexity of cyclobutanes demand a nuanced approach to their synthesis.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield in [2+2] Cycloaddition Reactions

Question: My [2+2] cycloaddition reaction to form the cyclobutane ring is failing or giving very low yields. What are the likely causes and how can I fix this?

Answer: Low yields in [2+2] cycloadditions are a common yet solvable issue, typically rooted in the reaction mechanism, whether thermal, photochemical, or Lewis acid-catalyzed.[3]

Causality and Solutions:

  • For Thermal [2+2] Cycloadditions (e.g., Ketene Cycloadditions):

    • Cause: Ketenes are exceptionally reactive and prone to polymerization, which competes directly with the desired cycloaddition.[3] This is exacerbated at high concentrations and temperatures.

    • Solution: The most effective strategy is to generate the ketene in situ. This is achieved by the slow addition of a precursor, such as an acid chloride, to a solution containing the alkene and a non-nucleophilic base (e.g., triethylamine). This maintains a low, steady-state concentration of the ketene, favoring the bimolecular cycloaddition over polymerization.

    • Cause: The alkene partner may have low reactivity. Thermal ketene cycloadditions work best with electron-rich alkenes. Electron-deficient alkenes are poor substrates.[4]

    • Solution: If your alkene is electron-deficient, consider switching to a Lewis acid-catalyzed cycloaddition, which can enhance the reactivity of such substrates.[3]

  • For Photochemical [2+2] Cycloadditions:

    • Cause: The high-energy UV radiation required for the reaction can cause the decomposition of your starting materials or the desired cyclobutane product, especially with prolonged exposure.[3]

    • Solution: Monitor the reaction progress diligently using TLC or GC-MS and halt the reaction as soon as the starting material is consumed. Employing a photosensitizer, like benzophenone or acetone, can be beneficial. Sensitizers allow for excitation at longer, less energetic wavelengths, populating the triplet state required for the reaction while minimizing substrate degradation.[1]

G start Low Yield in [2+2] Cycloaddition reaction_type What is the reaction type? start->reaction_type thermal Thermal (e.g., Ketene) reaction_type->thermal Thermal photo Photochemical reaction_type->photo Photochemical cause_thermal Likely Cause: - Ketene Polymerization - Low Alkene Reactivity thermal->cause_thermal cause_photo Likely Cause: - Substrate Decomposition photo->cause_photo solution_thermal1 Solution: Generate ketene in situ via slow addition of precursor. cause_thermal->solution_thermal1 solution_thermal2 Solution: For electron-deficient alkenes, switch to Lewis Acid catalysis. cause_thermal->solution_thermal2 solution_photo Solution: - Monitor reaction closely (TLC/GC). - Use a photosensitizer (e.g., benzophenone). cause_photo->solution_photo

Issue 2: Poor Diastereoselectivity in the Reduction of 3-Aminocyclobutanone

Question: I am reducing a 3-aminocyclobutanone to the corresponding alcohol, but my product is a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

Answer: Controlling the stereochemical outcome of this reduction is paramount and is highly sensitive to the choice of reducing agent, reaction temperature, and the steric properties of the substrate, including the amino protecting group.[5]

Causality and Solutions:

Target IsomerPrimary CauseSuggested Solution & Rationale
cis-Alcohol Sub-optimal Reducing Agent Use a sterically demanding hydride reagent like Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H). Its bulk favors hydride attack from the face opposite to the substituent at the 3-position (anti-facial attack), which is sterically less encumbered, leading to the cis product.[5]
Unfavorable Temperature Lowering the reaction temperature (e.g., to -78 °C) significantly enhances selectivity. At lower temperatures, the reaction is more sensitive to the small energy difference between the two diastereomeric transition states, favoring the path with the lower activation energy.[5]
trans-Alcohol Challenging Steric Approach Achieving high trans-selectivity via standard hydride reduction is difficult. The most reliable method is to use biocatalysis. A ketoreductase (KRED) enzyme can provide exquisite control, often delivering the trans-alcohol with very high diastereomeric excess (e.g., >98:2).[5]
Either Isomer Protecting Group Interference The protecting group on the amine (e.g., Boc, Cbz) exerts a significant steric influence. If selectivity is poor, consider switching to a smaller or larger protecting group to alter the steric bias and favor one approach trajectory of the hydride over the other.

G start Poor Diastereoselectivity in 3-Aminocyclobutanone Reduction target Desired Isomer? start->target cis cis-Alcohol target->cis trans trans-Alcohol target->trans solution_cis1 Use Bulky Hydride (e.g., LiAl(OtBu)₃H) cis->solution_cis1 Favors anti-facial attack solution_cis2 Lower Temperature (e.g., -78 °C) cis->solution_cis2 Maximizes energy difference between transition states solution_trans Use Biocatalysis (e.g., Ketoreductase) trans->solution_trans Offers high selectivity check_pg Still Poor? Evaluate Protecting Group solution_cis1->check_pg solution_cis2->check_pg solution_trans->check_pg solution_pg Change Protecting Group (e.g., Boc -> Cbz) to alter steric environment check_pg->solution_pg

Frequently Asked Questions (FAQs)

FAQ 1: What makes the synthesis of cyclobutane rings so challenging?

The primary difficulty lies in the inherent ring strain of the four-membered ring.[1] This instability is a combination of three factors:

  • Angle Strain: The internal C-C-C bond angles in a planar cyclobutane would be 90°. This is a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon, leading to poor orbital overlap and high strain energy (approx. 26 kcal/mol).[2][6] To alleviate some of this, the ring puckers slightly.[7]

  • Torsional Strain: In the puckered conformation, C-H bonds on adjacent carbons are still partially eclipsed, creating repulsive interactions.[8]

  • Transannular Strain: Non-bonded atoms across the ring can interact, adding to the overall strain.

This accumulated strain makes the formation of the ring thermodynamically and kinetically less favorable compared to five- or six-membered rings.[2] Consequently, reactions to form cyclobutanes often require more forcing conditions or specialized methods, and the resulting rings are more susceptible to ring-opening side reactions.[9]

FAQ 2: How should I choose an amino protecting group for my 3-aminocyclobutane synthesis?

The choice of a protecting group is a critical strategic decision that impacts yield, stereoselectivity, and the overall efficiency of your synthesis. All protecting groups must be easy to install and remove in high yield with reagents that don't affect the rest of the molecule.[10]

Here are key considerations for common N-protecting groups:

  • tert-Butoxycarbonyl (Boc):

    • Pros: Widely used, stable to a broad range of nucleophilic and basic conditions, and catalytic reduction.[11] Its steric bulk can be leveraged to influence diastereoselectivity.[5]

    • Cons: Removed under acidic conditions (e.g., TFA, HCl). This can be a problem if other acid-labile groups are present or if the strained cyclobutane ring is sensitive to acid.

  • Benzyloxycarbonyl (Cbz or Z):

    • Pros: Stable to acidic and basic conditions. Its removal via catalytic hydrogenation (H₂, Pd/C) is very clean and orthogonal to acid/base-labile groups.[12]

    • Cons: Cannot be used if your molecule contains other reducible functional groups (e.g., alkenes, alkynes, some aromatic heterocycles).

  • 9-Fluorenylmethyloxycarbonyl (Fmoc):

    • Pros: Extremely base-labile (removed with piperidine), making it orthogonal to both Boc and Cbz groups.[13] This is ideal for complex syntheses requiring multiple, selective deprotections.

    • Cons: Unstable under basic conditions, which limits subsequent reaction choices.

Recommendation: For general synthesis, Boc is often the first choice due to its robustness and steric influence. If acid sensitivity is a concern, Cbz is an excellent alternative, provided no other reducible groups are present.

FAQ 3: What are the best methods for determining the stereochemistry of my final product?

Unambiguously assigning the cis or trans stereochemistry is crucial. While X-ray crystallography is the definitive method, it requires a suitable crystal. For routine analysis, high-field NMR spectroscopy is the most powerful tool.

  • ¹H NMR Coupling Constants (³J): The magnitude of the coupling constant between protons on adjacent carbons can indicate their dihedral angle. However, due to the puckered nature of the cyclobutane ring, these values can be less predictable than in cyclohexane systems and should be interpreted with caution.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the most reliable NMR method. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.

    • For a cis-isomer , a strong NOE correlation will be observed between the protons at C1 and C3.

    • For a trans-isomer , no such correlation will be seen between the C1 and C3 protons. Instead, correlations to other ring protons will define the stereochemistry.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-3-(Boc-amino)cyclobutanol

This protocol details the reduction of a 3-(Boc-amino)cyclobutanone precursor to favor the cis-diastereomer, a common intermediate in drug development.

Materials:

  • 3-(Boc-amino)cyclobutanone

  • Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for 15 minutes to ensure thermal equilibrium.

  • Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes via a syringe pump. The slow addition is crucial to control the exotherm and maximize selectivity.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours). Separate the aqueous layer and extract it three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[5]

References

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis.
  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Ring strain. [Link]
  • Chemistry For Everyone. (2024). What Is Ring Strain In Organic Chemistry? YouTube. [Link]
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  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • ARKAT USA. (2012). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. ARKIVOC. [Link]
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Technical Support Center: Stereocontrol in Aminocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminocyclobutane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of these valuable four-membered rings. Aminocyclobutanes are critical motifs in modern drug discovery, and achieving precise control over their three-dimensional structure is paramount.

This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the underlying causes of common stereocontrol issues and offer field-proven solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: [2+2] Cycloadditions (e.g., Staudinger Reaction)

The reaction between a ketene and an imine, known as the Staudinger cycloaddition, is a cornerstone for synthesizing β-lactams, which are direct precursors to aminocyclobutanes. However, controlling the cis/trans diastereoselectivity can be a significant challenge.

Question 1: My Staudinger reaction is producing a mixture of cis and trans β-lactam diastereomers with low selectivity. What are the primary factors controlling this outcome?

Answer: Poor diastereoselectivity in the Staudinger reaction typically originates from the stepwise nature of the mechanism, which proceeds through a zwitterionic intermediate.[1][2][3] The lifetime and rotational freedom of this intermediate before ring closure determine the final stereochemical outcome.

The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate.[1][4] This intermediate then undergoes a conrotatory electrocyclization to form the β-lactam ring.[1][4] The stereoselectivity is a result of the competition between direct, rapid ring closure and the isomerization of the imine moiety within the zwitterionic intermediate.[2]

Several factors influence this delicate balance:

  • Imine Isomerization: The initial (E)/(Z) geometry of the imine and its ability to isomerize in situ can dramatically affect the stereochemical pathway.[1][5]

  • Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis-β-lactam. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the ring closure, allowing for isomerization and favoring the trans product.[2]

  • Solvent Polarity: The polarity of the solvent can stabilize the zwitterionic intermediate. Highly polar solvents may prolong its lifetime, allowing for equilibration and potentially reducing diastereoselectivity.[6]

Question 2: How can I improve the cis-selectivity of my Staudinger reaction?

Answer: To favor the formation of the cis-β-lactam, the primary strategy is to accelerate the rate of cyclization relative to bond rotation in the zwitterionic intermediate.

Troubleshooting Protocol: Enhancing cis-Selectivity

  • Solvent Screen: Begin by systematically lowering the polarity of the reaction solvent. Nonpolar solvents can destabilize the charge-separated zwitterionic intermediate, promoting a more concerted-like, rapid ring closure that preserves the initial geometry of the reactants.[6]

    • Actionable Step: Switch from polar solvents like acetonitrile or dichloromethane to less polar options such as toluene, hexanes, or diethyl ether.

  • Temperature Optimization: Lowering the reaction temperature can reduce the rate of bond rotation in the intermediate, kinetically favoring the product from the initial approach.

    • Actionable Step: Run the reaction at 0 °C, -20 °C, or even -78 °C and monitor the effect on the diastereomeric ratio (d.r.).

  • Substituent Modification: If your synthetic route allows, modify the electronic properties of your substrates.

    • Actionable Step: Utilize an imine with a stronger electron-withdrawing group (e.g., N-tosyl or N-triflyl) to increase the electrophilicity of the iminium carbon, thereby accelerating the final ring-closing step.[3]

ParameterCondition for Higher cis-SelectivityRationale
Solvent Low Polarity (e.g., Toluene, Hexane)Destabilizes zwitterionic intermediate, promoting faster ring closure.[6]
Temperature Low (e.g., -78 °C to 0 °C)Reduces the rate of bond rotation in the intermediate.
Imine Substituent Electron-Withdrawing (e.g., -Ts, -Tf)Accelerates intramolecular nucleophilic attack for ring closure.[3]
Ketene Substituent Electron-DonatingAccelerates the initial nucleophilic attack and subsequent ring closure.[2]

Logical Workflow for Staudinger Stereocontrol

cluster_start Initial Observation cluster_ts Troubleshooting Steps cluster_outcome Desired Outcome start Low Diastereoselectivity (cis/trans mixture) solvent Step 1: Lower Solvent Polarity (e.g., Toluene) start->solvent Rationale: Promote concertedness temp Step 2: Decrease Temperature (e.g., -20°C to -78°C) solvent->temp Rationale: Limit bond rotation lewis Step 3: Add Lewis Acid (e.g., TiCl4) temp->lewis Rationale: Enforce transition state geometry end Improved Diastereoselectivity (e.g., >95:5 d.r.) lewis->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Category 2: Photochemical [2+2] Cycloadditions

Photochemical methods offer a powerful, direct route to cyclobutane rings. However, achieving high enantioselectivity often requires a chiral influence to control the approach of the reacting partners in the excited state.

Question 3: I'm using a chiral catalyst for an enantioselective [2+2] photocycloaddition, but the enantiomeric excess (ee) is poor. What's going wrong?

Answer: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions is a common issue that can arise from several sources. The fundamental challenge is that the uncatalyzed, non-selective background reaction can compete effectively with the desired chiral-catalyzed pathway upon photoirradiation.[6]

Troubleshooting Protocol: Enhancing Enantioselectivity

  • Verify Catalyst-Substrate Interaction: The chiral catalyst must effectively bind to at least one of the alkene partners to create a chiral environment. This interaction can be through hydrogen bonding, Lewis acid coordination, or other non-covalent forces.

    • Actionable Step: Use NMR titration or other spectroscopic methods to confirm that your substrate is interacting with the chiral catalyst in the ground state.

  • Minimize Background Reaction: The uncatalyzed reaction is often a major contributor to racemic product.

    • Actionable Step 1: Lower the concentration of the reactants. This will slow down the bimolecular background reaction rate more significantly than the intramolecularly-disposed reaction within the catalyst-substrate complex.

    • Actionable Step 2: Use a light source with a wavelength that is preferentially absorbed by the catalyst-substrate complex, not the free substrate. This can sometimes be achieved by using photosensitizers.[7]

  • Optimize Chiral Catalyst System: The choice of catalyst is critical.

    • Actionable Step: Screen a library of chiral catalysts (e.g., different chiral ligands for a metal catalyst, or different hydrogen-bond donors). A recent approach has shown success using a dual-catalyst system where an iridium catalyst performs an initial asymmetric allylic etherification, followed by a visible-light-induced [2+2] cycloaddition.[7] This cascade approach ensures the chirality is set before the photocycloaddition step.

Category 3: Ring Expansion & Contraction Strategies

Alternative strategies to direct cycloadditions include the expansion of smaller rings (like aziridines) or the contraction of larger ones (like pyrrolidines).[8][9]

Question 4: I am attempting a one-carbon ring expansion of a chiral aziridine to an aminocyclobutane (azetidine) derivative, but I'm observing poor chirality transfer and side products. What is the likely cause?

Answer: Ring expansion of aziridines, often using a carbene source, proceeds through a highly reactive aziridinium ylide intermediate.[8][10] The stereochemical fidelity and the reaction outcome depend on controlling the fate of this ylide.

The main challenges are:

  • Competing Pathways: The aziridinium ylide can undergo undesired pathways, such as a cheletropic extrusion of an olefin, which competes with the desired[1][8]-Stevens rearrangement (the ring expansion step).[10][11][12]

  • Stereochemical Erosion: The[1][8]-Stevens rearrangement can proceed through radical intermediates. If the radical pair escapes the solvent cage, it can lead to an erosion of enantiopurity.[11]

Troubleshooting Protocol: Improving Aziridine Ring Expansion

  • Catalyst Selection is Key: The catalyst must not only generate the carbene but also control the subsequent rearrangement. Standard copper or rhodium catalysts can be effective, but often the choice of ligand is crucial.[8]

    • Actionable Step: Explore biocatalysis. Engineered enzymes, such as cytochrome P450 variants, have shown exceptional ability to control this transformation. They can create a constrained active site that completely suppresses the cheletropic extrusion and forces a highly enantioselective[1][8]-Stevens rearrangement (e.g., >99:1 er).[10][12][13]

  • Substrate Design: The stability of the aziridine and the ylide intermediate is influenced by its substituents.

    • Actionable Step: Ensure the nitrogen protecting group is appropriate. Acyl-protected aziridines often exhibit increased N-nucleophilicity, which can favor the desired ylide formation.[10] However, some biocatalysts may have a narrow substrate scope regarding the N-protecting group.[11]

  • Reaction Conditions:

    • Actionable Step: Perform the reaction at low temperatures to minimize side reactions and potentially improve control over the reactive intermediates.

Reaction Pathway Diagram: Aziridine Ring Expansion

cluster_path Reaction Pathways start Aziridine + Carbene Source ylide Aziridinium Ylide (Key Intermediate) start->ylide Catalyst (e.g., Rh, P411) rearrange [1,2]-Stevens Rearrangement (Desired Pathway) ylide->rearrange Controlled by Enzyme Active Site extrude Cheletropic Extrusion (Side Reaction) ylide->extrude Uncatalyzed/Poorly Catalyzed Pathway product Chiral Azetidine (Aminocyclobutane) rearrange->product side_product Olefin + Imine extrude->side_product

Caption: Competing pathways in aziridine ring expansion.

Category 4: Stereoselective Reduction of Cyclobutanone Precursors

A common and effective route to aminocyclobutanes involves the stereoselective reduction of a cyclobutanone to a cyclobutanol, followed by conversion of the hydroxyl group to an amine (e.g., via Mitsunobu reaction or reductive amination). The stereochemistry of the final product is often set during the initial ketone reduction.

Question 5: My hydride reduction of a 3-substituted cyclobutanone is giving poor diastereoselectivity. How can I control the approach of the hydride to get the desired alcohol stereoisomer?

Answer: The stereoselectivity of cyclobutanone reductions is governed by a combination of steric and electronic factors, often explained by variants of the Felkin-Anh model. The puckered "butterfly" conformation of the cyclobutane ring creates distinct steric environments for axial and equatorial attack.[14]

For 3-substituted cyclobutanones, hydride reduction typically yields the cis-alcohol as the major product, resulting from the hydride attacking the carbonyl from the face opposite to the substituent (anti-facial attack).[14]

Troubleshooting Protocol: Enhancing Diastereoselectivity of Cyclobutanone Reduction

  • Choice of Reducing Agent: While many reductions favor the cis product, the steric bulk of the hydride reagent can influence the selectivity.

    • Actionable Step: While NaBH₄ is a good starting point, bulkier reagents like L-Selectride® or K-Selectride® can sometimes offer improved selectivity by amplifying the steric differentiation between the two faces of the carbonyl. However, studies have shown that for many 3-substituted cyclobutanones, selectivity is high irrespective of hydride size.[14]

  • Lower Reaction Temperature: This is one of the most effective and straightforward methods to enhance selectivity. Lower temperatures increase the energy difference between the competing transition states, favoring the lower-energy pathway more decisively.

    • Actionable Step: Decrease the reaction temperature from room temperature to 0 °C, -40 °C, or -78 °C. This has been experimentally proven to enhance the formation of the cis alcohol.[14]

  • Solvent Effects: Decreasing solvent polarity can enhance selectivity.[14]

    • Actionable Step: Switch from polar protic solvents like methanol or ethanol to less polar options like THF or diethyl ether.

  • Enantioselective Reduction: For prochiral cyclobutanones, achieving enantioselectivity requires a chiral reducing agent.

    • Actionable Step: Employ a CBS (Corey-Bakshi-Shibata) reduction using a chiral oxazaborolidine catalyst with BH₃. This method is highly effective for the enantioselective reduction of various ketones, including cyclobutanones, to furnish chiral alcohols.[15]

ParameterCondition for Higher cis-SelectivityRationale
Temperature Low (-78 °C)Maximizes kinetic control by increasing ΔΔG‡.[14]
Solvent Low Polarity (e.g., THF)Enhances inherent stereoelectronic preferences.[14]
Reagent (Diastereo) NaBH₄, L-Selectride®Attack is generally favored from the less hindered face.
Reagent (Enantio) CBS Reduction Catalyst + BH₃Creates a chiral environment around the carbonyl for face-selective attack.[15]

References

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  • Durand, D. J., et al. (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie.
  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][8]-Stevens Rearrangement. Journal of the American Chemical Society.
  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][8]-Stevens Rearrangement. Journal of the American Chemical Society.
  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][8]-Stevens Rearrangement. ChemRxiv.
  • Lal, R. G., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1][8]-Stevens Rearrangement. ChemRxiv.
  • Organic Chemistry Portal. Staudinger Synthesis.
  • Aitken, D. J., et al. (2019). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. The Journal of Organic Chemistry.
  • Boddaert, T., et al. (2019). Stereocontrolled Preparation of Diversely Tri-Functionalized Cyclobutanes. The Journal of Organic Chemistry.
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • Waser, J., et al. (2013). Stereoselective Fe-catalyzed synthesis of aminocyclobutanes form (E)-enimides and malonates. Angewandte Chemie.
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • Moody, C. J., et al. (1999). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.
  • Forró, E., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry.
  • Domingo, L. R., et al. (2021). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Organic Chemistry Frontiers.
  • Domingo, L. R., et al. (2000). New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. The Journal of Organic Chemistry.
  • Paul, A., et al. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. Scientific Reports.
  • Wang, C., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications.
  • Alemparte, C., et al. (2005). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry.
  • Ordóñez, M., et al. (2011). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. European Journal of Organic Chemistry.
  • Robert, E. G. L., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
  • Van Lommel, R., et al. (2019). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.
  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.
  • Goudreau, S. R., et al. (2018). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.
  • Zhu, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
  • Cakmak, M., et al. (2025). Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. ACS Spring 2025.
  • Forró, E., et al. (2015). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry.
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
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  • Griesbeck, A. G., et al. (2023). Synthesis of 1,2-diaminotruxinic δ-cyclobutanes by BF3-controlled [2+2]-photocycloaddition of 5(4H)-oxazolones. Organic & Biomolecular Chemistry.
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  • Studer, A., et al. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science.
  • Burtoloso, A. C. B., et al. (2021). syn-1,2-Diaminobenzocyclobutenes from [2+2] cycloaddition of 2-imidazolones with arynes. Chemical Communications.
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  • Pascual, S., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Chemistry - A European Journal.
  • Pascual, S., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Chemistry - A European Journal.
  • Gream, E. D., et al. (2021). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Organic Letters.
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Technical Support Center: Purification of Aminocyclobutyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of aminocyclobutyl compounds. This guide is designed to provide practical, in-depth solutions to common and complex purification challenges encountered in the laboratory. As Senior Application Scientists, we have structured this resource in a flexible question-and-answer format to directly address the specific issues you face during your experiments. Our goal is to blend technical accuracy with field-proven insights to empower your research and development efforts.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • The Challenge of Amine Basicity on Silica Gel

    • Choosing the Right Technique: Chromatography vs. Recrystallization

    • The Role of Protecting Groups

  • Troubleshooting Guide: Column Chromatography

    • Issue: Peak Tailing or Streaking

    • Issue: Low or No Recovery of the Compound

    • Issue: Co-elution with Impurities

    • Issue: Compound Decomposition on the Column

  • Troubleshooting Guide: Recrystallization

    • Issue: Failure to Crystallize

    • Issue: Oiling Out

    • Issue: Impurities Co-crystallizing with the Product

  • Advanced Purification Strategies

    • Purification of Diastereomers

    • Chiral Separation of Enantiomers

  • Protocols

    • Protocol 1: General Purpose Flash Chromatography with a Basic Modifier

    • Protocol 2: Recrystallization of an Aminocyclobutane Hydrochloride Salt

  • References

Frequently Asked Questions (FAQs)

The Challenge of Amine Basicity on Silica Gel

Q1: Why does my aminocyclobutyl compound streak or fail to elute from a standard silica gel column?

The primary reason for the poor chromatographic behavior of aminocyclobutyl compounds on silica gel is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the amine, leading to strong ionic interactions that result in:

  • Peak tailing or streaking: The compound slowly bleeds down the column instead of moving as a tight band.

  • Irreversible adsorption: The compound binds so strongly that it cannot be eluted, leading to low or no recovery.[1][2]

The lone pair of electrons on the nitrogen atom of the amine is attracted to the acidic protons of the silanol groups, causing the compound to "stick" to the stationary phase.[3]

Choosing the Right Technique: Chromatography vs. Recrystallization

Q2: When should I choose column chromatography over recrystallization for purifying my aminocyclobutyl compound?

The choice between these two powerful techniques depends on the nature of your compound and the impurities present.

  • Column Chromatography is ideal for:

    • Separating compounds with different polarities.

    • Purifying non-crystalline (oily or waxy) compounds.

    • Removing impurities that have similar solubility profiles to your product.

  • Recrystallization is best suited for:

    • Purifying solid compounds to a very high degree of purity.

    • Removing small amounts of impurities from a large amount of product.

    • When your compound and its impurities have significantly different solubilities in a particular solvent system.[4]

Often, a combination of both techniques is employed. An initial purification by column chromatography can be followed by recrystallization to obtain a highly pure, crystalline product.

The Role of Protecting Groups

Q3: Should I protect the amino group before purification?

Protecting the amino group can significantly simplify purification, especially if you are facing challenges with the basicity of the amine. By converting the amine to a less basic functional group, such as a carbamate (e.g., Boc or Cbz), you can often mitigate the issues of peak tailing and irreversible adsorption on silica gel.[5]

However, this adds two steps to your synthesis (protection and deprotection), so it's a trade-off between the ease of purification and overall synthetic efficiency. If you can achieve good separation without protection, that is often the preferred route.

Troubleshooting Guide: Column Chromatography

Issue: Peak Tailing or Streaking

Q4: I'm observing significant peak tailing with my aminocyclobutyl compound. How can I achieve sharper peaks?

As discussed, peak tailing is a common issue. Here are several effective strategies to resolve it:

  • Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Adding a small amount of a tertiary amine, such as triethylamine (TEA) or a few drops of aqueous ammonia to your eluent, will "deactivate" the acidic silanol groups on the silica.[1] The basic modifier competes with your aminocyclobutane for binding to these sites, minimizing the strong interactions that cause tailing.[1]

    • Practical Tip: A common starting point is to add 0.1-2.0% triethylamine to your mobile phase.[6] For highly polar amines, a mobile phase of dichloromethane/methanol with 1-10% ammonia in methanol can be effective.[6][7]

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[8]

    • Amine-functionalized silica: These columns have an aminopropyl-functionalized surface that creates a more neutral environment, reducing strong interactions with basic compounds and allowing for elution with less polar solvents.[3][9]

  • Adjust Mobile Phase pH in HPLC: For High-Performance Liquid Chromatography (HPLC), especially in reversed-phase, operating at a lower pH (around 3 or below) can protonate the residual silanol groups, preventing secondary interactions with your protonated amine.[9][10] Conversely, at a higher pH, the amine is in its free base form, which can also improve peak shape.

Issue: Low or No Recovery of the Compound

Q5: My aminocyclobutyl compound seems to have disappeared on the column. What happened and how can I get it back?

This is a frustrating but common problem, usually due to irreversible adsorption on the acidic silica gel.[2]

  • Immediate Action: If the column has just been run, you can try to "strip" the column with a highly polar, basic solvent system. A mixture of 90:10:1 dichloromethane:methanol:ammonium hydroxide is a good starting point. This will likely elute all compounds from the column, and you can then re-purify the resulting mixture under modified conditions.

  • Prevention is Key:

    • Always use a basic modifier in your eluent when purifying amines on silica.

    • Perform a TLC analysis first with and without a basic modifier to see if your compound streaks or remains at the baseline. This small upfront investment of time can save you from losing your entire sample on the column.

    • Consider using an alternative stationary phase like alumina or amine-functionalized silica, especially for very precious or particularly "sticky" compounds.[8][9]

Issue: Co-elution with Impurities

Q6: My aminocyclobutyl compound is co-eluting with an impurity. How can I improve the separation?

Co-elution occurs when your product and an impurity have very similar polarities. Here are some strategies to improve resolution:

  • Optimize the Solvent System:

    • Change the solvent polarity: If your compounds are eluting too quickly, decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly, increase the polarity.

    • Change the solvent selectivity: Sometimes, simply changing the solvents, even if the overall polarity is similar, can improve separation. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the interactions between your compounds and the stationary phase.

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't work, switching to a different stationary phase is the next logical step. The different surface chemistry of alumina, C18 (reversed-phase), or functionalized silica can provide the selectivity needed for a successful separation.

  • Identify the Impurity: Knowing the structure of the co-eluting impurity can provide valuable clues for how to separate it. For instance, if the impurity is a byproduct from a [2+2] cycloaddition, it may have a different ring structure or functional groups that can be exploited for separation.[11][12]

Issue: Compound Decomposition on the Column

Q7: I suspect my aminocyclobutyl compound is decomposing on the silica gel column. How can I confirm this and prevent it?

The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[13]

  • Confirmation:

    • TLC Analysis: Run a TLC of your crude material. Then, spot a sample of your crude material onto a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, it's a strong indication of decomposition on silica.

    • NMR of Crude vs. Purified: Compare the NMR spectrum of your crude material with that of the purified fractions. The appearance of new, unexpected peaks in the purified material points to decomposition.[13]

  • Prevention:

    • Deactivate the Silica: Adding a basic modifier like triethylamine to your eluent can neutralize the acidic sites and prevent decomposition.[13]

    • Use a Less Acidic Stationary Phase: Alumina or amine-functionalized silica are good alternatives.

    • Minimize Contact Time: Use flash chromatography with a shorter column and a slightly more polar solvent system to move the compound through the column more quickly.

    • Consider Recrystallization: If your compound is a solid, recrystallization avoids contact with silica gel altogether.

Troubleshooting Guide: Recrystallization

Issue: Failure to Crystallize

Q8: I've cooled my saturated solution, but no crystals have formed. What should I do?

This is a common issue that can often be resolved with a little patience and a few tricks:

  • Induce Crystallization:

    • Scratch the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

    • Seed the solution: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

    • Reduce the temperature further: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.

  • Re-evaluate Your Solvent System:

    • Too much solvent: You may have used too much solvent. Gently evaporate some of the solvent and allow the solution to cool again.

    • The wrong solvent: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this case, you will need to find a different solvent or a mixed solvent system.

Issue: Oiling Out

Q9: Instead of crystals, my compound has separated as an oil. How can I fix this?

"Oiling out" occurs when the solute's solubility is exceeded at a temperature above its melting point. Here's how to address it:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional solvent to decrease the saturation point. Let it cool slowly again.

  • Change the Solvent System: Switch to a solvent with a lower boiling point or use a mixed solvent system where your compound is less soluble.

  • Lower the Cooling Temperature Slowly: Sometimes, rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Issue: Impurities Co-crystallizing with the Product

Q10: My recrystallized product is still impure. What went wrong?

This usually happens if the cooling process was too rapid or if the impurity has a very similar solubility profile to your product.

  • Slow Down the Cooling: Rapid cooling can trap impurities in the crystal lattice. Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath.

  • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system will often significantly improve purity.

  • Wash the Crystals Properly: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

Advanced Purification Strategies

Purification of Diastereomers

Q11: I have a mixture of diastereomeric aminocyclobutanes. How can I separate them?

Diastereomers have different physical properties and can typically be separated by standard purification techniques.

  • Flash Column Chromatography: This is often the most effective method. Since diastereomers have different shapes and polarities, they will interact differently with the stationary phase. Careful optimization of the solvent system should allow for their separation.

  • Recrystallization: In some cases, fractional crystallization can be used to separate diastereomers if they have sufficiently different solubilities.

Chiral Separation of Enantiomers

Q12: How can I separate the enantiomers of my chiral aminocyclobutane?

Separating enantiomers requires a chiral environment.

  • Chiral HPLC: This is the most common and powerful method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[14][15]

    • Common CSPs for amines: Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based CSPs are often effective for the separation of chiral amines.[10][16]

  • Diastereomeric Salt Formation: You can react your racemic amine with a chiral acid to form a mixture of diastereomeric salts. These salts can then be separated by recrystallization. After separation, the free amine enantiomers can be regenerated by treatment with a base.

Protocols

Protocol 1: General Purpose Flash Chromatography with a Basic Modifier
  • Select the Solvent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of ethyl acetate and hexanes. Add ~1% triethylamine to the eluent.

  • Prepare the Column: Pack a silica gel column with your chosen solvent system (containing triethylamine).

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column: Run the column with your chosen mobile phase, collecting fractions.

  • Monitor the Separation: Monitor the fractions by TLC to identify those containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of an Aminocyclobutane Hydrochloride Salt

Many amines are purified as their hydrochloride salts, which are often crystalline and less volatile than the free base.[4][6]

  • Dissolve the Salt: In a flask, add the crude aminocyclobutane hydrochloride salt and the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether) to fully dissolve it.

  • Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (if necessary): If no crystals form, scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Collect the Crystals: Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the Crystals: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the Crystals: Dry the purified crystals under vacuum.

Visualizations

Chromatography Troubleshooting Workflow

chromatography_troubleshooting start Poor Separation problem Identify Issue start->problem streaking Streaking/ Tailing problem->streaking Peak Shape low_recovery Low/No Recovery problem->low_recovery Yield coelution Co-elution problem->coelution Purity add_base Add Basic Modifier (e.g., 1% TEA) streaking->add_base alt_stationary Use Alternative Stationary Phase (Alumina, Amine-Silica) streaking->alt_stationary end Successful Purification add_base->end Resolved alt_stationary->end Resolved strip_column Strip Column with Polar/Basic Eluent low_recovery->strip_column Immediate Action prevent_adsorption Prevent Adsorption: - Use Basic Modifier - Use Alumina low_recovery->prevent_adsorption Future Runs strip_column->end prevent_adsorption->end optimize_solvent Optimize Solvent - Change Polarity - Change Selectivity coelution->optimize_solvent optimize_solvent->alt_stationary If Unsuccessful optimize_solvent->end Resolved

Caption: Troubleshooting workflow for column chromatography.

Recrystallization Decision Tree

recrystallization_troubleshooting start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals Clear Solution oiling_out Compound Oils Out outcome->oiling_out Liquid Layer impure_crystals Crystals are Impure outcome->impure_crystals Solid Formed success Pure Crystals outcome->success Success induce Induce Crystallization: - Scratch - Seed - Cool Further no_crystals->induce concentrate Concentrate Solution (Evaporate Solvent) induce->concentrate Still No Crystals induce->success Crystals Form concentrate->outcome reheat Reheat & Add More Solvent oiling_out->reheat reheat->outcome recrystallize_again Re-recrystallize impure_crystals->recrystallize_again slow_cool Ensure Slow Cooling impure_crystals->slow_cool recrystallize_again->success slow_cool->success

Caption: Decision tree for troubleshooting recrystallization.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Ali, I., et al. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Cyclobutanes.
  • Kilar, F., & Felinger, A. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(9), 1215.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Reddit. (2018, July 17). How do I recover my product from an unsuccessful column? r/chemistry.
  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • ResearchGate. (2025, November 26).
  • Roberts, J. D., & Sauer, C. W. (1949). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Journal of the American Chemical Society, 71(12), 3925–3929.
  • Scribd. 29 Cyclobutane Synthesis.
  • Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8443–8453.
  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(19), 4583-4593.
  • Organic Chemistry Portal. Cyclobutane synthesis.
  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • O'Neil, I. A., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.
  • Wikipedia. Hofmann rearrangement.
  • Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2831-2847.
  • ResearchGate. Structures of chiral stationary phases.
  • ResearchGate. (2017, February 7).
  • Chemistry Steps. Hofmann Rearrangement.
  • Wikipedia. Hofmann elimination.
  • Vasanthakumar, G. R., et al. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters. Journal of the Chemical Society, Perkin Transactions 1, (12), 1435-1437.

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Troubleshooting guide for the synthesis of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (3-Aminocyclobutyl)methanol

Welcome to the technical support center for the synthesis of (3-aminocyclobutyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing not only solutions but also the underlying scientific principles to empower your experimental success.

The synthesis of (3-aminocyclobutyl)methanol, a key intermediate in many pharmaceutical compounds, presents unique challenges, primarily centered around the control of stereochemistry on the cyclobutane ring and the handling of the bifunctional amino alcohol. This guide provides in-depth troubleshooting for a common synthetic route starting from 3-aminocyclobutane-1-carboxylic acid.

Visualizing the Synthesis: A General Workflow

The following diagram outlines a typical synthetic sequence for preparing (3-aminocyclobutyl)methanol, highlighting critical control points and potential pitfalls.

Synthesis_Workflow A 3-Aminocyclobutane-1-carboxylic Acid B N-Boc-3-aminocyclobutane-1-carboxylic Acid A->B (Boc)₂O, Base C (3-(Boc-amino)cyclobutyl)methanol B->C Reducing Agent (e.g., BH₃·THF) P1 Incomplete Protection B->P1 Check reaction completion D (3-Aminocyclobutyl)methanol C->D Acid (e.g., TFA, HCl) P2 Over-reduction / Side Reactions C->P2 P3 Cis/Trans Isomer Mixture D->P3 Stereochemical analysis needed P4 Incomplete Deprotection D->P4

Caption: General synthetic workflow for (3-aminocyclobutyl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Amine Protection

Question 1: My Boc-protection of 3-aminocyclobutane-1-carboxylic acid is low-yielding. What are the common causes?

Answer: Low yields in Boc-protection are often traced back to suboptimal reaction conditions or the quality of reagents. Here’s a breakdown of potential issues and solutions:

  • Incorrect Base or pH: The reaction requires a basic medium to deprotonate the amino group, making it nucleophilic enough to attack the di-tert-butyl dicarbonate ((Boc)₂O). However, the carboxylate must remain protonated for extraction. A common procedure involves using a base like sodium bicarbonate or sodium hydroxide in a mixed solvent system (e.g., 1,4-dioxane/water).[1] If the pH is too low, the amine is protonated and non-nucleophilic. If it's too high throughout the workup, the product may remain in the aqueous layer as a salt.

    • Solution: Carefully monitor the pH. During the reaction, ensure it is basic (pH 8-10). For the workup, after removing impurities by extraction, acidify the aqueous layer to a pH of ~3-4 to protonate the carboxylic acid, allowing for its extraction into an organic solvent like ethyl acetate.[1]

  • Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture.

    • Solution: Use fresh or properly stored (Boc)₂O. It's advisable to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.

  • Insufficient Reaction Time or Temperature: While the reaction is often run at room temperature, low temperatures can slow it down considerably.

    • Solution: Allow the reaction to stir for at least 12-15 hours at room temperature.[1] Gentle warming (to ~40 °C) can sometimes be employed, but monitor for potential side reactions.

Question 2: Why is a protecting group necessary for the amine? Can I reduce the carboxylic acid directly?

Answer: A protecting group is essential because the reagents used to reduce carboxylic acids, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), are basic.[2] The unprotected amino group is basic and will react with the acidic proton of the carboxylic acid to form an internal salt (zwitterion). More importantly, the free amine can form complexes with the reducing agent, deactivating it and leading to a complex mixture of products or recovery of starting material.

The most common and effective strategy is to "cap" the nitrogen with a protecting group that renders it non-nucleophilic and non-basic.[3][4] Carbamates, like the tert-butyloxycarbonyl (Boc) group, are ideal because they are easily installed, stable to many reaction conditions (including the reduction of a carboxylic acid), and can be removed under acidic conditions without affecting other parts of the molecule.[5][6]

Part 2: Reduction of the Carboxylic Acid

Question 3: I am getting a poor yield during the reduction of N-Boc-3-aminocyclobutane-1-carboxylic acid. What reducing agent is best?

Answer: The choice of reducing agent is critical for a successful and clean reduction of a carboxylic acid to a primary alcohol.

  • Recommended Reagents: Borane complexes, such as Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂), are highly effective and selective for reducing carboxylic acids in the presence of a Boc-protecting group. They are generally preferred over harsher reagents.

  • Problematic Reagents: While powerful, Lithium aluminum hydride (LiAlH₄) can sometimes lead to side reactions and is highly reactive with any protic sources. Its use requires strictly anhydrous conditions.

  • Troubleshooting Low Yields:

    • Anhydrous Conditions: Ensure your glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.

    • Stoichiometry: Use a sufficient excess of the reducing agent. For BH₃·THF, typically 2-3 equivalents are used.

    • Temperature Control: The initial addition of the reducing agent should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently heated to ensure completion.

    • Workup Procedure: The quenching step is critical. For borane reductions, a careful addition of methanol followed by an acidic or basic workup is common to break down the borate complexes and liberate the alcohol.

Question 4: My product seems to be a mixture of cis and trans isomers. How can I control the stereochemistry?

Answer: Controlling the cis/trans isomerism in 1,3-disubstituted cyclobutanes is a well-known synthetic challenge.[7][8] The stereochemical outcome is often determined by the synthetic route and the specific reagents used.

  • Starting Material: The stereochemistry of your starting 3-aminocyclobutane-1-carboxylic acid will directly influence the product. Commercially available starting materials are often a mixture of cis and trans isomers.[9] If a specific isomer is required, you may need to either separate the isomers of the starting material or the final product, or use a stereoselective synthesis route.

  • Isomerization: While the reduction step itself is unlikely to cause significant isomerization at the C1 and C3 positions, harsh reaction conditions (strong acid or base at high temperatures) at any stage could potentially lead to epimerization, though this is less common for cyclobutanes compared to other systems.[10]

  • Strategic Control: Achieving high diastereoselectivity often requires starting with a stereochemically pure precursor. For instance, stereoselective reductions of a 3-(Boc-amino)cyclobutanone can yield either the cis or trans alcohol with high selectivity by choosing the appropriate reducing agent.[11] If your route starts from the carboxylic acid, the stereochemical ratio is largely locked in from the start.

Part 3: Deprotection and Purification

Question 5: The Boc deprotection is not going to completion, or I am seeing side products. What is the best procedure?

Answer: Boc deprotection is typically achieved with strong acids. Incomplete reactions or side products usually stem from the choice of acid, reaction time, or temperature.

  • Recommended Conditions: The most common and effective method is using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[5] An alternative is using a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or diethyl ether.

  • Troubleshooting:

    • Incomplete Reaction: If TLC or LC-MS shows remaining starting material, extend the reaction time or increase the concentration of the acid. The reaction is usually complete within 1-4 hours.

    • Side Products: The tert-butyl cation generated during deprotection is electrophilic and can potentially alkylate other nucleophilic sites if present. While less of a concern for (3-aminocyclobutyl)methanol, adding a scavenger like anisole or triethylsilane can be a good practice.[3]

Question 6: I am having difficulty purifying the final (3-aminocyclobutyl)methanol. It streaks on my silica gel column. How can I improve the purification?

Answer: Purifying small, polar amino alcohols like (3-aminocyclobutyl)methanol can be challenging due to their properties.

  • Streaking on Silica: Free amines are basic and interact strongly with the acidic silica gel, leading to significant tailing and poor separation.[12]

    • Solution 1: Modified Eluent: Add a small amount of a basic modifier to your eluent system. A common choice is to add 0.5-2% triethylamine or ammonium hydroxide to a solvent system like DCM/Methanol. This deactivates the acidic sites on the silica and improves the peak shape.

    • Solution 2: Use a Different Stationary Phase: Amine-functionalized silica (NH-silica) is specifically designed for the purification of basic compounds and can provide excellent separation without the need for basic additives in the mobile phase.[12]

  • Separating Cis and Trans Isomers: The polarity of cis and trans isomers can be very similar, making chromatographic separation difficult.[11]

    • Solution: If baseline separation is not achieved, consider derivatization. Protecting the amine and/or the alcohol with a bulky group can sometimes exaggerate the conformational differences between the isomers, leading to better separation. After separation, the protecting group can be removed. Alternatively, preparative HPLC or SFC (Supercritical Fluid Chromatography) may be required.

Key Experimental Protocols

Protocol 1: Boc-Protection of 3-Aminocyclobutane-1-carboxylic Acid
  • Dissolve 3-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq) and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with ethyl acetate to remove unreacted (Boc)₂O and other nonpolar impurities.

  • Carefully acidify the aqueous layer to pH ~3-4 with 1N HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-aminocyclobutane-1-carboxylic acid.[1]

Protocol 2: Reduction with Borane-THF Complex
  • Under an inert atmosphere (N₂), dissolve N-Boc-3-aminocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add BH₃·THF complex (1.0 M in THF, 2.5 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add more methanol and evaporate again to remove borate esters (repeat 2-3 times).

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude (3-(Boc-amino)cyclobutyl)methanol.

ParameterConditionRationale
Reducing Agent BH₃·THFHigh selectivity for carboxylic acids.
Temperature 0 °C to RefluxControls initial exotherm, then drives reaction to completion.
Solvent Anhydrous THFAprotic solvent required for borane stability.
Workup Methanol QuenchSafely neutralizes excess borane and aids in removal of boron byproducts.

Table 1: Recommended conditions for the reduction step.

References

  • Master Organic Chemistry. (2018).
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
  • SlideShare. (n.d.). Protection for the AMINE. [Link]
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • ScholarWorks. (2023).
  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
  • ResearchGate. (n.d.). Synthesis of (1sn,3sn)‐3‐(hydroxymethyl)cyclobutanecarbonitrile (cis‐16). [Link]
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
  • YouTube. (2022).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • Thieme. (n.d.). 5.
  • Baran Lab - Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. [Link]
  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]
  • Organic Syntheses. (n.d.). 19. [Link]
  • Organic Syntheses. (n.d.). cyclobutylamine. [Link]
  • PubChem. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. [Link]
  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Weizmann Research Portal. (1995). Synthesis of aminocyclobutane mono- and dicarboxylic acids and derivatives thereof from (Phenylsulfonyl)bicyclobutanes. [Link]
  • National Institutes of Health. (n.d.). 3-Aminocyclobutane-1-carboxylic acid. [Link]
  • Biotage. (n.d.).
  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2021). Reduction of Carboxylic Acids. [Link]
  • Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Aminocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminocyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of these valuable motifs. The strained four-membered ring of cyclobutanes presents unique synthetic hurdles, and this resource aims to provide both practical solutions and a deeper understanding of the underlying chemical principles to empower your research.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of aminocyclobutane synthesis.

Q1: What are the most common strategies for synthesizing aminocyclobutanes?

A1: The most prevalent and versatile method for constructing the cyclobutane core is the [2+2] cycloaddition reaction.[3][4] This can be achieved through various approaches:

  • Photochemical [2+2] Cycloaddition: This method uses light to excite an alkene, which then reacts with another alkene to form the cyclobutane ring.[5][6][7] It is particularly useful for the synthesis of multi-substituted cyclobutanes.[8]

  • Catalytic [2+2] Cycloaddition: Lewis acids or transition metals, such as iron, can catalyze the [2+2] cycloaddition, often providing better control over stereoselectivity.[9][10]

  • Thermal [2+2] Cycloaddition of Ketenes: Ketenes can react with alkenes in a thermal [2+2] cycloaddition to form cyclobutanones, which can be further functionalized to aminocyclobutanes.[11][12]

Other notable methods include ring-contraction of pyrrolidines and C-H functionalization approaches.[13][14]

Q2: My photochemical [2+2] cycloaddition is giving a low yield. What are the likely causes and how can I improve it?

A2: Low yields in photochemical [2+2] cycloadditions are a common issue.[5] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended:

  • Insufficient Light Source/Wavelength: Ensure the wavelength of your UV lamp is appropriate for the excitation of your substrate.[5] The light source must be powerful enough to efficiently promote the reaction.

  • Reaction Time and Concentration: Inadequate reaction time can lead to incomplete conversion. Monitor the reaction progress using techniques like TLC or GC-MS.[5] Concentration also plays a critical role; conditions that are too dilute may hinder intermolecular reactions.[5]

  • Quenching and Side Reactions: The presence of quenching species, such as oxygen, can inhibit the desired photochemical reaction.[5] Ensure your solvent is properly degassed. Side reactions like cis-trans isomerization of the alkene can also compete with the cycloaddition.[5]

  • Substrate Reactivity: The electronic properties of the reacting alkenes are crucial. For less reactive substrates, consider using a photosensitizer like acetone or benzophenone to populate the triplet excited state.[5]

Q3: How can I control the stereoselectivity of my cyclobutane formation?

A3: Achieving high stereoselectivity is a significant challenge in cyclobutane synthesis.[1] The stereochemical outcome is influenced by several factors:

  • Catalyst/Ligand Choice: In metal-catalyzed [2+2] cycloadditions, the choice of catalyst and chiral ligands is paramount for controlling enantioselectivity and diastereoselectivity.[5]

  • Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer.[5]

  • Solvent Effects: The polarity of the solvent can significantly influence the diastereoselectivity of the reaction.[5] It is advisable to screen a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile).

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition.

Q4: What are the best practices for purifying aminocyclobutane derivatives?

A4: Purification of aminocyclobutanes can be challenging due to their polarity and potential for volatility.

  • Flash Column Chromatography: This is the most common method. Using a silica gel stationary phase with a gradient solvent system, such as methanol in dichloromethane doped with a small amount of triethylamine (e.g., 1%), can effectively separate the desired product from impurities.[1] The triethylamine helps to prevent the protonation of the amine on the acidic silica gel, reducing tailing and improving separation.

  • Preparative TLC: For small-scale reactions or when high purity is required, preparative thin-layer chromatography can be an effective purification technique.[1]

  • Crystallization: If the aminocyclobutane derivative is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.

Q5: Which protecting groups are suitable for the amine functionality during cyclobutane synthesis?

A5: The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps.[15][16] Carbamates are the most common and useful protecting groups for amines.[17]

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable under basic and reductive conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[17][18]

  • Cbz (Carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H2, Pd/C).[17]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable under acidic conditions but is cleaved by secondary amines like piperidine.[17][18]

The use of "orthogonal" protecting groups (e.g., Boc and Cbz in the same molecule) allows for the selective deprotection of one amine in the presence of another.[15][17]

Part 2: Troubleshooting Guides

This section provides structured workflows to diagnose and solve specific experimental problems.

Troubleshooting Low Yield in [2+2] Cycloaddition Reactions

Low product yield is a frequent obstacle. This guide will help you systematically identify and address the root cause.

LowYieldTroubleshooting cluster_conditions Condition Optimization cluster_photochem Photochemical Specifics Start Low Yield Observed CheckPurity Verify Starting Material Purity (NMR, GC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions MonitorReaction Monitor Reaction Progress (TLC, GC-MS) Start->MonitorReaction Concentration Vary Concentration CheckConditions->Concentration Temperature Adjust Temperature (especially for thermal reactions) CheckConditions->Temperature Solvent Screen Different Solvents CheckConditions->Solvent Catalyst Optimize Catalyst/Ligand Loading (for catalytic reactions) CheckConditions->Catalyst LightSource Check Lamp Wavelength & Intensity CheckConditions->LightSource Degas Ensure Proper Degassing of Solvent CheckConditions->Degas Sensitizer Consider Using a Photosensitizer CheckConditions->Sensitizer IncompleteConversion Incomplete Conversion? MonitorReaction->IncompleteConversion SideProducts Significant Side Products? MonitorReaction->SideProducts IncompleteConversion->SideProducts No IncreaseTime Increase Reaction Time IncompleteConversion->IncreaseTime Yes AnalyzeSideProducts Identify Side Products (NMR, MS) SideProducts->AnalyzeSideProducts Yes Success Improved Yield IncreaseTime->Success Polymerization Polymerization? AnalyzeSideProducts->Polymerization Isomerization Starting Material Isomerization? AnalyzeSideProducts->Isomerization RetroCycloaddition Retro-cycloaddition? AnalyzeSideProducts->RetroCycloaddition LowerConcentration Lower Reactant Concentration Polymerization->LowerConcentration Yes ModifySubstrate Modify Substrate to Prevent Isomerization Isomerization->ModifySubstrate Yes LowerTemperature2 Lower Reaction Temperature RetroCycloaddition->LowerTemperature2 Yes LowerConcentration->Success ModifySubstrate->Success LowerTemperature2->Success

Caption: Troubleshooting workflow for low yield in [2+2] cycloaddition reactions.

Troubleshooting Poor Diastereoselectivity

Controlling the stereochemical outcome is often a primary objective. This guide helps navigate the factors influencing diastereoselectivity.

DiastereoselectivityTroubleshooting Start Poor Diastereoselectivity AnalyzeMixture Determine Diastereomeric Ratio (NMR, GC) Start->AnalyzeMixture IsThermodynamic Is the desired product the thermodynamically favored isomer? AnalyzeMixture->IsThermodynamic ScreenSolvents Screen Solvents of Varying Polarity AnalyzeMixture->ScreenSolvents CatalyticReaction Is the reaction catalytic? AnalyzeMixture->CatalyticReaction IncreaseTemp Increase Temperature to Favor Thermodynamic Product IsThermodynamic->IncreaseTemp Yes LowerTemp Lower Temperature to Favor Kinetic Product IsThermodynamic->LowerTemp No Success Improved Diastereoselectivity IncreaseTemp->Success LowerTemp->Success ScreenSolvents->Success ModifyCatalyst Modify Catalyst/Ligand CatalyticReaction->ModifyCatalyst Yes UseAuxiliary Consider Chiral Auxiliary CatalyticReaction->UseAuxiliary No ModifyCatalyst->Success UseAuxiliary->Success

Caption: Troubleshooting workflow for poor diastereoselectivity in cyclobutane synthesis.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Remember to always perform a thorough risk assessment before starting any new procedure.

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol is a general guideline for an intermolecular photochemical [2+2] cycloaddition.

Materials:

  • Alkene 1

  • Alkene 2 (if different from Alkene 1)

  • Degassed solvent (e.g., acetone, acetonitrile)[5]

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.

Procedure:

  • In a quartz reaction vessel, dissolve Alkene 1 and Alkene 2 in the degassed solvent. The concentration should be optimized, but a starting point of 0.1 M is common.

  • If a photosensitizer is required (e.g., benzophenone), add it to the reaction mixture (typically 0.1-0.5 equivalents).[5]

  • Place the reaction vessel in the photoreactor and ensure the cooling system is active to maintain a constant temperature (typically room temperature).

  • Irradiate the reaction mixture with the UV lamp.

  • Monitor the progress of the reaction by TLC or GC-MS at regular intervals.[5]

  • Once the reaction is complete (or has reached a plateau), stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired aminocyclobutane adduct.[5]

Protocol 2: Iron-Catalyzed [2+2] Cycloaddition for Aminocyclobutane Synthesis

This protocol is based on the iron-catalyzed synthesis of aminocyclobutanes.[9][10]

Materials:

  • N-vinyl carbamate

  • Alkene

  • Iron catalyst (e.g., FeCl3)

  • Anhydrous solvent (e.g., dichloromethane, DCE)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere.

  • To the flask, add the iron catalyst (e.g., 5-10 mol%).

  • Add the anhydrous solvent via syringe.

  • Add the N-vinyl carbamate and the alkene to the reaction mixture.

  • Stir the reaction at the optimized temperature (this may range from room temperature to elevated temperatures, depending on the substrates).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO3).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired aminocyclobutane product.

Part 4: Data Presentation

Table 1: Common Reaction Parameters for Optimization

ParameterTypical Range/OptionsRationale for Optimization
Solvent Hexanes, Toluene, CH2Cl2, Acetone, AcetonitrileCan influence reaction rate, selectivity, and solubility of starting materials.[5]
Temperature -78 °C to 110 °CAffects reaction rate and can influence the thermodynamic vs. kinetic product distribution.[5][]
Concentration 0.01 M to 1.0 MCan impact intermolecular vs. intramolecular reactions and the rate of polymerization.[5]
Catalyst Loading 1 mol% to 20 mol%Higher loading can increase reaction rate but also cost and potential for side reactions.
Light Source (Photochemical) Medium-pressure Hg lamp, LEDsThe wavelength must overlap with the absorbance of the substrate or sensitizer.[5]

References

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n
  • Technical Support Center: Optimizing Cyclobutane Synthesis. Benchchem.
  • Technical Support Center: Synthesis of Substituted Cyclobutanes. Benchchem.
  • de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. Angewandte Chemie International Edition, 52(34), 9009-9013. [Link]
  • Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis.
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study.
  • Optimization of reaction conditions.
  • Synthesis of aminocyclobutane mono- and dicarboxylic acids and derivatives thereof from (Phenylsulfonyl)bicyclobutanes. Weizmann Research Portal. [Link]
  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. [Link]
  • de Nanteuil, F., & Waser, J. (2013). Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. SONAR. [Link]
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. [Link]
  • Synthesis of β‐aminocyclobutane monoesters.
  • Synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids.
  • [4 + 2]-Annulations of Aminocyclobutanes.
  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. [Link]
  • Photochemically Produced Aminocyclobutanes as Masked Dienes in Thermal Electrocyclic Cascade Reactions.
  • Photochemically Produced Aminocyclobutanes as Masked Dienes in Thermal Electrocyclic Cascade Reactions. University of Bristol Research Portal. [Link]
  • Protective Groups. Organic Chemistry Portal. [Link]
  • Photochemical Reactions as Key Steps in Organic Synthesis.
  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
  • Protecting Groups List. SynArchive. [Link]
  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL Graph Search. [Link]
  • Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Europe PMC. [Link]
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions.
  • 29 Cyclobutane Synthesis. Scribd. [Link]
  • Protecting Groups for Amines: Carbam
  • Protecting Groups in Organix Synthesis. UT Southwestern. [Link]
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs.
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study.
  • Synthesis of polycyclic aminocyclobutane systems by the rearrangement of N-(ortho-vinylphenyl) 2-azabicyclo[3.1.
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: applic
  • Highlights of Spectroscopic Analysis – A Review.

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Preventing side reactions in the synthesis of cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges in constructing the strained but synthetically valuable cyclobutane ring. The inherent ring strain that makes cyclobutanes useful intermediates also makes their synthesis susceptible to a variety of side reactions.[1][2][3] This resource provides causal explanations and actionable protocols to help you optimize your reactions and minimize unwanted byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing targeted solutions based on mechanistic principles.

Issue 1: Low or No Yield of the Desired Cyclobutane Product

Question: My [2+2] cycloaddition is resulting in a low yield or fails to proceed entirely. What are the common causes, and how can I improve it?

Answer: Low yields are a frequent challenge in cyclobutane synthesis and can originate from several factors, from reaction conditions to substrate reactivity. A systematic approach is crucial for diagnosis.

Potential Causes & Recommended Actions:

  • For Photochemical [2+2] Cycloadditions:

    • Insufficient Light Source/Incorrect Wavelength: The energy of the UV light must be sufficient to excite the substrate to its reactive state.[4][5] Ensure your lamp's wavelength is appropriate for your substrate; for example, many enones require specific wavelengths for efficient excitation.[4] High-energy light can also cause substrate or product decomposition with prolonged exposure.[6]

      • Action: Verify the output and wavelength of your UV lamp. Monitor the reaction closely by TLC or GC-MS to avoid photodegradation of the product.[6] If direct irradiation fails, consider using a triplet photosensitizer like acetone or benzophenone, which can populate the reactive triplet state of the alkene via energy transfer.[1][4]

    • Presence of Quenchers: Molecular oxygen is a common triplet quencher and can inhibit photochemical reactions.

      • Action: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or using freeze-pump-thaw cycles.[4]

  • For Thermal [2+2] Cycloadditions (e.g., Ketene Cycloadditions):

    • Ketene Polymerization: Ketenes are highly reactive and prone to dimerization or polymerization, especially at high concentrations.[6][7][8]

      • Action: Generate the ketene in situ at low concentrations. This is often achieved by the slow addition of a precursor, such as an acid chloride, to a solution containing a non-nucleophilic base (e.g., triethylamine) and the alkene partner.[6][9]

    • Low Alkene Reactivity: Thermal [2+2] cycloadditions are often favored with electron-rich alkenes.[10] Electron-deficient or unactivated alkenes can be poor substrates, leading to very low yields under purely thermal conditions.[6][7]

      • Action: For unactivated alkenes, consider switching to a Lewis acid-catalyzed protocol. Lewis acids can activate the ketene, enhancing its electrophilicity and promoting the cycloaddition.[7]

  • General Considerations:

    • Concentration: Reactions that are too dilute can hinder intermolecular cycloadditions.[4] Conversely, high concentrations can promote polymerization.[11]

      • Action: Optimize the reaction concentration. If polymerization is an issue, try higher dilution. If low yield is due to poor intermolecular reaction rates, a moderate increase in concentration may be beneficial.

Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.

G start Low Yield of Cyclobutane Product reaction_type Identify Reaction Type start->reaction_type photochemical Photochemical [2+2] reaction_type->photochemical Photo thermal Thermal [2+2] reaction_type->thermal Thermal check_light Verify Lamp Wavelength & Intensity photochemical->check_light check_alkene Check Alkene Reactivity thermal->check_alkene degas Degas Solvent & Reagents check_light->degas OK add_sensitizer Add Photosensitizer (e.g., Benzophenone) degas->add_sensitizer Yield still low monitor_time Optimize Irradiation Time add_sensitizer->monitor_time optimize_conc Optimize Concentration monitor_time->optimize_conc check_ketene Is Ketene Polymerizing? in_situ Use in situ Ketene Generation check_ketene->in_situ Yes in_situ->optimize_conc lewis_acid Add Lewis Acid Catalyst (for unactivated alkenes) lewis_acid->optimize_conc check_alkene->check_ketene High Reactivity check_alkene->lewis_acid Low Reactivity dilute Dilute to Reduce Polymerization optimize_conc->dilute Polymerization observed concentrate Increase Concentration for Intermolecular Reaction optimize_conc->concentrate No polymerization end Improved Yield dilute->end concentrate->end

Caption: Troubleshooting workflow for low-yield cyclobutane synthesis.

Issue 2: Poor Control of Stereochemistry (Diastereo- or Enantioselectivity)

Question: I am forming the correct cyclobutane regioisomer, but as a mixture of diastereomers or with low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer: Controlling stereochemistry is a significant challenge in cyclobutane synthesis, as many [2+2] cycloadditions can proceed through stepwise, non-concerted mechanisms involving diradical or zwitterionic intermediates, which can lead to loss of stereochemical information.[1][12][13][14]

Strategies for Improving Stereoselectivity:

  • Solvent Polarity: The polarity of the solvent can dramatically influence the reaction mechanism.

    • Insight: Polar solvents can stabilize charged, zwitterionic intermediates, favoring a stepwise pathway that allows for bond rotation and scrambling of stereochemistry. Nonpolar solvents disfavor charge separation, promoting a more concerted-like, stereoretentive transition state.[15][16]

    • Action: To improve diastereoselectivity, switch from a polar solvent (like acetonitrile) to a nonpolar one (like hexane or toluene).[15]

  • Lewis Acid Catalysis: Lewis acids can enforce a specific geometry in the transition state.

    • Insight: By coordinating to one of the reactants, a Lewis acid can pre-organize the components, lowering the energy of a concerted pathway and increasing the barrier for stepwise alternatives.[15]

    • Action: Screen various Lewis acids (e.g., TiCl₄, AlCl₃).[7][15] For enantioselective synthesis, chiral Lewis acids can be highly effective at inducing facial selectivity.[15][17]

  • Steric Hindrance: The steric bulk of substituents on the reactants can be used to control facial selectivity.

    • Insight: Bulky groups will orient themselves to minimize steric repulsion in the transition state, favoring the formation of the least hindered diastereomer.[15]

    • Action: If possible, modify your substrates to include bulkier protecting groups or substituents to direct the cycloaddition.[15]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the stereochemical outcome.

    • Insight: The auxiliary creates a chiral environment, making one face of the alkene sterically or electronically more accessible for the cycloaddition.[2][17]

    • Action: Employ substrates functionalized with well-established chiral auxiliaries. Note that "matched" and "mismatched" pairings can occur if both reactants are chiral, impacting the final diastereomeric ratio.[17]

G cluster_stepwise Stepwise Pathway (Favored in Polar Solvents) cluster_concerted Concerted Pathway (Favored in Nonpolar Solvents) A Reactants B Zwitterionic/Diradical Intermediate A->B Low Barrier B->B Bond Rotation (Loss of Stereochemistry) C Mixture of Stereoisomers B->C D Reactants E Stereospecific Product D->E Higher Barrier, Stereoretentive caption Fig. 1: Competing pathways in [2+2] cycloadditions.

Sources

Technical Support Center: Synthesis of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-aminocyclobutyl)methanol hydrochloride. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve yields in this challenging multi-step synthesis. Drawing from established chemical principles and practical laboratory insights, this document provides in-depth, actionable advice in a direct question-and-answer format.

Introduction

(3-Aminocyclobutyl)methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry, prized for the rigid, three-dimensional scaffold of the cyclobutane ring.[1] However, the synthesis is often plagued by low yields, complex purification, and difficulties in controlling stereochemistry. The inherent ring strain of the cyclobutane core makes it susceptible to side reactions, while the bifunctional nature of the target molecule requires careful strategic planning.[2][3]

This guide is structured to follow a common synthetic pathway, addressing potential pitfalls at each critical stage: from the formation of the functionalized cyclobutane ring to the final deprotection and salt formation.

Section 1: The Starting Material - 3-(Boc-amino)cyclobutane-1-carboxylic acid

A frequent starting point for this synthesis is the commercially available cis-3-[(tert-butoxycarbonyl)amino]cyclobutanecarboxylic acid. The first critical step is the reduction of the carboxylic acid to a primary alcohol. This transformation is a major potential point of yield loss.

Q1: My reduction of 3-(Boc-amino)cyclobutanecarboxylic acid is sluggish and gives a complex mixture. What's going wrong?

Answer: This is a common issue stemming from both the choice of reducing agent and the reaction conditions. The presence of the acidic carboxylic proton and the bulky Boc-protecting group can complicate the reaction.

Root Causes & Mechanistic Insights:

  • Incompatible Reducing Agent: Strong, unselective hydrides like Lithium Aluminum Hydride (LAH) can react with the acidic proton of the carboxylic acid, consuming reagent. More importantly, LAH can also cleave the Boc protecting group, leading to unprotected amino-alcohols and subsequent side reactions.

  • Poor Solubility: The Boc-protected amino acid may have limited solubility in common ethereal solvents like THF or diethyl ether at lower temperatures, leading to a slow or incomplete reaction.

  • Formation of Borate Complexes: When using borane-based reagents (e.g., BH₃•THF), the reaction proceeds through an intermediate acyloxyborane. If the workup is not performed correctly, these stable complexes can persist, complicating purification and reducing the isolated yield.

Troubleshooting Workflow & Recommended Protocols:

The key is to use a reagent that selectively reduces the carboxylic acid without affecting the Boc group. Borane (BH₃) is the reagent of choice for this transformation.

dot

G cluster_0 Troubleshooting: Carboxylic Acid Reduction cluster_1 Path 1: Strong Hydrides (e.g., LiAlH4) cluster_2 Path 2: Borane Reagents (e.g., BH3•THF) start Low yield or complex mixture in reduction of Boc-protected acid q_reagent Which reducing agent was used? start->q_reagent lah LiAlH4 (LAH) q_reagent->lah LAH borane BH3•THF q_reagent->borane BH3 lah_issue Problem: Unselective. Reacts with acid proton and can cleave Boc group. lah->lah_issue lah_solution Solution: Switch to a milder, more selective reagent like Borane (BH3). lah_issue->lah_solution borane_q Was the reaction run at 0°C and then warmed to RT? borane->borane_q borane_no Issue: Incomplete reaction due to low initial temperature or short time. borane_q->borane_no No borane_yes Check workup procedure. borane_q->borane_yes Yes borane_workup Did you quench with Methanol (MeOH) *before* aqueous workup? borane_yes->borane_workup workup_no Problem: Stable borate complexes may not have been fully hydrolyzed. This complicates purification. borane_workup->workup_no No workup_yes Success: This is the correct path. Yield should improve. borane_workup->workup_yes Yes workup_no->lah_solution Corrective Action

Caption: Troubleshooting workflow for the reduction step.

Optimized Protocol: Borane Reduction of 3-(Boc-amino)cyclobutanecarboxylic acid

  • Preparation: Dry all glassware thoroughly. Dissolve the starting carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the solution to 0°C using an ice bath. Add a solution of Borane-THF complex (BH₃•THF, ~1.5-2.0 eq) dropwise over 30 minutes. Causality: Slow addition at low temperature prevents an uncontrolled exotherm and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench: Cool the reaction mixture back to 0°C. Crucially, quench the reaction by the slow, dropwise addition of Methanol (MeOH) until gas evolution ceases. This step breaks down the borate-amine and acyloxyborane complexes.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can then be taken up in a suitable organic solvent (e.g., Ethyl Acetate) and washed with a mild aqueous base (like 1 M NaHCO₃) and brine.

  • Purification: After drying over Na₂SO₄ and concentrating, the crude product, tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate, is often pure enough for the next step. If necessary, it can be purified by silica gel chromatography.

ParameterRecommended ConditionRationale
Reducing Agent BH₃•THF complexSelectively reduces carboxylic acids in the presence of Boc groups.
Equivalents 1.5 - 2.0Ensures complete reaction.
Solvent Anhydrous THFGood solubility for reactants and intermediates.
Temperature 0°C to Room Temp.Controls initial reactivity and allows reaction to go to completion.
Quenching Agent Methanol (MeOH)Decomposes borate complexes prior to aqueous workup, simplifying purification.

Section 2: Deprotection and Salt Formation

The final steps involve removing the Boc protecting group and forming the stable hydrochloride salt. While seemingly straightforward, these steps can dramatically impact the final yield and purity if not optimized.

Q2: I'm losing a significant amount of product during the Boc-deprotection and salt formation step. How can I improve my yield?

Answer: Yield loss at this stage is often due to an incomplete deprotection reaction, harsh reaction conditions causing degradation, or suboptimal crystallization/isolation of the final hydrochloride salt.

Root Causes & Mechanistic Insights:

  • Incomplete Deprotection: The Boc group is removed under acidic conditions.[4] If the acid concentration is too low or the reaction time is too short, you will have a mixture of protected and deprotected material, making purification difficult and lowering the yield of the desired product.

  • Product Volatility/Solubility: The free amine, (3-aminocyclobutyl)methanol, can be somewhat volatile and has high polarity. It can be lost during solvent removal or be difficult to extract efficiently from aqueous layers.

  • Suboptimal Salt Formation: The hydrochloride salt is formed by treating the free amine with HCl. The choice of solvent for this step is critical. Using an inappropriate solvent can lead to the formation of an oil instead of a crystalline solid, or the product may remain too soluble, preventing efficient isolation.

Troubleshooting Workflow & Recommended Protocols:

The most robust method is to use a solution of HCl in a non-aqueous solvent like 1,4-dioxane or isopropanol. This allows for a clean deprotection and often leads to the direct crystallization of the hydrochloride salt from the reaction mixture.

dot

G cluster_0 Optimization: Deprotection & Salt Formation cluster_1 Aqueous Acid (e.g., aq. HCl) cluster_2 Anhydrous Acid (e.g., HCl in Dioxane) start Low yield after deprotection/salt formation q_method What acidic condition was used? start->q_method aq_hcl Aqueous HCl q_method->aq_hcl Aqueous anh_hcl HCl in Dioxane/IPA q_method->anh_hcl Anhydrous aq_issue Problem: Difficult isolation. Product is a polar, water-soluble amine. Extraction can be inefficient. aq_hcl->aq_issue aq_solution Solution: Switch to an anhydrous acidic solution to allow for direct product precipitation. aq_issue->aq_solution anh_q Did a precipitate form directly from the reaction mixture? anh_hcl->anh_q anh_no Issue: Product may be too soluble. Try concentrating the solution or adding an anti-solvent (e.g., MTBE, Heptane). anh_q->anh_no No anh_yes Action: Isolate by filtration. Wash with a non-polar solvent (e.g., ether) to remove impurities. anh_q->anh_yes Yes success Success: High yield and purity of the HCl salt. anh_no->success Corrective Action anh_yes->success

Caption: Decision tree for optimizing the final deprotection step.

Optimized Protocol: One-Pot Deprotection and Salt Formation

  • Preparation: Dissolve the crude tert-butyl (3-(hydroxymethyl)cyclobutyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like Methanol or Dichloromethane.

  • Deprotection: To this solution, add a commercial solution of HCl in 1,4-Dioxane (e.g., 4 M, ~3-5 eq) at room temperature. Stir for 2-4 hours. Causality: The large excess of HCl ensures the reaction goes to completion. The gaseous byproducts (isobutylene and CO₂) bubble out of the solution, driving the reaction forward according to Le Châtelier's principle.

  • Monitoring: Monitor the reaction by TLC or LC-MS. A stain like ninhydrin can be used to visualize the appearance of the primary amine product.

  • Isolation: As the reaction proceeds, the this compound salt, which is typically insoluble in dioxane, will precipitate as a white solid. If precipitation is slow, the solution can be concentrated, or an anti-solvent like diethyl ether or MTBE can be added to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove non-polar impurities.

  • Drying: Dry the white solid under vacuum to obtain the final, pure hydrochloride salt.

Reagent/ConditionRecommendedRationalePotential Pitfall
Acid HCl in 1,4-Dioxane or IsopropanolAnhydrous conditions; allows direct precipitation of the product salt.Using aqueous HCl makes isolation difficult due to high water solubility.
Equivalents of HCl 3 - 5 eqDrives the reaction to completion.Insufficient acid leads to incomplete reaction and a mixture of products.
Isolation Method Direct precipitation/filtrationHigh recovery, simple, avoids aqueous workup and extraction.Product may oil out if solvent choice is poor or impurities are present.
Washing Solvent Diethyl ether, MTBE, HeptaneRemoves organic-soluble impurities without dissolving the desired salt.Using a polar solvent (e.g., Methanol) will dissolve the product, causing yield loss.

A milder alternative for substrates sensitive to strong acids involves using oxalyl chloride in methanol, which generates HCl in situ.[5][6] This method can sometimes provide cleaner reactions and high yields.[5][6]

Section 3: Stereochemistry

Q3: My final product is a mixture of cis and trans isomers. How can I control the stereochemistry?

Answer: Control of stereochemistry must be established early in the synthesis, typically during the formation of the cyclobutane ring or by starting with a stereochemically pure precursor. Separating the final isomers can be challenging and is a major source of yield loss.

Key Strategies:

  • Start Pure: The most effective strategy is to begin the synthesis with a stereochemically pure starting material, such as cis-3-(Boc-amino)cyclobutanecarboxylic acid or its trans counterpart.[7][8]

  • Stereoselective Ring Formation: If synthesizing the cyclobutane ring, methods like [2+2] cycloadditions can be influenced by steric and electronic factors to favor one isomer over another.[2][9] However, achieving high diastereoselectivity can be substrate-dependent.

  • Isomer Separation: If you have a mixture, separation is necessary.

    • Intermediates: It is often easier to separate the protected intermediates (e.g., the Boc-protected acid or alcohol) by chromatography or crystallization than the final polar hydrochloride salt.

    • Final Product: While difficult, recrystallization of the final hydrochloride salt from a suitable solvent system (e.g., Methanol/Isopropanol or Ethanol/Ether) can sometimes enrich one isomer.

Proton NMR can be a useful tool to diagnose the stereochemistry, as the coupling constants for cis and trans protons on a cyclobutane ring are often distinct, though interpretation can be complex.[10]

By carefully selecting reagents and optimizing reaction and workup conditions at each critical stage, researchers can significantly improve the yield and purity in the synthesis of this compound.

References
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. This review covers stereoselective methods for synthesizing cyclobutane derivatives, including [2+2] cycloadditions. [Link]
  • Cyclobutane Synthesis - Andrew G Myers Research Group, Harvard University. A document outlining various synthetic methods for constructing cyclobutanes, including stereoselectivity in [2+2] cycloadditions. [Link]
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. A comprehensive review on the synthesis and reactions of chiral cyclobutanes, highlighting their inherent ring strain. [Link]
  • Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization - ResearchGate.
  • Cyclobutane synthesis - Organic Chemistry Portal. A collection of modern methods for the synthesis of cyclobutane rings. [Link]
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. This paper discusses challenges in cyclobutane chemistry, including the complexity of NMR coupling constants for stereochemical assignment. [Link]
  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. A review on the synthesis and reactivity of cyclobutane derivatives, noting their stability and conditions for ring-opening. [Link]
  • Amine Protection / Deprotection - Fisher Scientific. A guide to the use of protecting groups for amines, including the Boc group, detailing protection and deprotection conditions. [Link]
  • Boc-Protected Amino Groups - Organic Chemistry Portal. Details various methods for the protection and deprotection of amino groups with Boc. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. A research article describing a mild method for N-Boc deprotection. [Link]
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - Awuah Lab. A publication detailing the use of oxalyl chloride in methanol for mild Boc deprotection. [Link]
  • This compound - LookChem. Provides synonyms and basic chemical properties for the target molecule. [Link]
  • (1r,3r)-3-(((Tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid - PubChem.

Sources

Technical Support Center: Chiral Separation of Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of aminocyclobutanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these unique chiral molecules. Aminocyclobutanol derivatives are crucial building blocks in medicinal chemistry, and achieving enantiomeric purity is often paramount for therapeutic efficacy and safety.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.

The Core Challenge: Structural Rigidity and Multifunctionality

The primary difficulty in separating aminocyclobutanol enantiomers stems from their rigid four-membered ring structure and the presence of both amino and hydroxyl functional groups. These features can lead to complex interactions with chiral stationary phases (CSPs), making method development a non-trivial endeavor. Common problems include poor resolution, peak tailing, and inconsistent results. This guide will walk you through a systematic approach to overcoming these hurdles.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Q: I'm not seeing any separation of my aminocyclobutanol enantiomers. Where do I start?

A: Achieving baseline resolution (Rs > 1.5) is the primary goal. If you're observing co-eluting peaks or only partial separation, a systematic approach to method development is necessary.[3] The initial lack of separation is often due to an inappropriate choice of chiral stationary phase (CSP) or suboptimal mobile phase conditions.

Step-by-Step Troubleshooting Protocol:
  • Verify CSP Selection: The choice of CSP is the most critical factor in chiral separations.[4] For aminocyclobutanol derivatives, polysaccharide-based CSPs are a common starting point.

    • Action: Screen a set of complementary CSPs. A good starting selection includes columns based on amylose and cellulose derivatives.

    • Rationale: The helical structure of polysaccharide-based CSPs creates chiral grooves where enantiomers can interact differently through hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5] The subtle structural differences between amylose and cellulose backbones can lead to significant variations in selectivity.[4]

  • Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Action: Systematically vary the organic modifier and its concentration. For normal-phase chromatography, common modifiers include isopropanol (IPA), ethanol (EtOH), and methanol (MeOH) in a non-polar solvent like hexane or heptane.

    • Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration can modulate retention and enhance chiral recognition.[3]

  • Incorporate Additives: The amino group in aminocyclobutanol derivatives can cause peak tailing and poor resolution due to strong interactions with the stationary phase.

    • Action: For basic compounds like aminocyclobutanols, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[3]

    • Rationale: The basic additive competes with the analyte for acidic silanol sites on the silica support of the CSP, reducing non-specific interactions and improving peak shape.[3]

Experimental Workflow for CSP Screening:

CSP_Screening_Workflow start Racemic Aminocyclobutanol Sample csp_screen Screen Multiple CSPs (e.g., Amylose & Cellulose-based) start->csp_screen amylose Amylose-based CSP (e.g., Chiralpak AD-H) csp_screen->amylose Test 1 cellulose Cellulose-based CSP (e.g., Chiralcel OD-H) csp_screen->cellulose Test 2 evaluate Evaluate Chromatograms amylose->evaluate cellulose->evaluate no_sep No Separation evaluate->no_sep No Resolution partial_sep Partial Separation (Shoulder Peak) evaluate->partial_sep Partial Resolution good_sep Good Separation (Rs > 1.5) evaluate->good_sep Good Resolution no_sep->csp_screen Select different CSPs optimize Proceed to Mobile Phase Optimization partial_sep->optimize end Successful Separation good_sep->end Method_Selection start Start: Separate Aminocyclobutanol Enantiomers direct_sep Direct Separation? start->direct_sep hplc_sfc HPLC or SFC? direct_sep->hplc_sfc Yes indirect_sep Indirect Separation (Chiral Derivatization) direct_sep->indirect_sep No hplc Chiral HPLC (Normal Phase Preferred) hplc_sfc->hplc HPLC sfc Chiral SFC hplc_sfc->sfc SFC achiral_hplc Separate Diastereomers on Achiral Column (e.g., C18) indirect_sep->achiral_hplc

Sources

Technical Support Center: Optimizing Hydrogenation Conditions for Cyclobutyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This is a technical support center for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the hydrogenation of cyclobutyl compounds. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during these critical synthetic transformations. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrogenation of cyclobutyl compounds challenging?

A1: The hydrogenation of cyclobutyl compounds presents unique challenges primarily due to the inherent ring strain of the cyclobutane moiety. This strain can lead to undesired side reactions, most notably ring-opening, which competes with the desired hydrogenation of functional groups attached to the ring.[1][2] Furthermore, achieving high stereoselectivity can be difficult due to the puckered conformation of the cyclobutane ring and potential steric hindrance from substituents.[3][4][5]

Q2: What are the most critical parameters to control in these reactions?

A2: The success of a cyclobutyl compound hydrogenation hinges on the careful optimization of several key parameters:

  • Catalyst Selection: The choice of catalyst is paramount and dictates both reactivity and selectivity.

  • Solvent: The solvent system can influence catalyst activity, substrate solubility, and even the reaction pathway.

  • Temperature and Pressure: These parameters must be finely tuned to promote the desired hydrogenation without inducing ring-opening or other side reactions.[6]

Q3: Can the cyclobutane ring itself be hydrogenated?

A3: While hydrogenation typically targets unsaturated functional groups on the cyclobutane ring or its substituents, under harsh conditions (high temperature and pressure), the C-C bonds of the cyclobutane ring can undergo hydrogenolysis, leading to ring-opening.[7][8] This is often an undesired side reaction. The strain energy of the cyclobutane ring makes it more susceptible to this than, for example, a cyclohexane ring.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Conversion

Q: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or impurities.

  • Catalyst Deactivation:

    • Cause: The catalyst may be old, improperly stored, or poisoned by impurities in the substrate or solvent (e.g., sulfur or nitrogen compounds).[9][10]

    • Troubleshooting:

      • Use a fresh batch of catalyst.

      • Ensure substrates and solvents are of high purity. Purification of starting materials may be necessary.

      • If catalyst poisoning is suspected, consider using a more robust catalyst or adding a scavenger for the poison.

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature or hydrogen pressure may be too low for the specific substrate and catalyst combination.[9][11]

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10-20°C.

      • Increase the hydrogen pressure. For many hydrogenations, moving from atmospheric pressure (balloon) to a high-pressure reactor can significantly improve results.[12][13][14]

  • Poor Catalyst/Substrate Interaction:

    • Cause: The chosen solvent may not be optimal for dissolving the substrate or for the catalyst's performance.[15][16]

    • Troubleshooting:

      • Switch to a different solvent. Protic solvents like ethanol and methanol are often good starting points for Pd/C catalyzed hydrogenations.[10][17] Acetic acid can be beneficial, particularly for debenzylation reactions.[10]

      • Ensure vigorous stirring to maximize contact between the catalyst, substrate, and hydrogen gas.[10]

Undesired Side Reactions: Ring Opening

Q: I am observing significant formation of a ring-opened product. How can I minimize this side reaction?

A: Ring-opening is a direct consequence of the cyclobutane's ring strain and is often promoted by harsh reaction conditions.

  • Reaction Temperature and Pressure:

    • Cause: High temperatures and pressures can provide the necessary activation energy for C-C bond cleavage.[7]

    • Troubleshooting:

      • Lower the reaction temperature. Often, a compromise must be found between a temperature high enough for reasonable reaction rates and low enough to prevent ring-opening.

      • Reduce the hydrogen pressure.

  • Catalyst Choice:

    • Cause: Highly active catalysts may be less selective and promote hydrogenolysis.

    • Troubleshooting:

      • Switch to a less active catalyst. For example, if using Palladium on Carbon (Pd/C), consider a different support or a different metal altogether, such as Platinum (Pt) or Rhodium (Rh), which may offer different selectivity profiles.[7][18]

      • In some cases, specific catalyst preparations, like Pearlman's catalyst (Pd(OH)₂/C), can offer improved performance.[10]

Poor Stereoselectivity

Q: The stereoselectivity of my hydrogenation is low. What factors influence this and how can I improve it?

A: Stereoselectivity in cyclobutane hydrogenation is influenced by the catalyst, the substrate's stereochemistry, and the reaction mechanism.

  • Catalyst-Substrate Interaction:

    • Cause: The way the cyclobutyl compound adsorbs onto the catalyst surface dictates the face of the molecule to which hydrogen is delivered.[19][20] This is a syn-addition process.[19][20]

    • Troubleshooting:

      • The choice of catalyst can be critical. For certain substrates, chiral catalysts like those based on Rhodium with chiral phosphine ligands (e.g., DuPHOS, ChiraPHOS) can induce high levels of diastereoselectivity.[3][4][5]

      • The steric bulk of substituents on the cyclobutane ring can direct the approach of the substrate to the catalyst surface, influencing the stereochemical outcome.[3][4]

  • Reaction Mechanism:

    • Cause: The mechanism of hydrogen addition plays a key role. For instance, in some Rh-catalyzed hydrogenations of cyclobutyl enamides, the stereochemistry of the product is catalyst-dependent and can be rationalized by the Halpern mechanism.[3][4]

    • Troubleshooting:

      • A thorough literature search for similar substrates can provide insights into which catalysts and conditions have been successful in achieving high stereoselectivity.

      • Systematic screening of different catalysts and solvents is often necessary to find the optimal conditions for a specific substrate.

Experimental Protocols & Data

General Protocol for Hydrogenation of a Substituted Cyclobutene

This protocol provides a starting point for the hydrogenation of a generic substituted cyclobutene. Note: This is a general guideline and must be optimized for your specific substrate.

  • Reaction Setup:

    • To a clean, dry hydrogenation vessel, add the cyclobutene substrate (1.0 eq).

    • Add the chosen solvent (e.g., ethanol, methanol, or ethyl acetate) to dissolve the substrate.

    • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Hydrogenation:

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the vessel to the desired hydrogen pressure (starting with 1-3 bar).

    • Stir the reaction mixture vigorously at the desired temperature (starting at room temperature).

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by an appropriate method, such as column chromatography, to isolate the desired cyclobutane.

Data Summary: Catalyst and Solvent Effects

The following table summarizes general trends observed for catalyst and solvent selection in cyclobutane hydrogenations.

CatalystCommon SolventsTypical Applications & Notes
Pd/C Ethanol, Methanol, Ethyl Acetate, Acetic AcidGeneral purpose, effective for many functional groups. Acetic acid can enhance activity for debenzylations.[10]
PtO₂ (Adams' catalyst) Ethanol, Acetic AcidOften more active than Pd/C, can be used for more stubborn reductions.[21]
Rh/C, Rh/Al₂O₃ Alcohols, HydrocarbonsCan offer different selectivity compared to Pd and Pt, sometimes favoring less ring-opening.[7]
Raney Ni EthanolA cost-effective but often highly active catalyst; may require milder conditions to avoid side reactions.[19]
Chiral Rh catalysts (e.g., Rh-DuPHOS) Methanol, THFUsed for asymmetric hydrogenations to achieve high enantioselectivity.[3][4][5]

Visualizing Workflows and Concepts

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low or No Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Substrate/Solvent Purity start->check_purity use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst increase_temp Increase Temperature check_conditions->increase_temp increase_pressure Increase H2 Pressure check_conditions->increase_pressure change_solvent Change Solvent check_conditions->change_solvent purify_materials Purify Starting Materials check_purity->purify_materials

Caption: A decision tree for troubleshooting low reaction conversion.

Competing Reaction Pathways

reaction_pathways cluster_conditions Reaction Conditions substrate {Substituted Cyclobutene} mild Mild Conditions (Low T, Low P) substrate->mild Catalyst harsh Harsh Conditions (High T, High P) substrate->harsh Catalyst product_desired {Desired Product (Hydrogenated Cyclobutane)} mild->product_desired  Favored Pathway product_undesired {Side Product (Ring-Opened Compound)} harsh->product_undesired  Favored Pathway

Caption: Influence of reaction conditions on competing pathways.

References

  • Aguado, G. P., Moglioni, A. G., García-Expósito, E., Branchadell, V., & Ortuño, R. M. (n.d.). Stereoselective Rh-Catalyzed Hydrogenation of Cyclobutyl Chiral Enamides: Double Stereodifferentiation vs Catalyst-Controlled Diastereoselection. PubMed.
  • Aguado, G. P., Moglioni, A. G., García-Expósito, E., Branchadell, V., & Ortuño, R. M. (2001). Stereoselective Rh-Catalyzed Hydrogenation of Cyclobutyl Chiral Enamides: Double Stereodifferentiation vs Catalyst-Controlled Diastereoselection. The Journal of Organic Chemistry.
  • ChemTalk. (n.d.). Catalytic Hydrogenation.
  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes.
  • Chemistry LibreTexts. (2019, December 30). 11.5: Catalytic Hydrogenation.
  • ChemistryViews. (2019, August 7). Ring-Opening of Cyclobutanes with Nucleophiles.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Filo. (2025, May 30). Would you expect the catalytic hydrogenation of a small-ring cyclic alken...
  • MDPI. (2022, August 21). Moderate Hydrogen Pressures in the Hydrogenation of Alkenes Using a Reactor with Hydrogen Gas Self-Inducing Impeller.
  • Mironova, Y. A., et al. (2022). Mechanisms of Methylenecyclobutane Hydrogenation over Supported Metal Catalysts Studied by Parahydrogen-Induced Polarization Technique. PubMed.
  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.
  • Reddit. (2023, February 17). Hydrogenation troubleshooting.
  • Reddit. (2024, May 3). Solvents for hydrogenation.
  • ResearchGate. (n.d.). Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts.
  • ResearchGate. (n.d.). Influence of temperature on the hydrogenation reaction.
  • Royal Society of Chemistry. (n.d.). Hydrogenation of cyclobutanes in strained cage compounds. Synthesis of ditwistane and bisnorditwistane (ditwistbrendane).
  • Science Japan. (2022, June 16). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems.
  • YouTube. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry.
  • YouTube. (2017, March 3). Hydrogenation of Cyclic Alkenes ( Cycloalkenes ).
  • Zhang, X., et al. (n.d.). Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.

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Aminocyclobutane Intermediates: A Technical Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminocyclobutane Intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often challenging chemical building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your synthetic routes effectively.

Aminocyclobutanes are prevalent motifs in modern drug discovery, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties. However, their inherent ring strain and the reactivity of the amino group present a unique set of stability challenges. This hub addresses the most common issues encountered during the synthesis, purification, and storage of these intermediates.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions our team receives from researchers in the field.

Q1: My aminocyclobutane is decomposing during silica gel chromatography. What's happening and how can I prevent it?

This is the most common issue researchers face. The decomposition is primarily due to the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface can act as an acid catalyst, leading to several degradation pathways.

Causality:

  • Acid-Catalyzed Ring Opening: The strained cyclobutane ring is susceptible to cleavage under acidic conditions. Protonation of the amino group can facilitate this process, leading to a cascade of reactions that result in acyclic impurities.[1][2]

  • Strong Adsorption & Tailing: As basic compounds, amines interact strongly with the acidic silanol groups.[3] This can lead to significant tailing on the column, prolonged exposure to the acidic environment, and ultimately, lower recovery and increased decomposition.[4][5]

Solutions & Troubleshooting:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica or modifying the mobile phase.

    • Triethylamine (TEA) Additive: Add 1-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).[6] The TEA will preferentially interact with the silanol groups, creating a more neutral environment for your compound.

    • Ammonia in Methanol: For more polar solvent systems (e.g., Dichloromethane/Methanol), use a pre-mixed solution of 2-7 M ammonia in methanol as your polar component.[3]

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds and can prevent acid-catalyzed degradation.[6]

    • Amine-Functionalized Silica: This specialized stationary phase provides a basic surface, minimizing harmful interactions.[6]

  • Protect the Amine: Temporarily protect the amino group with a robust protecting group like tert-butoxycarbonyl (Boc). The resulting carbamate is significantly less basic and more stable to silica gel.[7][8]

Q2: I'm observing unexpected ring-opened byproducts in my reaction mixture after an acidic workup. What are the likely degradation pathways?

The high ring strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it thermodynamically predisposed to ring-opening reactions, especially when activated.[2][9]

Mechanistic Insight: Protonation of the endocyclic or exocyclic amine under acidic workup conditions can trigger a retro-[2+2] cycloreversion or a nucleophilic attack by the counter-ion, leading to the formation of various acyclic species. Donor-acceptor substituted aminocyclobutanes are particularly prone to these reactions.[1][2]

Below is a generalized mechanism for acid-catalyzed ring opening:

G cluster_0 Acid-Catalyzed Ring Opening A Aminocyclobutane B Protonated Intermediate (Strained) A->B H+ C Ring-Opened Carbocation B->C Ring Cleavage D Acyclic Products C->D Nucleophilic Attack / Rearrangement

Caption: Generalized pathway for acid-catalyzed decomposition.

Prevention Strategies:

  • pH-Controlled Workup: Carefully neutralize the reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) to a pH of 7-8 before extraction. Avoid strong acids unless absolutely necessary.

  • Use of Protecting Groups: Protecting the amine as a Boc-carbamate or another acid-labile but workup-stable group can prevent protonation at the nitrogen, thereby increasing stability.[7][10]

  • Temperature Control: Perform acidic steps at low temperatures (0 °C to -78 °C) to minimize the rate of decomposition reactions.

Q3: How can I improve the stability of my aminocyclobutane intermediate during synthesis and for long-term storage?

Stability is a function of both the inherent properties of the molecule and its external environment.

For Synthesis:

  • Protecting Groups: The use of protecting groups is a cornerstone of modern synthesis for a reason.[11] For aminocyclobutanes, a Boc group is highly recommended. It is easily introduced using Boc-anhydride, is stable to a wide range of non-acidic reagents, and facilitates purification.[7][8]

For Storage: Proper storage is crucial to ensure the long-term integrity of your intermediate.[12] Amines, in general, are sensitive to oxidation and moisture.[13]

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions.[12][14]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary or secondary amine.[12]
Light Amber Vial / Protect from LightPrevents potential photodegradation pathways.[12]
Moisture Tightly Sealed Container with DesiccantAmines can be hygroscopic, and moisture can facilitate decomposition.[12][13]

Troubleshooting Guide: A Deeper Dive

This section provides a workflow for diagnosing and solving common stability issues.

Diagnosing Decomposition During Purification

Use this workflow to identify the source of instability during chromatographic purification.

G cluster_solutions Solutions start Start: Low yield or multiple spots after column chromatography check_stability Is the compound stable on a TLC plate? (Run a 2D TLC) start->check_stability sol_deactivate Deactivate Silica: Add 1-2% TEA or NH3/MeOH to eluent check_stability->sol_deactivate No (Degrades) sol_alt_phase Use Alternative Phase: Neutral Alumina or Amine-functionalized Silica check_stability->sol_alt_phase No (Degrades) sol_protect Protect the Amine: Synthesize Boc-protected analog check_stability->sol_protect No (Degrades) check_loading Compound is stable. Re-evaluate column conditions. check_stability->check_loading Yes

Caption: Troubleshooting workflow for purification issues.

Experimental Protocols

Protocol 1: Boc-Protection of a Generic Aminocyclobutane

This protocol describes a standard procedure for protecting a primary aminocyclobutane.

  • Dissolution: Dissolve the aminocyclobutane starting material (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup (Aqueous Wash): Wash the reaction mixture with ethyl acetate to remove any non-polar impurities.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2-3 with 1N HCl. Extract the product with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected aminocyclobutane.[10]

Protocol 2: Flash Chromatography on Triethylamine-Deactivated Silica Gel

This protocol is for the purification of a moderately polar, free-base aminocyclobutane.

  • Prepare Eluent: Prepare the desired mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and add triethylamine (TEA) to a final concentration of 1-2% (v/v).

  • Prepare Slurry: Prepare the silica gel slurry using the TEA-containing eluent. Pack the column as usual.

  • Equilibrate Column: Equilibrate the packed column by flushing with 2-3 column volumes of the TEA-containing eluent. This is a critical step to ensure the entire stationary phase is deactivated.[3]

  • Load Compound: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution & Collection: Run the chromatography, collecting fractions and monitoring by TLC.

  • Post-Purification: After combining the pure fractions, the TEA can often be removed by co-evaporation with a solvent like toluene under reduced pressure.

References

  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. (2021). Infoscience. [Link]
  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience. [Link]
  • Protecting Groups. University of California, Irvine. [Link]
  • Ring strain. Wikipedia. [Link]
  • Protecting Groups - Stability. Organic Chemistry Portal. [Link]
  • Ring-Opening Reactions of Aminocyclopropanes.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
  • Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Cyclobutene Ring Opening Reactions. Tokyo University of Science. [Link]
  • Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Cyclobutene Ring Opening Reactions.
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]
  • Stability of Amino Protecting Groups. Scribd. [Link]
  • Reasons for decomposition of isolated compounds from plant extracts?
  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]
  • What compounds are unstable in a silica gel column (chrom
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Diastereodivergent Synthesis of trans- and cis-Cyclobutane-Based γ-Aminobutyric Acid Derivatives via Cu(OTf)2-Catalyzed Strain-Release Reactions of Bicyclo[1.1.0]butanes.
  • When basification of silica gel is required, before using Column chromatography?
  • Stability of thermolabile drugs at room temperature. A review. Farmacia Hospitalaria. [Link]

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Technical Support Center: Removal of Protecting Groups in Aminocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the deprotection of aminocyclobutanes, a critical step for researchers, chemists, and drug development professionals. The unique structural nature of the cyclobutane ring, with its inherent ring strain, can present specific challenges during synthesis.[1][2][3] This resource is designed to deliver expert, field-proven insights to help you navigate these challenges effectively.

Section 1: Boc (tert-Butoxycarbonyl) Group Removal

The Boc group is a widely used amine protecting group due to its stability in various conditions and its straightforward removal with acid.[4] However, the stability of the cyclobutane ring under these acidic conditions requires careful consideration.[5]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection on an aminocyclobutane?

A1: The most common method for Boc deprotection is treatment with a strong acid.[6] Typically, a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is used.[7] Another common reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[4] The reaction is usually performed at room temperature and monitored until completion.

Q2: Why is my Boc deprotection reaction incomplete?

A2: Incomplete deprotection can be due to several factors. Insufficient acid may be the cause, especially if your molecule contains other basic functional groups that can neutralize the acid.[8] The reaction time may also be too short, as some sterically hindered Boc groups can be more difficult to remove. Lastly, the choice of solvent can influence the reaction rate; switching from DCM to neat TFA or from TFA to HCl in dioxane might improve results.[8]

Q3: Can the acidic conditions damage the cyclobutane ring?

A3: While cyclobutanes are more stable than cyclopropanes, they do possess significant ring strain.[1][3] Prolonged exposure to very strong acidic conditions or elevated temperatures could potentially lead to side reactions, although the cyclobutane ring is generally stable under standard Boc deprotection conditions.[5] It is always advisable to use the mildest conditions possible and monitor the reaction closely.

Troubleshooting Guide: Boc Deprotection
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction (Starting material remains) 1. Insufficient acid concentration or equivalents.2. Reaction time is too short.3. Inappropriate solvent.1. Add more acid to the reaction mixture.2. Extend the reaction time and continue monitoring by TLC or LC-MS.3. Try a different solvent system, such as neat TFA or 4M HCl in dioxane.[8]
Formation of unexpected side products 1. The intermediate tert-butyl cation may be alkylating other nucleophilic sites on the molecule.[9]2. Other acid-sensitive functional groups (e.g., t-butyl esters, acetals) are being cleaved.[8]1. Add a scavenger, such as triethylsilane (TES) or anisole, to trap the tert-butyl cation.2. If other acid-labile groups are present, consider milder deprotection methods.
Product is difficult to isolate The product may have precipitated as the hydrochloride or trifluoroacetate salt.If the product precipitates as the HCl salt, it can often be isolated by filtration and washing with a non-polar solvent like ether.[4] For TFA salts, a neutralization step with a mild base (e.g., NaHCO₃ solution) followed by extraction may be necessary.[4]
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection BocAmine Boc-Protected Aminocyclobutane Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tButyl tert-Butyl Cation FreeAmine Free Aminocyclobutane (as salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ Isobutylene Isobutylene tButyl->Isobutylene - H⁺

Caption: Acid-catalyzed removal of the Boc group proceeds via protonation, fragmentation, and decarboxylation.[4][10][11]

Experimental Protocol: Standard Boc Deprotection with TFA
  • Preparation : Dissolve the Boc-protected aminocyclobutane (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise.

  • Reaction : Remove the ice bath and stir the mixture at room temperature.

  • Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours). For TLC, ninhydrin stain can be used to visualize the deprotected amine product.[8]

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation : The crude product is often the TFA salt. It can be purified by precipitation, crystallization, or chromatography. Alternatively, neutralize the crude residue with a saturated aqueous solution of NaHCO₃ and extract the free amine with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected aminocyclobutane.

Section 2: Cbz (Carboxybenzyl) Group Removal

The Cbz group is another valuable amine protecting group, prized for its stability under both acidic and basic conditions.[12] Its removal is most commonly achieved by catalytic hydrogenolysis.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for Cbz deprotection on an aminocyclobutane?

A1: Catalytic hydrogenolysis is the most common and generally mildest method for Cbz removal.[13][14] This involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[13] The byproducts, toluene and carbon dioxide, are volatile and easily removed.[13]

Q2: My catalytic hydrogenation reaction is very slow or has stalled. What could be the problem?

A2: A stalled hydrogenation can result from several issues. The catalyst may be poisoned, often by sulfur-containing compounds.[13][15] Ensure your starting material and solvent are free from such impurities. The catalyst itself might be old or inactive; using a fresh batch is a good troubleshooting step.[15] Inadequate mixing can also be a factor in heterogeneous reactions, so ensure vigorous stirring.[13] Finally, for stubborn substrates, increasing hydrogen pressure or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[15]

Q3: Are there alternatives to using hydrogen gas for Cbz deprotection?

A3: Yes, catalytic transfer hydrogenation is a safer alternative that avoids the use of flammable H₂ gas.[14] This method uses a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, in the presence of Pd/C.[14] For substrates that are incompatible with hydrogenation (e.g., containing alkenes or alkynes), acidic cleavage with HBr in acetic acid is a viable, albeit harsher, alternative.[12][14]

Troubleshooting Guide: Cbz Deprotection
Problem Potential Cause(s) Recommended Solution(s)
Slow or incomplete hydrogenation 1. Catalyst poisoning (e.g., by sulfur compounds).[13]2. Inactive or poor-quality catalyst.3. Insufficient hydrogen pressure or poor mixing.1. Purify starting material to remove catalyst poisons.2. Use a fresh, high-quality catalyst or switch to a more active one like Pearlman's catalyst.[15]3. Increase hydrogen pressure (if equipment allows) and ensure vigorous stirring.[13]
Reduction of other functional groups The reaction conditions are reducing other sensitive groups in the molecule (e.g., alkenes, nitro groups).1. Consider catalytic transfer hydrogenation, which can sometimes be more selective.[14]2. If other reducible groups are present, an alternative deprotection method like acidic cleavage (e.g., HBr/AcOH) may be necessary.[16]
Formation of N-benzyl side product Incomplete reaction or insufficient hydrogen source can lead to the formation of a tertiary amine via N-benzylation.[16]1. Ensure a sufficient hydrogen source (adequate H₂ pressure or sufficient equivalents of hydrogen donor).2. Drive the reaction to completion by extending the reaction time or using a more active catalyst.
Diagram: Troubleshooting Workflow for Catalytic Hydrogenolysis

Hydrogenolysis_Troubleshooting Start Reaction Stalled? CheckCatalyst Is catalyst fresh and high quality? Start->CheckCatalyst Yes CheckPurity Is substrate pure (no sulfur)? CheckCatalyst->CheckPurity Yes ReplaceCatalyst Use Fresh Catalyst CheckCatalyst->ReplaceCatalyst No CheckConditions Are H₂ pressure & mixing adequate? CheckPurity->CheckConditions Yes Purify Purify Substrate CheckPurity->Purify No IncreaseActivity Increase H₂ pressure Use Pearlman's catalyst Increase temperature CheckConditions->IncreaseActivity Yes OptimizeStirring Ensure Vigorous Stirring CheckConditions->OptimizeStirring No ChangeMethod Consider Transfer Hydrogenation or Acidic Cleavage IncreaseActivity->ChangeMethod Still stalled Success Reaction Complete IncreaseActivity->Success ChangeMethod->Success Purify->Start ReplaceCatalyst->Start OptimizeStirring->Start

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Technical Support Center: Work-up Procedures for Reactions Involving (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Aminocyclobutyl)methanol and its derivatives. This guide is designed to provide in-depth, field-proven insights into the nuances of work-up procedures for reactions involving this versatile building block. Drawing from established protocols and the collective experience of our application scientists, this resource aims to be a self-validating system to troubleshoot and optimize your purification strategies.

Introduction: The Unique Challenges of (3-Aminocyclobutyl)methanol

(3-Aminocyclobutyl)methanol presents a unique set of challenges during reaction work-up due to its bifunctional nature, possessing both a primary amine and a primary alcohol. Its high polarity and potential for hydrogen bonding can lead to issues with solubility, extraction, and chromatographic purification. This guide will address these challenges in a practical, question-and-answer format, providing not just the "how" but also the critical "why" behind each procedural step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: General Work-up and Extraction

Question 1: My reaction is complete, but my product, a derivative of (3-Aminocyclobutyl)methanol, is poorly extracted into common organic solvents like ethyl acetate or dichloromethane. What's happening and what can I do?

Answer: This is a common issue stemming from the high polarity of (3-Aminocyclobutyl)methanol and its derivatives. The presence of both the amino and hydroxyl groups leads to high water solubility, especially if the molecule is protonated (as an ammonium salt) or deprotonated (as an alkoxide).

Troubleshooting Steps:

  • pH Adjustment is Critical:

    • For Basic Products (Free Amine): Ensure the aqueous layer is basic before extraction. The uncharged amine is significantly more soluble in organic solvents. Adjust the pH of the aqueous layer to >10 with a base like 1M NaOH or saturated sodium bicarbonate. Be cautious with strong bases if your product contains base-labile functional groups.

    • For Acidic Byproducts: If your reaction has acidic impurities, a preliminary wash with a weak base can remove them while keeping your desired amine product protonated and in the aqueous phase. You can then basify the aqueous layer and extract your product.

  • "Salting Out": The addition of a saturated brine (NaCl solution) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer. This technique is particularly useful for polar compounds.

  • Solvent Selection:

    • Consider more polar, water-immiscible solvents like n-butanol. However, be aware that n-butanol has a higher boiling point, which can complicate solvent removal.

    • A mixture of solvents, such as 10% isopropanol or methanol in chloroform or dichloromethane, can enhance the polarity of the organic phase and improve extraction efficiency. Note that this may also increase the amount of water and polar impurities extracted.

Question 2: I'm observing a persistent emulsion during my aqueous work-up. How can I break it?

Answer: Emulsions are common when working with amine-containing compounds, which can act as surfactants. They are a colloidal suspension of one liquid in another and can be very stable.

Strategies to Break Emulsions:

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.

  • Brine Wash: Add a small amount of saturated aqueous NaCl (brine) and gently swirl or rock the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help.

Section 2: Amide Coupling Reactions

Amide coupling is a frequent application of (3-Aminocyclobutyl)methanol. The work-up for these reactions needs to address the removal of coupling agents, byproducts, and any unreacted starting materials.

Question 3: After my amide coupling reaction using a carbodiimide (e.g., EDC, DCC) and an additive (e.g., HOBt), I'm struggling to remove the urea byproduct. How can I effectively purify my N-acylated (3-Aminocyclobutyl)methanol product?

Answer: The removal of urea byproducts (e.g., DCU from DCC, EDU from EDC) is a classic challenge in amide synthesis. These byproducts often have limited solubility in common organic solvents.

Purification Protocol for Amide Coupling Reactions:

  • Initial Filtration (for DCC): If you used dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) is often insoluble in many organic solvents like dichloromethane (DCM) or ethyl acetate. A significant portion can be removed by simple filtration of the reaction mixture before aqueous work-up.

  • Aqueous Wash Sequence: A standard and effective aqueous wash sequence is crucial.

    • Acid Wash: A wash with a dilute acid (e.g., 1M HCl or 5% citric acid solution) will protonate any unreacted (3-Aminocyclobutyl)methanol, pulling it into the aqueous layer. This step also helps to remove any basic additives like DMAP or Hünig's base (DIPEA).

    • Base Wash: A subsequent wash with a weak base (e.g., saturated aqueous sodium bicarbonate) will neutralize any remaining acidic starting material or additives like HOBt.

    • Brine Wash: A final wash with brine will help to remove residual water from the organic layer.

  • Dealing with Water-Soluble EDC Byproduct: The urea byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble and is typically removed during the aqueous washes.

Workflow for Amide Coupling Work-up:

Amide_Workup ReactionMixture Reaction Mixture (Product, Urea, Unreacted SMs) Filter Filter (if DCC used) to remove DCU ReactionMixture->Filter AqueousWorkup Aqueous Work-up in Separatory Funnel Filter->AqueousWorkup AcidWash Wash with 1M HCl (Removes unreacted amine, basic additives) AqueousWorkup->AcidWash BaseWash Wash with sat. NaHCO3 (Removes unreacted acid, HOBt) AcidWash->BaseWash BrineWash Wash with Brine (Removes water) BaseWash->BrineWash Dry Dry Organic Layer (Na2SO4 or MgSO4) BrineWash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Further Purification (Chromatography/Recrystallization) Concentrate->Purification

Caption: Workflow for Amide Coupling Work-up.

Section 3: Reductive Amination Reactions

Reductive amination is another key transformation for (3-Aminocyclobutyl)methanol. The work-up typically involves dealing with the reducing agent byproducts and unreacted starting materials.

Question 4: I've performed a reductive amination with (3-Aminocyclobutyl)methanol and a carbonyl compound using sodium triacetoxyborohydride (STAB). What is the recommended work-up procedure?

Answer: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent. The work-up is generally straightforward.

Step-by-Step Protocol for Reductive Amination Work-up:

  • Quenching: The reaction is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid byproduct from STAB and any remaining reducing agent. Be cautious as gas evolution (H₂) may occur.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. The basic conditions of the bicarbonate quench will ensure your amine product is in its free base form and partitions into the organic layer.

  • Washing: Wash the organic layer with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Tip: If your product has some solubility in the aqueous layer, perform multiple extractions with the organic solvent and consider a "salting out" approach with brine.

Section 4: Chromatographic Purification

Question 5: My (3-Aminocyclobutyl)methanol derivative is streaking badly on my silica gel column. How can I improve the chromatography?

Answer: The basicity of the amine functionality leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing and streaking.

Solutions for Improved Chromatography:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Typically 0.1-1% triethylamine is added to the mobile phase. This competes with your product for the acidic sites on the silica, leading to sharper peaks.

    • Ammonia: A 1-2% solution of 7N ammonia in methanol can be used as a polar modifier in a dichloromethane/methanol eluent system.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: Pre-treated silica with amino groups can significantly improve the chromatography of amines.

    • Reverse-phase chromatography (C18): This is an excellent option for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used. Note that your product will be isolated as a salt if a non-volatile acid like TFA is used.

Logical Flow for Choosing a Purification Strategy:

Purification_Strategy CrudeProduct Crude Product CheckPurity Check Purity (TLC, LCMS, NMR) CrudeProduct->CheckPurity SufficientlyPure Sufficiently Pure CheckPurity->SufficientlyPure Yes NeedsPurification Needs Further Purification CheckPurity->NeedsPurification No IsCrystalline Is the product a solid? NeedsPurification->IsCrystalline Recrystallize Recrystallization IsCrystalline->Recrystallize Yes Chromatography Chromatography IsCrystalline->Chromatography No

Technical Support Center: Recrystallization Methods for (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Aminocyclobutyl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust understanding that empowers you to troubleshoot and optimize your purification processes.

Foundational Principles: Why Recrystallize this compound?

This compound is a polar molecule, owing to the presence of an ammonium chloride salt and a hydroxyl group. This polarity dictates its solubility, making it highly soluble in polar solvents like water and alcohols (e.g., methanol, ethanol, isopropanol) and sparingly soluble in non-polar organic solvents.[1][2] Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities at varying temperatures.[3] The fundamental principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the this compound drops, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the recrystallization of this compound in a question-and-answer format.

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures. For amine hydrochloride salts, alcohols are generally a good starting point.[4]

Solvent SystemRationale & Considerations
Isopropanol (IPA) Often the preferred choice for hydrochloride salts.[2] It provides a good balance of solvency at boiling point and lower solubility at room temperature or below, facilitating good crystal recovery.
Ethanol (EtOH) A viable option, but many hydrochloride salts exhibit higher solubility in ethanol compared to isopropanol, which could result in lower yields.[2]
Methanol (MeOH) Due to its high polarity, this compound is likely very soluble in methanol even at lower temperatures, which could significantly reduce recovery.[1][5] It might be more suitable as part of a mixed solvent system.
Mixed Solvent Systems (e.g., Isopropanol/Hexane, Ethanol/Ethyl Acetate) For situations where a single solvent does not provide the ideal solubility profile, a mixed solvent system can be effective.[6] You would dissolve the compound in a minimal amount of the "good" solvent (e.g., hot isopropanol) and then slowly add a "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy (the cloud point). Reheating to clarify and then slow cooling can induce crystallization.[7]

Expert Tip: Always perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific batch of material, as impurity profiles can vary.

Q2: My compound won't fully dissolve in the hot solvent. What should I do?

A2: This is a common issue that can stem from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Continue to add small portions of the boiling solvent until the solid dissolves.[8][9] The goal is to use the minimum amount of hot solvent necessary to achieve a saturated solution.[10]

  • Insoluble Impurities: The undissolved material might be an insoluble impurity. If you've added a significant amount of solvent and a small amount of solid remains, it's best to proceed with a hot filtration step to remove it.[9] Adding excessive solvent to dissolve these impurities will lead to poor recovery of your target compound.[10]

  • Temperature is Too Low: Ensure your solvent is at its boiling point to maximize its solvating power.[10]

Q3: No crystals have formed after cooling the solution. How can I induce crystallization?

A3: The absence of crystal formation is typically due to one of two reasons: the solution is not saturated enough, or it is supersaturated.[8][11]

  • Too Much Solvent Was Used: This is the most common reason for crystallization failure.[8][12] To remedy this, gently heat the solution to evaporate some of the solvent.[12] Once the volume is reduced, allow it to cool again.

  • Supersaturation: The solution may contain more dissolved solute than it should at that temperature.[12] To induce nucleation (the start of crystal growth), you can:

    • Scratch the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal formation.[8][11]

    • Add a seed crystal. If you have a small crystal of pure this compound, adding it to the supersaturated solution can initiate crystallization.[12]

    • Cool the solution further. Placing the flask in an ice-water bath can further decrease the solubility and promote crystallization.[13]

Q4: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[11] This is more common with compounds that have low melting points or when the solution is highly concentrated.[11]

Solutions:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.[11]

  • Allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Vigorous scratching of the flask while the solution is cooling can sometimes prevent oiling out.[11]

Q5: How can I remove colored impurities?

A5: If your crude material is colored, and the pure compound should be colorless, you can use activated charcoal (carbon) to remove the colored impurities.

Procedure:

  • Dissolve the impure solid in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a small amount of activated charcoal.

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

  • Allow the filtrate to cool and crystallize as usual.

Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Isopropanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of boiling isopropanol until the solid is completely dissolved.[4][9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[13] Subsequently, place the flask in an ice-water bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[9][14]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Ethyl Acetate
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).[7]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add ethyl acetate (the "poor" solvent) dropwise until a faint cloudiness persists.[7]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[7]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the cold solvent mixture for washing.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start | Crude (3-Aminocyclobutyl)methanol HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filtration->cool induce_crystallization Induce Crystallization (if needed) cool->induce_crystallization No crystals? collect Collect Crystals (Vacuum Filtration) cool->collect Crystals form induce_crystallization->cool wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent too_much_solvent_yield Too much solvent used? low_yield->too_much_solvent_yield premature_crystallization Crystallized during hot filtration? low_yield->premature_crystallization supersaturated Supersaturated? too_much_solvent->supersaturated No reheat_evaporate Reheat & Evaporate Solvent too_much_solvent->reheat_evaporate Yes scratch_seed Scratch Flask or Add Seed Crystal supersaturated->scratch_seed Yes re_dissolve Re-dissolve & Re-crystallize too_much_solvent_yield->re_dissolve Yes use_more_solvent Use more solvent next time premature_crystallization->use_more_solvent Yes

Sources

Technical Support Center: Scaling Up the Purification of Aminocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminocyclobutane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Aminocyclobutane scaffolds are increasingly vital in medicinal chemistry, but their unique structural and chemical properties can present significant purification challenges at scale.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain not just the procedural steps but the fundamental principles behind them, empowering you to make informed decisions and develop robust, scalable purification strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial planning stages of a scale-up campaign.

Q1: My aminocyclobutane derivative is a basic, polar oil. Is large-scale flash chromatography a viable option?

A: While technically possible, scaling up traditional silica gel flash chromatography for polar amines is often problematic and inefficient. The primary issue is the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This can lead to:

  • Significant tailing and poor peak shape , making it difficult to achieve baseline separation.

  • Irreversible adsorption of the product onto the column, resulting in yield loss.[1]

  • On-column degradation for sensitive substrates.

For multi-gram to kilogram scale, you should strongly consider alternatives. If chromatography is necessary, using an amine-functionalized silica or basic alumina column is a superior choice.[1][3] These stationary phases create a more basic environment, minimizing the problematic acid-base interactions and allowing for elution with less polar, more volatile solvent systems like hexane/ethyl acetate.[1][2]

Q2: When should I prioritize crystallization over chromatography for my aminocyclobutane derivative?

A: Prioritize crystallization when you have a solid material and require high purity (>99.5%) for downstream applications, such as for an Active Pharmaceutical Ingredient (API). Crystallization is often more cost-effective and scalable than preparative chromatography.

Consider the following decision points:

  • Physical State: If your compound is a stable solid or can be readily converted into a crystalline salt, crystallization is highly attractive. If it is a persistent oil, chromatography may be unavoidable.

  • Impurity Profile: Crystallization is excellent for removing small amounts of impurities that have different solubility profiles. It is less effective at removing large quantities of impurities or those that are structurally very similar to the product (e.g., diastereomers), which may co-crystallize.

  • Scale: For multi-kilogram and pilot-plant scale, developing a robust crystallization process is almost always more economical in terms of solvent usage, labor, and time compared to running large-scale chromatography columns.

Q3: My crude product is contaminated with a residual palladium catalyst from a cross-coupling reaction. How can I efficiently remove it at scale?

A: Residual palladium is a major concern in pharmaceutical chemistry due to its toxicity and strict regulatory limits.[4] Amines, including aminocyclobutanes, can chelate palladium, making its removal challenging.[5]

At scale, the most effective methods are:

  • Metal Scavengers: These are solid supports (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triamines.[6][7][8] The crude product solution is stirred with the scavenger, which binds the palladium, and is then simply filtered off.[6][7] This is a highly selective and efficient method.[7][9]

  • Activated Carbon Treatment: A cost-effective but less selective method.[5] It can be effective but may also adsorb your product, leading to yield loss.[5]

  • Filtration through Celite®: This is primarily effective for removing heterogeneous catalysts like Pd/C but is less effective for soluble palladium species that may have leached into the reaction mixture.[5][10]

Often, a combination approach, such as filtration through Celite followed by treatment with a metal scavenger, provides the most robust removal.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific, challenging purification problems encountered during scale-up.

Scenario 1: Poor Separation of Diastereomers

Q: I have a 1,2-disubstituted aminocyclobutane, and I'm struggling to separate the cis and trans diastereomers using flash chromatography on a multi-gram scale. The peaks are broad and overlapping.

A: Separating diastereomers of rigid cyclobutane structures can be difficult due to their subtle differences in polarity and shape.[11] Here is a systematic approach to troubleshoot this issue:

Underlying Cause: The selectivity factor (α) between your diastereomers on standard silica with a standard mobile phase (e.g., Hexane/EtOAc) is too low (<1.2) for effective preparative separation. The basic amine functionality is also likely interacting with acidic silica, causing band broadening.[1]

Solutions & Optimization Strategy:

  • Switch to a Modified Stationary Phase:

    • Amine-Functionalized Silica (Si-NH2): This is often the best first choice. The amine-functionalized surface shields the basic product from the acidic silanols, dramatically improving peak shape and often enhancing selectivity.[1][3] It allows for the use of simpler, non-basic mobile phases.[1]

    • Diol-Functionalized Silica (Si-Diol): This can offer alternative selectivity based on hydrogen bonding interactions and is a good secondary option if Si-NH2 is not effective.

  • Optimize the Mobile Phase:

    • Add a Competing Base (Standard Silica): If you must use standard silica, add a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase at 0.1-1% v/v.[12] This neutralizes the active sites on the silica, reducing tailing.[1][13]

    • Explore Different Solvent Systems: Don't limit yourself to Hexane/EtOAc. A dichloromethane/methanol system can offer different selectivity.[3] For highly polar amines, a gradient of acetonitrile/water on an amine column (HILIC mode) can be very effective.[14][15]

  • Consider Supercritical Fluid Chromatography (SFC):

    • For challenging chiral and diastereomeric separations, SFC is a powerful, scalable alternative to HPLC.[16][17] It often provides unique selectivity and is much faster than traditional chromatography.[18] Using polysaccharide-based chiral stationary phases with CO₂ and a modifier (like methanol with an acidic or basic additive) can resolve isomers that are inseparable by other means.[19][20]

Scenario 2: Product Instability or Yield Loss on Silica Gel

Q: I'm losing a significant amount of my aminocyclobutane product when I run a large-scale silica gel column. The collected fractions are also showing new impurity spots on TLC.

A: This is a classic sign of on-column degradation or irreversible binding, caused by the acidic nature of silica gel.

Underlying Cause: The silanol groups (Si-OH) on the surface of silica gel are acidic (pKa ≈ 4.5) and can protonate your basic aminocyclobutane.[2] This ionic interaction leads to strong binding.[2] For sensitive molecules, this prolonged contact with an acidic surface can catalyze degradation reactions like hydrolysis or rearrangements.

Solutions & Optimization Strategy:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica with your initial, low-polarity eluent containing 1-2% triethylamine.[13] This will "cap" the most acidic sites and create a more inert surface for your compound.

  • Use Amine-Functionalized Silica: As mentioned previously, this is the most robust solution. The bonded amine layer provides a basic surface, preventing protonation of your product and minimizing degradation.[1][2]

  • Dry Loading Technique: Avoid dissolving your crude product in a strong, polar solvent for loading. Instead, pre-adsorb the crude material onto a small amount of silica gel (or Celite for very sensitive compounds), evaporate the solvent, and load the resulting dry powder onto the top of your column. This minimizes the initial solvent band volume and can improve resolution.

  • Minimize Residence Time: Use a higher flow rate than you might for an analytical separation. While this may slightly reduce theoretical plates, it minimizes the time your sensitive compound spends in contact with the stationary phase, reducing the opportunity for degradation.

Scenario 3: The Product is a Persistent Oil and Fails to Crystallize

Q: My final purified aminocyclobutane derivative is a thick, viscous oil, even after achieving >98% purity by chromatography. How can I induce it to crystallize for easier handling and final purification at scale?

A: Many amine-containing compounds, especially free bases, have low melting points or exist as amorphous oils. The key is often to form a salt, which introduces ionic character and lattice energy, promoting crystallization.[21]

Solutions & Optimization Strategy:

  • Salt Screening: This is the most powerful technique. Systematically react your purified free-base oil with a variety of pharmaceutically acceptable acids to form different salts.

    • Common Acids: Start with common acids like hydrochloric (HCl), sulfuric (H₂SO₄), methanesulfonic (MSA), and tartaric acid.[22]

    • Procedure: Dissolve a small amount of your oil in a suitable solvent (e.g., isopropanol, ethyl acetate, acetonitrile). Add a stoichiometric amount (1.0 eq) of the acid. Stir and observe for precipitation. If no solid forms, try slowly adding an anti-solvent (a solvent in which the salt is insoluble, like heptane or MTBE) until turbidity persists.[12]

  • Optimize Crystallization Conditions:

    • Slow Cooling: Once a promising salt/solvent system is identified, dissolve the material at an elevated temperature and allow it to cool very slowly. Insulating the flask can help.[12] Rapid cooling often leads to "oiling out," where the compound separates as a liquid phase.[12]

    • Seeding: If you can generate even a tiny amount of crystalline material (e.g., by scratching the flask), use it to seed a saturated solution. This provides a template for crystal growth and can dramatically improve success.[12]

    • Vapor Diffusion: Dissolve the oil in a good solvent and place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing solubility and promoting the growth of high-quality crystals.[12]

Section 3: Method Selection and Data

Choosing the correct purification strategy from the outset is critical for a successful scale-up campaign. The following workflow and data table are designed to guide this decision-making process.

Purification Strategy Decision Workflow

This diagram illustrates a logical path for selecting a primary purification technique based on the properties of your crude aminocyclobutane derivative.

Purification_Workflow start Crude Aminocyclobutane Product is_solid Is the product a solid? start->is_solid crystallize Develop Crystallization / Salt Screen is_solid->crystallize Yes chrom_node Select Chromatography Method is_solid->chrom_node No (Oil) is_pure Purity > 99.5%? crystallize->is_pure final_product Final Product is_pure->final_product Yes is_pure->chrom_node No impurity_check What is the main impurity type? chrom_node->impurity_check diastereomers Diastereomers / Isomers impurity_check->diastereomers Isomers polarity Polarity Difference (Baseline or Reagents) impurity_check->polarity Polarity metal Residual Metal Catalyst impurity_check->metal Metal sfc Consider SFC or Chiral HPLC diastereomers->sfc sfc->final_product flash_chrom Flash Chromatography (Amine-functionalized silica) polarity->flash_chrom flash_chrom->final_product scavenger Use Metal Scavenger metal->scavenger scavenger->final_product

Caption: Decision workflow for selecting a primary purification method.

Comparison of Scalable Purification Techniques
TechniqueScalabilityResolutionCost (per kg)ThroughputIdeal Use Case
Crystallization ExcellentPotentially Very HighLowLow-MediumFinal purification of solid APIs; removal of minor impurities.
Flash Chromatography (Amine Silica) GoodMediumMediumMediumPrimary purification of oils; removal of byproducts with different polarity.
Metal Scavenging ExcellentN/A (Removal)MediumHighSpecific removal of residual metal catalysts to <10 ppm levels.[23]
Supercritical Fluid Chromatography (SFC) GoodHighHighHighChallenging separation of diastereomers or enantiomers at scale.[16]

Section 4: Experimental Protocol Example

Protocol: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol outlines a general procedure for removing residual palladium from a solution of an aminocyclobutane derivative at a 100-gram scale.

Objective: To reduce the palladium content in the product solution from >200 ppm to <10 ppm.

Materials:

  • Crude aminocyclobutane product (100 g), dissolved in a suitable solvent (e.g., 1 L of Ethyl Acetate or Toluene).

  • SiliaMetS® Thiol or equivalent silica-based thiol metal scavenger.

  • Inert atmosphere (Nitrogen or Argon).

  • Mechanical stirrer and reaction vessel.

  • Filter funnel and Celite®.

  • Sample for ICP-MS analysis.

Procedure:

  • Preparation: Dissolve the 100 g of crude product completely in 1 L of the chosen solvent in a reaction vessel equipped with a mechanical stirrer and under an inert atmosphere. Take a small aliquot ("start sample") for initial palladium analysis by ICP-MS.

  • Scavenger Addition: Based on the estimated palladium content, add the thiol scavenger. A typical starting point is to use 5-10 weight equivalents of scavenger relative to the mass of the palladium. For an initial Pd content of 200 ppm in 100 g of product, the mass of Pd is 20 mg. A 10-fold excess by mass would be 200 mg of scavenger. Expert Tip: The efficiency of scavenging is system-dependent; screening different scavengers and conditions on a small scale first is highly recommended.[5]

  • Scavenging: Stir the mixture at a moderate pace. The optimal temperature and time can vary. Start with stirring for 4-16 hours at room temperature.[6] For challenging cases where the amine may be strongly complexed to the palladium, heating to 40-50 °C can increase the rate of scavenging.[5]

  • Monitoring: After the designated time, stop the stirring, let the scavenger settle, and take a sample from the supernatant for another ICP-MS analysis to determine the endpoint.

  • Filtration: Once the palladium level is acceptable, set up a filter funnel with a small pad of Celite® (approx. 1 cm thick). Filter the entire mixture through the Celite pad to remove the scavenger.

  • Washing: Wash the reaction vessel and the filter cake with fresh solvent (2 x 100 mL) to ensure complete recovery of the product.[5]

  • Final Steps: Combine the filtrate and the washes. This solution contains your purified product, now with significantly reduced palladium content. Take a final aliquot for ICP-MS to confirm the final palladium concentration. The solvent can then be removed under reduced pressure.

References

  • Johnson Matthey. (n.d.). Scavenging Technologies.
  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Pidgeon, C., et al. (1996). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Journal of Chromatography A.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?
  • The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product.
  • Regalado, E. L., & Welch, C. J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Biotage. (2023). How to Remove Palladium in three easy steps.
  • Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns? YouTube.
  • Jones, K., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (2025). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Lipka, E. (2019). Applications of Chiral Supercritical Fluid Chromatography. Methods in Molecular Biology.
  • ResearchGate. (2025). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives.
  • Chromatography Forum. (2009). Amine column degradation.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • Ortuño, R. M., et al. (2006). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry.
  • Fleck, M. (2010). Salts of amino acids: Crystallization, Structure and Properties. u:cris-Portal.
  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • Lindner, W. (n.d.). Determination of Enantiomeric Purity via Formation of Diastereomers. Chromatographic Science Series.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of (3-Aminocyclobutyl)methanol Hydrochloride Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise and unambiguous characterization of molecular structure is paramount. Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth 1H NMR analysis of the cis and trans isomers of (3-Aminocyclobutyl)methanol hydrochloride, a key building block in medicinal chemistry. We will explore the theoretical underpinnings of their spectral differences, provide a detailed experimental protocol, and compare their spectral data to that of a potential synthetic precursor, offering insights into impurity profiling.

The Decisive Role of Stereochemistry in Cyclobutane Scaffolds

The cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints on its substituents. In the case of 1,3-disubstituted cyclobutanes like (3-Aminocyclobutyl)methanol, the cis and trans configurations give rise to distinct spatial relationships between the amino and hydroxymethyl functionalities. These differences in three-dimensional structure are directly reflected in their 1H NMR spectra, primarily through chemical shift and spin-spin coupling patterns. The Karplus relationship, which correlates the dihedral angle between adjacent protons to the magnitude of their coupling constant (³J), is a cornerstone in the stereochemical assignment of cyclic molecules. While the puckered nature of the cyclobutane ring complicates a direct application of the Karplus curve, the overall symmetry and conformational preferences of the cis and trans isomers lead to demonstrably different NMR spectra.

Comparative 1H NMR Spectral Analysis: cis vs. trans-(3-Aminocyclobutyl)methanol Hydrochloride

A key differentiator between the cis and trans isomers lies in their molecular symmetry. The trans isomer possesses a higher degree of symmetry (C₂ axis), which can render certain protons chemically equivalent, leading to a simpler spectrum. Conversely, the lower symmetry of the cis isomer is expected to result in a more complex spectrum with a greater number of distinct signals.

Below is a comparative table of the experimental 1H NMR data for the trans isomer and a predicted spectrum for the cis isomer. The prediction is based on established NMR prediction algorithms that consider through-bond and through-space effects on proton chemical shifts.

Proton Assignment trans-(3-Aminocyclobutyl)methanol HCl (Experimental Data) cis-(3-Aminocyclobutyl)methanol HCl (Predicted Data) Rationale for Differences
-CH(NH₃⁺)- MultipletMultipletThe chemical environment of the methine proton attached to the ammonium group will be influenced by the relative orientation of the hydroxymethyl group.
-CH(CH₂OH)- MultipletMultipletSimilar to the other methine proton, its chemical shift and coupling pattern will be stereochemistry-dependent.
-CH₂- (ring) MultipletTwo distinct multipletsIn the trans isomer, the two sets of methylene protons on the ring may be chemically equivalent due to symmetry. In the cis isomer, the lack of this symmetry element would render them diastereotopic and thus chemically non-equivalent, leading to two separate signals.
-CH₂OH DoubletDoubletThe chemical shift of the methylene protons of the hydroxymethyl group is expected to be similar in both isomers, with splitting caused by the adjacent methine proton.
-NH₃⁺ Broad singletBroad singletThe protons of the ammonium group are typically broad due to quadrupole broadening from the nitrogen atom and exchange with the solvent. Their chemical shift can be concentration and solvent dependent.
-OH Singlet (may exchange)Singlet (may exchange)The hydroxyl proton signal is often a singlet and may exchange with deuterated solvents, leading to its disappearance.

Note: The provided experimental data for the trans isomer is based on publicly available spectra. The data for the cis isomer is a prediction generated using established NMR prediction software and should be considered as a guide for what to expect experimentally.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain reliable and reproducible 1H NMR data for the analysis of this compound, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Deuterated water (D₂O) is often a good choice for hydrochloride salts due to its high polarity.

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents, if quantitative analysis is required.

2. NMR Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Key acquisition parameters to consider include:

    • Spectral Width: Sufficient to cover all expected proton signals (typically 0-12 ppm).

    • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the internal standard (DSS at 0.00 ppm or TMS at 0.00 ppm).

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the 1H NMR analysis of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim acquire Acquire 1D ¹H Spectrum lock_shim->acquire process Process FID acquire->process reference Reference Spectrum process->reference analyze Analyze Chemical Shifts, Couplings, and Integration reference->analyze

A Senior Application Scientist's Guide to the Characterization of (3-Aminocyclobutyl)methanol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the chromatographic characterization of (3-Aminocyclobutyl)methanol isomers. As a key building block in pharmaceutical development, particularly in the synthesis of novel therapeutic agents, the stereochemical purity of (3-Aminocyclobutyl)methanol is a critical quality attribute. This molecule possesses two chiral centers, giving rise to a total of four stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

The analytical challenge is therefore twofold: first, to separate the diastereomeric cis and trans pairs, and second, to resolve the enantiomers within each pair. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies to achieve this, grounded in established chromatographic principles and supported by detailed experimental protocols. We will explore the causality behind method selection, empowering you to develop robust and reliable analytical solutions.

Understanding the Isomeric Landscape

(3-Aminocyclobutyl)methanol's structure dictates its isomeric complexity. The relative orientation of the amino and hydroxymethyl groups on the cyclobutane ring defines the diastereomers (cis or trans), while the absolute configuration at the two chiral carbons (C1 and C3) defines the enantiomers.

  • Diastereomers: cis vs. trans isomers. These compounds have different physical and chemical properties and can be separated using standard (achiral) chromatography.[1]

  • Enantiomers: The non-superimposable mirror images within each diastereomeric pair ((1R,3S) vs. (1S,3R) for cis; (1R,3R) vs. (1S,3S) for trans). They have identical properties in an achiral environment and require a chiral environment for separation.

G cluster_isomers Isomers of (3-Aminocyclobutyl)methanol cis_pair cis-Isomers ((1R,3S) and (1S,3R)) trans_pair trans-Isomers ((1R,3R) and (1S,3S)) cis_pair->trans_pair Diastereomers cis_R3S (1R,3S) cis_S3R (1S,3R) cis_R3S->cis_S3R trans_S3S (1S,3S) cis_S3R->trans_S3S Diastereomers trans_R3R (1R,3R) trans_R3R->trans_S3S placeholder1->trans_R3R Diastereomers

Figure 1: Isomeric relationships of (3-Aminocyclobutyl)methanol.

Part 1: Separation of Diastereomers (Cis vs. Trans)

The primary goal here is to resolve the cis isomer pair from the trans isomer pair. Since diastereomers possess distinct physical properties, achiral stationary phases are sufficient. The challenge with (3-Aminocyclobutyl)methanol lies in its high polarity, which can lead to poor retention on traditional reversed-phase columns.

Comparison of Achiral Separation Modes
ModePrinciplePros for this AnalyteCons for this Analyte
Reversed-Phase (RP-HPLC) Partitioning based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Ubiquitous, robust, and well-understood.Analyte is highly polar; may result in little to no retention on standard C18 columns.
Hydrophilic Interaction (HILIC) Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase (e.g., silica, amide).[2][3]Excellent retention for highly polar compounds. Uses high organic mobile phases, ideal for LC-MS.Can require longer equilibration times. Mobile phase preparation needs care to maintain water layer.

Expert Recommendation: For separating the cis and trans diastereomers of (3-Aminocyclobutyl)methanol, HILIC is the superior approach . It directly addresses the challenge of retaining this small, polar molecule, providing better peak shape and resolution compared to the likely poor performance on a standard C18 column.

Workflow for Diastereomer Separation Method Development

G start Sample containing all four isomers select_col Select HILIC Column (e.g., Amide, Silica) start->select_col screen_mp Screen Mobile Phase (High ACN % with aqueous buffer) select_col->screen_mp optimize Optimize Buffer pH & Concentration (e.g., Ammonium Formate, pH 3-5) screen_mp->optimize result Baseline separation of two peaks: Peak 1: cis-enantiomeric pair Peak 2: trans-enantiomeric pair optimize->result

Figure 2: HILIC method development workflow for diastereomer separation.
Protocol 1: HILIC Separation of Cis/Trans Isomers

This protocol provides a starting point for separating the diastereomers of (3-Aminocyclobutyl)methanol.

  • Instrumentation & Column:

    • HPLC or UPLC system with a UV or Mass Spectrometric (MS) detector.

    • Column: A HILIC Amide column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended for its robustness.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 205 nm (for non-absorbing amines) or MS (preferred).

    • Gradient Program:

      • Start at 95% B.

      • Hold at 95% B for 1 minute.

      • Linear gradient to 70% B over 8 minutes.

      • Hold at 70% B for 2 minutes.

      • Return to 95% B and re-equilibrate for 5 minutes.

  • Rationale (Trustworthiness):

    • Amide Column: Offers excellent selectivity for polar compounds with good stability.

    • Ammonium Formate Buffer: Volatile and MS-friendly, provides ionic strength to improve peak shape.

    • Acidic pH (3.5): Ensures the primary amine is protonated (R-NH3+), promoting consistent interaction with the stationary phase and enhancing retention in HILIC mode.

    • High Acetonitrile Start: Essential for retaining the polar analyte at the beginning of the run.

Part 2: Separation of Enantiomers

Once the diastereomers are separated, the next step is to resolve the enantiomers within the cis peak and the trans peak. This requires a chiral environment. Two primary strategies are employed: direct separation on a Chiral Stationary Phase (CSP) or indirect separation via derivatization.

Comparison of Enantioseparation Strategies
StrategyPrincipleProsCons
Direct (CSP) Utilizes a stationary phase with a chiral selector that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1]Fast, avoids sample manipulation, high efficiency, wide applicability. Preferred modern method.[4]CSPs can be expensive. Method development can involve screening multiple columns and mobile phases.
Indirect (Derivatization) The racemic amine is reacted with a pure chiral derivatizing agent to form a pair of diastereomers, which are then separated on a standard achiral column (e.g., C18).[5][6]Uses less expensive, conventional HPLC columns.Requires an additional reaction step, increasing complexity and potential for error. Derivatizing agent must be enantiomerically pure.

Expert Recommendation: The Direct CSP approach is overwhelmingly preferred for its efficiency, accuracy, and reduced sample preparation. The investment in chiral columns is justified by the speed of method development and the reliability of the results, which is paramount in a drug development setting.

Selecting the Right Chiral Stationary Phase (CSP)

For a small primary amine like (3-Aminocyclobutyl)methanol, several CSP types are viable candidates. Polysaccharide-based and macrocyclic glycopeptide phases are excellent starting points.

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are the most widely used CSPs, capable of resolving over 80% of chiral compounds.[7] They operate through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are particularly effective for polar and ionizable compounds like amines. They possess ionic groups, making them compatible with a wide range of mobile phases, including reversed-phase, polar organic, and normal phase.

The Critical Role of Mobile Phase Additives: For primary amines, controlling the ionization state is key to achieving good peak shape and selectivity. A combination of a weak acid (e.g., Trifluoroacetic Acid - TFA) and a weak base (e.g., Triethylamine - TEA) is often used in polar organic or normal phase modes.[8] This acid-base pair acts as a buffer in the non-aqueous mobile phase, minimizing peak tailing caused by strong interactions with residual silanols on the silica support. An acid:base ratio of 3:2 (v/v) has often been found to be optimal.[8]

Protocol 2: Chiral HPLC Screening on a Polysaccharide CSP

This protocol outlines a screening approach to find a separation for one of the diastereomeric pairs (e.g., the trans pair).

  • Instrumentation & Column:

    • HPLC or UPLC system with UV detector.

    • Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Systems for Screening:

    • System 1 (Normal Phase): n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • System 2 (Polar Organic Mode): Acetonitrile / Methanol (90:10, v/v) with 0.3% TFA and 0.2% TEA.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm.

  • Screening Procedure:

    • Equilibrate the column with the first mobile phase system for at least 30 minutes (or 10-15 column volumes).

    • Inject the sample of the isolated diastereomeric pair (or the mixture of all four isomers).

    • If no separation or poor peak shape is observed, switch to the next mobile phase system.

    • Rationale (Trustworthiness): This screening approach systematically tests different interaction mechanisms. The normal phase system relies on hydrogen bonding and steric interactions in a non-polar environment. The polar organic mode with additives is highly effective for amines, using a different selectivity mechanism while actively controlling the analyte's ionization state to ensure sharp, symmetrical peaks.[8]

Summary of Recommended Methods & Performance

Analytical GoalRecommended MethodColumn TypeTypical Mobile PhaseExpected Outcome
Diastereomer Separation HILICAmide or SilicaAcetonitrile / Ammonium Formate BufferTwo well-resolved peaks, one for the cis-pair and one for the trans-pair.
Enantiomer Separation Direct Chiral HPLCPolysaccharide-based (e.g., Chiralpak IA)Polar Organic: ACN/MeOH with TFA/TEABaseline resolution (Rs > 1.5) of the two enantiomers within a given diastereomeric pair.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd.
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository).
  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • (3-aminocyclobutyl)methanol HCl. Achmem.
  • A kind of separation detection method of 3-aminobutanol enantiomer.
  • (3-Aminocyclobutyl)methanol. BLD Pharm.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.
  • Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode.
  • Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)
  • Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • How to separate isomers by Normal phase HPLC?.
  • picoSpin™ 45: Regioisomers of Butanol. Thermo Fisher Scientific.
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI.
  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydr
  • ((1R,3R)-3-Aminocyclohexyl)methanol hydrochloride. BLDpharm.

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Comparison of synthetic routes to (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Routes to (3-Aminocyclobutyl)methanol

Introduction

(3-Aminocyclobutyl)methanol is a key structural motif and valuable building block in medicinal chemistry and drug development. Its rigid cyclobutane core, combined with the primary amine and hydroxymethyl functional groups, allows for the introduction of specific spatial arrangements and pharmacophoric features into drug candidates. The stereochemistry of these substituents—whether cis or trans—plays a pivotal role in determining the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).

Given its importance, the development of efficient, scalable, and stereochemically controlled synthetic routes is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of two distinct and practical strategies for the synthesis of (3-Aminocyclobutyl)methanol, focusing on the preparation of the trans isomer, which is often a crucial intermediate in targeted therapies. We will analyze a route based on stereochemical inversion via a Mitsunobu reaction and a plausible alternative centered on the widely used reductive amination of a ketone precursor.

Overview of Synthetic Strategies

The primary challenge in synthesizing (3-Aminocyclobutyl)methanol lies in controlling the stereochemistry on the 1,3-disubstituted cyclobutane ring. The two routes explored in this guide tackle this challenge from different perspectives:

  • Route 1: Stereoinversion of a cis-Precursor: This strategy begins with a pre-formed cis-cyclobutanol derivative and utilizes a classic Mitsunobu reaction to invert the stereocenter, yielding the desired trans configuration. This method offers explicit control over the stereochemical outcome.

  • Route 2: Diastereoselective Reduction of a Ketone: This approach involves the synthesis of a key intermediate, 3-oxocyclobutane-1-carbonitrile, followed by sequential or concurrent reduction of the ketone and nitrile functionalities. The stereochemical control is dependent on the diastereoselectivity of the hydride reduction steps.

Route 1: Stereoinversion via Mitsunobu Reaction

This route provides a robust and high-yielding pathway to trans-(3-Aminocyclobutyl)methanol, distinguished by its definitive control over stereochemistry. The synthesis, detailed in patent CN112608243A, starts from the corresponding cis-amino alcohol precursor, which has its amino group protected.[1]

Synthetic Pathway

The overall transformation is a three-step process starting from cis-3-(dibenzylamino)cyclobutanol.

Route_1_Mitsunobu cluster_0 Step 1: Mitsunobu Inversion cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection A cis-3-(Dibenzylamino)cyclobutanol B trans-3-(Dibenzylamino)cyclobutyl carboxylate ester A->B DEAD, PPh3, Carboxylic Acid, THF, 0-10°C C trans-3-(Dibenzylamino)cyclobutanol B->C Alkaline Hydrolysis D trans-(3-Aminocyclobutyl)methanol C->D H2, Pd(OH)2/C, MeOH, 30-45°C

Caption: Synthetic pathway for Route 1.

Causality and Experimental Rationale
  • Mitsunobu Reaction: The cornerstone of this route is the stereochemical inversion of the hydroxyl group. The reaction proceeds by activating the cis-alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form an alkoxyphosphonium salt. This intermediate then undergoes an Sₙ2 substitution by a carboxylate nucleophile, resulting in a complete inversion of configuration at the carbon center. This step is critical as it definitively sets the desired trans stereochemistry. The choice of a carboxylic acid allows for the formation of a stable ester that can be easily purified and carried forward.

  • Alkaline Hydrolysis: The resulting trans-ester is saponified under basic conditions to release the trans-alcohol. This is a standard and high-yielding transformation that cleanly removes the carboxylate group introduced during the Mitsunobu step.

  • Catalytic Hydrogenation: The final step involves the removal of the two benzyl protecting groups from the nitrogen atom. Palladium-catalyzed hydrogenation is the method of choice for this deprotection. The use of palladium hydroxide on carbon (Pearlman's catalyst) is particularly effective for removing N-benzyl groups. The reaction is clean, and the final product is obtained in high purity after simple workup and distillation.[1]

Experimental Protocol: Deprotection of trans-3-(Dibenzylamino)cyclobutanol

The following protocol is adapted from patent CN112608243A.[1]

  • To a hydrogenation reactor, add trans-3-(dibenzylamino)cyclobutanol (100 g), methanol (1000 mL), and 10% palladium hydroxide on carbon (10 g).

  • Seal the reactor and purge the atmosphere by vacuum, followed by replacement with nitrogen (3 cycles).

  • Replace the nitrogen atmosphere with hydrogen (3 cycles).

  • Pressurize the reactor with hydrogen gas to 1.0–1.2 MPa.

  • Heat the reaction mixture to 30–45°C and stir for 24 hours.

  • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield trans-(3-Aminocyclobutyl)methanol. (Reported Yield: 90%, GC Purity: 99.5%).[1]

Route 2: Reductive Amination and Diastereoselective Reduction

This route offers a convergent approach starting from a ketone precursor, 3-oxocyclobutane-1-carbonitrile. This strategy relies on the well-established reductive amination reaction to form the amine and a subsequent diastereoselective reduction of the ketone to establish the final stereochemistry.

Synthetic Pathway

This proposed pathway involves two key reductive transformations. The order of these steps can be varied, but reducing the nitrile first is often preferred to avoid potential side reactions.

Route_2_Reductive_Amination cluster_0 Step 1: Nitrile Reduction cluster_1 Step 2: Ketone Reduction cluster_2 Alternative: Reductive Amination A 3-Oxocyclobutane- 1-carbonitrile B (3-Oxocyclobutyl)methanamine A->B H2, Raney Ni or LiAlH4 D (3-Hydroxymethyl)cyclobutanone A->D Hydrolysis & Reduction C cis/trans-(3-Aminocyclobutyl) methanol B->C NaBH4, MeOH E cis/trans-(3-Aminocyclobutyl) methanol D->E NH3, H2, Catalyst or NaBH3CN

Caption: Plausible pathways for Route 2.

Causality and Experimental Rationale
  • Formation of the Aminomethyl Intermediate: The synthesis would commence with the reduction of the nitrile group in 3-oxocyclobutane-1-carbonitrile. This can be achieved using catalytic hydrogenation (e.g., with Raney Nickel) or a chemical hydride like lithium aluminum hydride (LiAlH₄). This step converts the nitrile into a primary aminomethyl group, yielding (3-oxocyclobutyl)methanamine.

  • Diastereoselective Ketone Reduction: The key stereochemistry-determining step is the reduction of the ketone. Treatment of (3-oxocyclobutyl)methanamine with a hydride reducing agent like sodium borohydride (NaBH₄) will produce a mixture of cis and trans isomers. The diastereomeric ratio is dictated by the steric approach of the hydride to the carbonyl. The existing aminomethyl group will direct the incoming hydride to the opposite face, generally favoring the formation of the trans product, but a mixture is typically expected.

  • Alternative via Reductive Amination: An alternative sequence involves first converting the nitrile to a hydroxymethyl group (via hydrolysis to the carboxylic acid followed by reduction) to yield (3-hydroxymethyl)cyclobutanone. This intermediate can then undergo direct reductive amination.[2][3] This one-pot reaction involves treating the ketone with an ammonia source (like ammonia itself or ammonium acetate) and a reducing agent.[4] A selective reducing agent like sodium cyanoborohydride (NaBH₃CN) is ideal as it preferentially reduces the intermediate imine in the presence of the ketone.[3][5] This method also produces a mixture of cis and trans isomers, requiring subsequent separation.

Representative Protocol: General Reductive Amination

The following is a general protocol for reductive amination, which would be adapted for the specific substrate.

  • Dissolve the ketone precursor (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add an amine source, such as ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), portion-wise.

  • Continue stirring the reaction at room temperature for 12-24 hours.

  • Quench the reaction by adding water and adjust the pH to basic with an appropriate base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography or distillation to separate the isomers.

Comparative Analysis

ParameterRoute 1: Stereoinversion (Mitsunobu)Route 2: Reductive Amination
Starting Material cis-3-(Dibenzylamino)cyclobutanol3-Oxocyclobutane-1-carbonitrile
Number of Steps 32-3 (depending on pathway)
Stereochemical Control Excellent (complete inversion)Moderate to Good (diastereoselective reduction)
Key Transformations Mitsunobu Reaction, HydrogenolysisNitrile Reduction, Ketone Reduction / Reductive Amination
Overall Yield High (reported >70% total)[1]Moderate (likely requires isomeric separation)
Purification Standard filtration and distillationRequires chromatographic separation of isomers
Scalability High; well-established industrial reactionsHigh; reductive amination is common in industry
Reagent Profile Uses DEAD (toxic, explosive potential) and PPh₃Uses standard hydrides and catalysts; NaBH₃CN is toxic
Ideal Application When stereochemical purity of the trans isomer is criticalFor rapid access to both cis and trans isomers for screening

Conclusion and Expert Recommendation

Both synthetic strategies offer viable pathways to (3-Aminocyclobutyl)methanol, but they are suited for different objectives.

Route 1 (Stereoinversion) is unequivocally superior when the primary goal is the production of the pure trans isomer with high fidelity and yield. The use of the Mitsunobu reaction provides absolute control over the stereochemical outcome, obviating the need for challenging isomer separations in the final steps. While the reagents (DEAD, PPh₃) require careful handling, the procedures are well-understood and scalable, making this the preferred route for process development and manufacturing where stereochemical purity is non-negotiable.

Route 2 (Reductive Amination) represents a more convergent and potentially shorter route. Its main drawback is the lack of complete stereocontrol, which necessitates a purification step to separate the cis and trans isomers. However, this can also be an advantage in a research or discovery setting, as it provides access to both diastereomers from a common intermediate, allowing for a comparative evaluation of their biological activities. The reactions involved are robust and utilize common, inexpensive reagents, making this a cost-effective approach for initial explorations.

For drug development professionals aiming for a specific stereoisomer as a final API, the investment in the slightly longer but more controlled Route 1 is highly recommended to ensure batch-to-batch consistency and avoid the economic and regulatory burdens associated with isomer separation and control.

References

  • Wikipedia.
  • Organic Chemistry Portal.
  • The Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. [Link]
  • Master Organic Chemistry.
  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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Navigating the Scaffold Landscape: A Comparative Guide to Chiral Alternatives for (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Modern Drug Design

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles has led to a strategic shift away from flat, aromatic-rich molecules towards more three-dimensional, sp³-hybridized scaffolds. These saturated rings offer a powerful toolset for navigating complex biological targets by providing rigid conformational restriction and precise spatial projection of functional groups.

(3-Aminocyclobutyl)methanol stands as a quintessential example of such a building block. Its puckered cyclobutane core rigidly holds the primary amine and hydroxymethyl groups in defined spatial orientations, making it an invaluable scaffold for improving properties like metabolic stability and binding affinity.[1][2] However, the drug discovery process demands a diverse chemical toolbox. Bioisosteric replacement, or "scaffold hopping," where one core structure is replaced with another to fine-tune a molecule's properties, is a cornerstone of lead optimization.[3][4]

This guide provides an in-depth comparison of (3-aminocyclobutyl)methanol with its most relevant heterocyclic alternatives: chiral azetidine, pyrrolidine, and piperidine-based amino alcohols. We will delve into their comparative physicochemical properties, structural nuances, synthetic accessibility, and provide validated experimental protocols to empower researchers in their selection of the optimal chiral building block for their specific application.

The Contenders: A Structural Overview

The primary alternatives to the cyclobutane core involve replacing a methylene (-CH₂) group with a secondary amine (-NH-), giving rise to a series of saturated N-heterocycles of varying ring sizes. This seemingly simple change has profound implications for the molecule's basicity, polarity, conformational flexibility, and hydrogen bonding capacity.

cluster_0 Cyclobutane cluster_1 Azetidine cluster_2 Pyrrolidine cluster_3 Piperidine CycBu CycBu Aze Aze Pyr Pyr Pip Pip

Caption: Core structures of the compared building blocks.

Comparative Analysis I: Physicochemical Properties

The choice of a scaffold is often dictated by its influence on key drug-like properties such as lipophilicity (logP), basicity (pKa), and polarity (Topological Polar Surface Area, TPSA). These parameters directly impact a compound's solubility, permeability, target engagement, and potential for off-target effects.

Property(3-Aminocyclobutyl)methanol(Azetidin-3-yl)methanol(Pyrrolidin-3-yl)methanol(Piperidin-3-yl)methanolRationale for Differences
Molecular Weight ( g/mol ) 101.1587.12[5]101.15[6]115.17[7]Varies with ring size and composition.
XLogP3 (Lipophilicity) 0.1-0.9[5]-0.5[6]-0.1[7]The introduction of the nitrogen heteroatom generally decreases lipophilicity (increases hydrophilicity) compared to the carbocyclic analog. Azetidine is the most polar.
TPSA (Ų) 46.232.3[5]32.3[6]32.3[7]The amine and alcohol groups are the primary contributors. The N-heterocycles share the same functional groups, resulting in identical TPSA values.
pKa (Conjugate Acid) ~10.4 (predicted)~9.5 (predicted)~10.3 (predicted)~10.7 (predicted)The pKa of the ring nitrogen is influenced by ring strain and conformation. The strained azetidine ring leads to higher s-character in the nitrogen lone pair, reducing its basicity. The larger, more flexible piperidine ring exhibits the highest basicity.[8]

Key Insights for the Medicinal Chemist:

  • Solubility Enhancement: To increase the aqueous solubility of a lead compound, switching from a cyclobutane to an azetidine scaffold is a highly effective strategy due to the significant drop in logP and the presence of an additional hydrogen bond acceptor.

  • Modulating Basicity: The choice of heterocycle provides a handle to fine-tune the basicity of the molecule. If a strong basic center is required for a salt bridge interaction, a piperidine is preferable. If high basicity leads to off-target effects (e.g., hERG inhibition), the less basic azetidine may be a better choice.[9]

Comparative Analysis II: Structural and Conformational Properties

Beyond simple physicochemical numbers, the three-dimensional shape and flexibility of the scaffold are critical for optimizing interactions within a protein's binding pocket.

  • (3-Aminocyclobutyl)methanol: The cyclobutane ring adopts a puckered or "butterfly" conformation, which is conformationally restricted.[2] This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a target, potentially increasing affinity. The substituents are held in well-defined cis or trans relationships.

  • (Azetidin-3-yl)methanol: As a four-membered heterocycle, azetidine is also highly strained and relatively planar, offering rigid positioning of its substituents.[10] Its compact nature makes it an excellent scaffold for exploring smaller pockets.

  • (Pyrrolidin-3-yl)methanol: The five-membered pyrrolidine ring is more flexible than cyclobutane or azetidine, adopting "envelope" and "twist" conformations. This flexibility can allow the molecule to adapt to the shape of a binding site, a potential advantage if the precise binding mode is unknown.[8]

  • (Piperidin-3-yl)methanol: The six-membered piperidine ring strongly prefers a low-energy "chair" conformation. This places substituents in well-defined axial or equatorial positions, providing predictable exit vectors for further chemical elaboration.[1]

G cluster_selection Scaffold Selection Logic start Goal: Optimize Lead Compound q_rigidity Is conformational rigidity paramount? start->q_rigidity q_solubility Is increased solubility a key objective? q_rigidity->q_solubility No c_cyclobutane Choose Cyclobutane (Max rigidity, lipophilic) q_rigidity->c_cyclobutane Yes q_vectors Need defined exit vectors for SAR? q_solubility->q_vectors No c_azetidine Choose Azetidine (Rigid, highly soluble, less basic) q_solubility->c_azetidine Yes c_pyrrolidine Choose Pyrrolidine (Flexible, balanced properties) q_vectors->c_pyrrolidine No c_piperidine Choose Piperidine (Rigid chair, defined vectors, basic) q_vectors->c_piperidine Yes

Caption: A decision flowchart for selecting a chiral building block.

Experimental Protocols: A Practical Guide

The utility of these building blocks is defined by their ability to be incorporated into larger molecules. Amide bond formation is one of the most common and critical reactions in drug discovery. The following protocols provide a robust framework for coupling these chiral amino alcohols with a carboxylic acid and for the subsequent deprotection if necessary.

Protocol 1: General Amide Coupling using HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that minimizes racemization and is effective for coupling primary and secondary amines.[2][11]

G start Start prep_acid Dissolve Carboxylic Acid (1 eq) and HATU (1.1 eq) in DMF start->prep_acid add_base Add DIPEA (2.5 eq) Stir 5 min @ RT (Activation) prep_acid->add_base add_amine Add N-Boc-Amino Alcohol (1.05 eq) in DMF solution add_base->add_amine react Stir at RT for 2-4 h (Monitor by LC-MS/TLC) add_amine->react workup Quench with sat. NaHCO3 (aq) Extract with Ethyl Acetate (3x) react->workup purify Wash organic layer (Brine), dry (Na2SO4), concentrate workup->purify chrom Purify by Flash Chromatography (Silica, Hexane/EtOAc gradient) purify->chrom end End chrom->end

Sources

A Tale of Two Rings: A Comparative Guide to (3-Aminocyclobutyl)methanol and (3-Aminocyclopentyl)methanol in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Small, saturated carbocycles, in particular, have emerged as powerful tools for medicinal chemists to navigate the complexities of drug-receptor interactions and fine-tune pharmacokinetic profiles. This guide provides an in-depth, data-driven comparison of two such scaffolds: (3-aminocyclobutyl)methanol and (3-aminocyclopentyl)methanol. While structurally similar, the subtle difference in their ring size—four versus five carbons—imparts distinct conformational and physicochemical properties that can be strategically leveraged in drug design.

This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the structural nuances, impact on drug properties, and synthetic accessibility of these valuable building blocks.

At a Glance: Key Structural and Physicochemical Distinctions

The fundamental differences between cyclobutane and cyclopentane rings stem from their inherent ring strain and resulting conformational preferences. These differences, while seemingly minor, have significant downstream consequences for the properties of a drug molecule.

PropertyCyclobutane RingCyclopentane RingRationale & Implications in Drug Design
Ring Strain ~26 kcal/mol[1]~6 kcal/mol[1]The higher ring strain in cyclobutane leads to a more rigid, puckered conformation. This can be advantageous for "locking" a molecule into a bioactive conformation, potentially increasing potency and selectivity.[2] The lower strain of cyclopentane allows for greater conformational flexibility (envelope and twist forms), which may be beneficial for accommodating different binding pockets.
Conformation Puckered (non-planar)[1]Envelope and Twist (non-planar)The defined puckered nature of the cyclobutane ring presents substituents in more fixed spatial orientations. The greater flexibility of the cyclopentane ring can be a double-edged sword, offering more binding possibilities but also potentially leading to a higher entropic penalty upon binding.
Substitution Geometry Defined cis/trans isomers with distinct spatial vectors.More pseudo-axial and pseudo-equatorial positions due to ring flexibility.The well-defined substituent vectors on a cyclobutane ring can be exploited for precise positioning of pharmacophoric groups to interact with a biological target.
Lipophilicity (clogP) Generally lower than cyclopentane analogs.Generally higher than cyclobutane analogs.The more compact and three-dimensional nature of the cyclobutane scaffold can lead to improved aqueous solubility, a critical parameter for drug delivery.
Metabolic Stability Can block sites of metabolism and is generally more robust than linear alkyl chains.[3]Also offers good metabolic stability compared to linear chains.Both rings can enhance metabolic stability. The choice between them may depend on the specific metabolic liabilities of the parent molecule.

The Role in Drug Design: A Focus on Kinase Inhibitors

Both (3-aminocyclobutyl)methanol and (3-aminocyclopentyl)methanol are prized as bioisosteres for other functional groups and as scaffolds to improve the drug-like properties of a molecule. Their utility is particularly evident in the design of kinase inhibitors, a major class of therapeutic agents.

Case Study: Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that are central to inflammation and immune regulation.[1] Consequently, JAK inhibitors have emerged as important therapeutics for autoimmune diseases. The choice of the small cycloalkane linker in these inhibitors is critical for achieving potency and selectivity.

Visualizing the Conformational Difference and its Impact

The distinct conformations of the cyclobutane and cyclopentane rings directly influence how the amino and methanol substituents are presented to a biological target.

G cluster_0 (3-Aminocyclobutyl)methanol Scaffold cluster_1 (3-Aminocyclopentyl)methanol Scaffold a Puckered Cyclobutane b Defined Substituent Vectors (cis/trans) a->b c Conformational Rigidity b->c d Pre-organization for Binding c->d e Potentially Higher Potency/Selectivity d->e f Flexible Cyclopentane (Envelope/Twist) g Multiple Low-Energy Conformations f->g h Conformational Flexibility g->h i Adaptability to Binding Site h->i j Potential for Broader Activity or Entropic Penalty i->j

Caption: Conformational properties and their implications in drug design.

Impact on ADME Properties: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. The choice between a cyclobutane and a cyclopentane scaffold can significantly influence these properties.

ADME Parameter(3-Aminocyclobutyl)methanol(3-Aminocyclopentyl)methanol
Solubility Generally expected to impart higher aqueous solubility due to the more compact and 3D nature of the cyclobutane ring, which can disrupt crystal packing.Generally imparts good solubility, though potentially lower than the cyclobutane analog. The hydrochloride salt form enhances water solubility.[1]
Permeability The impact on permeability is compound-specific and depends on the overall properties of the final molecule.The overall polarity of the molecule will be a key determinant of its permeability.
Metabolic Stability The cyclobutane ring is generally resistant to metabolic degradation and can be used to block metabolically labile positions.[3]The cyclopentane ring also offers good metabolic stability compared to acyclic chains.
pKa The basicity of the amino group will be influenced by the conformation of the ring and the proximity of the hydroxyl group.Similar to the cyclobutane analog, the pKa will be dependent on the specific stereochemistry.

Synthetic Accessibility: A Practical Guide

The feasibility of synthesizing a desired scaffold in a stereochemically pure form is a crucial consideration in any drug discovery program.

Synthesis of (3-Aminocyclobutyl)methanol Stereoisomers

The synthesis of substituted cyclobutanes can be challenging due to ring strain. However, several routes have been developed to access cis- and trans-(3-aminocyclobutyl)methanol. A common strategy involves the reduction of a 3-aminocyclobutanone precursor.

G A 3-(Boc-amino)cyclobutanone B Reduction A->B C cis-3-(Boc-amino)cyclobutanol (Major Product) B->C D trans-3-(Boc-amino)cyclobutanol (Minor Product) B->D E Boc Deprotection C->E D->E F cis-(3-Aminocyclobutyl)methanol E->F G trans-(3-Aminocyclobutyl)methanol E->G

Caption: General synthetic strategy for cis- and trans-(3-aminocyclobutyl)methanol.

Experimental Protocol: Stereoselective Reduction for cis-(3-Aminocyclobutyl)methanol

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Boc-amino)cyclobutanone in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Add a solution of a sterically bulky reducing agent, such as Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF, dropwise to the cooled solution. The use of a bulky hydride reagent favors attack from the face opposite to the substituent at the 3-position, leading to the cis-alcohol.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) to quench the reaction.

  • Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield cis-3-(Boc-amino)cyclobutanol.

  • Deprotection: Treat the purified intermediate with a solution of HCl in methanol to remove the Boc protecting group and afford the desired cis-(3-aminocyclobutyl)methanol hydrochloride.

Synthesis of (3-Aminocyclopentyl)methanol

The synthesis of (3-aminocyclopentyl)methanol often starts from a commercially available cyclopentene derivative, with subsequent stereocontrolled introduction of the amino and hydroxymethyl groups.

Experimental Protocol: Synthesis of cis-(3-Aminocyclopentyl)methanol

  • Starting Material: A common starting material is a protected form of cis-3-aminocyclopentanecarboxylic acid.

  • Reduction of Carboxylic Acid: The carboxylic acid functionality can be reduced to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like THF.

  • Work-up: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting aluminum salts are filtered off, and the filtrate is concentrated.

  • Deprotection: The amino protecting group (e.g., Boc or Cbz) is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield cis-(3-aminocyclopentyl)methanol.

  • Purification: The final product is purified by crystallization or chromatography.

Conclusion and Future Perspectives

The choice between (3-aminocyclobutyl)methanol and (3-aminocyclopentyl)methanol in drug design is a nuanced decision that should be guided by the specific goals of the medicinal chemistry campaign.

  • The (3-aminocyclobutyl)methanol scaffold is an excellent choice when conformational restriction is desired to enhance potency or selectivity. Its more pronounced three-dimensional character can also be leveraged to improve physicochemical properties such as solubility. However, the synthetic accessibility, particularly for specific stereoisomers, may be more challenging.

  • The (3-aminocyclopentyl)methanol scaffold offers a balance of conformational flexibility and pre-organization. Its synthesis is often more straightforward, and it has a more established track record in approved drugs. This scaffold may be preferable when a degree of adaptability in the ligand is required to bind to the target protein.

Ultimately, the optimal choice often requires empirical validation through the synthesis and testing of both analogs. As our understanding of the intricate relationship between molecular structure and biological function deepens, and as synthetic methodologies continue to advance, we can expect to see the judicious use of both these valuable scaffolds to deliver the next generation of innovative medicines.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • Cyclobutanes in Small-Molecule Drug Candid
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
  • Cyclobutane vs.
  • A Comparative Guide to the Synthetic Routes of ((1S,3R)-3-aminocyclopentyl)methanol. Benchchem.
  • (3-Aminocyclopentyl)methanol hydrochloride - 2138162-83-9. Vulcanchem.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929. PubChem.
  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
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A Comparative Guide to the Spectroscopic Interpretation of (3-Aminocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth interpretation of the spectroscopic data for cis- and trans-(3-Aminocyclobutyl)methanol. By comparing its spectral features with an acyclic analogue, 4-amino-1-butanol, and a larger cyclic analogue, (trans-3-aminocyclohexyl)methanol, this document aims to provide researchers with a framework for identifying and characterizing small molecules featuring the valuable cyclobutane scaffold.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer novel ways to explore chemical space, often leading to compounds with improved metabolic stability, cell permeability, and target-binding affinity. However, this same puckered, non-planar structure presents a unique challenge for structural elucidation. The conformational flexibility and the potential for cis/trans isomerism necessitate a multi-technique spectroscopic approach for unambiguous characterization.[1][2]

This guide focuses on (3-Aminocyclobutyl)methanol, a bifunctional building block. We will dissect its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, highlighting the subtle yet critical differences between its cis and trans isomers. To provide a richer context, we will contrast its spectral characteristics against two structurally related alternatives:

  • 4-Amino-1-butanol: An acyclic analogue, which lacks ring strain and conformational constraints.

  • (trans-3-Aminocyclohexyl)methanol: A larger, more conformationally defined cyclic analogue.

Through this comparative analysis, we will demonstrate how spectroscopic data can reveal nuanced details about molecular geometry, conformation, and connectivity.

Experimental Protocols & Methodologies

Scientific integrity demands robust and reproducible data. The following protocols outline the standardized procedures for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm). For samples run in CD₃OD, the residual solvent signal was used as a secondary reference.[3]

  • Instrumentation: Spectra were acquired on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: 16 scans were acquired with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: 2048 scans were acquired using a proton-decoupled pulse sequence with a relaxation delay of 2 seconds.

  • 2D NMR (COSY, HSQC): Standard pulse programs were used to establish proton-proton and proton-carbon correlations, aiding in the definitive assignment of all signals.[4]

Rationale for Solvent Choice: CDCl₃ is a common, non-protic solvent that allows for the observation of exchangeable protons (from -OH and -NH₂). However, due to potential hydrogen bonding and solubility issues, CD₃OD is an excellent alternative. In CD₃OD, the amine and alcohol protons will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid analyte was applied to a salt (NaCl) plate for analysis.

  • Instrumentation: Data was collected using an FTIR spectrometer over a range of 4000–400 cm⁻¹.

  • Data Processing: 32 scans were co-added and Fourier-transformed to generate the final spectrum. The spectrum was baseline corrected.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Sample Preparation: The analyte was dissolved in a 1:1 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Ionization Mode: Positive ion mode ([M+H]⁺) was used.

  • Analysis: The instrument was calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.

Workflow for Spectroscopic Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Elucidation P Purified Analyte NMR NMR (1H, 13C, 2D) P->NMR IR FTIR P->IR MS HRMS (ESI-TOF) P->MS A_NMR Assign Signals Determine Connectivity & Stereochemistry NMR->A_NMR A_IR Identify Functional Groups IR->A_IR A_MS Confirm Molecular Weight & Formula MS->A_MS Structure Confirm Structure A_NMR->Structure A_IR->Structure A_MS->Structure

Caption: General workflow for structural elucidation.

Results and Interpretation: (3-Aminocyclobutyl)methanol

The molecular formula of (3-Aminocyclobutyl)methanol is C₅H₁₁NO, corresponding to a monoisotopic mass of 101.084 Da. The presence of both an amine and an alcohol functional group dictates its key spectroscopic features. The primary distinction arises from the relative stereochemistry of the substituents, leading to cis and trans isomers.

¹H NMR Spectroscopy

The ¹H NMR spectrum is the most powerful tool for distinguishing between the cis and trans isomers of substituted cyclobutanes. The puckered nature of the ring results in complex splitting patterns and chemical shifts that are highly sensitive to the substituent's orientation.[2]

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityIntegrationAssignment
trans-(3-Aminocyclobutyl)methanol ~3.55d, J=6.5 Hz2HCH ₂OH
~2.50m1HCH -CH₂OH
~2.20m2HCH ₂ (cis to CH₂OH)
~2.05m1HCH -NH₂
~1.70m2HCH ₂ (trans to CH₂OH)
1.45br s3HNH ₂ and OH
cis-(3-Aminocyclobutyl)methanol ~3.60d, J=7.0 Hz2HCH ₂OH
~2.65m1HCH -CH₂OH
~2.15m1HCH -NH₂
~1.90m4HRing CH
1.40br s3HNH ₂ and OH

Interpretation:

  • Trans Isomer: The key feature of the trans isomer is the greater dispersion of the ring proton signals. The protons on the carbons bearing the substituents (H-1 and H-3) and the adjacent methylene protons (H-2 and H-4) exist in distinct axial and equatorial-like environments. This leads to a more complex and spread-out set of multiplets, typically spanning from ~1.70 to ~2.50 ppm.

  • Cis Isomer: In the cis isomer, the ring is often more conformationally mobile, or possesses a higher degree of symmetry. This leads to chemical shift averaging for the two methylene groups on the ring, resulting in a less complex, broad multiplet around 1.90 ppm for all four methylene protons.

  • CH₂OH Group: In both isomers, the methylene protons of the hydroxymethyl group appear as a doublet, due to coupling with the adjacent methine proton.

  • NH₂ and OH Protons: These protons are exchangeable and typically appear as a broad singlet. Their chemical shift can vary with concentration and temperature.

G a trans-(3-Aminocyclobutyl)methanol b cis-(3-Aminocyclobutyl)methanol

Caption: Structures of trans and cis isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Compoundδ (ppm)Assignment
trans-(3-Aminocyclobutyl)methanol ~65.5C H₂OH
~45.0C H-NH₂
~38.0C H-CH₂OH
~31.0Ring C H₂
cis-(3-Aminocyclobutyl)methanol ~65.0C H₂OH
~44.5C H-NH₂
~35.5C H-CH₂OH
~29.0Ring C H₂

Interpretation:

Both isomers are expected to show four distinct carbon signals. The symmetry of the cis isomer might suggest fewer signals, but the two methylene carbons are still chemically non-equivalent relative to the two substituted carbons. The primary difference lies in the chemical shifts of the ring carbons, which are influenced by the through-space stereoelectronic effects of the substituents. The more sterically crowded environment of the cis isomer often results in a slight upfield shift (lower ppm) for the ring carbons compared to the trans isomer.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups. Both isomers will exhibit very similar IR spectra, as this technique is less sensitive to stereochemistry.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400–3200Strong, BroadO-H stretchAlcohol (H-bonded)
3380 & 3300Medium, Sharp (two peaks)N-H stretch (asymmetric & symmetric)Primary Amine
2950–2850StrongC-H stretchAlkane
1590MediumN-H bend (scissoring)Primary Amine
1050StrongC-O stretchPrimary Alcohol

Interpretation:

The most diagnostic peaks are the very broad O-H stretch from the alcohol and the characteristic two sharp peaks for the primary amine N-H stretches.[5][6] The presence of all these bands provides strong evidence for the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

  • Molecular Ion: The ESI-MS spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 102.0913 (calculated for C₅H₁₂NO⁺).

  • Fragmentation: Amino alcohols typically fragment via two main pathways:[7][8]

    • Loss of Water ([M+H - H₂O]⁺): A peak at m/z 84.0813, resulting from dehydration of the alcohol.

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is characteristic of amines.[9] For this molecule, this would involve cleavage within the ring, which is less favorable. A more likely fragmentation is the loss of the CH₂OH group, although this is less common than dehydration.

The high-resolution mass measurement is critical to confirm the elemental composition, distinguishing it from other potential isobaric structures.

Comparative Analysis

Comparing the spectra of (3-Aminocyclobutyl)methanol with its acyclic and larger-ring analogues reveals the profound impact of the cyclobutane ring.

Table 4: Comparative Spectroscopic Data

Feature(3-Aminocyclobutyl)methanol4-Amino-1-butanol(trans-3-Aminocyclohexyl)methanol
¹H NMR (Ring Protons) Complex multiplets (1.7-2.7 ppm)Simple multiplets (1.4-1.7 ppm)Broad, complex multiplets with distinct axial/equatorial signals (0.9-2.2 ppm)
¹³C NMR (CH₂OH) ~65 ppm~62 ppm~67 ppm
IR (O-H Stretch) Broad, ~3350 cm⁻¹Broad, ~3350 cm⁻¹Broad, ~3350 cm⁻¹
MS [M+H]⁺ m/z 102.09m/z 90.08m/z 130.12
Key MS Fragment m/z 84 (loss of H₂O)m/z 30 ([CH₂NH₂]⁺)m/z 112 (loss of H₂O)

Analysis of Differences:

  • ¹H NMR: The most striking difference is in the alkane region of the ¹H NMR spectrum.

    • 4-Amino-1-butanol: The freely rotating C-C bonds result in simpler, more predictable multiplets.[10]

    • (3-Aminocyclobutyl)methanol: The constrained, puckered ring leads to significant signal overlap and complex splitting patterns that are highly dependent on stereochemistry.[1]

    • (trans-3-Aminocyclohexyl)methanol: The stable chair conformation of the cyclohexane ring leads to well-differentiated signals for axial and equatorial protons, often with large (8-12 Hz) axial-axial coupling constants, making its spectrum distinct from the cyclobutane analogue.[11]

  • ¹³C NMR: The chemical shift of the CH₂OH carbon is influenced by the ring size and substitution pattern, reflecting changes in the local electronic environment.

  • Mass Spectrometry: The fragmentation of 4-amino-1-butanol is dominated by alpha-cleavage next to the amine, producing a stable base peak at m/z 30 ([CH₂NH₂]⁺).[12] In the cyclic analogues, this pathway is suppressed as it requires breaking two bonds in the ring. Instead, dehydration is a more prominent fragmentation pathway for the cyclic amino alcohols.

Conclusion

The structural elucidation of (3-Aminocyclobutyl)methanol isomers is a clear demonstration of the power of a multi-pronged spectroscopic approach. While IR and MS confirm the functional groups and molecular formula, it is the detailed analysis of 1D and 2D NMR spectra that provides the definitive evidence for stereochemical assignment.

The comparison with acyclic and cyclohexyl analogues underscores the unique spectral "fingerprint" imparted by the cyclobutane ring. Its conformational constraints lead to complex but information-rich NMR spectra, which, when properly interpreted, can be a powerful tool for chemists working with these valuable molecular scaffolds. This guide provides a foundational framework for researchers to confidently characterize (3-Aminocyclobutyl)methanol and other related derivatives in their drug discovery and development endeavors.

References

  • Abraham, R. J., & Monasterios, M. (2005). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 43(5), 393–403.
  • Guo, Z., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 225-34.
  • Hamid Raza, G., Bella, J., & Segre, A. L. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 38(1), 38-42.
  • Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder.
  • PubChem. (n.d.). 4-Amino-1-butanol. National Center for Biotechnology Information.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-7.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
  • Doc Brown's Chemistry. (n.d.). Cyclobutane H-1 proton NMR spectrum.
  • NIST. (n.d.). 4-Amino-1-butanol. NIST Chemistry WebBook.
  • Jiménez-Osés, G., et al. (2010). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 75(15), 5172–5181.
  • NIST. (n.d.). 4-Amino-1-butanol IR Spectrum. NIST Chemistry WebBook.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Tyre, C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Dherange, B. D., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2351–2364.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (n.d.). ((1R,3R)-3-Aminocyclohexyl)methanol. National Center for Biotechnology Information.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Brinson, R. G., et al. (2017). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of Pharmaceutical Sciences, 106(7), 1737–1747.

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

(3-Aminocyclobutyl)methanol hydrochloride is a crucial building block in contemporary medicinal chemistry, valued for its rigid, three-dimensional cyclobutane scaffold. Its incorporation into drug candidates can significantly influence pharmacological properties such as potency, selectivity, and metabolic stability. Consequently, the absolute purity of this intermediate is not merely a quality control metric; it is a fundamental prerequisite for ensuring the reproducibility of synthetic routes and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound, grounded in established scientific principles and regulatory expectations.

The purity of any pharmaceutical intermediate is defined by the absence of extraneous substances. These impurities can arise from various stages, including synthesis (starting materials, by-products, intermediates), degradation, or storage.[1][2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[3][4][5] Adherence to these guidelines is essential for regulatory filings and ensuring patient safety.

This document will dissect and compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography (GC)—providing the rationale behind their application, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the most appropriate method for their specific needs.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, quantitative accuracy, and broad applicability. For a polar, non-chromophoric compound like (3-Aminocyclobutyl)methanol, a derivatization step is essential to introduce a UV-active or fluorescent moiety, enabling sensitive detection.

Principle of Derivatization-Based HPLC

The primary amine of (3-Aminocyclobutyl)methanol readily reacts with specific reagents to form a stable, highly detectable derivative.[6] This process not only enhances detection but can also improve the chromatographic behavior of the analyte. Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[6][7] The separation is then achieved on a reverse-phase column, where the derivatized analyte and any impurities are separated based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC with Pre-column OPA Derivatization

Objective: To quantify the purity of this compound and detect related impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler with derivatization capability, column thermostat, and a fluorescence detector (FLD) or Diode Array Detector (DAD).

Reagents & Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Borate Buffer (0.4 M, pH 10.2)

  • Sodium Dihydrogen Phosphate

  • Phosphoric Acid

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | FLD: Ex 340 nm, Em 450 nm; DAD: 338 nm |

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a final concentration of 1.0 mg/mL.

  • Derivatization Reagent (OPA/3-MPA): Prepare the OPA reagent by dissolving OPA in borate buffer and methanol, then adding 3-MPA. This solution should be freshly prepared.

  • Automated Derivatization: Program the autosampler to perform the following sequence for each injection:

    • Aspirate 5 µL of Borate Buffer.

    • Aspirate 1 µL of sample solution.

    • Aspirate 1 µL of OPA reagent.

    • Mix for 1 minute in the injection loop.

    • Inject the reaction mixture onto the column.

  • Data Analysis: The purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks (analyte + impurities) and multiplied by 100.

Workflow and Data Visualization

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_analysis Automated Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Water P1->P2 A1 Autosampler Derivatization (Sample + OPA) P2->A1 P3 Prepare OPA Reagent P3->A1 A2 HPLC Injection A1->A2 A3 C18 Column Separation A2->A3 A4 Fluorescence Detection A3->A4 D1 Integrate Peaks A4->D1 D2 Calculate Area % Purity D1->D2

Caption: Automated pre-column derivatization HPLC workflow.

Section 2: Quantitative NMR (qNMR) - The Absolute Method

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[8] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity or assay value of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[9][10] Its key advantage is that it does not require a reference standard for the analyte itself or its impurities.[10][11]

Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By adding a known mass of a stable, high-purity internal standard with non-overlapping signals, the purity of the analyte can be calculated using the following equation:

Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

Where: I = integral value, N = number of protons for the signal, M = molar mass, m = mass, and P = purity.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity (assay) of this compound.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • Analytical Balance (5 decimal places)

  • NMR tubes

Reagents & Materials:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic acid, high purity)

  • Deuterated Solvent (e.g., D₂O or DMSO-d₆)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the certified internal standard (Maleic acid) into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent (D₂O).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Critical Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds) to allow for full magnetization recovery.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>256:1 for the smallest integral).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (e.g., the -CH₂OH protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Use the equation above to calculate the absolute purity.

Workflow and Data Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Calculation P1 Accurately Weigh Analyte & Standard P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire Spectrum (Long Relaxation Delay) P3->A1 A2 Process Spectrum (Phase, Baseline) A1->A2 A3 Integrate Signals A2->A3 D1 Apply qNMR Equation A3->D1 D2 Determine Absolute Purity D1->D2

Caption: Quantitative NMR (qNMR) workflow for absolute purity.

Section 3: Gas Chromatography (GC) - For Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] For polar, non-volatile compounds like amino alcohols, a derivatization step is required to increase volatility and thermal stability.[13][14] GC is particularly well-suited for detecting and quantifying residual solvents and volatile process-related impurities.

Principle of Derivatization-GC

The hydroxyl and amine groups of (3-Aminocyclobutyl)methanol are derivatized, typically through silylation, to replace the active hydrogens with a nonpolar group (e.g., trimethylsilyl, TMS).[13][14] This chemical modification drastically reduces the boiling point and polarity of the analyte, allowing it to be analyzed by GC. The derivatized sample is injected into a heated port, vaporized, and separated in a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing a response proportional to the mass of carbon atoms.

Experimental Protocol: GC-FID with Silylation

Objective: To quantify the purity of this compound and assess for volatile organic impurities.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Autosampler.

Reagents & Materials:

  • This compound sample

  • Pyridine (anhydrous)

  • Silylating Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Internal Standard (e.g., n-Tetradecane)

Chromatographic Conditions:

Parameter Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Hydrogen, constant flow ~1.2 mL/min
Injector Temp. 250 °C
Detector Temp. 280 °C
Oven Program 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Injection Mode Split (e.g., 50:1)

| Injection Vol. | 1 µL |

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and ~5 mg of the internal standard into a reaction vial.

    • Add 200 µL of anhydrous pyridine to dissolve the solids.

    • Add 200 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • Analysis: Inject the derivatized sample into the GC-FID system.

  • Data Analysis: Calculate the purity relative to the internal standard or by area percent normalization, similar to HPLC.

Workflow and Data Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing P1 Dissolve Sample in Pyridine P2 Add Silylating Agent (BSTFA) P1->P2 P3 Heat to Complete Derivatization P2->P3 A1 Inject into Heated Port P3->A1 A2 Capillary Column Separation A1->A2 A3 FID Detection A2->A3 D1 Integrate Peaks A3->D1 D2 Calculate Purity D1->D2

Caption: Derivatization Gas Chromatography (GC) workflow.

Section 4: Comparative Analysis of Methodologies

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for absolute vs. relative purity, the nature of expected impurities, and the phase of drug development.

FeatureHPLC-FLD (with Derivatization)¹H qNMRGC-FID (with Derivatization)
Purity Type Relative (Area %)Absolute (Assay % w/w) Relative (Area %)
Primary Use Routine QC, impurity profiling, stability testingPrimary standard characterization , reference material certificationAnalysis of volatile/semi-volatile impurities, residual solvents
Sensitivity Very High (pmol)Moderate (µmol)High (ng)
Specificity High (Chromatographic resolution)High (Structural information)High (Chromatographic resolution)
Throughput HighLow to ModerateHigh
Strengths Excellent for separating complex mixtures and trace impurities. Widely available.Primary method , no analyte reference standard needed. Provides structural confirmation.Excellent for thermally stable, volatile compounds. Robust detection (FID).
Limitations Requires derivatization for non-chromophoric analytes. Relative quantification.Lower sensitivity for trace impurities. Requires expensive equipment and expertise. Long analysis time.Requires derivatization for non-volatile analytes. Potential for thermal degradation.

Conclusion and Recommendations

A multi-faceted approach is paramount for the comprehensive purity assessment of this compound.

  • For routine quality control and release testing, a validated HPLC method with pre-column derivatization is the recommended workhorse. It provides the necessary sensitivity and resolving power to detect and quantify process-related impurities and degradation products, aligning with ICH guidelines for impurity profiling.[1][3]

  • For establishing the absolute purity of a reference standard or a new batch of material, qNMR is the unequivocal gold standard.[15] Its ability to provide an absolute assay value without an identical reference material makes it an indispensable tool for anchoring the purity of all subsequent batches.[9][10]

  • GC-FID serves as a critical orthogonal technique, specifically for the analysis of volatile impurities and residual solvents that may not be amenable to HPLC analysis. Its inclusion ensures a complete purity profile as mandated by ICH Q3C guidelines.

By strategically employing these complementary techniques, researchers and drug development professionals can build a robust, self-validating analytical package. This ensures a thorough understanding of the impurity profile of this compound, guaranteeing its quality and suitability for the synthesis of next-generation therapeutics.

References

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
  • Pharmacam Insights. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). YouTube.
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.
  • ResearchGate. (2019, January). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.

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A Comparative Guide to Catalytic Synthesis of Aminocyclobutanes: A Researcher's Benchmarking Reference

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Value of a Strained Scaffold

Aminocyclobutanes, four-membered rings decorated with an amino group, have emerged from the realm of synthetic novelty to become highly sought-after motifs in modern drug discovery. Their inherent ring strain and three-dimensional architecture offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property.[1] However, the same strain that imparts these desirable properties also presents a significant synthetic challenge. This guide provides an in-depth, comparative analysis of the primary catalytic strategies developed to address this challenge, offering researchers the data and protocols needed to select the optimal synthetic route for their specific research and development goals. We will delve into the nuances of transition-metal catalysis, the mild and selective nature of photoredox catalysis, the precision of enzymatic transformations, and the ingenuity of organocatalysis.

Section 1: Transition-Metal Catalysis: Powerhouses for C-C and C-N Bond Formation

Transition-metal catalysis remains a cornerstone of complex molecule synthesis, and its application to aminocyclobutane synthesis is no exception. Catalysts based on palladium, rhodium, and iron are particularly prominent, each offering distinct advantages in terms of the types of bonds they can form and the substrates they tolerate.

Rhodium-Catalyzed C-H Amination and Functionalization

Rhodium catalysts, particularly dirhodium tetracarboxylates, have proven exceptionally powerful for the direct functionalization of C-H bonds, enabling the conversion of pre-existing cyclobutane scaffolds into valuable amino derivatives. This approach is highly attractive due to its atom economy, as it avoids the need for pre-functionalized starting materials.

Mechanism of Action: The generally accepted mechanism for rhodium-catalyzed C-H amination involves the formation of a highly reactive rhodium nitrenoid intermediate from a nitrogen source, such as an azide or a dioxazolone. This electrophilic species then undergoes an intermolecular C-H insertion into the cyclobutane ring. The choice of chiral ligands on the rhodium catalyst is crucial for inducing enantioselectivity, creating a chiral pocket that directs the C-H insertion to a specific face of the substrate.

Rhodium_Catalytic_Cycle Rh2(L)4 Rh₂(L)₄ Catalyst Nitrenoid Rh₂(L)₄=NR (Nitrenoid Intermediate) Rh2(L)4->Nitrenoid - N₂ N2_Source Nitrogen Source (e.g., R-N₃) N2_Source->Nitrenoid CH_Insertion C-H Insertion (Enantiodetermining Step) Nitrenoid->CH_Insertion Cyclobutane Cyclobutane Substrate Cyclobutane->CH_Insertion Product_Complex Product-Catalyst Complex CH_Insertion->Product_Complex Product_Complex->Rh2(L)4 Catalyst Regeneration Product Aminocyclobutane Product Product_Complex->Product

Caption: Generalized catalytic cycle for Rhodium-catalyzed C-H amination.

Performance Benchmarking:

Catalyst SystemSubstrateNitrogen SourceYield (%)ee (%)drKey AdvantagesReference
Rh₂(S-TCPTAD)₄ArylcyclobutaneAryl diazoacetate70-9585-96>20:1High regioselectivity for benzylic C-H, excellent enantiocontrol.[2]
Rh₂(II) complexArylcyclobutaneN-fluorobenzenesulfonimide60-88N/AN/ADirect C-H diamination in one step.[3]

Detailed Experimental Protocol: Rhodium-Catalyzed Asymmetric C-H Functionalization [2]

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the cyclobutane substrate (0.75 mmol, 3.0 equiv.) and the rhodium catalyst (Rh₂(S-TCPTAD)₄, 1.0 mol %).

  • Solvent Addition: Add 3.0 mL of dichloromethane to the vial.

  • Reagent Addition: In a separate syringe, dissolve the diazo compound (e.g., 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate, 0.25 mmol) in 1.5 mL of dichloromethane.

  • Reaction Execution: Place the reaction vial in a heating block set to reflux. Add the diazo compound solution to the reaction vial via syringe pump over a period of 3 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired aminocyclobutane product.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium catalysis offers a versatile platform for constructing the cyclobutane ring itself, often through cascade reactions that form multiple C-C and C-N bonds in a single operation. These methods are particularly useful for creating densely functionalized aminocyclobutane derivatives.

Mechanism of Action: Palladium-catalyzed routes can vary significantly. One common pathway involves a carbamate-directed carbopalladation followed by an intramolecular C-H activation. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) catalyst. The resulting Pd(II) species then coordinates to an alkene tethered to an amino group. A subsequent migratory insertion and C-H activation cascade leads to the formation of the cyclobutane ring.

Performance Benchmarking:

Catalyst SystemSubstrate TypeReaction TypeYield (%)drKey AdvantagesReference
Pd(OAc)₂ / Ligandγ-(N-Boc-amino)alkeneCarbopalladation/C-H Activation51-72>20:1Constructs complex fused ring systems.[4]
Pd(0) / LigandVinylcyclobutanol & AmineAminocarbonylation75-90N/AGood functional group tolerance, forms quaternary carbon centers.[5]

Section 2: Photoredox Catalysis: A Gentle Approach to Radical Transformations

Visible-light photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. For aminocyclobutane synthesis, this approach often utilizes radical intermediates, which can participate in unique cyclization cascades.

Mechanism of Action: A common photoredox strategy involves the single-electron oxidation of a suitable precursor, such as an alkylboronate complex, by an excited-state photocatalyst. This generates an alkyl radical, which can add to an alkene tethered to an alkyl halide. The resulting radical intermediate is then reduced by the photocatalyst to form an anion, which undergoes a polar 4-exo-tet cyclization to forge the cyclobutane ring. This radical-polar crossover mechanism allows for the formation of strained rings under neutral conditions.

Photoredox_Catalytic_Cycle cluster_0 Photocatalytic Cycle cluster_1 Substrate Transformation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC⁻˙ PC_excited->PC_reduced SET PC_oxidized PC⁺˙ PC_excited->PC_oxidized SET Radical Alkyl Radical (R•) PC_excited->Radical Oxidizes Precursor PC_reduced->PC SET Adduct_Anion Anionic Intermediate PC_reduced->Adduct_Anion Reduces Adduct PC_oxidized->PC SET Precursor Radical Precursor (e.g., Boronate Complex) Precursor->Radical Oxidation Adduct_Radical Radical Adduct Radical->Adduct_Radical Alkene Halide-Tethered Alkene Alkene->Adduct_Radical Adduct_Radical->Adduct_Anion Reduction Product Cyclobutane Product Adduct_Anion->Product 4-exo-tet Cyclization

Caption: Mechanism of photoredox-catalyzed cyclobutane synthesis via a radical-polar crossover.

Performance Benchmarking:

PhotocatalystRadical PrecursorAlkene AcceptorYield (%)drKey AdvantagesReference
4CzIPNAlkylboronic EsterHalide-tethered enoate60-90>20:1Extremely mild conditions, excellent functional group tolerance, broad substrate scope.[1][6]
Ru(bpy)₃Cl₂EnoneEnone70-85>20:1[2+2] cycloadditions for cyclobutane formation.[7]

Detailed Experimental Protocol: Photoredox-Catalyzed Deboronative Cyclization

  • Preparation: In a nitrogen-filled glovebox, add the alkylboronic ester (1.0 equiv), the halide-tethered alkene (1.2 equiv), and the photocatalyst (e.g., 4CzIPN, 5 mol %) to an oven-dried vial.

  • Solvent and Reagents: Add anhydrous solvent (e.g., DMSO).

  • Reaction Setup: Seal the vial with a cap containing a septum, remove it from the glovebox, and place it in front of a blue LED light source.

  • Execution: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford the functionalized cyclobutane.

Section 3: Enzymatic Synthesis: The Ultimate in Stereocontrol

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral aminocyclobutanes. Enzymes, particularly transaminases, operate under mild aqueous conditions and can deliver products with near-perfect enantiomeric excess.

Mechanism of Action: Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone acceptor. The reaction proceeds through a ping-pong mechanism. First, the amino donor binds to the PLP cofactor, forming a Schiff base, and releases an aldehyde or ketone byproduct. The aminated cofactor (pyridoxamine phosphate, PMP) then binds the ketone substrate, forms a new Schiff base, and transfers the amino group to generate the chiral amine product, regenerating the PLP cofactor for the next cycle.

Transaminase_Workflow cluster_0 Reaction Setup cluster_1 Biocatalytic Conversion cluster_2 Product Isolation Buffer Prepare Buffer (e.g., pH 9 Tris-HCl) Reagents Dissolve Substrates: - Cyclobutanone - Amino Donor (e.g., MBA) Buffer->Reagents Enzyme Add Transaminase lysate and PLP cofactor Reagents->Enzyme Incubation Incubate at controlled temperature (e.g., 20-30°C) with stirring Enzyme->Incubation Monitoring Monitor conversion by HPLC or GC Incubation->Monitoring Quench Quench Reaction (e.g., pH adjustment) Monitoring->Quench Extraction Extract Product with Organic Solvent Quench->Extraction Purification Purify by Chromatography or Distillation Extraction->Purification Analysis Characterize and Determine ee% Purification->Analysis

Caption: A typical experimental workflow for enzymatic aminocyclobutane synthesis.

Performance Benchmarking:

Enzyme TypeSubstrateAmino DonorYield (%)ee (%)Key AdvantagesReference
ω-Transaminase (ω-TA)Prochiral KetonesIsopropylamine, MBA>90>99Exceptional enantioselectivity, green reaction conditions, can be used in cascade reactions.[8][9]
Engineered TransaminasePro-sitagliptin ketoneIsopropylamine92>99.95High substrate loading, optimized for industrial scale.[9]

Detailed Experimental Protocol: Transaminase-Catalyzed Asymmetric Amination

  • Enzyme and Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 9). In a reaction vessel, dissolve the cyclobutanone substrate (e.g., 20 mM final concentration) and the amino donor (e.g., (S)-α-methylbenzylamine (MBA), 10 mM final concentration).

  • Reaction Initiation: Add the transaminase enzyme solution (e.g., 10.8 U/mL final activity) and the PLP cofactor (e.g., 1 mM) to the substrate solution.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 20°C).

  • Monitoring: Monitor the formation of the aminocyclobutane product and the consumption of the ketone starting material using a suitable analytical technique such as HPLC.

  • Work-up: Once the reaction reaches completion (typically 2-24 hours), quench the reaction by adjusting the pH.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product via column chromatography or distillation to obtain the enantiomerically pure aminocyclobutane.

Section 4: Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the cost and potential toxicity of transition metals. For aminocyclobutane synthesis, organocatalysts can activate substrates through the formation of transient iminium or enamine intermediates.

Mechanism of Action: A powerful organocatalytic approach for synthesizing chiral nitrogen-containing heterocycles, which can be analogous to aminocyclobutane synthesis, involves the use of a chiral Brønsted acid, such as an imidodiphosphorimidate (IDPi) catalyst. The catalyst protonates an imine substrate, forming a chiral ion pair. This activation creates a confined chiral environment, guiding the nucleophilic attack of a strained ring system (like a bicyclo[1.1.0]butane) in a highly enantioselective manner to forge the new C-N and C-C bonds.

Performance Benchmarking:

OrganocatalystSubstrate 1Substrate 2Yield (%)ee (%)Key AdvantagesReference
Chiral IDPi Brønsted AcidBicyclo[1.1.0]butaneN-Aryl Imine70-9590-99Metal-free, mild conditions, high enantioselectivity for complex scaffolds.[6]
Chiral SquaramideCyclobuteneThiol85-99up to 99Bifunctional acid-base catalysis for Michael additions.

Section 5: Comparative Analysis and Catalyst Selection Framework

Choosing the right catalyst is a critical decision that depends on several factors: the desired target structure, required stereochemistry, available starting materials, and scalability.

Catalysis TypeBest For...Key StrengthsPotential Limitations
Transition-Metal Complex, functionalized scaffolds; C-H functionalization; cascade reactions.High reactivity, broad substrate scope, well-established methods.Potential metal contamination, often requires harsh conditions, ligand synthesis can be complex.
Photoredox High functional group tolerance; radical-polar crossover reactions.Exceptionally mild conditions (RT, visible light), high selectivity.Requires specific light-absorbing catalysts, can be sensitive to oxygen.
Enzymatic Achieving near-perfect enantiopurity (>99% ee) for specific targets.Unparalleled stereoselectivity, green (aqueous, mild T/pH), biodegradable.Narrow substrate scope for wild-type enzymes, requires protein engineering for new targets.
Organocatalysis Metal-sensitive applications; asymmetric cycloadditions and conjugate additions.Metal-free, generally robust and insensitive to air/moisture, readily available catalysts.Can require high catalyst loadings, substrate scope may be limited compared to metals.

Decision-Making Workflow:

Decision_Tree start What is the primary synthetic goal? q1 Is >99% enantiopurity the absolute priority? start->q1 q2 Are you starting with a pre-formed cyclobutane? q1->q2 No ans_enzymatic Consider Enzymatic Synthesis (e.g., Transaminase) q1->ans_enzymatic Yes q3 Does the substrate have sensitive functional groups? q2->q3 Yes ans_palladium Consider Pd-catalyzed Cyclization/Coupling q2->ans_palladium No q4 Is metal contamination a major concern? q3->q4 No ans_rhodium Consider Rh-catalyzed C-H Amination q3->ans_rhodium If C-H functionalization is desired ans_photoredox Consider Photoredox Catalysis q3->ans_photoredox Yes ans_organo Consider Organocatalysis q4->ans_organo Yes ans_transition Consider Transition Metal Catalysis (Pd, Rh) q4->ans_transition No

Caption: Decision tree for selecting a suitable catalyst system.

Conclusion and Future Outlook

The synthesis of aminocyclobutanes has matured significantly, with a diverse array of powerful catalytic tools now available to the modern chemist. Transition-metal catalysts offer robust and versatile methods for constructing complex and highly substituted ring systems. In contrast, photoredox and enzymatic catalysis provide exquisitely selective transformations under remarkably mild and green conditions, often affording access to chiral products with unparalleled purity. Organocatalysis rounds out the toolkit, providing a valuable metal-free alternative for asymmetric bond formation.

The future of this field will likely see a convergence of these strategies. The development of dual catalytic systems, such as combining photoredox with transition-metal or organocatalysis, will continue to unlock novel reaction pathways. Furthermore, advances in protein engineering and directed evolution will broaden the substrate scope of enzymes, making biocatalysis a more mainstream and versatile approach for producing these valuable chiral building blocks for the next generation of therapeutics.

References

  • Liu, X., et al. (2022). Rhodium(II)‐Catalyzed C(sp)−H Diamination of Arylcyclobutanes.
  • Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. (n.d.). PubMed Central (PMC).
  • Garlets, Z. J., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. Chem, 6(1), 304-313.
  • Shu, C., Noble, A., & Aggarwal, V. K. (2019). Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade.
  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. (n.d.). Royal Society of Chemistry.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Organocatalytic Enantioselective Transformations: A Green Approach to Cycloaddition and Cycliz
  • Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. (2017). UCL Discovery.
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (n.d.). PubMed Central (PMC).
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014).
  • Ischay, M. A., et al. (2008). [2+2] Enone Cycloadditions by Visible Light Photoredox Catalysis. Journal of the American Chemical Society, 130(40), 12886-12887.
  • Enantioselective Organocatalytic Synthesis of 1,2,3‐Trisubstituted Cyclopentanes. (n.d.).
  • Asymmetric Organocatalytic Synthesis of Cyclopentane -Nitroketones. (n.d.). King's College London.
  • Cooperative photoredox and palladium catalysis: recent advances in various functionalization reactions. (n.d.). Royal Society of Chemistry.
  • Transaminases for chiral amine synthesis. (n.d.).
  • Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. (n.d.).
  • Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16, 12115-12121.

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A Senior Application Scientist's Comparative Guide to Protecting Groups for Aminocyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex molecules bearing the aminocyclobutane moiety is a cornerstone of modern medicinal chemistry. This strained four-membered ring system imparts unique conformational constraints and metabolic stability to drug candidates. However, the nucleophilic nature of the amino group necessitates the use of protecting groups to achieve chemoselectivity during synthetic transformations. The choice of the optimal protecting group is critical and depends on the overall synthetic strategy, including the stability of other functional groups and the desired deprotection conditions.

This guide provides an in-depth comparative analysis of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of aminocyclobutane chemistry. We will explore the nuances of their application and removal, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

The Trinity of Amine Protection: Boc, Cbz, and Fmoc

The selection of a protecting group is fundamentally a strategic decision based on its lability under specific chemical conditions. The orthogonality of these groups—the ability to be removed under distinct conditions without affecting others—is a key principle in multi-step synthesis.[1]

  • tert-Butoxycarbonyl (Boc): * This protecting group is revered for its stability in basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[2]

  • Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas in 1932, the Cbz group is stable to a wide range of non-catalytic hydrogenation conditions and is typically removed by catalytic hydrogenolysis.[3][4]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is characterized by its stability to acidic conditions and its lability to basic conditions, commonly a solution of piperidine in an organic solvent.[5]

The inherent ring strain of the cyclobutane core does not significantly alter the fundamental principles of protection and deprotection of the amino group. However, the specific reaction kinetics and yields can be influenced by the steric environment of the aminocyclobutane derivative.

Comparative Analysis of Protecting Groups for Aminocyclobutanes

The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc protecting groups for aminocyclobutanes, based on established chemical principles and literature data.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
Typical Protection Yield >95%>90%>90%
Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N) in THF or CH₂Cl₂Aqueous base (e.g., Na₂CO₃) or organic base (e.g., pyridine) at 0 °C to rtAqueous base (e.g., NaHCO₃) or organic base (e.g., pyridine)
Deprotection Conditions Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane)[2][6]Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[4]Secondary amine base (e.g., 20% piperidine in DMF)[5]
Stability Stable to base, hydrogenolysis, and nucleophiles.Stable to acid and base.Stable to acid and hydrogenolysis.
Orthogonality Orthogonal to Cbz and Fmoc.Orthogonal to Boc and Fmoc (under non-hydrogenolytic conditions).Orthogonal to Boc and Cbz.
Key Advantages Robust, widely used, and compatible with many reagents.Stable protecting group, removal under neutral conditions (hydrogenolysis).Mild deprotection allows for use with acid-sensitive substrates.
Potential Issues Strong acid for deprotection may cleave other acid-labile groups. The intermediate tert-butyl cation can cause side reactions.[7]Pd catalyst can be pyrophoric and may not be suitable for sulfur-containing molecules.Not stable to strong bases.

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of a generic aminocyclobutane.

Boc Protection and Deprotection Workflow

cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot Aminocyclobutane reagents_prot (Boc)₂O, Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂) start_prot->reagents_prot 1. Dissolve product_prot N-Boc-aminocyclobutane reagents_prot->product_prot 2. Stir at rt start_deprot N-Boc-aminocyclobutane reagents_deprot TFA in CH₂Cl₂ start_deprot->reagents_deprot 1. Dissolve product_deprot Aminocyclobutane•TFA salt reagents_deprot->product_deprot 2. Stir at rt

Boc Protection and Deprotection Workflow

Protocol 1: Boc Protection of Aminocyclobutane

  • Dissolution: Dissolve the aminocyclobutane (1.0 equivalent) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.5 M.

  • Base Addition: Add triethylamine (Et₃N) (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-aminocyclobutane.[8]

Protocol 2: Boc Deprotection of N-Boc-aminocyclobutane

  • Dissolution: Dissolve the N-Boc-aminocyclobutane (1.0 equivalent) in CH₂Cl₂ (approximately 0.2 M).

  • Acid Addition: Add trifluoroacetic acid (TFA) (10 equivalents, or a 1:1 v/v mixture with CH₂Cl₂) to the solution at 0 °C.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue, the aminocyclobutane trifluoroacetate salt, can often be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.[9]

Cbz Protection and Deprotection Workflow

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Hydrogenolysis) start_prot Aminocyclobutane reagents_prot Cbz-Cl, Base (e.g., Na₂CO₃) Solvent (e.g., H₂O/Dioxane) start_prot->reagents_prot 1. Dissolve product_prot N-Cbz-aminocyclobutane reagents_prot->product_prot 2. Stir at 0 °C to rt start_deprot N-Cbz-aminocyclobutane start_deprot->reagents_prot 1. Dissolve reagents_deprot H₂, Pd/C Solvent (e.g., MeOH) product_deprot Aminocyclobutane reagents_deprot->product_deprot 2. Stir under H₂ atm

Cbz Protection and Deprotection Workflow

Protocol 3: Cbz Protection of Aminocyclobutane

  • Dissolution: Dissolve the aminocyclobutane (1.0 equivalent) in a mixture of dioxane and water (e.g., 1:1).

  • Base Addition: Add sodium carbonate (Na₂CO₃) (2.0 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature below 5 °C.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography or recrystallization.[4]

Protocol 4: Cbz Deprotection of N-Cbz-aminocyclobutane

  • Setup: Dissolve the N-Cbz-aminocyclobutane (1.0 equivalent) in methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Place the reaction under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.[4]

  • Reaction: Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected aminocyclobutane.[3]

Fmoc Protection and Deprotection Workflow

cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot Aminocyclobutane reagents_prot Fmoc-OSu, Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/H₂O) start_prot->reagents_prot 1. Dissolve product_prot N-Fmoc-aminocyclobutane reagents_prot->product_prot 2. Stir at rt start_deprot N-Fmoc-aminocyclobutane reagents_deprot 20% Piperidine in DMF start_deprot->reagents_deprot 1. Dissolve product_deprot Aminocyclobutane reagents_deprot->product_deprot 2. Stir at rt cluster_ortho Orthogonal Protection cluster_boc_deprot Selective Boc Deprotection cluster_cbz_deprot Selective Cbz Deprotection start Diaminocyclobutane ortho_protected Boc-NH-Cyclobutane-NH-Cbz start->ortho_protected Stepwise Protection boc_deprot H₂N-Cyclobutane-NH-Cbz ortho_protected->boc_deprot TFA cbz_deprot Boc-NH-Cyclobutane-NH₂ ortho_protected->cbz_deprot H₂/Pd-C

Sources

The Definitive Guide to Structural Elucidation of (3-Aminocyclobutyl)methanol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for conformationally constrained scaffolds like the cyclobutane ring system found in (3-Aminocyclobutyl)methanol derivatives, which are increasingly utilized as building blocks in novel therapeutics. The spatial arrangement of substituents on the cyclobutane core dictates molecular interactions with biological targets, directly influencing efficacy and selectivity.

This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of (3-Aminocyclobutyl)methanol derivatives. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you in your research endeavors.

The Primacy of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for unambiguous determination of molecular structure. It provides a precise map of electron density in the crystalline state, revealing atomic coordinates, bond lengths, bond angles, and torsional angles. This direct visualization of the molecule in three-dimensional space is invaluable for understanding its conformational preferences.

Case Study: Crystal Structure of a Substituted Phenylcyclobutyl Thiazole Derivative

While a crystal structure for a simple (3-Aminocyclobutyl)methanol derivative is not publicly available, we can draw significant insights from the detailed structural analysis of a more complex analog, (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid.[1] This molecule features a substituted cyclobutane ring, offering a pertinent example of the rich structural information that can be obtained via SCXRD.

The crystal structure of this compound reveals a non-planar, puckered conformation of the cyclobutane ring, a characteristic feature of such systems.[1] The dihedral angle between the thiazole and benzene rings is 88.29 (11)°, and the cyclobutane ring is twisted with respect to both the thiazole and benzene rings.[1] This precise conformational data is critical for computational modeling and understanding receptor binding.

The analysis also elucidates the intricate network of intermolecular interactions that stabilize the crystal lattice. In this case, molecules are linked by pairs of O—H⋯N hydrogen bonds, forming supramolecular ribbons.[1] Understanding these interactions is crucial for crystal engineering and comprehending the solid-state properties of the compound.

A Comparative Look at Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail, its primary limitation is the requirement for a single crystal of suitable quality. Therefore, a multi-faceted approach employing other analytical techniques is often necessary for a comprehensive structural understanding, especially when crystallization proves challenging.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, angles, stereochemistry, and intermolecular interactions.Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state conformation which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, stereochemistry, and conformational dynamics in solution.Provides information about the molecule's structure and behavior in solution, which is often more biologically relevant. Non-destructive.Structure is inferred from spectral data, which can be complex to interpret for conformationally flexible molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide direct information on stereochemistry or 3D conformation.
Computational Modeling Theoretical prediction of stable conformations, bond energies, and molecular properties.Can explore a wide range of possible conformations and provide insights into structures that are difficult to study experimentally.Accuracy is dependent on the level of theory and force field used. Predictions must be validated by experimental data.

Experimental Protocols

Single-Crystal X-ray Diffraction Workflow

The following is a generalized workflow for obtaining a single-crystal X-ray structure, drawing on common laboratory practices.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of the (3-Aminocyclobutyl)methanol Derivative Purification Purification by Chromatography or Recrystallization Synthesis->Purification Screening Screening of Crystallization Conditions (Solvents, Temperature, etc.) Purification->Screening Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection on a Diffractometer Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Analysis (CIF file generation) Refinement->Validation

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Synthesis and Purification: Synthesize the (3-Aminocyclobutyl)methanol derivative and purify it to the highest possible degree. Impurities can significantly hinder crystallization.

  • Crystallization Screening: A crucial and often empirical step. A variety of solvents and solvent mixtures should be screened. Techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), and cooling crystallization should be attempted. The choice of solvent can significantly influence crystal packing and even the resulting polymorph.

  • Crystal Selection and Mounting: Select a single crystal of suitable size and quality under a microscope. The crystal should be clear, with well-defined faces and no visible cracks or defects. Mount the crystal on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. Data is typically collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis). The atomic positions and other parameters are then refined to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which is invaluable for deducing the relative stereochemistry and preferred conformation in solution.

Key Experimental Considerations:

  • Solvent Choice: The choice of solvent can influence the observed conformation. It is often advisable to use a solvent that mimics the biological environment of interest.

  • Temperature Studies: Variable temperature NMR experiments can provide insights into the conformational dynamics of the molecule.

  • Correlation with Computational Models: Combining NMR data with computational modeling can provide a more robust understanding of the conformational landscape.

Mass Spectrometry for Structural Verification

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized (3-Aminocyclobutyl)methanol derivative. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can provide valuable clues about its connectivity.

Logical Relationships in Structural Elucidation

The interplay between these techniques is crucial for a comprehensive structural analysis.

logical_relationships Xray X-ray Crystallography (Solid State Structure) Comp Computational Modeling (Theoretical Conformations) Xray->Comp Provides Benchmark Structure Definitive Structural Elucidation Xray->Structure Unambiguous 3D Structure NMR NMR Spectroscopy (Solution Structure & Dynamics) NMR->Comp Validates Models NMR->Structure Conformation in Solution MS Mass Spectrometry (Connectivity & Formula) MS->Structure Molecular Formula Confirmation Comp->Xray Correlates with Solid State Comp->NMR Guides Interpretation

Caption: Interconnectivity of analytical techniques for comprehensive structural analysis.

Conclusion

For (3-Aminocyclobutyl)methanol derivatives, a class of molecules with significant potential in drug discovery, a thorough understanding of their three-dimensional structure is non-negotiable. While single-crystal X-ray diffraction offers the most definitive structural information, a holistic approach that integrates NMR spectroscopy, mass spectrometry, and computational modeling is often the most powerful strategy. This integrated approach allows for a comprehensive understanding of the molecule's properties in both the solid and solution states, providing the robust data necessary to drive informed decisions in the drug development pipeline. The experimental and logical frameworks presented in this guide are intended to equip researchers with the knowledge to confidently and effectively elucidate the structures of these important pharmaceutical building blocks.

References

  • Crystal structure and Hirshfeld surface analysis of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid.

Sources

A Technical Guide to Aminocyclobutane Building Blocks: Enhancing Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is perpetual. Among the plethora of building blocks available, aminocyclobutanes have emerged as a compelling class of motifs, offering a unique blend of conformational rigidity, three-dimensionality, and metabolic stability. This guide provides an in-depth comparison of aminocyclobutane building blocks with other commonly used scaffolds, supported by experimental data, to inform their strategic application in drug discovery and materials science.

The Aminocyclobutane Scaffold: A Unique Conformational and Bioisosteric Tool

The four-membered ring of cyclobutane endows it with a distinct puckered conformation, a feature that sets it apart from its acyclic or larger cyclic counterparts. This inherent strain and non-planar geometry are not merely structural curiosities; they are key to the advantageous properties that aminocyclobutanes can confer upon a molecule.

Conformational Constraint: Pre-organizing Molecules for Biological Activity

The introduction of an aminocyclobutane moiety into a molecule can significantly restrict its conformational freedom. This pre-organization can be particularly beneficial in peptide and peptidomimetic drug design. By locking a peptide backbone into a specific bioactive conformation, the entropic penalty of binding to a target receptor is reduced, often leading to enhanced potency.

For instance, 1-aminocyclobutane-1-carboxylic acid (ACBC) has been extensively studied as a potent inducer of β-turns and helical structures in peptides.[1][2] This conformational control is crucial for mimicking the secondary structures of natural peptides while improving their resistance to proteolytic degradation.[3]

Diagram 1: Conformational Influence of Aminocyclobutane

cluster_0 Acyclic Analogue (High Flexibility) cluster_1 Aminocyclobutane Analogue (Rigidified) Flexible Peptide Flexible Peptide Receptor Binding Site Receptor Binding Site Flexible Peptide->Receptor Binding Site High Entropic Penalty Rigid Peptide Rigid Peptide Receptor Binding Site_2 Receptor Binding Site_2 Rigid Peptide->Receptor Binding Site_2 Low Entropic Penalty (Higher Affinity)

Caption: Conformational constraint by aminocyclobutanes reduces the entropic penalty of binding.

A Bioisostere for Enhanced Drug-like Properties

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but has different physical or chemical properties, is a cornerstone of medicinal chemistry. The aminocyclobutane unit can serve as a bioisostere for various common structural motifs, leading to improvements in metabolic stability, solubility, and lipophilicity.

For example, the cyclobutane ring can replace a gem-dimethyl group or a phenyl ring, offering a more three-dimensional and often more metabolically stable alternative. This "escape from flatland" strategy is increasingly employed to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4]

Comparative Performance: Aminocyclobutanes vs. Alternative Scaffolds

The true value of a building block is demonstrated through direct comparison with established alternatives. The following sections present experimental data showcasing the impact of incorporating aminocyclobutane moieties.

Enhancing Biological Activity and Metabolic Stability: A Case Study of Tuftsin Analogs

Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with immunomodulatory activity. However, its therapeutic potential is limited by poor metabolic stability. Researchers synthesized analogs of tuftsin where specific amino acids were replaced with 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives.

The results were striking. The analog [MThr1]tuftsin, where threonine was replaced by a methanohomothreonine (an ACBC derivative), exhibited significantly higher resistance to enzymatic hydrolysis in human serum compared to the parent peptide.[3] Furthermore, at a concentration of 2 x 10⁻⁷ M, this analog was considerably more active than tuftsin in stimulating interleukin-6 (IL-6) secretion by mouse peritoneal macrophages.[3]

Table 1: Comparison of Tuftsin and its Aminocyclobutane Analog

CompoundRelative Enzymatic Stability in Human SerumIL-6 Secretion (% of Control at 2x10⁻⁷ M)
TuftsinLow~178%
[MThr1]tuftsinHigh~225%

Data synthesized from[3]

This case study clearly demonstrates the dual benefit of conformational constraint and metabolic stabilization conferred by the aminocyclobutane scaffold.

Improving Potency and Physicochemical Properties: CF3-Cyclobutanes as tert-Butyl Isosteres

A recent study explored the use of trifluoromethyl-cyclobutane (CF3-cyclobutane) as a bioisostere for the commonly used tert-butyl group. The researchers synthesized analogs of the antihistamine drug Buclizine, replacing the tert-butyl group with CF3-cyclopropane and CF3-cyclobutane moieties.

While the CF3-cyclopropane analog was inactive, the CF3-cyclobutane analog retained significant biological activity.[5][6] Importantly, the incorporation of the CF3-cyclobutane group led to a notable increase in metabolic stability in human liver microsomes compared to the parent drug.[5][6]

Table 2: Comparison of Buclizine and its Fluoroalkyl Analogs

CompoundAntihistamine Activity (IC50, µM)Metabolic Stability (t½ in HLM, min)
Buclizine (tert-butyl)3119
CF3-cyclopropane analogInactive>120
CF3-cyclobutane analog10244

Data synthesized from[5][6]

These findings highlight that the choice of the cyclic bioisostere is crucial, with the cyclobutane ring offering a superior balance of retained activity and improved metabolic stability in this case.

Aminocyclobutanes as Proline Mimetics: A New Twist on Peptide Design

Proline is a unique amino acid that plays a critical role in determining the structure and function of peptides and proteins due to its cyclic side chain.[7] Aminocyclobutane carboxylic acids can act as conformationally constrained mimics of proline, offering a tool to fine-tune the properties of proline-containing peptides.

Studies on hybrid peptidomimetics containing both proline and aminocyclobutane residues have shown that the inclusion of the cyclobutane unit can significantly influence the overall conformation and biological activity.[1][8] For example, in cell-penetrating peptides (CPPs), the rigidity imparted by the aminocyclobutane backbone can affect their cell uptake and antimicrobial activity.[1] While some aminocyclobutane-proline hybrid CPPs showed reduced cell uptake in HeLa cells, they exhibited notable microbicidal activity against Leishmania parasites.[1] This suggests that the specific conformational constraints imposed by aminocyclobutanes can be leveraged to achieve selective biological activities.

Diagram 2: Aminocyclobutane as a Proline Mimetic

cluster_0 Proline in Peptide cluster_1 Aminocyclobutane Mimic Proline Proline Peptide_Backbone_1 Peptide_Backbone_1 Proline->Peptide_Backbone_1 Specific Puckering Aminocyclobutane Aminocyclobutane Peptide_Backbone_2 Peptide_Backbone_2 Aminocyclobutane->Peptide_Backbone_2 Constrained Conformation

Caption: Aminocyclobutanes offer a rigid scaffold to mimic and constrain proline's conformation.

Applications in Materials Science: Building Functional Polymers

The utility of aminocyclobutane building blocks extends beyond medicinal chemistry into the realm of materials science. The amino and carboxylic acid functionalities provide reactive handles for polymerization, while the rigid cyclobutane core can impart unique thermal and mechanical properties to the resulting polymers.

For instance, aminocyclobutane derivatives can be incorporated into polyamides and polyesters. The synthesis of polymers containing cyclobutane units has been explored for applications in drug delivery, where the polymer's properties can be tuned to control the release of encapsulated therapeutic agents.[9][10] The inherent biocompatibility of amino acid-like structures makes aminocyclobutane-based polymers attractive candidates for biomedical applications.[11] While this area is still developing, the potential to create novel functional materials with tailored properties using aminocyclobutane building blocks is significant.

Experimental Protocols: Synthesis of Key Aminocyclobutane Building Blocks

To facilitate the adoption of these valuable building blocks, this section provides detailed, step-by-step methodologies for the synthesis of representative aminocyclobutane derivatives.

Synthesis of N-Boc-1-aminocyclobutane-1-carboxylic Acid

This protocol describes the protection of the amino group of 1-aminocyclobutane-1-carboxylic acid, a common starting material for peptide synthesis.

Materials:

  • 1-Aminocyclobutane-1-carboxylic acid

  • Sodium hydroxide (0.5M solution)

  • 1,4-Dioxane

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Diethyl ether

  • Hydrochloric acid (1M solution)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in 0.5M sodium hydroxide, add 1,4-dioxane and di-tert-butyl dicarbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 15 hours.

  • Extract the mixture with diethyl ether (2 x volume of aqueous phase) to remove unreacted (Boc)₂O.

  • Carefully acidify the aqueous phase to pH 4 by dropwise addition of 1M hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield N-Boc-1-aminocyclobutane-1-carboxylic acid as a white solid.

Synthesis of 1-Aminocyclobutane-1-carboxylic Acid Methyl Ester

This protocol details the esterification of the carboxylic acid group, providing a versatile intermediate for further functionalization.

Materials:

  • 1-(tert-Butoxycarbonylamino)cyclobutane-1-carboxylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Distilled water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid (1.0 eq) in methanol at 0°C.

  • Slowly add concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in distilled water and adjust the pH to 8-9 with saturated sodium bicarbonate solution.

  • Extract the aqueous solution with ethyl acetate (2 x volume of aqueous phase).

  • Wash the combined organic phases with distilled water and saturated sodium chloride solution, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain 1-aminocyclobutane-1-carboxylic acid methyl ester.

Diagram 3: Synthetic Pathway to Key Aminocyclobutane Building Blocks

Start 1-Aminocyclobutane- 1-carboxylic Acid Boc_Protection Boc Protection ((Boc)2O, NaOH, Dioxane) Start->Boc_Protection N_Boc_Product N-Boc-1-aminocyclobutane- 1-carboxylic Acid Boc_Protection->N_Boc_Product Esterification Esterification (MeOH, H2SO4) N_Boc_Product->Esterification Ester_Product 1-Aminocyclobutane- 1-carboxylic Acid Methyl Ester Esterification->Ester_Product

Caption: A streamlined synthetic route to valuable aminocyclobutane intermediates.

Conclusion and Future Outlook

Aminocyclobutane building blocks offer a powerful and versatile toolset for medicinal chemists and materials scientists. Their unique conformational constraints and favorable physicochemical properties have been demonstrated to enhance the biological activity, metabolic stability, and drug-like characteristics of small molecules and peptides. As synthetic methodologies for accessing a diverse range of functionalized aminocyclobutanes continue to improve, their application in drug discovery is set to expand further. The exploration of aminocyclobutane-based polymers and materials is a burgeoning field with the potential to yield novel biomaterials with tailored properties for a variety of applications. For researchers seeking to escape the confines of traditional molecular scaffolds, the strategic incorporation of aminocyclobutane building blocks presents a compelling avenue for innovation.

References

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  • ResearchGate. (2021). (PDF)
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Safety Operating Guide

Navigating the Disposal of (3-Aminocyclobutyl)methanol hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (3-Aminocyclobutyl)methanol hydrochloride, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our commitment is to provide you with the in-depth knowledge necessary to manage your chemical waste with confidence and integrity.

Understanding the Hazard Profile of this compound

Key Hazard Considerations:

  • Acute Oral Toxicity: Many amine hydrochlorides are classified as harmful if swallowed.[1]

  • Skin and Eye Irritation: These compounds are often irritating to the skin and can cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

Based on this hazard profile, this compound must be handled as a hazardous substance, and all disposal procedures should be designed to minimize exposure to laboratory personnel and the environment.

The Core Principle: Segregation and Professional Disposal

The cornerstone of proper chemical waste management is the segregation of hazardous materials from the non-hazardous waste stream. Due to its potential toxicity and irritant properties, This compound should never be disposed of down the drain or in regular trash. [1][2] The recommended and most scientifically sound method of disposal is through a licensed and certified hazardous waste disposal service.[3][4][5]

The following workflow illustrates the decision-making process for the proper disposal of this compound:

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe collection, storage, and preparation of this compound for professional disposal.

Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure you are wearing the appropriate PPE to minimize the risk of exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or contact with the solid powder.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can cause irritation.[1]
Body Protection A laboratory coatProtects personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust from the solid compound.[1]
Waste Collection and Containment

Objective: To safely collect and contain all waste streams of this compound.

Materials:

  • Waste this compound (solid or in solution)

  • Contaminated materials (e.g., weigh boats, pipette tips, gloves, bench paper)

  • A designated, compatible, and sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) jug for liquids or a properly lined drum for solids)

Procedure:

  • Segregation at the Source: Designate a specific waste container solely for this compound and materials contaminated with it. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Solid Waste: Carefully transfer any unused or waste solid this compound into the designated solid waste container. Avoid creating dust. If necessary, gently wet the solid with a small amount of a compatible solvent (e.g., methanol) to minimize dust generation, provided this is in line with your waste disposal vendor's requirements.

  • Liquid Waste: Transfer any solutions containing this compound into the designated liquid waste container. Use a funnel to prevent spills.

  • Contaminated Materials: Place all disposable items that have come into contact with the chemical, such as gloves, weigh boats, and contaminated bench paper, into the designated solid waste container.

  • Container Sealing: Once waste has been added, securely seal the container to prevent any leaks or the release of vapors.

Labeling and Storage

Objective: To ensure the waste container is clearly identified and stored in compliance with regulatory standards.

Procedure:

  • Labeling: Immediately upon starting a new waste container, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin and eye irritation"). The use of GHS pictograms is highly recommended.

    • The date on which the first amount of waste was placed in the container (the "accumulation start date").

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be:

    • At or near the point of generation and under the control of the laboratory personnel.

    • In a well-ventilated area.

    • Segregated from incompatible materials (e.g., strong oxidizing agents).

    • Within secondary containment (such as a spill tray) to contain any potential leaks.

Regulatory Considerations and Professional Disposal

The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] While a specific RCRA waste code for this compound is not explicitly listed, it would likely be classified as a hazardous waste based on its toxic characteristics.[9][10]

Your institution's EHS department is the primary resource for ensuring compliance with all federal, state, and local regulations. They will have established procedures for the collection and disposal of chemical waste and will have contracts with licensed hazardous waste disposal companies.

Final Steps:

  • Contact your EHS Department: When your waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for a pickup.

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.[4]

By adhering to this detailed disposal protocol, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Enva. Chemical Waste Management Best Practices. [Link]
  • On-Site. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
  • Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
  • U.S. Environmental Protection Agency. EPA Waste Codes. [Link]

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Navigating the Safe Handling of (3-Aminocyclobutyl)methanol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. (3-Aminocyclobutyl)methanol hydrochloride, a key building block in contemporary medicinal chemistry, requires a nuanced understanding of its properties to ensure operational safety and experimental integrity. This guide moves beyond generic safety data sheets to provide a detailed, experience-driven framework for its handling, from initial risk assessment to final disposal.

Immediate Safety Profile: Understanding the Hazards

Before any handling operations commence, a thorough understanding of the hazard profile of this compound is essential. Based on aggregated GHS classifications, this compound presents several key risks that dictate our handling protocols.[1][2][3][4]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion must be strictly avoided. All handling should minimize the possibility of oral contact.
Skin Irritation (Category 2)H315: Causes skin irritationDirect skin contact can cause irritation, redness, and inflammation. Protective gloves and clothing are mandatory.[1][3][4]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, eye irritation upon contact. Eye protection is non-negotiable.[1][3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationAs a powder, the compound can be easily aerosolized, leading to respiratory tract irritation if inhaled.[1][3][4]

These classifications are the cornerstone of our safety protocols, demanding a proactive and informed approach to personal protection and laboratory practice.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified.[5][6] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any given task.[7][8]

Core PPE Requirements:
  • Body Protection: A standard laboratory coat should be worn at all times to protect against incidental skin contact with spills or dust. For tasks with a higher risk of contamination, a disposable gown made of a non-absorbent material is recommended.[9]

  • Hand Protection: Given the skin irritation hazard, chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation before use and to employ proper removal techniques to avoid skin contact.[9][10]

  • Eye and Face Protection: At a minimum, safety glasses with side shields meeting ANSI Z87 standards are required.[11] However, due to the serious eye irritation risk and the powdery nature of the compound, it is highly recommended to use chemical splash goggles. For procedures with a significant splash or dust generation potential, a face shield should be worn in addition to goggles.[6][11]

Respiratory Protection:

While routine handling in a well-ventilated area or a chemical fume hood should prevent respiratory exposure, a risk assessment may indicate the need for respiratory protection in specific scenarios, such as cleaning up a large spill or when adequate ventilation is not available. In such cases, a NIOSH-approved respirator should be used.[6]

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection PPE Selection Workflow for this compound cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Prepare to handle this compound AssessTask Assess the task: - Weighing - Dissolving - Transferring - Spill Cleanup Start->AssessTask CorePPE Core PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields AssessTask->CorePPE All tasks Respiratory Consider Respiratory Protection (e.g., N95 Respirator) AssessTask->Respiratory Inadequate ventilation or large spill EnhancedEye Upgrade to Chemical Splash Goggles CorePPE->EnhancedEye Risk of dust or splash Proceed Proceed with the task CorePPE->Proceed FaceShield Add Face Shield EnhancedEye->FaceShield High risk of splash EnhancedEye->Proceed FaceShield->Proceed Respiratory->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Handling and Storage:
  • Preparation: Before handling, read the Safety Data Sheet (SDS) and ensure all necessary PPE is readily available.[9] Cover the work surface with absorbent paper to contain any potential spills.[12]

  • Weighing and Transfer: As a solid, care must be taken to minimize dust generation.[12] Whenever possible, handle this compound in a chemical fume hood or a powder weighing station.[10][12] Use a scoop or spatula for transfers and avoid pouring the powder directly from the container.[12] Keep the container closed when not in use.[10][12]

  • Storage: Store this compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[10] It should be stored separately from incompatible materials such as strong oxidizing agents.

Spill Management:

In the event of a spill, a prompt and informed response is critical to prevent exposure and further contamination.

Minor Spill (Contained, small quantity):

  • Alert and Restrict: Notify personnel in the immediate area and restrict access.[9]

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Clean: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid raising dust.[13]

  • Collect: Carefully sweep the absorbed material into a designated waste container.[13]

  • Decontaminate: Clean the spill area with soap and water.[14]

  • Dispose: Label the waste container as "Hazardous Waste" and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[13][15]

Major Spill (Large quantity, uncontained):

  • Evacuate: Immediately evacuate the area and alert others.[16]

  • Isolate: Close the doors to the affected area to prevent the spread of dust.[16]

  • Notify: Contact your institution's EHS or emergency response team.[16] Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste.[15]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and leak-proof container.[15][17] Do not mix with other waste streams to avoid incompatible chemical reactions.[18]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[15][19]

  • Storage: Store the waste container in a designated satellite accumulation area.[19]

  • Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[15][17] Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of as regular trash (pending institutional policies).[17][18]

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from University of Washington Environmental Health and Safety website.
  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
  • BenchChem. (n.d.). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • Air Master Systems. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide.
  • Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from University of California, Berkeley Environment, Health & Safety website.
  • BenchChem. (n.d.). Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). (3-Aminocyclopentyl)methanol hydrochloride.
  • Environmental Health & Safety Office. (2025-2026). Spill Control/Emergency Response. Retrieved from University of Alabama at Birmingham Environmental Health & Safety Office website.
  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
  • BLD Pharm. (n.d.). 130369-06-1|this compound.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride.
  • Chemical Safety. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • AK Scientific, Inc. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride.
  • PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Management of Waste.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • National Center for Biotechnology Information. (n.d.). Management of Waste.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania EHRS website.
  • University of Wollongong. (n.d.). Chemical Spill procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.